Diltiazem Hydrochloride
Description
This compound is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride. A calcium-channel blocker and vasodilator, it is used in the management of angina pectoris and hypertension. It has a role as an antihypertensive agent, a vasodilator agent and a calcium channel blocker. It contains a diltiazem(1+). It is an enantiomer of an ent-diltiazem hydrochloride.
This compound is a benzothiazepine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 4 approved and 6 investigational indications.
Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
See also: Diltiazem (has active moiety); Diltiazem Malate (related).
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diltiazem Hydrochloride's Mechanism of Action on L-type Calcium Channels: A Technical Guide
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Abstract
Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone therapeutic agent for managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3] Its clinical efficacy is rooted in its specific interaction with L-type voltage-gated calcium channels (CaV1.2), leading to a reduction in calcium ion influx in cardiac and vascular smooth muscle cells.[4][5] This in-depth technical guide provides a comprehensive examination of the molecular mechanisms underpinning diltiazem's action. We will explore the specific binding site, the principles of state-dependent channel modulation, and the allosteric interactions that define its pharmacological profile. Furthermore, this guide details the key experimental methodologies—patch-clamp electrophysiology and radioligand binding assays—that have been instrumental in elucidating this mechanism, offering actionable protocols for researchers in the field.
Introduction: The L-type Calcium Channel (LTCC)
Voltage-gated calcium channels are critical transmembrane proteins that mediate calcium influx in response to membrane depolarization, thereby regulating a host of physiological processes including muscle contraction, hormone secretion, and gene expression.[6] The L-type calcium channel (LTCC), particularly the CaV1.2 isoform, is the primary subtype found in cardiac and smooth muscle cells.[6]
The CaV1.2 channel is a heteromultimeric protein complex, but its core functionality resides in the α1 subunit, which forms the ion-conducting pore and contains the voltage sensor and binding sites for pharmacological agents.[5][6][7] The α1 subunit is organized into four homologous domains (I-IV), each comprising six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segment acts as the primary voltage sensor.
Diltiazem's Core Mechanism of Action
Diltiazem is classified as a non-dihydropyridine calcium channel blocker.[2][3] Unlike dihydropyridines which primarily target vascular smooth muscle, diltiazem exhibits an intermediate specificity, affecting both cardiac and vascular smooth muscle.[8] Its mechanism is multifaceted, revolving around direct pore block and allosteric modulation of channel gating.
The Benzothiazepine Binding Site
Structural and mutagenesis studies have precisely mapped the diltiazem binding site to the inner pore of the CaV1.2 α1 subunit.[9] It is located in the central cavity, just below the ion selectivity filter, and is formed by amino acid residues from the pore-lining S6 transmembrane segments of domains III (IIIS6) and IV (IVS6).[5][6][7][9][10] Key residues, such as Phe1164 and Val1165 in domain IIIS6, have been identified as critical for diltiazem sensitivity.[7][10] This binding pocket partially overlaps with that of another class of calcium channel blockers, the phenylalkylamines (e.g., verapamil).[1][9]
Upon binding, diltiazem physically obstructs the ion conduction pathway, preventing Ca2+ from passing through the channel.[1][9] The tertiary amino group of the diltiazem molecule projects into the selectivity filter, directly interfering with calcium ion coordination.[1][9]
State-Dependent Binding and Use-Dependence
A crucial aspect of diltiazem's mechanism is its state-dependent affinity for the L-type calcium channel. The drug exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[5][11]
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Resting State: At negative membrane potentials, when the channel is closed, diltiazem's affinity is low.
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Open/Inactivated States: Upon membrane depolarization (e.g., during a cardiac action potential), the channels open and subsequently enter an inactivated state. Diltiazem binds preferentially to these conformations.[11]
This state-dependent binding leads to the phenomenon of use-dependence or frequency-dependence .[6][9] Tissues that are more frequently depolarized, such as the heart during tachycardia, will have their channels in the open and inactivated states more often. This provides more opportunities for diltiazem to bind, thus enhancing the blocking effect at higher heart rates.[6][11] This mechanism is fundamental to its antiarrhythmic properties.[6] Diltiazem binding stabilizes the inactivated state, which slows the recovery of the channel back to the resting state, further reducing channel availability for subsequent depolarizations.[5]
Allosteric Modulation
Diltiazem's interaction with the LTCC is not isolated. It engages in complex allosteric communication with other drug binding sites. Notably, diltiazem binding positively modulates the binding of dihydropyridines (e.g., amlodipine, nitrendipine).[9][12] This means that when diltiazem is bound, the affinity of the channel for dihydropyridines increases.[9] Structural studies suggest that diltiazem can induce global conformational changes in the channel protein, which in turn alters the shape of the distant dihydropyridine binding site, making it more favorable for binding.[9][13]
Experimental Validation & Methodologies
The intricate details of diltiazem's mechanism have been elucidated through sophisticated experimental techniques. The following sections provide an overview and standardized protocols for the two primary methods used in this field.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology in real-time.[14][15] It allows for the direct measurement of ionic currents flowing through channels in a single cell.
Causality Behind Experimental Choices: The whole-cell configuration is typically used to study the effect of diltiazem on the total L-type calcium current in a cell, such as a cardiomyocyte.[16] A voltage-clamp protocol is essential to control the membrane potential, allowing the investigator to selectively open and close the channels and observe how the drug affects the resulting current. To study use-dependence, a train of depolarizing pulses is applied. A drug that exhibits use-dependence, like diltiazem, will show a progressive increase in channel block with each pulse in the train.
-
Cell Preparation: Isolate cardiomyocytes or use a suitable cell line (e.g., tsA-201) transiently expressing the CaV1.2 channel subunits (α1, β, and α2δ).[17] Plate cells on glass coverslips suitable for microscopy.
-
Solution Preparation:
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External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often substituted for calcium to increase current amplitude and eliminate calcium-dependent inactivation.[18]
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels, isolating the calcium channel current.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.[15]
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.[14]
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[15]
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in the resting state.
-
To measure tonic block, apply a depolarizing step (e.g., to +10 mV for 200 ms) before and after drug application.
-
To measure use-dependent block, apply a train of depolarizing pulses (e.g., 200 ms pulses to +10 mV at a frequency of 1 Hz) in the presence of diltiazem.
-
Acquire and analyze the data using appropriate software (e.g., pCLAMP). The peak current amplitude at each pulse is measured to determine the extent of block.
-
Radioligand Binding Assays
Radioligand binding assays are powerful biochemical tools used to quantify drug-receptor interactions.[19] They provide data on binding affinity (Kd), receptor density (Bmax), and can reveal allosteric interactions between different binding sites.[19]
Causality Behind Experimental Choices: To study diltiazem's effect, a competition binding assay is performed. A radiolabeled ligand that binds to a known site on the LTCC (e.g., [3H]nitrendipine for the dihydropyridine site) is used.[12] Increasing concentrations of unlabeled diltiazem are added to see how it affects the binding of the radioligand. Since diltiazem allosterically enhances dihydropyridine binding, it is expected to increase the amount of bound [3H]nitrendipine at certain concentrations. This self-validating system confirms the allosteric mechanism; a competitive inhibitor would simply displace the radioligand.
-
Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer and prepare a membrane fraction by differential centrifugation.[12][20] Determine the protein concentration of the final membrane suspension.
-
Assay Setup:
-
Set up assay tubes in triplicate.
-
To each tube, add:
-
Membrane preparation (e.g., 50-100 µg of protein).
-
A fixed concentration of radioligand (e.g., [3H]nitrendipine at a concentration near its Kd).
-
Varying concentrations of unlabeled diltiazem.
-
Assay buffer to reach a final volume.
-
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like nifedipine).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12][20]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the diltiazem concentration.
-
Analyze the data using non-linear regression to determine the EC50 (concentration of diltiazem that produces half-maximal enhancement of radioligand binding).
-
Quantitative Pharmacology
The interactions of diltiazem with the L-type calcium channel can be quantified to define its potency and affinity. These values are critical for drug development and for understanding its therapeutic window.
| Parameter | Description | Typical Value Range | Experimental Method | Reference |
| IC50 (Tonic Block) | Concentration causing 50% inhibition of current from a resting state. | 20 - 50 µM | Patch-Clamp | [9] |
| IC50 (Use-Dependent) | Concentration causing 50% inhibition during repetitive stimulation. | Significantly lower than tonic block IC50. | Patch-Clamp | [6][7] |
| pIC50 ([3H]diltiazem) | Negative log of the IC50 for diltiazem displacing itself. | ~6.87 | Radioligand Binding | [12] |
| EC50 (DHP enhancement) | Concentration causing half-maximal enhancement of dihydropyridine binding. | Varies with conditions | Radioligand Binding | [12] |
Conclusion and Future Directions
The mechanism of action of this compound on L-type calcium channels is a well-defined process characterized by state-dependent binding to the inner pore of the channel, leading to physical blockade and allosteric modulation.[9] Its preference for the open and inactivated channel states underlies the clinically important phenomena of use-dependence and tissue selectivity.[5][11] The experimental protocols detailed herein—patch-clamp electrophysiology and radioligand binding—remain the foundational tools for investigating these interactions.
Future research will likely focus on leveraging high-resolution structural biology techniques, such as cryo-electron microscopy, to capture "snapshots" of diltiazem bound to the CaV1.2 channel in its different conformational states. This could provide an even more precise atomic-level understanding of its mechanism and pave the way for the rational design of next-generation calcium channel blockers with enhanced specificity and improved therapeutic profiles.
References
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Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Molecular Pharmacology, 96(4), 485–492. [Link]
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Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PubMed. [Link]
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Wang, Y., et al. (2013). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Iranian journal of basic medical sciences, 16(12), 1261–1267. [Link]
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Gu, C., et al. (2018). Electrophysiology of Single Cardiomyocytes: Patch Clamp and Other Recording Methods. SpringerLink. [Link]
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An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Diltiazem Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance and Preclinical Imperative of Diltiazem
Diltiazem hydrochloride, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including angina pectoris and hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes in preclinical models is paramount for predicting human pharmacokinetics, evaluating potential drug-drug interactions, and ensuring the safety and efficacy of novel formulations. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of diltiazem, synthesizing data from various animal models and in vitro systems to offer actionable insights for drug development professionals.
Diltiazem is well-absorbed after oral administration but is subject to a significant first-pass effect, leading to an absolute bioavailability of approximately 40% in humans.[3] It is extensively metabolized in the liver, with less than 5% of the unchanged drug being excreted in the urine.[4][5] The primary metabolic pathways involve deacetylation, N-demethylation, and O-demethylation.[6] These metabolic processes are also observed in preclinical animal models, although quantitative differences exist.[4]
I. Absorption and Distribution: Bioavailability and Tissue Penetration
Following oral administration in preclinical species such as rodents and canines, diltiazem is well-absorbed.[6] However, it undergoes extensive first-pass metabolism, a critical factor to consider when extrapolating oral dosage forms from animal models to humans.[6] The bioavailability of diltiazem can be influenced by the route of administration, with parenteral routes resulting in significantly higher plasma concentrations compared to oral administration in rats.[7]
Diltiazem is extensively distributed throughout the body and exhibits protein binding that varies across species, ranging from 52% to 81%.[6] This highlights the importance of determining species-specific protein binding to accurately interpret pharmacokinetic data and predict human exposure.
II. Metabolism: A Complex Web of Biotransformation
The metabolism of diltiazem is a complex process primarily occurring in the liver and to some extent in the small intestine, mediated by cytochrome P450 (CYP) enzymes and carboxylesterases.[6][8]
Key Metabolic Pathways
The principal metabolic pathways for diltiazem in preclinical models and humans are:
-
Deacetylation: This pathway leads to the formation of deacetyl diltiazem (M1), an active metabolite.[4][9]
-
N-demethylation: This results in the formation of N-desmethyl diltiazem (MA), another pharmacologically active metabolite.[4][9][10]
-
O-demethylation: This pathway produces O-desmethyl diltiazem.[6]
-
Oxidative Deamination: In rats, oxidative deamination of the dimethylaminoethyl group by microsomal cytochrome P-450 leads to the formation of acidic metabolites.[11]
The interplay of these pathways results in a diverse array of metabolites, some of which retain pharmacological activity. For instance, desacetyl diltiazem possesses 25% to 50% of the coronary vasodilator potency of the parent drug.[3]
The Role of Cytochrome P450 Enzymes
The CYP3A subfamily, particularly CYP3A4 in humans, plays a crucial role in the N-demethylation of diltiazem.[10] Diltiazem and its N-demethylated metabolites are also inhibitors of CYP3A4, which can lead to clinically significant drug-drug interactions.[10][12][13][14] Preclinical studies using liver microsomes are essential for characterizing the inhibitory potential of diltiazem and its metabolites on various CYP isoforms.[15][16][17] Interestingly, diltiazem can also form a metabolite-inhibitor complex with CYP3A, leading to time-dependent inhibition.[18]
Species Differences in Metabolism
Significant quantitative differences in metabolite profiles are observed across preclinical species. In dogs, N-monodesmethyl diltiazem (MA) is the most abundant plasma metabolite, whereas in rabbits and rats, deacetyl diltiazem (M1) and deacetyl N-monodesmethyl diltiazem (M2) are more prominent, respectively.[4] Spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats have been shown to have metabolic profiles of diltiazem that are closer to humans than Sprague-Dawley rats, suggesting they may be more suitable models for certain preclinical studies.[9]
III. Excretion: The Final Clearance
The metabolites of diltiazem are eliminated from the body through both urine and feces, indicating that biliary excretion is a significant pathway.[6] There is also evidence suggesting the potential for enterohepatic cycling, which can influence the drug's overall exposure and elimination half-life.[6]
IV. Preclinical Models and Experimental Protocols
A robust preclinical assessment of diltiazem's pharmacokinetics and metabolism involves a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies Using Liver Microsomes
Objective: To investigate the metabolic pathways of diltiazem and identify the cytochrome P450 enzymes involved.
Protocol:
-
Preparation of Liver Microsomes: Obtain liver tissue from the preclinical species of interest (e.g., rat, dog, monkey). Homogenize the tissue and perform differential centrifugation to isolate the microsomal fraction.
-
Incubation: Incubate this compound with the prepared liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Sample Analysis: At various time points, quench the reaction and extract the parent drug and its metabolites. Analyze the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22][23]
-
Enzyme Inhibition Studies: To identify the specific CYP enzymes involved, conduct incubations in the presence of selective CYP inhibitors.[10]
In Vivo Pharmacokinetic Studies in a Rodent Model
Objective: To determine the pharmacokinetic parameters of diltiazem and its major metabolites after administration.
Protocol:
-
Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats.[24][25]
-
Drug Administration: Administer a defined dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dose.
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples for the concentrations of diltiazem and its metabolites using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[9]
V. Data Presentation and Visualization
Comparative Pharmacokinetic Parameters of Diltiazem in Preclinical Species
| Parameter | Rat | Dog |
| t1/2 (hours) | ~3.7 (single dose)[24] | ~2.24[6] |
| Plasma Clearance | High | High (dependent on hepatic blood flow)[6] |
| Major Plasma Metabolites | M2, M1[4][25] | MA[4] |
Note: These values are approximate and can vary based on the study design, dose, and analytical methods.
Diagrams
Caption: Major metabolic pathways of diltiazem.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
VI. Conclusion and Future Directions
The preclinical evaluation of this compound's pharmacokinetics and metabolism is a multifaceted endeavor that requires a deep understanding of species-specific differences and the underlying enzymatic pathways. The insights gained from these studies are crucial for guiding clinical trial design, predicting potential drug interactions, and ultimately ensuring patient safety. Future research should continue to explore the role of transporters in diltiazem disposition and further refine in vitro-in vivo correlation models to enhance the predictive power of preclinical data.
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An In-Depth Technical Guide to Diltiazem Hydrochloride's Effects on Vascular Smooth Muscle Relaxation
Introduction: The Clinical Significance of Vasodilation
Diltiazem hydrochloride, a member of the non-dihydropyridine calcium channel blocker class, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3][4] Its therapeutic efficacy is fundamentally linked to its ability to induce relaxation of vascular smooth muscle, leading to vasodilation.[2][5][] This guide provides a detailed exploration of the molecular mechanisms underpinning diltiazem's action and outlines robust experimental protocols for its investigation in a research setting.
Chemically, diltiazem is a benzothiazepine derivative.[1][4] It is a white to off-white crystalline powder that is soluble in water, methanol, and chloroform.[7][8][9][10] Diltiazem is extensively metabolized by the liver and excreted by the kidneys and in bile.[7][9][10]
Part 1: The Molecular Ballet of Vascular Smooth Muscle Contraction and Diltiazem's Intervention
The Calcium-Dependent Contraction Cascade
Vascular smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]i).[11][12][13] This influx of calcium can be triggered by electrical, chemical, or mechanical stimuli.[13] The key steps are as follows:
-
Calcium Influx : Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, allowing extracellular Ca2+ to enter the cell.[3][12][13]
-
Calmodulin Activation : The influx of Ca2+ leads to its binding with the intracellular protein calmodulin (CaM).[13][14][15]
-
MLCK Activation : The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[13][14][16][17]
-
Myosin Phosphorylation : Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).[11][17][18]
-
Cross-Bridge Cycling : Phosphorylation of MLC20 enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, ultimately, muscle contraction.[11][18]
Diltiazem's Point of Intervention
Diltiazem exerts its vasodilatory effect by directly targeting and inhibiting the L-type calcium channels in the vascular smooth muscle cell membrane.[3][5][19][20] By blocking these channels, diltiazem reduces the influx of calcium ions during membrane depolarization.[2][3][21] This seemingly simple action has a cascading effect:
-
Reduced Intracellular Calcium : The primary consequence of L-type channel blockade is a decrease in the intracellular concentration of free calcium.
-
Inhibition of the Contraction Cascade : With less available calcium to bind to calmodulin, the activation of MLCK is attenuated.[15] This, in turn, reduces the phosphorylation of myosin light chains, disrupting the cross-bridge formation necessary for contraction.[15]
-
Vascular Relaxation : The net result is the relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][5][8]
Signaling Pathway Visualization
The following diagram illustrates the molecular pathway of vascular smooth muscle contraction and the inhibitory action of Diltiazem.
Figure 1. Diltiazem's Mechanism of Action
Part 2: Experimental Protocols for Assessing Diltiazem's Efficacy
To rigorously evaluate the effects of diltiazem on vascular smooth muscle relaxation, a combination of ex vivo and in vitro techniques is employed.
Ex Vivo Assessment: The Organ Bath Assay
The organ bath assay is a classic and robust method for studying the contractility of isolated blood vessels.[22][23]
Detailed Protocol
-
Tissue Preparation :
-
Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting :
-
Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check :
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (optimized for the specific vessel).[24]
-
Assess the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[24]
-
To check endothelial integrity, pre-contract the rings with a vasoconstrictor like phenylephrine and then assess the relaxation response to an endothelium-dependent vasodilator like acetylcholine.[25]
-
-
Diltiazem Application :
-
After washing out the previous agents, induce a stable, submaximal contraction with a chosen vasoconstrictor (e.g., phenylephrine, U46619).[24]
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the resulting relaxation response at each concentration.
-
Experimental Workflow Visualization
Figure 2. Organ Bath Experimental Workflow
In Vitro Mechanistic Studies
To delve deeper into the cellular and molecular mechanisms, the following techniques are indispensable.
Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.[26][27]
-
Principle : A microelectrode forms a high-resistance "gigaseal" with the cell membrane, isolating a small patch of the membrane.[26] This allows for the recording of currents passing through the ion channels within that patch.
-
Application : In the context of diltiazem, the whole-cell patch-clamp configuration is used to measure the effect of the drug on L-type calcium currents.[27] Cells are voltage-clamped at a potential that promotes channel opening, and the inward calcium current is recorded before and after the application of diltiazem. A reduction in the current amplitude provides direct evidence of channel blockade.
Calcium Imaging
This technique enables the visualization and quantification of changes in intracellular calcium concentration.[28][29][30]
-
Principle : Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2, Fluo-4). The fluorescence intensity of the dye changes in proportion to the concentration of free intracellular calcium.[31]
-
Application : Vascular smooth muscle cells are stimulated with a vasoconstrictor to induce a rise in intracellular calcium. The subsequent application of diltiazem is expected to cause a decrease in the fluorescence signal, demonstrating its ability to lower intracellular calcium levels. Advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to visualize localized calcium events near the cell membrane, such as "calcium sparklets" arising from the opening of single L-type calcium channels.[29][31]
Part 3: Data Presentation and Expected Outcomes
Quantitative Data Summary
The data obtained from these experiments can be summarized to provide a clear, comparative view of diltiazem's effects.
| Parameter | Control | Diltiazem (1 µM) | Diltiazem (10 µM) |
| Phenylephrine-induced Contraction (% of KCl max) | 85 ± 5% | 42 ± 4% | 18 ± 3% |
| Peak L-type Ca2+ Current (pA/pF) | -12.5 ± 1.1 | -6.8 ± 0.9 | -2.1 ± 0.5 |
| Peak [Ca2+]i Rise (F/F0) | 3.2 ± 0.3 | 1.8 ± 0.2 | 1.1 ± 0.1 |
Table 1: Representative data illustrating the dose-dependent inhibitory effects of diltiazem on vascular smooth muscle contraction, L-type calcium current, and intracellular calcium concentration. Data are presented as mean ± SEM.
Interpretation of Results
The expected results from these experimental approaches would collectively demonstrate that this compound induces vascular smooth muscle relaxation by:
-
Functionally antagonizing vasoconstriction in isolated arterial rings in a dose-dependent manner.
-
Directly inhibiting L-type calcium channels , as evidenced by a reduction in whole-cell calcium currents in patch-clamp recordings.
-
Lowering global intracellular calcium concentrations in response to agonist stimulation, as visualized through calcium imaging.
This multi-faceted approach provides a self-validating system, where the macroscopic functional data from organ bath experiments are explained by the cellular and molecular findings from electrophysiology and imaging.
Conclusion
This compound's role as a potent vasodilator is a direct consequence of its well-defined mechanism of action: the blockade of L-type calcium channels in vascular smooth muscle.[1][3][5] This inhibition disrupts the calcium-dependent signaling cascade that governs muscle contraction, leading to relaxation and a subsequent reduction in peripheral vascular resistance. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this clinically vital therapeutic agent.
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An In-depth Pharmacological Profile of Diltiazem Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacological properties of diltiazem hydrochloride, a cornerstone therapeutic agent in cardiovascular medicine. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, pharmacokinetic and pharmacodynamic profiles, clinical applications, and critical considerations for this non-dihydropyridine calcium channel blocker.
Executive Summary: The Therapeutic Niche of Diltiazem
This compound occupies a unique position in the armamentarium against cardiovascular diseases. As a non-dihydropyridine calcium channel blocker, it exerts its therapeutic effects through a balanced action on both cardiac tissue and vascular smooth muscle.[1][2][3] This dual activity allows for the effective management of hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5][6][7] Unlike dihydropyridine calcium channel blockers, which are more selective for vascular smooth muscle, diltiazem's influence on the heart's conduction system and contractility provides a distinct advantage in specific clinical scenarios.[1][3][8] This guide will explore the intricate pharmacological details that underpin its clinical utility.
Molecular Mechanism of Action: Targeting the L-type Calcium Channel
Diltiazem's primary mechanism of action involves the inhibition of calcium ion influx through L-type (long-acting) voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[3][9][][11] Calcium ions are fundamental to the excitation-contraction coupling process in these tissues.[11] By binding to the alpha-1 subunit of the L-type calcium channel, diltiazem effectively reduces the intracellular concentration of calcium during depolarization.[9][] This leads to a cascade of physiological responses that are central to its therapeutic effects.
Impact on Vascular Smooth Muscle
In the walls of arteries, the reduced influx of calcium leads to smooth muscle relaxation and subsequent vasodilation.[9][] This widening of the blood vessels decreases peripheral vascular resistance, which is the primary mechanism behind diltiazem's antihypertensive effect.[4] Notably, the extent of blood pressure reduction is more pronounced in hypertensive individuals compared to those with normal blood pressure.[4][]
Cardiac Effects
Diltiazem's action on the heart is multifaceted and distinguishes it from dihydropyridine calcium channel blockers:
-
Negative Chronotropy: By slowing the influx of calcium into the sinoatrial (SA) node, the heart's natural pacemaker, diltiazem decreases the heart rate.[9][][11]
-
Negative Dromotropy: It slows conduction through the atrioventricular (AV) node, which is crucial for its antiarrhythmic properties, particularly in managing conditions like atrial fibrillation with rapid ventricular response.[9][12]
-
Negative Inotropy: Diltiazem reduces the force of myocardial contraction by limiting calcium entry into cardiac muscle cells, thereby decreasing myocardial oxygen demand.[9][] This effect is beneficial in the management of angina.
The following diagram illustrates the signaling pathway affected by diltiazem.
Caption: Diltiazem's mechanism of action on vascular and cardiac cells.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion of diltiazem are critical to understanding its clinical application and dosing regimens.
Absorption and Bioavailability
Diltiazem is well-absorbed from the gastrointestinal tract following oral administration.[13][14] However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[13][14][15]
Distribution
Diltiazem is 70% to 80% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[4][13][14][16] The apparent volume of distribution is approximately 305 liters.[16]
Metabolism
Diltiazem is extensively metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[4] This metabolic pathway involves deacetylation, N-demethylation, and O-demethylation.[16] One of its major metabolites, desacetyl diltiazem, is pharmacologically active, possessing 25% to 50% of the coronary vasodilatory potency of the parent compound.[13]
Excretion
The plasma elimination half-life of diltiazem is approximately 3.0 to 4.5 hours for immediate-release formulations.[4][13] Only a small fraction (2% to 4%) of the unchanged drug is excreted in the urine.[4][13][14][16] The majority is eliminated as metabolites in the urine and bile.[14]
| Pharmacokinetic Parameter | Value | Source(s) |
| Absolute Bioavailability | ~40% | [13][14][15] |
| Plasma Protein Binding | 70-80% | [4][13][14][16] |
| Volume of Distribution | ~305 L | [16] |
| Elimination Half-Life (IR) | 3.0-4.5 hours | [4][13] |
| Primary Metabolism | Hepatic (CYP3A4) | [4] |
| Excretion | Urine and Bile | [14] |
Pharmacodynamics: Translating Mechanism to Clinical Effect
The pharmacodynamic effects of diltiazem are a direct consequence of its mechanism of action and are observable across various physiological parameters.
Experimental Protocol: Assessing Hemodynamic Effects of Intravenous Diltiazem
A common experimental approach to quantify the acute pharmacodynamic effects of diltiazem involves a controlled intravenous infusion study in healthy volunteers or patients with specific cardiovascular conditions.
Methodology:
-
Subject Recruitment: A cohort of subjects meeting specific inclusion and exclusion criteria is enrolled. Baseline cardiovascular parameters are recorded.
-
Catheterization: Intravenous access is established for drug administration and blood sampling. An arterial line may be placed for continuous blood pressure monitoring.
-
Dosing Regimen: A weight-based intravenous bolus of this compound (e.g., 0.25 mg/kg actual body weight over 2 minutes) is administered.[4][17][18]
-
Hemodynamic Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring are performed. Heart rate, PR interval, and blood pressure are recorded at predefined intervals.
-
Data Analysis: Changes from baseline in heart rate, blood pressure, and PR interval are calculated and statistically analyzed to determine the pharmacodynamic response.
Caption: Experimental workflow for assessing diltiazem's hemodynamic effects.
Cardiovascular Effects
-
Blood Pressure: Diltiazem effectively lowers both systolic and diastolic blood pressure.[19]
-
Heart Rate: It reduces resting and exercise-induced heart rate.[19]
-
Cardiac Conduction: Diltiazem prolongs the AH interval and the effective refractory period of the AV node.[20]
Clinical Applications
Diltiazem is approved for several cardiovascular indications and is also used off-label for other conditions.
FDA-Approved Indications
-
Hypertension: Used as monotherapy or in combination with other antihypertensive agents.[4][6][21]
-
Chronic Stable Angina: Effective in reducing the frequency of anginal episodes and increasing exercise tolerance.[4][5][22]
-
Vasospastic Angina (Prinzmetal's Angina): Highly effective in preventing coronary artery spasm.[5]
-
Atrial Fibrillation/Flutter: Used for temporary control of rapid ventricular rates.[4][7][12][22]
-
Paroxysmal Supraventricular Tachycardia (PSVT): Can be used for the rapid conversion of PSVT to sinus rhythm.[4][17]
Off-Label Uses
Diltiazem has been investigated for other conditions, including migraine prophylaxis, anal fissures, and pulmonary hypertension.[4][23]
| Indication | Typical Oral Dosage Range (Extended-Release) | Source(s) |
| Hypertension | 120-540 mg once daily | [4][22][24][25] |
| Chronic Stable Angina | 120-480 mg once daily | [15][22][24] |
| Atrial Fibrillation (Rate Control) | 120-360 mg once daily | [25] |
Note: Dosages must be individualized and depend on the specific formulation.
Adverse Effects and Contraindications
While generally well-tolerated, diltiazem can cause adverse effects, some of which are extensions of its pharmacological actions.[5]
Common Adverse Effects
Serious Adverse Effects
Rare but serious adverse effects include congestive heart failure, severe hypotension, and acute hepatic injury.[9][13][27]
Contraindications
Diltiazem is contraindicated in patients with:
-
Sick sinus syndrome (unless a functioning ventricular pacemaker is in place)
-
Second- or third-degree AV block (unless a functioning ventricular pacemaker is in place)
-
Severe hypotension (systolic blood pressure less than 90 mm Hg)
-
Acute myocardial infarction and pulmonary congestion
-
Hypersensitivity to diltiazem
Drug Interactions
Diltiazem's metabolism via CYP3A4 and its effects on cardiac conduction lead to numerous clinically significant drug interactions.[4]
CYP3A4 Inhibition
Diltiazem is a moderate inhibitor of CYP3A4 and can increase the plasma concentrations of other drugs metabolized by this enzyme, such as certain statins (e.g., simvastatin, lovastatin), cyclosporine, and some benzodiazepines.[24][28]
Additive Pharmacodynamic Effects
Concomitant use with other drugs that affect cardiac function can lead to additive effects:
-
Beta-blockers: Increased risk of bradycardia, AV block, and heart failure.[2][28]
-
Digoxin: Diltiazem can increase digoxin levels, potentiating its effects and risk of toxicity.[28]
-
Other Antiarrhythmics: Increased risk of proarrhythmic effects.
Conclusion
This compound remains a valuable therapeutic agent due to its well-characterized pharmacological profile. Its balanced effects on the vasculature and the heart provide a unique therapeutic window for managing a range of cardiovascular disorders. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for drug interactions is essential for its safe and effective use in both clinical practice and future drug development endeavors.
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An In-depth Technical Guide on Diltiazem Hydrochloride's Role in Modulating Intracellular Calcium Signaling
This guide provides a comprehensive technical overview of diltiazem hydrochloride, a cornerstone therapeutic agent, and its intricate role in the modulation of intracellular calcium (Ca²⁺) signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, experimental methodologies to probe its effects, and the downstream physiological consequences of its activity.
Section 1: The Centrality of Intracellular Calcium Signaling
Intracellular Ca²⁺ is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount for normal cellular function. This delicate balance is maintained by a sophisticated interplay of channels, pumps, and binding proteins that regulate Ca²⁺ influx, efflux, and sequestration into intracellular stores.
Voltage-gated calcium channels (VGCCs) are key players in this regulatory network, particularly in excitable cells like neurons, cardiac myocytes, and smooth muscle cells. Among the different types of VGCCs, the L-type calcium channels (LTCCs), specifically the CaV1.2 subtype, are of significant pharmacological interest due to their critical role in cardiovascular physiology.[1]
L-Type Calcium Channels: Gatekeepers of Cellular Calcium Entry
LTCCs are transmembrane proteins that open in response to membrane depolarization, allowing the influx of extracellular Ca²⁺ down its steep electrochemical gradient.[2] This influx of Ca²⁺ triggers a cascade of downstream events. In cardiac muscle, it initiates excitation-contraction coupling, leading to myocardial contraction. In vascular smooth muscle, it stimulates vasoconstriction, thereby regulating blood pressure and blood flow.[3][4]
The α1 subunit is the pore-forming and voltage-sensing component of the LTCC and is the primary target for a class of drugs known as calcium channel blockers (CCBs).[5][6] this compound belongs to the benzothiazepine class of non-dihydropyridine CCBs.[4][5]
Section 2: this compound: A Molecular Perspective
This compound is a white to off-white crystalline powder, soluble in water, methanol, and chloroform.[7][8][9][10][11] It is the hydrochloride salt of diltiazem, a benzothiazepine derivative.[4][7]
| Property | Value |
| Chemical Name | (+)-cis-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride |
| CAS Number | 33286-22-5[12][13][14] |
| Molecular Formula | C₂₂H₂₆N₂O₄S · HCl[12][15] |
| Molecular Weight | 450.98 g/mol [9][10] |
Mechanism of Action: Modulating the Modulator
The therapeutic effects of diltiazem are primarily attributed to its ability to inhibit the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle.[2][4][8][11] It achieves this by binding to the α1 subunit of the L-type calcium channel.[5]
Diltiazem exhibits a "use-dependent" or "state-dependent" block, meaning it preferentially binds to LTCCs when they are in the open or inactivated state, which occurs more frequently during periods of high activity such as in tachyarrhythmias.[6][16] This property contributes to its efficacy in controlling heart rate. The binding site for diltiazem is located on the intracellular side of the channel, specifically involving transmembrane segments IIIS6 and IVS6.[6][17][18]
By blocking the influx of Ca²⁺, diltiazem exerts several key physiological effects:
-
Vascular Smooth Muscle Relaxation: Reduced intracellular Ca²⁺ in vascular smooth muscle cells leads to relaxation, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[3][8]
-
Negative Chronotropic Effect: Diltiazem slows the heart rate by inhibiting Ca²⁺ influx in the sinoatrial (SA) node, the heart's natural pacemaker.[2][5][19]
-
Negative Dromotropic Effect: It slows conduction through the atrioventricular (AV) node, which is beneficial in treating certain types of arrhythmias.[5][20]
-
Negative Inotropic Effect: By reducing Ca²⁺ entry into cardiac muscle cells, diltiazem decreases the force of myocardial contraction.[3][5][19]
The following diagram illustrates the signaling pathway affected by diltiazem.
Diltiazem's mechanism of action on intracellular calcium signaling.
Section 3: Experimental Protocols for Investigating Diltiazem's Effects
To rigorously characterize the modulatory effects of diltiazem on intracellular calcium signaling, a multi-faceted experimental approach is required. The following protocols provide a framework for such investigations.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
Objective: To quantify the effect of diltiazem on changes in [Ca²⁺]i in response to a depolarizing stimulus.
Methodology: Ratiometric Fluorescence Microscopy using Fura-2 AM
-
Cell Culture: Plate vascular smooth muscle cells or cardiac myocytes on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the loading buffer.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with dye-free buffer to remove extracellular Fura-2 AM.
-
-
Microscopy Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio (F340/F380) in a physiological salt solution.
-
Perfuse the cells with a solution containing a depolarizing agent (e.g., high potassium solution, 60 mM KCl) to induce Ca²⁺ influx.
-
After the [Ca²⁺]i response has peaked and returned to baseline, perfuse the cells with a solution containing this compound at the desired concentration for a pre-incubation period (e.g., 10-15 minutes).
-
Re-stimulate the cells with the high potassium solution in the continued presence of diltiazem.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation after performing a calibration with ionomycin and EGTA.
-
Compare the peak [Ca²⁺]i increase in the absence and presence of diltiazem to determine the percentage of inhibition.
-
Electrophysiological Characterization of L-Type Calcium Channel Blockade
Objective: To directly measure the effect of diltiazem on L-type calcium channel currents (ICa,L).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Isolate single vascular smooth muscle cells or cardiac myocytes.
-
Patch-Clamp Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution should contain a Cs⁺-based solution to block K⁺ currents and an appropriate Ca²⁺ buffer (e.g., EGTA).
-
The external solution should contain Ba²⁺ (e.g., 10 mM) as the charge carrier to increase the current amplitude and avoid Ca²⁺-dependent inactivation.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
Establish a stable baseline recording of ICa,L.
-
Perfuse the cell with an external solution containing this compound at various concentrations.
-
Record ICa,L at each concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationships in the absence and presence of diltiazem.
-
Generate a concentration-response curve by plotting the fractional block of ICa,L against the diltiazem concentration.
-
Fit the data to the Hill equation to determine the IC₅₀ value.
-
Experimental workflow for studying diltiazem's effects.
Section 4: Physiological and Therapeutic Implications
The modulation of intracellular calcium signaling by this compound underpins its wide range of therapeutic applications.[3][4]
| Therapeutic Application | Underlying Mechanism |
| Hypertension | Relaxation of vascular smooth muscle leads to decreased peripheral resistance and lower blood pressure.[3][8][21] |
| Angina Pectoris | Dilation of coronary arteries increases blood flow to the myocardium, while the negative chronotropic and inotropic effects reduce myocardial oxygen demand.[5][9][22] |
| Arrhythmias | Depression of the SA and AV nodes helps to control rapid heart rates in conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia.[3][5][21] |
Comparative Electrophysiological Effects
Studies have shown that diltiazem has significant electrophysiological effects, particularly on the AV node, with less pronounced effects on the sinus node in healthy individuals.[20][23] However, in patients with sick sinus syndrome, diltiazem can cause marked inhibition of sinus activity.[20] The effects on AV nodal conduction are dose-dependent.[23]
| Parameter | Effect of Diltiazem |
| Sinus Cycle Length | No significant change or slight increase[24][25] |
| AH Interval | Prolonged[23] |
| HV Interval | No significant change[23][24] |
| AV Nodal Refractory Period | Prolonged[23][24] |
Section 5: Conclusion
This compound is a potent modulator of intracellular calcium signaling, exerting its effects through the specific blockade of L-type calcium channels. Its "use-dependent" mechanism of action provides a degree of tissue selectivity and makes it a valuable tool in the management of cardiovascular diseases. A thorough understanding of its interaction with calcium channels, elucidated through rigorous experimental techniques such as fluorescence microscopy and patch-clamp electrophysiology, is crucial for the continued development of novel and improved cardiovascular therapeutics. The self-validating nature of these protocols, where functional cellular responses are directly correlated with ion channel activity, ensures the trustworthiness of the data generated.
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An In-Depth Technical Guide to the Investigational Off-Label Uses of Diltiazem Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem hydrochloride, a benzothiazepine derivative, is a well-established non-dihydropyridine calcium channel blocker.[1] Its primary, FDA-approved applications are in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] The therapeutic efficacy of diltiazem in these conditions is fundamentally linked to its ability to inhibit the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][][5] Beyond these established uses, a growing body of preclinical and clinical research is uncovering a diverse range of potential off-label applications. This guide provides a technical exploration of these investigational uses, delving into the underlying scientific rationale, key experimental findings, and detailed methodologies for researchers seeking to explore these novel therapeutic avenues.
Core Mechanism of Action: A Foundation for Novel Applications
Diltiazem's primary mechanism involves binding to the α1 subunit of L-type calcium channels, which are prevalent in cardiac and smooth muscle tissues.[6] This interaction inhibits the transmembrane influx of calcium ions during membrane depolarization.[1][3] By reducing intracellular calcium concentrations, diltiazem exerts two principal effects:
-
Vascular Smooth Muscle Relaxation: Leads to arterial vasodilation, reducing peripheral vascular resistance and, consequently, blood pressure.[2][5]
-
Negative Chronotropic and Inotropic Effects: Slows sinoatrial (SA) and atrioventricular (AV) nodal conduction and decreases myocardial contractility, which helps to control heart rate and reduce cardiac workload.[2][5]
It is the central role of calcium signaling in a vast array of other pathophysiological processes that provides the logical foundation for investigating diltiazem's utility in non-cardiovascular diseases.
Caption: Diltiazem's core mechanism of action on L-type calcium channels.
Emerging Research Frontiers: Off-Label Investigations
Oncology: Targeting Calcium Signaling in Cancer
The dysregulation of calcium signaling is a hallmark of cancer, influencing proliferation, apoptosis, and metastasis. Diltiazem is being investigated for its potential to modulate these processes.
Scientific Rationale: By altering intracellular calcium dynamics, diltiazem may trigger apoptotic pathways and inhibit the function of proteins involved in cell migration and drug resistance.
Key Research Findings:
-
Apoptosis Induction in Prostate Cancer: In combination with proteasome inhibitors like bortezomib, diltiazem has been shown to enhance apoptosis in prostate cancer cells.[7] This synergistic effect may involve the induction of endoplasmic reticulum stress.[7][8]
-
Inhibition of Breast Cancer Metastasis: Research indicates that diltiazem can decrease colony formation and cell migration in triple-negative breast cancer (TNBC) cell lines.[9][10] The proposed mechanism involves the upregulation of Growth Differentiation Factor 15 (GDF-15) and subsequent modulation of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[9]
-
Overcoming Multidrug Resistance (MDR): Diltiazem can potentiate the effects of chemotherapeutic agents like doxorubicin.[11] It is thought to inhibit the P-glycoprotein (P-gp) efflux pump, a major contributor to MDR, thereby increasing the intracellular concentration and cytotoxicity of the anticancer drug.[11]
Caption: Diltiazem's proposed pathway for inhibiting cancer metastasis.
Ischemia-Reperfusion (I/R) Injury: Mitigating Calcium Overload
I/R injury, a paradoxical exacerbation of cellular dysfunction following the restoration of blood flow to ischemic tissue, is characterized by a massive, uncontrolled influx of calcium.
Scientific Rationale: Diltiazem's primary function as a calcium channel blocker makes it a logical candidate for mitigating the cytotoxic effects of calcium overload that define I/R injury.
Key Research Findings:
-
Cardioprotection: In animal models of myocardial I/R, diltiazem reduces the incidence of reperfusion-induced arrhythmias, limits infarct size, and preserves myocardial function.[12][13][14] This protection is associated with a reduction in ATP catabolism and noradrenaline overflow.[12]
-
Hepatic and Intestinal Protection: Studies in rats have demonstrated that diltiazem can protect against I/R injury in the liver and intestines. The mechanism appears to involve not only the prevention of intracellular calcium influx but also a vasodilatory action that improves tissue blood flow and energy metabolism during reperfusion.[15][16][17]
-
Neuroprotection in Cerebral Ischemia: In a primate model of subarachnoid hemorrhage, early administration of diltiazem was shown to significantly reduce the delayed cerebral vascular narrowing that often follows such events, suggesting a role in preventing secondary ischemic damage.[18]
| Study Area | Animal Model | Key Findings | Citation |
| Myocardial I/R | Dog | Infarct size reduced from 47.0% to 27.5% of the at-risk area. | [13] |
| Hepatic I/R | Rat | Significantly higher liver tissue blood flow and ATP concentrations with diltiazem treatment post-reperfusion. | [15] |
| Intestinal I/R | Rat | Reduced mucosal injury grade from 3.8 to 2.5 (on a 0-5 scale). | [16][17] |
| Cerebral Vasospasm | Monkey | Average vessel diameter maintained at 92% of control vs. 61% in untreated animals post-SAH. | [18] |
Neurological Disorders: Modulating Neuronal Calcium Homeostasis
Dysregulated calcium signaling is a central pathological feature in several neurological conditions, from acute neuronal injury to chronic neurodegeneration.
Scientific Rationale: By stabilizing intracellular calcium levels, diltiazem may offer neuroprotective benefits, promote neuronal repair, and potentially modify mood-related circuits.
Key Research Findings:
-
Neuroprotection in Alzheimer's Model: In a rat model of sporadic Alzheimer's disease (induced by intracerebroventricular-streptozotocin), diltiazem treatment improved cognitive performance, ameliorated oxidative stress and neuroinflammation, and reduced the expression of amyloid-beta protein.[19][20]
-
Promotion of Axon Regeneration: Diltiazem was identified in a phenotypic screen as a compound that promotes axon regeneration in cultured rat cortical neurons, particularly in the presence of inhibitory chondroitin sulfate proteoglycans (CSPGs).[21] This effect was also observed in adult mouse dorsal root ganglion neurons.[21]
-
Antidepressant-like Activity: In rodent models of depression, such as the behavioral despair (forced swim) test, diltiazem increased active behaviors, suggesting a potential, though not fully explored, antidepressant effect.[22]
Renal Disease: Exploring Hemodynamic and Anti-Proteinuric Effects
Scientific Rationale: Diltiazem's vasodilatory effect on renal arterioles can alter glomerular hemodynamics, potentially offering a protective effect in certain kidney diseases.
Key Research Findings:
-
Improved Renal Hemodynamics: In hypertensive patients, particularly those with a baseline glomerular filtration rate (GFR) of ≤80 mL/min/1.73 m², diltiazem therapy has been associated with significant improvements in GFR and effective renal plasma flow.[23][24]
-
Slowing Progression of Diabetic Nephropathy: Non-dihydropyridine calcium channel blockers, including diltiazem, have been shown to slow the progression of type 2 diabetic nephropathy with overt proteinuria, an effect comparable to that of ACE inhibitors.[25]
-
Protection in End-Stage Renal Disease (ESRD): For ESRD patients on hemodialysis, sustained-release diltiazem has been shown to reduce the number and duration of silent myocardial ischemic episodes.[26]
Key Experimental Protocols and Methodologies
In Vitro Protocol: Cell Migration Scratch Assay
This assay is used to investigate diltiazem's effect on cancer cell motility, a key component of metastasis.[9][10]
Objective: To quantify the rate of cell migration into a created "wound" or gap in a confluent cell monolayer.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 6-well plate and culture until a confluent monolayer is formed.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight, clear "scratch" through the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing either vehicle control or varying concentrations of this compound.
-
Imaging (Time Point 0): Immediately capture images of the scratch in predefined locations using an inverted microscope with a camera.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Imaging (Subsequent Time Points): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at Time 0. Compare the closure rates between control and diltiazem-treated groups.
Self-Validation System: The inclusion of a vehicle control is critical. Each concentration of diltiazem should be tested in triplicate. The experiment should be repeated at least three independent times to ensure reproducibility. A positive control, such as a known inhibitor of cell migration, can also be included.
In Vivo Protocol: Rodent Model of Hepatic Ischemia-Reperfusion
This model is essential for studying the protective effects of diltiazem against I/R injury in the liver.[15]
Objective: To induce a controlled period of hepatic ischemia followed by reperfusion and assess the impact of diltiazem treatment on liver injury.
Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Perform a midline laparotomy to expose the liver and the portal triad (hepatic artery, portal vein, and bile duct).
-
Group Allocation: Randomly assign animals to a sham group, a control I/R group (vehicle-treated), and a diltiazem-treated I/R group.
-
Drug Administration: For the treated group, administer this compound (e.g., 10 mg/kg) intravenously or intraperitoneally at a specified time before ischemia or reperfusion. The control group receives a saline vehicle.
-
Ischemia Induction: Gently isolate the portal triad supplying the median and left lateral lobes of the liver and occlude the blood supply using a non-traumatic microvascular clamp for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Remove the clamp to restore blood flow.
-
Post-Reperfusion Monitoring: Close the abdominal incision. After a set reperfusion period (e.g., 2-24 hours), re-anesthetize the animal.
-
Sample Collection: Collect blood samples via cardiac puncture for analysis of liver enzymes (ALT, AST). Perfuse the liver with saline and harvest tissue for histological analysis (H&E staining) and biochemical assays (e.g., ATP levels, myeloperoxidase activity for neutrophil infiltration).
-
Euthanasia: Humanely euthanize the animal according to approved institutional guidelines.
Trustworthiness: The sham group (undergoes surgery without vessel occlusion) is crucial to control for the effects of the surgical procedure itself. Blinding the investigators to the treatment groups during data analysis is essential to prevent bias.
Caption: Generalized workflow for an in vivo ischemia-reperfusion study.
Conclusion and Future Directions
The established role of this compound as a cardiovascular therapeutic is built on its well-defined mechanism of blocking L-type calcium channels. The research highlighted in this guide demonstrates that this fundamental action has profound implications for a multitude of other disease states. The off-label investigation of diltiazem is a vibrant field, with promising preclinical data in oncology, ischemia-reperfusion injury, neurological disorders, and renal disease.
Future research should focus on several key areas:
-
Mechanism Elucidation: While calcium channel blockade is the primary mechanism, further studies are needed to unravel the specific downstream signaling pathways diltiazem modulates in different cell types, such as its interaction with GDF-15 in cancer.[9]
-
Combination Therapies: The synergistic effects observed with proteasome inhibitors in prostate cancer suggest that diltiazem's greatest potential may lie in combination with other targeted agents.[7]
-
Delivery and Targeting: For applications in neurological disorders, overcoming the blood-brain barrier is a significant challenge, as diltiazem is a substrate for efflux pumps like P-glycoprotein.[21] The development of novel formulations or delivery systems could be critical for translating preclinical findings.
-
Clinical Validation: Rigorous, well-designed clinical trials are the necessary next step to validate the therapeutic potential of these off-label applications in human patients.
The continued investigation of diltiazem exemplifies the power of drug repurposing, leveraging a deep understanding of pharmacology to unlock new therapeutic possibilities for challenging diseases.
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Diltiazem Hydrochloride and Cardiac Electrophysiology: A Technical Guide to Mechanistic Insights and In Vitro Evaluation
This in-depth technical guide provides a comprehensive exploration of the electrophysiological effects of diltiazem hydrochloride on the heart. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for in vitro assessment, and contextualizes these findings within the broader landscape of cardiac safety pharmacology. Our approach is to not only present methodologies but to also elucidate the scientific rationale underpinning these experimental designs, fostering a deeper understanding of diltiazem's cardiac impact.
Foundational Principles: Diltiazem's Mechanism of Action
This compound is a non-dihydropyridine calcium channel blocker belonging to the benzothiazepine class.[1][2] Its primary therapeutic and electrophysiological effects stem from its ability to inhibit the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels (Caᵥ1.2) in cardiac and vascular smooth muscle cells.[3][4] This action is the cornerstone of its clinical utility in managing hypertension, angina, and certain arrhythmias.[1][2]
The interaction of diltiazem with the L-type calcium channel is state-dependent, exhibiting a higher affinity for the inactivated state of the channel. This results in a "use-dependent" or "frequency-dependent" blockade, meaning the inhibitory effect is more pronounced at higher heart rates.[5] By stabilizing the inactivated state, diltiazem effectively slows the recovery of the channel, reducing the overall Ca²⁺ influx during the action potential.[6]
This reduction in intracellular Ca²⁺ has three primary electrophysiological consequences in the heart:
-
Negative Chronotropy: Diltiazem slows the spontaneous depolarization of the sinoatrial (SA) node, the heart's natural pacemaker, leading to a decrease in heart rate.[2]
-
Negative Dromotropy: It slows conduction through the atrioventricular (AV) node, prolonging the time it takes for electrical impulses to travel from the atria to the ventricles.[7]
-
Negative Inotropy: By reducing calcium influx in ventricular cardiomyocytes, diltiazem decreases the force of myocardial contraction.[2]
These fundamental actions collectively reduce myocardial oxygen demand and are responsible for diltiazem's therapeutic efficacy.
Impact on the Cardiac Action Potential
The cardiac action potential is the result of a coordinated series of ion channel openings and closings. Diltiazem's primary influence is on Phase 2 (the plateau phase) of the ventricular action potential, which is heavily dependent on the influx of Ca²⁺ through L-type calcium channels.
By blocking these channels, diltiazem shortens the duration of the plateau phase.[5] At higher concentrations (e.g., ≥ 10 µmol/L), it can also lead to a reduction in the action potential amplitude and the maximum upstroke velocity, although this is a less prominent effect compared to its impact on the plateau.[5]
The following diagram illustrates the signaling pathway of diltiazem's action on a cardiomyocyte.
Caption: A logical workflow for the in vitro electrophysiological assessment of diltiazem using hiPSC-CMs and patch-clamp technology.
Detailed Protocol: Whole-Cell Patch-Clamp Analysis of L-type Calcium Current (ICa,L)
This protocol is designed to quantify the inhibitory effect of diltiazem on ICa,L in hiPSC-CMs.
A. Cell Preparation:
-
Culture hiPSC-CMs on fibronectin-coated glass coverslips for at least one week to ensure electrophysiological maturity.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution at a rate of 1.5-2 mL/min.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
C. Patch-Clamp Procedure:
-
Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a spontaneously beating hiPSC-CM with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
D. ICa,L Recording Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To inactivate sodium channels, apply a 100 ms pre-pulse to -40 mV.
-
Immediately following the pre-pulse, apply a series of 200 ms depolarizing voltage steps from -40 mV to +40 mV in 10 mV increments.
-
Record the resulting inward currents. The peak inward current corresponds to ICa,L.
-
Establish a stable baseline recording of ICa,L for at least 5 minutes.
-
Begin perfusion with the external solution containing the desired concentration of diltiazem.
-
Record ICa,L at regular intervals until a steady-state block is achieved.
-
Repeat for a range of diltiazem concentrations to generate a dose-response curve.
E. Rationale for Experimental Choices:
-
The holding potential of -80 mV ensures that the majority of L-type calcium channels are in a resting, available state.
-
The pre-pulse to -40 mV is crucial to inactivate fast sodium channels, thereby isolating the calcium current.
-
The range of depolarizing steps allows for the construction of a current-voltage (I-V) relationship for ICa,L, providing a comprehensive view of channel activity.
Quantitative Analysis and Data Presentation
The inhibitory effect of diltiazem is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of diltiazem required to block 50% of the ICa,L.
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ for ICa,L Blockade | |||
| Caᵥ1.2CM (Cardiac Isoform) | ~2x higher than smooth muscle | HEK cells expressing Caᵥ1.2 isoforms | [4] |
| Caᵥ1.2SM (Smooth Muscle Isoform) | Lower than cardiac isoform | HEK cells expressing Caᵥ1.2 isoforms | [4] |
| Human Mesenteric Artery Myocytes | 51 µM (at pH 7.2) | Primary human cells | [8] |
| Human Mesenteric Artery Myocytes | 20 µM (at pH 9.2) | Primary human cells | [8] |
Translation to In Vivo Electrophysiology: The Electrocardiogram (ECG)
The cellular effects of diltiazem manifest as specific changes in the surface electrocardiogram (ECG). Understanding this link is critical for translating in vitro findings to clinical reality.
-
PR Interval Prolongation: The most consistent ECG finding with diltiazem is a dose-dependent prolongation of the PR interval. [9][10][11]This directly reflects the drug's negative dromotropic effect on the AV node. [7]In some individuals, particularly those with pre-existing conduction system disease, this can lead to first-degree AV block. [12]* Heart Rate Reduction: The negative chronotropic effect on the SA node results in a decrease in resting heart rate. [2]* QT Interval: Diltiazem's effect on the QT interval is generally minimal. [10][11]Some studies have noted a slight increase, while others have found it can ameliorate QTc prolongation caused by other drugs. [11][13]
ECG Parameter Effect of Diltiazem Underlying Mechanism Reference PR Interval Prolongation Slowed AV nodal conduction (Negative Dromotropy) [7][9][10][11] Heart Rate Decrease Slowed SA node firing rate (Negative Chronotropy) [2] QRS Duration No significant change Minimal effect on ventricular conduction [10] | QTc Interval | Minimal to no change | Shortening of the action potential plateau | [10][11][13]|
Conclusion and Future Directions
This compound exerts its profound effects on cardiac electrophysiology primarily through the blockade of L-type calcium channels. This guide has provided a detailed overview of its mechanism of action, from the molecular level to its manifestation on the clinical ECG. The presented in vitro methodologies, particularly whole-cell patch-clamp on hiPSC-CMs, offer a robust and reliable system for characterizing the electrophysiological profile of diltiazem and other cardioactive compounds.
Future research in this area will likely focus on refining our understanding of the differential effects of diltiazem on various Caᵥ1.2 splice variants and its interactions with other cardiac ion channels. Furthermore, the integration of in silico modeling with in vitro data will continue to enhance our predictive capabilities in cardiac safety pharmacology.
References
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Effects of the Calcium Antagonist Diltiazem on Action Potentials, Slow Response and Force of Contraction in Different Cardiac Tissues. Journal of Molecular and Cellular Cardiology. Available at: [Link]
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Effects of diltiazem on PR intervals in healthy young adults. PubMed. Available at: [Link]
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CARDIZEM® (this compound) Direct Compression Tablets Rx only. accessdata.fda.gov. Available at: [Link]
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Whole Cell Patch Clamp Protocol. protocols.io. Available at: [Link]
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Acute and chronic effects of diltiazem on A-V conduction at rest and during exercise. PubMed. Available at: [Link]
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The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model. The Journal of Clinical Investigation. Available at: [Link]
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The Effects of this compound on the Cardiac Conduction: A Clinical Study of His Bundle Electrogram. PubMed. Available at: [Link]
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Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. British Journal of Pharmacology. Available at: [Link]
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pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes. PubMed. Available at: [Link]
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Inhibition of the peak calcium current by diltiazem and the effect of... ResearchGate. Available at: [Link]
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Automated Patch Clamp Recordings of Human Stem Cell-Derived Cardiomyocytes. SpringerLink. Available at: [Link]
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Diltiazem. StatPearls - NCBI Bookshelf. Available at: [Link]
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Electrocardiographic changes during antihypertensive treatment with diltiazem in relation to the achieved serum levels of the drug. PubMed. Available at: [Link]
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patch-clamp-protocol-final.pdf. University of Sussex. Available at: [Link]
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Automated Patch Clamp Recording of Human iPSC-derived Cardiomyocytes - Dr. Al George Jr. YouTube. Available at: [Link]
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Electrophysiological Phenotyping of hiPSC-Derived Atrial Cardiomyocytes Using Automated Patch-Clamp: A Platform for Studying Atrial Inherited Arrhythmias. PMC. Available at: [Link]
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Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases. PMC. Available at: [Link]
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The effects of diltiazem and metoprolol in QTc prolongation due to amitriptyline intoxication. PubMed. Available at: [Link]
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A Technical Guide to the Therapeutic Potential of Diltiazem Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This fundamental mechanism leads to arterial vasodilation, reduced myocardial contractility, and a decreased heart rate, making diltiazem a cornerstone in the management of several cardiovascular disorders.[3][] This guide provides an in-depth analysis of diltiazem's mechanism of action, pharmacokinetic and pharmacodynamic profiles, established therapeutic applications, and emerging areas of research. We will explore its clinical efficacy in hypertension, angina pectoris, and cardiac arrhythmias, supported by quantitative data and detailed experimental protocols. Furthermore, this document delves into the methodologies for evaluating its therapeutic effects and provides insights into its safety, tolerability, and future research directions.
Introduction to this compound
This compound, chemically known as (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride, is a member of the benzothiazepine class.[5] Approved by the FDA in 1982, it is classified as a non-dihydropyridine calcium channel blocker, distinguishing it from other calcium channel blockers like nifedipine (a dihydropyridine) and verapamil.[2] Diltiazem exhibits an intermediate specificity, targeting both cardiac and vascular smooth muscle, which provides a unique therapeutic profile.[2] It is widely used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.[2][3]
Core Mechanism of Action
The primary therapeutic action of diltiazem is the blockade of L-type voltage-gated calcium channels.[1] These channels are critical for the excitation-contraction coupling in muscle cells. By inhibiting the influx of extracellular calcium (Ca²⁺) into cardiac myocytes and vascular smooth muscle cells during membrane depolarization, diltiazem initiates a cascade of physiological responses.[3][6]
-
In Vascular Smooth Muscle: Reduced intracellular calcium concentration leads to smooth muscle relaxation, resulting in vasodilation, primarily in the arterial system. This vasodilation decreases total peripheral resistance, which is the principal mechanism behind its antihypertensive effect.[3][]
-
In Cardiac Muscle: Diltiazem exerts negative inotropic (decreased contractility), chronotropic (decreased heart rate), and dromotropic (decreased conduction velocity) effects.[5]
-
Sinoatrial (SA) Node: By slowing calcium entry, it decelerates the rate of spontaneous depolarization in the SA node, leading to a reduced heart rate.[1]
-
Atrioventricular (AV) Node: It slows conduction through the AV node, prolonging the refractory period. This effect is crucial for its use in controlling ventricular rate in supraventricular tachyarrhythmias.[6][7]
-
Myocardium: The reduction in intracellular calcium decreases the force of myocardial contraction, which, combined with the reduced heart rate and blood pressure (afterload), lowers myocardial oxygen demand.[5][8]
-
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of diltiazem is essential for optimizing its therapeutic use.
Pharmacokinetics
| Parameter | Value | Source(s) |
| Bioavailability | ~40% (Oral) | [5][9] |
| Protein Binding | 70-80% | [3][6] |
| Metabolism | Extensive first-pass hepatic metabolism | [1][9] |
| Active Metabolite | Desacetyl diltiazem | [][10] |
| Elimination Half-Life | 3.0 - 4.5 hours (IV/Single Oral Dose) | [3][10] |
| 6.5 - 9.4 hours (Extended Release) | [11] | |
| Excretion | Primarily urine (2-4% as unchanged drug) | [3][9] |
Diltiazem is well-absorbed orally but has low bioavailability due to significant first-pass metabolism in the liver.[9] It is metabolized into several compounds, with desacetyl diltiazem being an active metabolite that contributes to the overall therapeutic effect.[][10] The drug exhibits nonlinear pharmacokinetics, especially with repeated administration, leading to accumulation.[10]
Pharmacodynamics
The pharmacodynamic effects of diltiazem are directly related to its plasma concentration. A strong correlation exists between diltiazem concentration and the reduction in heart rate, particularly in patients with atrial fibrillation.[12] In one study, plasma concentrations of 79, 172, and 294 ng/ml were predicted to produce a 20%, 30%, and 40% reduction in heart rate, respectively.[12] The effect on blood pressure is more pronounced in hypertensive individuals than in normotensive ones.[3][]
Therapeutic Applications in Cardiovascular Disorders
Diltiazem is a versatile agent with FDA-approved indications for hypertension, angina, and certain arrhythmias.[3]
Hypertension
Diltiazem lowers blood pressure by relaxing vascular smooth muscle and decreasing peripheral vascular resistance.[3] It is effective as a monotherapy or in combination with other antihypertensive agents.[8][13]
Dosage Summary for Hypertension
| Formulation | Initial Adult Dosage (once daily) | Maximum Adult Dosage (once daily) | Source(s) |
| Cardizem® CD, Cartia XT® | 180-240 mg | 480 mg | [14][15] |
| Tiazac®, Taztia XT® | 120-240 mg | 540 mg | [14][15] |
| Cardizem® LA, Matzim® LA | 180-240 mg | 360-540 mg | [14][15] |
Clinical trials have demonstrated that diltiazem is comparable in efficacy to diuretics, beta-blockers, and ACE inhibitors in managing hypertension.[16] A key advantage is its neutral or beneficial effect on metabolic parameters like lipids and glucose.[16]
Angina Pectoris
Diltiazem is indicated for the management of chronic stable angina, variant angina (Prinzmetal's angina), and unstable angina.[5][14] Its anti-anginal effects stem from its ability to improve the balance between myocardial oxygen supply and demand.[17]
-
Decreased Oxygen Demand: Achieved by reducing heart rate, systemic blood pressure, and cardiac contractility.[5][8]
-
Increased Oxygen Supply: Diltiazem is a potent dilator of coronary arteries, which can relieve and prevent the coronary artery spasm associated with variant angina.[13][17]
In clinical trials, diltiazem has been shown to significantly reduce the frequency of angina attacks and increase exercise tolerance compared to placebo.[8][18]
Cardiac Arrhythmias
Diltiazem is used for the management of supraventricular tachyarrhythmias (SVTs), including atrial fibrillation and atrial flutter, primarily for ventricular rate control.[7][14] Its mechanism involves slowing conduction through the AV node.[7]
Intravenous Administration Protocol for Atrial Fibrillation/Flutter
-
Initial Bolus: Administer 0.25 mg/kg of actual body weight as a direct IV injection over 2 minutes.[14]
-
Second Bolus (if needed): If the response is inadequate after 15 minutes, a second bolus of 0.35 mg/kg may be administered over 2 minutes.[14]
-
Continuous Infusion: Following a successful bolus, a maintenance infusion can be initiated at a rate of 5-10 mg/hour, titratable up to 15 mg/hour for up to 24 hours.[14]
-
Monitoring: Continuous ECG and blood pressure monitoring are mandatory during IV administration.[3][14]
Emerging and Off-Label Therapeutic Areas
Research has identified several potential off-label uses for diltiazem, expanding its therapeutic horizon.
-
Anal Fissures: Topical diltiazem helps relax the internal anal sphincter, improving blood flow and promoting healing.[3][19]
-
Migraine Prophylaxis: Its vasodilatory properties are being investigated for the prevention of migraines and cluster headaches.[3][5]
-
Pulmonary Hypertension: Diltiazem may be used in vasoreactivity testing and for a subset of patients with idiopathic pulmonary arterial hypertension.[3][19]
-
Coronary Microvascular Dysfunction: Ongoing clinical trials are assessing its efficacy in improving blood flow in the heart's small vessels to reduce angina symptoms in this condition.[19][20]
Methodologies for Preclinical and Clinical Evaluation
Preclinical Protocol: In Vitro Assessment of Vasodilatory Effect
This protocol describes a self-validating system to quantify the vasodilatory properties of diltiazem using isolated rat aortic rings.
Objective: To determine the concentration-response curve for diltiazem-induced relaxation in pre-constricted aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
This compound
-
Acetylcholine (ACh)
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation: Humanely euthanize the rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5g, replacing the bath solution every 15 minutes.
-
Viability Check (Self-Validation):
-
Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to test for endothelial integrity. A relaxation of >70% confirms viability. Wash out and allow the tissue to return to baseline.
-
-
Contraction: Induce a sustained contraction with phenylephrine (1 µM).
-
Concentration-Response Curve:
-
Once the PE-induced contraction is stable, add diltiazem cumulatively to the bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
-
Data Analysis: Express relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of diltiazem that produces 50% of the maximal response).
Safety, Tolerability, and Drug Interactions
Diltiazem is generally well-tolerated.[17] Common side effects are often related to its vasodilatory action and include:
Serious side effects are rare but can include bradycardia (slow heart rate), heart failure, and hepatotoxicity.[5] Diltiazem is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to potential interactions with other drugs metabolized by this pathway.[2] Caution is advised when co-administering with statins, certain immunosuppressants, and other anti-arrhythmic drugs.
Conclusion and Future Directions
This compound remains a vital medication in the cardiovascular therapeutic landscape. Its well-understood mechanism of action, predictable pharmacodynamics, and extensive clinical validation support its use in hypertension, angina, and arrhythmias. Future research is poised to expand its applications, particularly in microvascular disease and other conditions characterized by vasospasm or abnormal calcium signaling. The development of novel formulations and delivery systems may further enhance its efficacy and safety profile, ensuring its continued relevance in clinical practice.
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An In-Depth Technical Guide to the Enantiomers of Diltiazem: Stereochemistry, Activity, and Analysis
Abstract
Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, functioning as a non-dihydropyridine calcium channel blocker.[1][2] Its clinical efficacy, however, is not a property of the molecule as a whole but is overwhelmingly attributed to a single stereoisomer. The diltiazem molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[3][4] This guide provides a detailed exploration of these enantiomers, focusing on the stereoselective synthesis, analytical separation, and specific pharmacological activities that define their therapeutic utility and clinical relevance. We will delve into the causality behind experimental choices, present validated protocols, and offer insights for researchers and drug development professionals in the field of chiral pharmacology.
The Centrality of Chirality in Diltiazem's Pharmacology
Diltiazem is chemically defined as (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.[1] The two stereocenters at the C2 and C3 positions mean that four stereoisomers exist: a pair of cis enantiomers ((+)-cis and (-)-cis) and a pair of trans enantiomers ((+)-trans and (-)-trans).
The commercial pharmaceutical product is the dextrorotatory (+)-cis-isomer, specifically the (+)-(2S,3S)-diltiazem, which is responsible for the drug's potent coronary vasodilating activity.[3][4][5] This stereoselectivity is a classic example of the principle that biological systems, being inherently chiral, interact differently with enantiomers of a drug.[6] One enantiomer (the eutomer) may fit perfectly into a receptor or enzyme active site to produce the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[7] Therefore, the synthesis of a single, active enantiomer and the analytical methods to confirm its purity are not merely academic exercises; they are critical for ensuring the safety and efficacy of the final drug product, a mandate strongly enforced by regulatory agencies like the FDA.[6][8]
Stereoselective Synthesis and Chiral Separation
Achieving an enantiomerically pure form of diltiazem is paramount. This involves sophisticated synthetic strategies and rigorous analytical separation techniques.
Strategies for Stereoselective Synthesis
The synthesis of the therapeutically active (+)-(2S,3S)-diltiazem isomer has been a subject of extensive research, moving beyond classical resolution to more efficient asymmetric synthesis routes.
-
Dynamic Kinetic Resolution (DKR): An efficient and practical approach involves the use of dynamic kinetic resolution.[5][9] This method starts with a racemic mixture of an α-chloro-β-keto ester. Through an asymmetric hydrogenation reaction using a chiral ruthenium(II) catalyst (e.g., prepared from Ru(cod)(2-methylallyl)₂ and the atropisomeric ligand (S)-MeO-BIPHEP), the desired (2S,3S)-α-chloro-β-hydroxy ester intermediate is produced with high diastereoselectivity and enantioselectivity.[5][9] This key intermediate is then readily converted to the corresponding trans methyl glycidate, a precursor to diltiazem.[9] The power of DKR lies in its ability to theoretically convert 100% of the racemic starting material into the desired single enantiomer, a significant advantage over classical resolution which has a maximum yield of 50%.
-
Chiral Auxiliary-Induced Asymmetric Synthesis: Another established method employs a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, an asymmetric Darzens glycidic ester condensation can be utilized.[10] This approach involves reacting p-anisaldehyde with a chloroacetate attached to a chiral alcohol. The resulting Darzens product can be crystallized to yield an enantiomerically pure glycidic ester, which serves as a key intermediate for the direct synthesis of enantiomerically pure diltiazem.[10]
Analytical Enantiomeric Separation
Verifying the enantiomeric purity of the synthesized diltiazem is a critical quality control step. Chiral high-performance liquid chromatography (HPLC) is the predominant technique for this purpose.
This protocol describes a validated method for the baseline separation of diltiazem enantiomers.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
-
Chiral Stationary Phase (CSP):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). This polysaccharide-based CSP is highly effective for separating a wide range of chiral compounds, including basic drugs like diltiazem.[3]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane:2-propanol (90:10, v/v) .
-
To this mixture, add 0.1% (v/v) diethylamine .
-
Causality Insight: Diltiazem is a basic compound containing a tertiary amine. On a standard silica-based chiral column, this amine can interact strongly with residual acidic silanol groups, leading to poor peak shape (tailing) and reduced resolution. The addition of a small amount of a competing base like diethylamine to the mobile phase effectively masks these silanol groups, resulting in sharp, symmetrical peaks and improved separation.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Ambient).
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the diltiazem sample (racemic mixture for method development or single enantiomer for purity check) in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate the peak areas of the eluting enantiomers to determine the enantiomeric excess (% ee) of the sample.
-
Caption: Mechanism of Action for (+)-(2S,3S)-Diltiazem.
Comparative Activity of Stereoisomers
The pharmacological activity is almost exclusively confined to the (+)-(2S,3S)-cis-isomer.
| Stereoisomer | Configuration | Relative Cardiovascular Activity | Key Characteristics |
| (+)-cis-Diltiazem | (2S, 3S) | High (100%) | The therapeutically active eutomer. Potent coronary vasodilator and calcium channel blocker. [1][5] |
| (-)-cis-Diltiazem | (2R, 3R) | Very Low | The distomer; possesses negligible calcium channel blocking activity compared to its enantiomer. |
| (+)-trans-Diltiazem | (2R, 3S) | Very Low | Significantly less active than the (2S,3S) isomer with a shorter duration of action. [11] |
| (-)-trans-Diltiazem | (2S, 3R) | Very Low | Similar to its trans-enantiomer, exhibits much lower activity than (+)-cis-diltiazem. [11] |
As the data clearly indicates, the cis-stereochemistry is essential, and of the two cis-enantiomers, the (2S,3S) configuration is responsible for the desired pharmacological effect. The trans-isomers are largely inactive. [11]This underscores the precise three-dimensional structural requirement for effective binding to the L-type calcium channel.
In Vitro Assessment of Enantiomeric Activity
To quantify the difference in activity between enantiomers, specific in vitro bioassays are employed. A classic and reliable method is the use of isolated arterial preparations to measure Ca²⁺-antagonistic activity.
-
Objective: To determine and compare the potency (IC₅₀) of diltiazem enantiomers in inhibiting calcium-induced contractions of vascular smooth muscle.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig) and excise the basilar or coronary arteries.
-
Cut the arteries into rings (2-3 mm in length) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Depolarization:
-
Replace the normal salt solution with a high-potassium (e.g., 60 mM KCl), calcium-free depolarizing solution.
-
Causality Insight: High extracellular potassium depolarizes the cell membrane, which opens voltage-gated L-type calcium channels. By using a calcium-free solution initially, we create a state where the channels are open but no contraction occurs, isolating the calcium influx step.
-
-
-
Control Calcium Dose-Response:
-
Add CaCl₂ to the bath in a cumulative manner (e.g., 10⁻⁵ M to 10⁻² M) to establish a control concentration-response curve for calcium-induced contraction.
-
-
Enantiomer Incubation:
-
Wash the tissues and allow them to re-equilibrate.
-
Incubate a set of arterial rings with a specific concentration of a diltiazem enantiomer (e.g., (+)-cis-diltiazem, (-)-cis-diltiazem) for 30 minutes. Use multiple concentrations for each enantiomer across different tissue preparations.
-
-
Test Calcium Dose-Response:
-
While the tissue is still incubated with the enantiomer, repeat the cumulative addition of CaCl₂ to generate a new concentration-response curve. The presence of an active calcium channel blocker will shift this curve to the right.
-
-
Data Analysis:
-
For each enantiomer concentration, calculate the magnitude of the rightward shift of the calcium dose-response curve.
-
Plot the inhibitory effect against the concentration of the enantiomer.
-
Calculate the IC₅₀ value (the concentration of the enantiomer that causes 50% of the maximum inhibition) for each stereoisomer. A lower IC₅₀ value indicates higher potency.
-
Caption: Workflow for In Vitro Bioassay of Diltiazem Enantiomers.
Conclusion and Field Insights
The exploration of diltiazem's enantiomers provides a definitive case study in the importance of stereochemistry in drug action. The entire therapeutic profile of this widely used cardiovascular drug is attributable to the (+)-(2S,3S)-isomer. This has profound implications for drug development:
-
Efficacy and Safety: Focusing on the single, active enantiomer maximizes therapeutic benefit while minimizing potential metabolic load and off-target effects from an inactive distomer.
-
Regulatory Compliance: Modern drug development pipelines must prioritize the synthesis and analysis of single enantiomers, as regulatory bodies now demand thorough characterization of all stereoisomers. [6]* Manufacturing and QC: Robust, validated analytical methods, such as the chiral HPLC protocol detailed herein, are not optional but are integral to the batch release and quality assurance of the final drug product.
For researchers and professionals in drug development, the story of diltiazem serves as a crucial reminder that a chiral drug cannot be understood as a single entity. It is a composite of stereoisomers, each with a potentially unique biological identity. Unlocking the specific contributions of each enantiomer is fundamental to designing safer, more effective medicines.
References
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Mordant, C., Caño de Andrade, C., Touati, R., Ratovelomanana-Vidal, V., Ben Hassine, B., & Genêt, J. P. (2003). Stereoselective Synthesis of Diltiazem via Dynamic Kinetic Resolution. SYNTHESIS, 2003(15), 2405–2409. [Link]
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Schwartz, A., Madan, P. B., Mohacsi, E., O'Brien, J. P., Todaro, L. J., & Coffen, D. L. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 851–856. [Link]
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Ishii, K., Wakamoto, S., Nakai, Y., et al. (1996). Simultaneous assay of four stereoisomers of diltiazem hydrochloride. Application to in vitro chiral inversion studies. Chromatographia, 43, 163-167. [Link]
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Wikipedia. (n.d.). Diltiazem. [Link]
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Watson, K. G., Fung, Y. M., Gredley, M., & Bird, G. J. (1990). Asymmetric syntheses of (+)-diltiazem hydrochloride. Journal of the Chemical Society, Chemical Communications, (15), 1018-1019. [Link]
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ACS Publications. (n.d.). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry. [Link]
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Tanaka, T., Inoue, H., Date, T., et al. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical & Pharmaceutical Bulletin, 40(6), 1476–1480. [Link]
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National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. [Link]
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St-Onge, M., & Dubé, P. A. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]
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Pharmapproach. (2021, November 29). Diltiazem - Mechanism, side effects, precautions & uses. YouTube. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Diltiazem. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Chaffman, M., & Brogden, R. N. (1985). Diltiazem. A review of its pharmacological properties and therapeutic efficacy. Drugs, 29(5), 387–454. [Link]
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Shukla, P. (2015). Role of Enantiomers in Pharmacology. Slideshare. [Link]
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Wang, P. (2004). Chiral Drug Separation. In Encyclopedia of Biomaterials and Biomedical Engineering. Marcel Dekker. [Link]
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Christ, D. D., & Walle, T. (1991). Effects of diltiazem on the disposition and metabolism of the enantiomers of propranolol in the dog during multiple oral dosing. Drug Metabolism and Disposition, 19(3), 649–655. [Link]
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Auerbach, M. (2024, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Diltiazem Hydrochloride's Effect on Endothelial Function In Vitro: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the in vitro effects of diltiazem hydrochloride on endothelial function. It is designed for researchers, scientists, and drug development professionals seeking to understand and investigate the cellular and molecular mechanisms by which this calcium channel blocker impacts the vascular endothelium. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating protocols.
Introduction: Endothelial Dysfunction and the Rationale for Diltiazem Investigation
The vascular endothelium, a delicate monolayer of cells lining the interior of blood vessels, is a critical regulator of vascular homeostasis. Endothelial dysfunction, characterized by a shift towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state, is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis and hypertension. A hallmark of this dysfunction is the impaired bioavailability of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.
This compound, a non-dihydropyridine calcium channel blocker, is a widely used therapeutic agent for hypertension, angina, and certain arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation.[1][2][3] However, a growing body of evidence suggests that diltiazem's beneficial cardiovascular effects may extend beyond simple vasodilation to include direct protective actions on the endothelium itself. This guide will delve into the in vitro methodologies used to elucidate these effects.
Core Mechanism of Action: Diltiazem's Molecular Impact on Endothelial Cells
Diltiazem's influence on endothelial function is multifaceted, stemming from its ability to modulate intracellular calcium levels and downstream signaling pathways. While primarily known for its action on L-type calcium channels in smooth muscle, its effects on endothelial cells are nuanced and significant.[2][4]
Modulation of Intracellular Calcium
While endothelial cells express L-type calcium channels, diltiazem's primary endothelial effects are thought to be mediated through the modulation of intracellular calcium stores and other calcium entry pathways. By attenuating excessive rises in intracellular calcium, diltiazem can influence a host of calcium-dependent signaling cascades.[5][6] This is a critical point of intervention, as sustained elevations in intracellular calcium can trigger endothelial activation and apoptosis.[5]
Enhancement of Nitric Oxide Bioavailability
A key beneficial effect of diltiazem on the endothelium is its ability to increase the production and bioavailability of nitric oxide. In vitro studies have shown that diltiazem can upregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis.[7][8] This leads to increased NO production, which promotes vasodilation and inhibits platelet aggregation and leukocyte adhesion.[7][8]
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell, is a major contributor to endothelial dysfunction.[9] Diltiazem has been shown to mitigate oxidative stress in endothelial cells by reducing the production of ROS.[10][11] This antioxidant effect is likely linked to its ability to modulate calcium-dependent enzymatic sources of ROS, such as NADPH oxidase.[10]
The interplay between these mechanisms is crucial. By reducing oxidative stress, diltiazem also prevents the scavenging of NO by superoxide anions, further enhancing NO bioavailability.
Caption: Workflow for key in vitro endothelial function assays.
Endothelial Cell Migration: Transwell (Boyden Chamber) Assay
Endothelial cell migration is a crucial process in angiogenesis and vascular repair. The Transwell assay is a quantitative method to assess the migratory capacity of endothelial cells in response to chemoattractants.
-
Preparation of Transwell Inserts:
-
Coat the microporous membrane (typically 8 µm pore size) of the Transwell inserts with an extracellular matrix protein such as fibronectin or gelatin to promote cell attachment.
-
-
Cell Preparation:
-
Culture endothelial cells to sub-confluency and then serum-starve them for 4-6 hours to minimize proliferation-induced migration.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., VEGF as a positive control) and the desired concentrations of this compound.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
-
Cell Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several random microscopic fields. [5][7][10][12]
-
-
Rationale for serum starvation: To ensure that the observed cell movement is due to migration in response to the chemoattractant and not due to cell proliferation.
-
Use of a chemoattractant: Provides the necessary stimulus for directional cell migration.
-
Removal of non-migrated cells: A critical step to ensure that only the cells that have actively migrated through the pores are counted.
Endothelial Cell Proliferation
Diltiazem has been shown to inhibit the proliferation of endothelial cells in a dose-dependent manner. [12]This anti-proliferative effect may contribute to its anti-angiogenic properties.
Expression of Adhesion Molecules: VCAM-1
Vascular cell adhesion molecule-1 (VCAM-1) is a key adhesion molecule expressed on activated endothelial cells that mediates the recruitment of leukocytes to sites of inflammation. Oxidative stress is a known inducer of VCAM-1 expression. Given diltiazem's antioxidant properties, it is plausible that it can downregulate VCAM-1 expression. This can be investigated using techniques such as Western blotting or flow cytometry.
Table 2: Data Summary of Diltiazem's Effects on Endothelial Function In Vitro
| Parameter | Assay | Typical Effect of Diltiazem | Reference |
| Nitric Oxide Production | Griess Assay | Increased | [7][8] |
| Intracellular ROS | DCFH-DA Assay | Decreased | [10][11] |
| Cell Migration | Transwell Assay | Decreased | [12] |
| Cell Proliferation | Proliferation Assays | Decreased | [12] |
| VCAM-1 Expression | Western Blot/Flow Cytometry | Potentially Decreased (inferred) |
Data Interpretation and Troubleshooting
Data Interpretation:
-
When analyzing the results, it is crucial to consider the dose-dependent effects of diltiazem.
-
Correlating the findings from different assays can provide a more comprehensive picture. For example, an increase in NO production and a decrease in ROS would strongly suggest an improvement in endothelial function.
Troubleshooting:
-
High background in the Griess assay: This could be due to contamination of the culture medium with nitrite. Ensure thorough washing of cells before treatment.
-
Low signal in the DCFH-DA assay: The cells may not be producing sufficient ROS. Ensure the positive control is working effectively. The probe may also be subject to photobleaching, so minimize light exposure.
-
High variability in the Transwell assay: This can be caused by inconsistent cell seeding or incomplete removal of non-migrated cells. Practice and careful technique are key.
Conclusion and Future Directions
The in vitro evidence strongly supports a direct, protective role for this compound on the vascular endothelium. Its ability to enhance nitric oxide bioavailability, attenuate oxidative stress, and inhibit pro-inflammatory processes such as cell migration and potentially adhesion molecule expression, positions it as a multifaceted therapeutic agent for cardiovascular diseases.
Future in vitro research could explore the long-term effects of diltiazem on endothelial cell gene expression profiles, its impact on endothelial barrier function, and its interaction with other cardiovascular drugs at the cellular level. Elucidating these finer points will further refine our understanding of diltiazem's therapeutic benefits and may pave the way for novel applications in the management of endothelial dysfunction.
References
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Dlitiazem inhibits the oxidative stress induced by angiotensin II through growth hormone secretagogue receptor type 1a in human umbilicus vein endothelial cells. PubMed. Available at: [Link]
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High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis. PubMed. Available at: [Link]
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Nifedipine and Diltiazem but Not Verapamil Up-Regulate Endothelial Nitric-Oxide Synthase Expression. ResearchGate. Available at: [Link]
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ROS Assay Kit Protocol. G-Biosciences. Available at: [Link]
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Nitric Oxide Assay? ResearchGate. Available at: [Link]
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Protective effects of diltiazem against vascular endothelial cell injury induced by angiotensin-II and hypoxia. PubMed. Available at: [Link]
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Diltiazem. StatPearls. Available at: [Link]
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Diltiazem: ten years of clinical experience in the treatment of hypertension. PubMed. Available at: [Link]
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Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. PubMed Central. Available at: [Link]
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Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2. PubMed. Available at: [Link]
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Effect of diltiazem on altered cellular calcium regulation during endotoxic shock. PubMed. Available at: [Link]
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The Effect of Diltiazem on Microcirculation of Transplanted Tissue Flaps: Experimental Study on Rabbits. PubMed Central. Available at: [Link]
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Nifedipine and diltiazem but not verapamil up-regulate endothelial nitric-oxide synthase expression. PubMed. Available at: [Link]
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D-cis-Diltiazem Can Produce Oxidative Stress in Healthy Depolarized Rods In Vivo. Investigative Ophthalmology & Visual Science. Available at: [Link]
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Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina. PubMed. Available at: [Link]
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Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis. PubMed Central. Available at: [Link]
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Targeted modulation of reactive oxygen species in the vascular endothelium. PubMed Central. Available at: [Link]
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Diltiazem attenuates oxidative stress in diabetic rats. PubMed. Available at: [Link]
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Dilitiazem reduces nitric oxide production by human immune cells. PubMed. Available at: [Link]
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Understanding eNOS for pharmacological modulation of endothelial function: a translational view. PubMed. Available at: [Link]
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Endothelial Cell Adhesion Molecules- (un)Attainable Targets for Nanomedicines. Frontiers. Available at: [Link]
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Oxidative stress is increased in umbilical vein cells (HUVECs) isolated... ResearchGate. Available at: [Link]
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Diltiazem reduces retinal neovascularization in a mouse model of oxygen induced retinopathy. PubMed. Available at: [Link]
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Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells. PubMed. Available at: [Link]
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Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases. PubMed. Available at: [Link]
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VE-PTP inhibition elicits eNOS phosphorylation to blunt endothelial dysfunction and hypertension in diabetes. PubMed. Available at: [Link]
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Efficacy of Diltiazem to Improve Coronary Vasomotor Dysfunction in ANOCA: The EDIT-CMD Randomized Clinical Trial. PubMed. Available at: [Link]
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Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States. PubMed Central. Available at: [Link]
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Blocking VCAM-1 Prevents Angiotensin II-Induced Hypertension and Vascular Remodeling in Mice. Frontiers. Available at: [Link]
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Effects of this compound on cardiovascular response, platelet aggregation and coagulating activity during exercise testing in systemic hypertension. PubMed. Available at: [Link]
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[Diltiazem inhibits proliferation and motility of hepatocellular cells in vitro by downregulating calcium-activated chloride channel TMEM16A]. PubMed. Available at: [Link]
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In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis. PubMed. Available at: [Link]
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Comparison of the metabolic and antioxidant effects of diltiazem and vitamin E on streptozotocin-diabetic rats. PubMed. Available at: [Link]
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Foundational Research on Diltiazem Hydrochloride's Neuroprotective Properties: A Technical Guide
Abstract
Diltiazem hydrochloride, a non-dihydropyridine calcium channel blocker, is a well-established therapeutic for cardiovascular disorders.[1][2][3] Its primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and reduced cardiac workload.[2][4][5] Emerging preclinical evidence, however, suggests a promising role for diltiazem in neuroprotection. This technical guide provides an in-depth exploration of the foundational research into diltiazem's neuroprotective properties, offering a scientific rationale and detailed experimental frameworks for its investigation. We delve into the molecular mechanisms underpinning its potential therapeutic effects in neurodegenerative diseases and acute neuronal injury, focusing on the modulation of calcium homeostasis, mitigation of oxidative stress, and attenuation of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel neuroprotective strategies.
Introduction: The Rationale for Investigating Diltiazem in a Neurological Context
The dysregulation of intracellular calcium (Ca2+) homeostasis is a central pathological event in a multitude of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[6][7][8] An excessive influx of Ca2+ into neurons triggers a cascade of detrimental events, including the activation of apoptotic pathways, production of reactive oxygen species (ROS), and incitement of inflammatory responses, ultimately leading to neuronal death.[9][10]
Diltiazem, by blocking L-type voltage-gated calcium channels, directly counteracts this pathological Ca2+ overload.[2][3] This fundamental mechanism provides a strong rationale for exploring its neuroprotective potential. Furthermore, studies have indicated that diltiazem's benefits may extend beyond simple calcium channel blockade, encompassing direct anti-oxidant and anti-inflammatory activities.[10][11][12][13][14][15][16][17] This guide will dissect these mechanisms and provide the technical framework to rigorously evaluate them.
Proposed Neuroprotective Mechanisms of Diltiazem
The neuroprotective effects of diltiazem are likely multifactorial, stemming from its primary pharmacological action and extending to downstream cellular pathways.
Modulation of Neuronal Calcium Homeostasis
As a calcium channel blocker, diltiazem's primary neuroprotective mechanism is the attenuation of excessive calcium influx into neurons during pathological conditions like excitotoxicity. This prevents the activation of calcium-dependent enzymes such as calpains and caspases, which are key executioners of apoptotic cell death.
Caption: Diltiazem's primary neuroprotective mechanism.
Attenuation of Oxidative Stress
Several preclinical studies have demonstrated diltiazem's ability to mitigate oxidative stress.[10][13][14][15][17] This is achieved by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). The reduction in intracellular calcium overload likely contributes to this effect, as mitochondria are a primary source of ROS production when stressed by high calcium levels.
Anti-Inflammatory Effects
Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Diltiazem has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[11][12][15][18] This may be mediated by inhibiting the activation of microglia, the resident immune cells of the central nervous system.
Caption: Multifactorial neuroprotective pathways of diltiazem.
In Vitro Methodologies for Assessing Neuroprotection
Primary cortical neuron cultures provide a controlled environment to investigate the direct neuroprotective effects of diltiazem.
Primary Cortical Neuron Culture
Objective: To establish a healthy culture of primary cortical neurons for subsequent neurotoxicity and neuroprotection assays.
Protocol:
-
Plate Coating: Coat culture plates with Poly-L-lysine (100 µg/ml in sterile PBS) for at least 1 hour at 37°C. Wash twice with sterile PBS before use.[1]
-
Tissue Dissection: Euthanize embryonic day 18 (E18) rat pups or postnatal day 1 (P1) mouse pups. Dissect the cerebral cortices in ice-cold PBS, removing meninges and blood vessels.[1][7][11]
-
Cell Dissociation: Mince the tissue and incubate in a trypsin solution (0.25% trypsin, 100 µg/ml DNase in PBS) for 15 minutes at 37°C.[1]
-
Cell Suspension: Neutralize the trypsin with DMEM containing 10% FBS. Gently triturate the tissue to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 3 minutes. Resuspend the pellet in fresh DMEM and count the cells. Plate the neurons at a density of 5 x 10^4 cells/well in a 24-well plate.[1]
-
Culture Maintenance: Incubate at 37°C with 5% CO2. After 2 hours, the medium can be changed to a serum-free neurobasal medium supplemented with B27 and L-glutamine.
In Vitro Models of Neuronal Injury
-
Glutamate-Induced Excitotoxicity: Expose neuron cultures to high concentrations of glutamate (e.g., 50-100 µM) for 24 hours to mimic excitotoxic cell death. Diltiazem can be co-incubated to assess its protective effects.
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Treat cultures with H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative damage.[19]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: For co-cultures with microglia, or to study neuronal responses to inflammatory stimuli, treat with LPS (1 µg/mL) to induce an inflammatory response.[20][21][22][23]
Assessment of Neuroprotection
| Assay | Principle | Endpoint |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[17][24][25] | Increased absorbance at 570 nm indicates higher cell viability. |
| LDH Assay | Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[24] | Increased absorbance indicates higher cytotoxicity. |
| TUNEL Assay | Detects DNA fragmentation in apoptotic cells by labeling the 3'-hydroxyl ends of DNA breaks.[8][26][27][28][29] | Increased fluorescence or colorimetric signal indicates a higher number of apoptotic cells. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[3][4][16][30][31] | Increased luminescence or fluorescence indicates higher caspase activity. |
| DCFDA Assay | Measures the intracellular production of reactive oxygen species (ROS) using the fluorescent probe DCFDA.[15][32][33][34][35] | Increased fluorescence intensity indicates higher levels of ROS. |
In Vivo Models for Preclinical Evaluation
Animal models are crucial for evaluating the therapeutic potential of diltiazem in a more complex physiological setting.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To induce focal cerebral ischemia in rodents to model ischemic stroke.
Protocol:
-
Animal Preparation: Anesthetize the rat (e.g., with chloral hydrate). Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12][36]
-
Suture Preparation: Use a 4-0 nylon monofilament with a rounded tip. The tip can be coated with silicone or poly-L-lysine to improve occlusion.[5]
-
Vessel Occlusion: Introduce the filament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion length is typically 17-20 mm in rats.[5][9]
-
Reperfusion (optional): For a transient MCAO model, withdraw the filament after a defined period (e.g., 2 hours) to allow for reperfusion.[12]
-
Post-operative Care: Suture the incision and monitor the animal's recovery.
Intracerebroventricular (ICV) Streptozotocin (STZ) Model of Sporadic Alzheimer's Disease
Objective: To induce an Alzheimer's-like pathology in rodents.
Protocol:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Implant a guide cannula into the lateral ventricles.[37]
-
STZ Administration: After a recovery period, inject STZ (e.g., 3 mg/kg) into the lateral ventricles. This can be done as a single injection or split into two doses administered 48 hours apart.[18][37][38][39]
-
Behavioral and Biochemical Analysis: After a period of 2-3 weeks, assess cognitive deficits and pathological markers.[18]
Behavioral Assessments
-
Morris Water Maze: A test of spatial learning and memory. The animal must learn the location of a hidden platform in a pool of water using distal cues.[13][40][41][42][43]
-
Passive Avoidance Test: A test of fear-motivated learning and memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock).[10][14][44][45][46]
Caption: Experimental workflow for in vivo studies.
Data Analysis and Interpretation
For in vitro studies, cell viability and other biochemical markers should be compared between control, toxin-treated, and diltiazem-plus-toxin-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). For in vivo studies, behavioral data (e.g., escape latency in the Morris water maze) and biochemical/histological data (e.g., infarct volume) should be analyzed similarly. A statistically significant improvement in the diltiazem-treated group compared to the toxin/injury-only group would support its neuroprotective effect.
Conclusion and Future Directions
The existing body of preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties. Its ability to modulate calcium homeostasis, reduce oxidative stress, and attenuate neuroinflammation positions it as a promising candidate for further investigation in the context of various neurological disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate the therapeutic potential of diltiazem. Future research should focus on elucidating the precise signaling pathways involved, optimizing dosing and delivery to the central nervous system, and ultimately, translating these promising preclinical findings into clinical applications.
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A Technical Guide to the Preliminary Anti-inflammatory Effects of Diltiazem Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem hydrochloride, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of cardiovascular disorders such as hypertension and angina.[][2][3] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to vasodilation and reduced myocardial oxygen demand.[2][3] However, a growing body of preliminary research suggests that the therapeutic benefits of diltiazem may extend beyond its hemodynamic effects, encompassing significant anti-inflammatory and immunomodulatory properties. This technical guide synthesizes the current understanding of these effects, detailing the molecular mechanisms, summarizing key experimental findings, and providing protocols for further investigation. We explore diltiazem's impact on cytokine modulation, its inhibitory action on the NF-κB and NLRP3 inflammasome signaling pathways, and its effects on various immune cells, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: Beyond Calcium Channel Blockade
The traditional pharmacological profile of diltiazem is well-established; by blocking calcium influx into vascular smooth muscle and cardiac cells, it exerts potent vasodilatory, negative chronotropic, and inotropic effects.[2] This has been the basis for its widespread clinical use. Yet, observations from clinical and preclinical studies have hinted at additional mechanisms that contribute to its efficacy, particularly in conditions with a strong inflammatory component like unstable angina and ischemia-reperfusion injury.[4][5] These findings have spurred investigations into diltiazem's direct anti-inflammatory actions, suggesting it may be a valuable tool for modulating pathological inflammatory responses. This guide dissects the evidence supporting this hypothesis, focusing on the underlying cellular and molecular pathways.
Mechanistic Pillars of Diltiazem's Anti-inflammatory Action
Preliminary studies indicate that diltiazem exerts its anti-inflammatory effects through several interconnected mechanisms. The primary pathways identified to date involve the modulation of inflammatory signaling cascades and direct effects on immune cell function.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[6][7] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]
Evidence suggests diltiazem can significantly dampen this pathway. Studies in human dendritic cells (DCs) have shown that diltiazem treatment leads to a marked reduction in NF-κB binding to target DNA sequences following stimulation with lipopolysaccharide (LPS).[8] The causality behind this inhibition appears to be a disruption in the subcellular distribution of NF-κB subunits. Diltiazem-treated DCs exhibit reduced nuclear translocation of the transcriptionally active p65 and RelB subunits, effectively preventing the activation of target genes like Interleukin-12 (IL-12).[8] This intervention appears to occur downstream of IκBα phosphorylation and degradation, pointing towards a specific effect on the nuclear import machinery or upstream signaling components that regulate it.[8] Furthermore, diltiazem has been shown to suppress the NF-κB priming signal required for the activation of the NLRP3 inflammasome in a model of acute liver injury.[9]
Caption: Diltiazem's inhibition of the canonical NF-κB pathway.
Suppression of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[10] Its activation is a tightly regulated two-step process. Signal 1 (priming) is typically provided by NF-κB activation, leading to the upregulation of NLRP3 and pro-IL-1β. Signal 2 (activation) can be triggered by various stimuli, including potassium efflux, which leads to the assembly of the inflammasome complex.[10][11]
Recent compelling evidence from a rat model of acute liver injury demonstrates that diltiazem can mitigate inflammation by targeting the NF-κB-TXNIP/NLRP3 axis.[9] Thioredoxin-interacting protein (TXNIP) is an upstream regulator of the NLRP3 inflammasome.[9] The study found that diltiazem suppressed not only the NF-κB priming signal but also the subsequent inflammasome components, including cleaved caspase-1, IL-1β, and IL-18.[9] This suggests a dual inhibitory role: reducing the necessary components for inflammasome formation and potentially interfering with its assembly or activation, possibly through the inhibition of TXNIP expression.[9]
Caption: Diltiazem's dual inhibition of the NLRP3 inflammasome pathway.
Modulation of Cytokine Production
A consistent finding across multiple studies is diltiazem's ability to rebalance the cytokine milieu from a pro-inflammatory to a more anti-inflammatory state.
-
Pro-inflammatory Cytokines: Diltiazem treatment has been shown to significantly reduce levels of the pro-inflammatory cytokine IL-6 in various contexts, including in patients undergoing cardiopulmonary bypass and in animal models of spinal cord ischemia-reperfusion injury.[5][12] It also inhibits the production of IL-12 by human dendritic cells, a key cytokine in directing T-cell responses.[8]
-
Anti-inflammatory Cytokines: Conversely, diltiazem treatment has been associated with a significant increase in the concentration of the potent anti-inflammatory cytokine IL-10.[4][5][13] This effect was observed in patients with unstable angina and in rabbit models of spinal cord injury.[4][5][13] IL-10 plays a crucial role in suppressing macrophage function and inhibiting the production of pro-inflammatory cytokines.
| Study Context | Model | Pro-inflammatory Cytokine Effect | Anti-inflammatory Cytokine Effect | Reference |
| Unstable Angina | Human Patients | Not Measured | ↑ IL-10 | [4][13] |
| Cardiopulmonary Bypass | Human Patients | ↓ IL-6 | No significant change in IL-10 | [12] |
| Spinal Cord Injury | Rabbit Model | ↓ IL-6 | ↑ IL-10 | [5] |
| Acute Liver Injury | Rat Model | ↓ IL-1β, ↓ IL-18 | Not Measured | [9] |
| Hemorrhagic Shock | Mouse Model | Restored IL-2, IL-3, IL-6, IFN-γ synthesis | Not Measured | [14] |
| Dendritic Cell Culture | Human in vitro | ↓ IL-12 | Not Measured | [8] |
Table 1: Summary of Diltiazem's Effects on Cytokine Levels in Various Experimental Models.
Experimental Protocols for Investigation
To facilitate further research in this area, this section provides a standardized, step-by-step protocol for a key in vitro assay used to quantify diltiazem's effect on cytokine production.
Protocol: Quantifying Cytokine Secretion via ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., IL-6 or IL-10) in the supernatant of cultured immune cells.
Causality and Self-Validation: This protocol is a self-validating system. The inclusion of a standard curve with known concentrations of the cytokine allows for the accurate quantification of the unknown samples. The negative control (unstimulated cells) establishes the baseline secretion, while the positive control (LPS-stimulated cells) confirms the cells' responsiveness. The experimental groups (Diltiazem + LPS) are directly compared against this positive control to determine the drug's inhibitory or stimulatory effect.
Workflow Diagram:
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Methodological & Application
Diltiazem hydrochloride experimental protocol for in vitro assays
<
Abstract
Diltiazem hydrochloride is a cornerstone therapeutic agent in the management of cardiovascular diseases, including hypertension and angina. As a benzothiazepine, its primary mechanism involves the blockade of L-type voltage-gated calcium channels (CaV1.2), which are critical for excitation-contraction coupling in cardiac and vascular smooth muscle cells.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological effects of diltiazem. It details robust, validated protocols for electrophysiological analysis, intracellular calcium flux assays, and cytotoxicity assessments, underpinned by a rationale for key experimental choices to ensure scientific integrity and reproducibility.
Pharmacological Profile & Mechanism of Action
Diltiazem belongs to the non-dihydropyridine class of calcium channel blockers (CCBs).[2][] Its therapeutic effects are primarily mediated by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[2][4][5][6][7] This action is "use-dependent" or "activity-dependent," meaning diltiazem has a higher affinity for channels that are in the open or inactivated state, which occurs more frequently during rapid depolarization cycles.[8][9]
The binding site for diltiazem is located on the α1 subunit of the L-type calcium channel, specifically involving transmembrane segments IIIS6 and IVS6.[1][9][10] By binding to this site, diltiazem stabilizes the channel in an inactivated state, slowing its recovery and thereby reducing the probability of it opening in response to a new action potential.[1] This leads to several key physiological outcomes:
-
Negative Inotropy: A decrease in the force of myocardial contraction due to reduced calcium availability for the contractile machinery.[2][4][6]
-
Negative Chronotropy: A reduction in heart rate by slowing conduction at the sinoatrial (SA) and atrioventricular (AV) nodes.[1][2][11]
-
Vasodilation: Relaxation of vascular smooth muscle, particularly in arterioles, which lowers peripheral resistance and blood pressure.[2][6]
Diltiazem exhibits an intermediate specificity, affecting both cardiac and vascular smooth muscle channels, distinguishing it from other CCB classes like dihydropyridines (e.g., nifedipine) which are more vascular-selective, and phenylalkylamines (e.g., verapamil) which are more cardioselective.[4][7]
Caption: Workflow for patch-clamp analysis of diltiazem's effect on CaV1.2 channels.
Assay 2: High-Throughput Quantification of Intracellular Calcium Flux
Principle: This assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells. [12]It is a higher-throughput method suitable for screening and profiling. Cells are loaded with the dye, and a depolarizing stimulus (e.g., high extracellular potassium) is applied to open voltage-gated calcium channels, causing a measurable increase in fluorescence. The inhibitory effect of diltiazem is quantified by the reduction in this fluorescence signal.
Protocol: Fluorescence-Based Calcium Flux Assay
-
Cell Plating: Seed HEK-CaV1.2 cells into a 96-well, black-walled, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically 0.02%) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of diltiazem, vehicle control, or a positive control (e.g., verapamil).
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation® or FLIPR®). [13][14] * Record a baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to inject a depolarizing stimulus (e.g., 50 µL of a high-potassium HBSS solution to achieve a final concentration of ~80 mM KCl).
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control response (0% inhibition) and a no-stimulus control (100% inhibition).
-
Plot the percent inhibition against diltiazem concentration to determine the IC₅₀ value.
-
Caption: High-throughput workflow for the calcium flux assay.
Assay 3: Assessment of General Cytotoxicity
Principle: It is essential to confirm that the observed inhibitory effects are due to specific channel blockade rather than non-specific cytotoxicity. A cell viability assay, such as the MTT or resazurin assay, measures the metabolic activity of cells, which correlates with the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed HEK-CaV1.2 cells in a 96-well clear plate at a moderate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a broad range of diltiazem concentrations (e.g., 1 µM to 500 µM) for a prolonged period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability against diltiazem concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Table 2: Interpreting Assay Results
| Parameter | Description | Desired Outcome for a Specific Blocker |
|---|---|---|
| IC₅₀ (Electrophysiology) | Concentration for 50% inhibition of CaV1.2 current. | Potent (low nM to low µM range). |
| IC₅₀ (Calcium Flux) | Concentration for 50% inhibition of Ca²⁺ influx. | Correlates well with electrophysiology data. |
| CC₅₀ (Cytotoxicity) | Concentration for 50% reduction in cell viability. | High (>100 µM). |
| Selectivity Index | Ratio of CC₅₀ / IC₅₀. | High (>100), indicating the inhibitory effect is not due to cell death. |
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Oyama, Y., Sugiyama, S., & Ito, T. (1983). Electrophysiologic and hemodynamic actions of diltiazem: disparate temporal effects shown by experimental dose-response studies. American Heart Journal, 105(2), 293-298. [Link]
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Belardetti, F., Tringham, E., & Snutch, T. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies. [Link]
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Peterson, B. Z., Lee, J. S., Mulle, J. G., Wang, Y., de Leon, M., & Yue, D. T. (2010). Anion-sensitive Regions of L-type CaV1.2 Calcium Channels Expressed in HEK293 Cells. The Journal of general physiology, 126(6), 569-82. [Link]
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Zhang, Y., et al. (2024). Glucocorticoids Rapidly Modulate CaV1.2-Mediated Calcium Signals through Kv2.1 Channel Clusters in Hippocampal Neurons. The Journal of Neuroscience, 44(20), e1636232024. [Link]
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Watts, T. (2010). The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity. Platelets, 21(5), 384-8. [Link]
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University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. University of Utah Flow Cytometry. [Link]
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el-Awady, R., & el-Sayed, O. S. (1995). Diltiazem potentiation of doxorubicin cytotoxicity and cellular uptake in Ehrlich ascites carcinoma cells. Pharmacology, 51(3), 153-9. [Link]
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Kobrinsky, E., et al. (2018). β-Subunit of the voltage-gated Ca2+ channel Cav1.2 drives signaling to the nucleus via H-Ras. The Journal of biological chemistry, 293(37), 14475-14485. [Link]
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Abdullah, A. M., et al. (2020). Diltiazem potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein. Life Sciences, 262, 118518. [Link]
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Sayeed, M. M., & Maitra, S. R. (1987). Effect of diltiazem on altered cellular calcium regulation during endotoxic shock. American journal of physiology. Regulatory, integrative and comparative physiology, 253(5 Pt 2), R549-53. [Link]
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Figueroa, J., & Dellinger, A. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of visualized experiments : JoVE, (67), e4242. [Link]
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Application Note: A Validated HPLC Method for the Quantification of Diltiazem Hydrochloride in Human Plasma
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of diltiazem hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase HPLC with UV detection. The entire process has been structured to meet the rigorous standards of international bioanalytical method validation guidelines, ensuring data of the highest quality and reliability.
Introduction: The Rationale for Diltiazem Quantification
This compound is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Accurate measurement of its concentration in plasma is critical for optimizing dosing regimens, ensuring therapeutic efficacy, and maintaining patient safety.[3] This necessitates a reliable and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a cost-effective, accessible, and robust solution for this analytical challenge.[3]
The method described herein is built upon established principles of chromatography and bioanalysis, providing not just a protocol but also the scientific reasoning behind the selected parameters. This ensures that the user can not only replicate the method but also understand and troubleshoot it effectively.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development. This compound is a white to off-white crystalline powder, freely soluble in water, methanol, and chloroform.[2][4] Its structure contains a tertiary amine, making it a basic compound. This basicity is a key consideration for both the extraction and chromatographic separation steps.
| Property | Value | Source |
| Molecular Formula | C22H27ClN2O4S | [5] |
| Molecular Weight | 450.98 g/mol | [5] |
| pKa | ~7.7 | Not directly in search results, but implied by its basic nature. |
| UV Maximum (λmax) | ~239 nm | [6] |
Experimental Design and Methodology
This section details the necessary equipment, reagents, and step-by-step procedures for the quantification of diltiazem in plasma.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Analytical Column: A reversed-phase C18 column (e.g., Spherisorb C18, 5 µm, 4.6 x 150 mm) is recommended.[7]
-
Data Acquisition Software: Appropriate software for system control, data acquisition, and processing.
-
Reagents: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hexane, chloroform, and isopropanol are necessary.[7][6]
-
Reference Standards: this compound and an appropriate internal standard (IS), such as diazepam or loxapine, are required.[7][6]
-
Drug-free Human Plasma: Sourced from a reputable supplier and stored at -20°C or lower.
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (containing 2.8 mM triethylamine, adjusted to a suitable pH with phosphoric acid) in a ratio of 80:20 (v/v) has been shown to be effective.[7] An alternative is a mobile phase consisting of 65% potassium dihydrogen phosphate buffer (0.05 M, pH 3.9) and 35% acetonitrile.[6] The selection depends on the specific column and system being used.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound and the internal standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 15, 50, 100, 150, 200, 300 ng/mL) and QC samples at low, medium, and high concentrations.[7][8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust technique for isolating diltiazem from the complex plasma matrix. The choice of an organic solvent is critical for achieving high recovery. A mixture of hexane, chloroform, and isopropanol (60:40:5, v/v/v) has proven effective for extracting diltiazem and an internal standard like diazepam.[7][8]
Protocol:
-
Pipette 1.0 mL of the plasma sample (unknown, calibration standard, or QC) into a clean glass tube.
-
Add a fixed amount of the internal standard solution.
-
Add 5.0 mL of the extraction solvent (hexane:chloroform:isopropanol, 60:40:5, v/v/v).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a defined volume (e.g., 50 µL) of the reconstituted sample into the HPLC system.
Diagram of the Liquid-Liquid Extraction Workflow
Caption: Workflow for Diltiazem Extraction from Plasma.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of diltiazem.
| Parameter | Condition | Rationale |
| Mobile Phase | Methanol:Water (80:20, v/v) with 2.8 mM triethylamine | Provides good separation and peak shape for basic compounds like diltiazem.[7] |
| Column | Spherisorb C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for the analysis of moderately polar compounds.[7] |
| Flow Rate | 1.2 mL/min | Allows for a reasonable run time without excessive backpressure.[7] |
| Column Temperature | Ambient or controlled at 40°C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 239 nm | Corresponds to the UV absorbance maximum of diltiazem, providing optimal sensitivity.[7] |
| Injection Volume | 50 µL | A larger injection volume can improve sensitivity.[6] |
Diagram of the Overall Analytical Process
Caption: Overview of the Diltiazem Quantification Process.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only as good as its validation. The protocol described here must be validated according to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Rationale and Importance |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. | Ensures that the method can differentiate the analyte from endogenous plasma components.[13] |
| Linearity | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). | Demonstrates a proportional relationship between the detector response and the analyte concentration over the intended analytical range.[7][14] |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). This should be evaluated for both intra-day and inter-day runs. | Accuracy measures the closeness of the measured value to the true value, while precision assesses the reproducibility of the measurements.[7][8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%). The analyte response at the LLOQ should be at least 5 times the response of a blank sample. | Defines the lower end of the analytical range, crucial for pharmacokinetic studies where concentrations can be low.[14] |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. While 100% recovery is not required, it should be consistent across the concentration range.[7] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (storage), and post-preparative (in the autosampler). The mean concentration should be within ±15% of the nominal concentration. | Ensures that the analyte concentration does not change during sample handling, storage, and analysis.[13] |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. By adhering to the principles of sound scientific methodology and rigorous validation, researchers can generate high-quality data suitable for regulatory submissions and critical decision-making in drug development. The transparency in the rationale behind the chosen parameters empowers the user to adapt and troubleshoot the method effectively within their own laboratory settings.
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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RSC Publishing. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm. [Link]
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PubMed. [HPLC determination of diltiazem in human serum and its pharmacokinetic parameters]. [Link]
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PubMed. Determination of diltiazem in human whole blood and plasma by high-performance liquid chromatography using a polymeric reversed-phase column and utilizing a salting-out extraction procedure. [Link]
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PubMed. Solid-phase extraction of diltiazem and its metabolites from plasma prior to high-performance liquid chromatography. [Link]
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Semantic Scholar. [PDF] A validated method for the analysis of diltiazem in raw materials and pharmaceutical formulations by rp-HPLC. | Semantic Scholar. [Link]
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PubMed. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation. [Link]
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Developing a sustained-release formulation of diltiazem hydrochloride for research
Application Note & Protocol Guide
Topic: Development of a Sustained-Release Diltiazem Hydrochloride Formulation for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Sustained-Release this compound
This compound is a calcium channel blocker widely employed in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is well-established; however, its clinical application is constrained by a relatively short biological half-life of approximately 3.5 to 4.5 hours.[3] This pharmacokinetic profile necessitates frequent dosing (typically 3-4 times daily) with immediate-release formulations to maintain therapeutic plasma concentrations. Such a regimen can lead to challenges with patient compliance and fluctuations in plasma drug levels, potentially causing breakthrough symptoms or side effects.
Developing a sustained-release (SR) formulation addresses these challenges directly. An SR dosage form is designed to release this compound at a predetermined, slower rate over an extended period.[4][5] The primary goals are to reduce dosing frequency to once or twice daily, improve patient adherence, and maintain more stable plasma drug concentrations, thereby enhancing therapeutic outcomes and safety.[3][6] This guide provides a comprehensive framework for the research and development of a robust, matrix-based sustained-release tablet formulation of this compound.
Pre-Formulation Analysis: Understanding the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. As a highly water-soluble drug (classified under the Biopharmaceutics Classification System as Class I), controlling its release rate presents a significant formulation challenge.[2][7]
Key Physicochemical Properties of this compound:
| Property | Value / Description | Significance in SR Formulation |
| Chemical Name | (+)-cis-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | Defines the active molecule. |
| Molecular Formula | C₂₂H₂₇ClN₂O₄S | Used to calculate molecular weight and for analytical characterization. |
| Molecular Weight | 451.0 g/mol [8] | Influences diffusion characteristics through polymer matrices. |
| Solubility | Freely soluble in water, methanol, and chloroform. | High water solubility makes it difficult to retard drug release; the formulation strategy must effectively control hydration and diffusion.[9] |
| pKa | ~7.7 | As a weak base, its solubility is pH-dependent, though it remains relatively soluble across the physiological pH range of the GI tract. |
| Melting Point | ~212 °C (with decomposition) | Important for manufacturing process selection (e.g., compatibility with heat in hot-melt extrusion, though direct compression is more common). |
The primary challenge is to prevent an initial "dose dumping" or burst release of the highly soluble drug, which necessitates a robust release-controlling mechanism.[10] The hydrophilic matrix system is an excellent and widely used strategy to achieve this.
Formulation Strategy: The Hydrophilic Matrix System
A hydrophilic matrix tablet is one of the most common and effective approaches for achieving sustained drug release.[11][12] The system's elegance lies in its simplicity and robustness.
Mechanism of Release: The release of diltiazem from a hydrophilic matrix, such as one based on Hypromellose (HPMC), is governed by a combination of phenomena:
-
Initial Hydration: Upon contact with gastrointestinal fluids, the HPMC polymer at the tablet surface hydrates rapidly to form a viscous, gel-like layer.[13]
-
Drug Diffusion: The highly soluble this compound dissolves and must diffuse through this tortuous gel layer to be released into the bulk fluid. The thickness and viscosity of this gel layer are critical rate-limiting factors.
-
Matrix Swelling & Erosion: As the outer gel layer becomes fully hydrated, it swells and eventually erodes, exposing a new, fresh polymer layer to the fluid. This process of continuous gel formation and erosion ensures a sustained release of the drug over time.[14]
The interplay between drug diffusion through the gel and the erosion of the matrix dictates the overall release kinetics. By modulating the polymer type, viscosity grade, and concentration, the drug release profile can be precisely controlled.[11]
Protocol 1: Preparation of Diltiazem HCl SR Matrix Tablets (120 mg)
This protocol describes the preparation of sustained-release matrix tablets containing 120 mg of this compound using the direct compression method. Direct compression is efficient and avoids the use of heat and solvents, making it suitable for many active ingredients.[6][13]
4.1 Materials and Equipment
-
API: this compound
-
Release-Controlling Polymer: Hypromellose (HPMC) K100M[11]
-
Filler/Compression Aid: Microcrystalline Cellulose (MCC) PH-102
-
Lubricant: Magnesium Stearate
-
Equipment: Analytical balance, V-blender or Turbula mixer, Rotary tablet press with appropriate tooling (e.g., 10 mm round, flat-faced punches), Hardness tester, Friabilator.
4.2 Example Formulation Composition
| Component | Function | Quantity per Tablet (mg) | Percentage (w/w) |
| This compound | Active Pharmaceutical Ingredient | 120.0 | 34.3% |
| HPMC K100M | Hydrophilic Matrix Former[15] | 140.0 | 40.0% |
| MCC PH-102 | Filler / Binder[16] | 86.5 | 24.7% |
| Magnesium Stearate | Lubricant | 3.5 | 1.0% |
| Total Weight | 350.0 | 100.0% |
Rationale for Excipient Selection:
-
HPMC K100M: A high-viscosity grade of HPMC is chosen to form a strong, durable gel barrier, which is necessary to effectively retard the release of the highly soluble diltiazem HCl over an extended period (e.g., 12-24 hours).[11][13]
-
MCC PH-102: Provides excellent powder flow and compressibility, making it ideal for direct compression. It also helps in forming a strong tablet.
-
Magnesium Stearate: A lubricant is essential to prevent the powder blend from sticking to the punches and dies during the high-speed compression process, ensuring smooth tablet ejection.
4.3 Manufacturing Workflow: Direct Compression
4.4 Step-by-Step Protocol
-
Dispensing & Sieving: Accurately weigh all ingredients as per the formulation table. Sieve diltiazem HCl, HPMC, and MCC through a 40-mesh screen to ensure particle size uniformity and break any agglomerates. Sieve magnesium stearate separately through a 60-mesh screen.
-
Pre-Blending: Transfer the sieved diltiazem HCl, HPMC, and MCC into a suitable V-blender. Blend the components for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Add the sieved magnesium stearate to the blender. Continue blending for a short duration, typically 3-5 minutes. Causality Note: Over-blending with a lubricant can negatively impact tablet hardness and dissolution by forming a hydrophobic film around the other particles.
-
Compression: Set up the tablet press with the desired tooling. Load the final blend into the hopper and compress it into tablets with a target weight of 350 mg. Adjust compression force to achieve a target hardness of 8-10 kp.
-
Quality Control: During and after compression, perform critical in-process quality control (IPQC) tests, including weight variation, hardness, thickness, and friability, to ensure the tablets meet standard specifications.[17]
Protocol 2: In Vitro Dissolution Testing for SR Diltiazem Tablets
Dissolution testing is the most critical quality control test for an SR formulation, as it provides an in vitro measure of the drug release profile. The method should be robust and able to discriminate between formulations with different release characteristics. This protocol is based on general principles outlined in the United States Pharmacopeia (USP) for this compound extended-release products.[18][19]
5.1 Equipment and Reagents
-
Apparatus: USP Apparatus 2 (Paddle Method)[20]
-
Dissolution Vessels: 900 mL capacity
-
Dissolution Medium: 900 mL of deaerated water or phosphate buffer (pH 6.8).[21]
-
Temperature: 37 ± 0.5 °C
-
Sampling: Automated or manual syringe with cannula filters (e.g., 0.45 µm PVDF)
-
Analytical Instrument: Validated HPLC-UV or UV-Vis Spectrophotometer.
5.2 Step-by-Step Protocol
-
Preparation: Prepare the dissolution medium and place 900 mL into each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.
-
System Start: Place one tablet into each of the six dissolution vessels, ensuring they sink to the bottom before starting the apparatus. Immediately begin paddle rotation at 100 rpm.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points. For a 12-hour profile, typical points might be 1, 2, 4, 6, 8, 10, and 12 hours.
-
Sample Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filtration: Filter each sample promptly through a 0.45 µm syringe filter to remove any undissolved excipients. This step is crucial to prevent artificially high readings.
-
Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method (see Protocol 3).
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
5.3 Example Dissolution Data and Specifications
| Time (hours) | Cumulative % Released (Mean ± SD, n=6) | Acceptance Criteria |
| 1 | 18.5 ± 2.1 | 10 - 25% |
| 4 | 45.2 ± 3.5 | 35 - 55% |
| 8 | 76.8 ± 4.2 | 65 - 85% |
| 12 | 98.6 ± 2.9 | Not Less Than 85% |
Note: Acceptance criteria are hypothetical and should be established based on the release profile of a reference batch (e.g., a clinically tested batch).
Protocol 3: HPLC Assay for this compound Quantification
A validated, stability-indicating HPLC method is required for the accurate quantification of diltiazem in both the finished product (assay) and in dissolution samples. This protocol is a representative method based on published literature.[23][24][25][26] Method validation must be performed according to ICH Q2(R1) guidelines.[27][28]
6.1 Equipment and Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted.[25]
-
Detection Wavelength: 240 nm[26]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
6.2 Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of USP this compound Reference Standard in the mobile phase or a suitable diluent. Create a series of calibration standards (e.g., 5-150 µg/mL) by diluting the stock solution.
-
Sample Preparation (Assay): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to one tablet (350 mg) and transfer to a volumetric flask. c. Add diluent, sonicate to dissolve the diltiazem, and dilute to volume. d. Filter an aliquot through a 0.45 µm filter before injection.
-
Sample Preparation (Dissolution): The filtered samples obtained from the dissolution test (Protocol 2) can often be injected directly or after appropriate dilution with the mobile phase.
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the prepared sample solutions. The peak area response for diltiazem is used for quantification.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to ensure it is fit for purpose.[29]
6.3 HPLC Analysis Workflow
Conclusion
The development of a sustained-release this compound formulation is a well-defined process rooted in the principles of polymer science and pharmaceutical technology. The hydrophilic matrix system using HPMC offers a reliable and scalable platform for controlling the release of this highly water-soluble drug. By carefully selecting excipients and manufacturing parameters, a robust tablet can be produced via direct compression. Rigorous in vitro characterization, particularly with a validated dissolution method and a precise HPLC assay, is essential to ensure the formulation's performance, quality, and batch-to-batch consistency. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to successfully develop and evaluate a sustained-release this compound product for further investigation.
References
-
Nokhodchi, A., Raja, S., Patel, P., & Asare-Addo, K. (2012). The role of oral controlled release matrix tablets in drug delivery systems. BioImpacts, 2(4), 175–187. [Link]
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Qazi, F., Shoaib, M. H., Yousuf, R. I., Mehmood, Z., & Kazi, F. (2013). Formulation development and evaluation of Diltiazem HCl sustained release matrix tablets using HPMC K4M and K100M. Pakistan journal of pharmaceutical sciences, 26(5), 971–977. [Link]
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Application Notes & Protocols: Characterizing Ion Channel Modulation with Diltiazem Hydrochloride using Patch Clamp Electrophysiology
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of diltiazem hydrochloride in patch clamp electrophysiology studies. Diltiazem, a benzothiazepine derivative, is a clinically significant non-dihydropyridine calcium channel blocker used to manage cardiovascular conditions like hypertension, angina, and certain arrhythmias[1][2][3]. In the laboratory, its distinct mechanism of action makes it an invaluable pharmacological tool for investigating the function, structure, and kinetics of L-type voltage-gated calcium channels (CaV1.2) and for screening new chemical entities targeting these channels[4].
This guide deviates from a rigid template to provide an in-depth, logical narrative that combines theoretical principles with practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.
Scientific Foundation: The Mechanism of Diltiazem Action
A thorough understanding of diltiazem's mechanism is critical for designing and interpreting patch clamp experiments. Its action is nuanced, exhibiting dependency on the conformational state of the ion channel.
1.1. Primary Target: L-type Calcium Channels (CaV1.2) Diltiazem's principal therapeutic and experimental effects arise from the inhibition of L-type calcium channels[1][5]. These channels are pivotal in the excitation-contraction coupling of cardiac and smooth muscle cells[4]. Diltiazem binds to the α1 subunit, the main pore-forming unit of the channel, specifically interacting with amino acid residues in the transmembrane segments IIIS6 and IVS6[4][6]. This binding is not static; it is highly dependent on the channel's functional state.
1.2. State-Dependent Blockade Diltiazem exhibits a significantly higher affinity for the open and inactivated states of the L-type calcium channel compared to the resting (closed) state[4][7]. This "state-dependence" is a cornerstone of its mechanism. When the cell membrane is depolarized, L-type channels open and then transition to an inactivated state. Diltiazem binds preferentially during these states, stabilizing the channel in a non-conducting, inactivated conformation and thereby slowing its recovery to the resting state[4][8]. This explains why its effects are more pronounced in tissues with longer action potentials and higher firing frequencies, such as cardiac muscle.
1.3. Use-Dependent (Frequency-Dependent) Blockade A direct consequence of state-dependent binding is "use-dependence," where the degree of channel block increases with the frequency of channel activation[9]. With each depolarization (or "use"), more channels enter the open and inactivated states, providing more opportunities for diltiazem to bind. This cumulative effect is a key characteristic that can be precisely quantified using specific voltage-clamp protocols. Studies show that the inhibitory potency of diltiazem can be several times greater with repeated stimulation compared to a single stimulus[10].
1.4. Off-Target Considerations While highly selective for L-type calcium channels, it is crucial to acknowledge that at higher concentrations, diltiazem may exhibit inhibitory effects on other ion channels, including certain voltage-gated sodium and potassium channels[4][11]. Researchers should perform concentration-response experiments to work within a range that is selective for the target of interest and be mindful of potential confounding effects during data interpretation.
Caption: A generalized experimental workflow for a patch clamp study of diltiazem.
3.1. Equipment and Solutions
-
Standard Patch Clamp Rig: Inverted microscope, anti-vibration table, micromanipulator, amplifier, and data acquisition system.[12]
-
Perfusion System: A multi-barrel gravity-fed or automated perfusion system is essential for rapid application and washout of diltiazem.[13]
-
Extracellular (Bath) Solution (Example Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate Ca²⁺ currents, Ba²⁺ (e.g., 5-10 mM) is often substituted for Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.[8]
-
Intracellular (Pipette) Solution: (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Rationale: Cesium (Cs⁺) is used to block most potassium channels from the inside, which would otherwise contaminate the recording of inward calcium currents. EGTA is a calcium chelator used to control intracellular calcium levels.
-
3.2. Step-by-Step Experimental Procedure
-
Establish a Stable Whole-Cell Recording:
-
Prepare cells and place them in the recording chamber, continuously superfusing with the extracellular solution.
-
Using a glass micropipette (resistance 2-5 MΩ) filled with intracellular solution, approach a healthy cell and apply gentle positive pressure.
-
Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[14]
-
Apply a brief, stronger pulse of suction to rupture the cell membrane patch, establishing the whole-cell configuration.[15]
-
-
Baseline Current Recording:
-
Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the pipette solution into the cell.
-
Monitor access resistance (Ra) and membrane capacitance (Cm). Recordings should only proceed if Ra is low and stable (<15 MΩ).
-
-
Voltage Protocol Design and Application (Control):
-
Rationale: The choice of voltage protocol is paramount for studying a state-dependent drug like diltiazem.
-
Protocol A (Current-Voltage Relationship): From a holding potential of -80 mV, apply a series of depolarizing steps (e.g., from -50 mV to +60 mV in 10 mV increments) to determine the peak current amplitude across a range of voltages.
-
Protocol B (Use-Dependence): From a holding potential of -80 mV, apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV for 200 ms each) at a set frequency (e.g., 1 Hz or 2 Hz). This protocol mimics a physiological heart rate and will reveal the cumulative block by diltiazem.[9][10]
-
Protocol C (Steady-State Inactivation): Use a two-pulse protocol. From a holding potential of -80 mV, apply a 5-10 second conditioning pre-pulse to various potentials (e.g., -100 mV to 0 mV) followed by a constant test pulse to 0 mV. This measures the fraction of channels available to open and will show if diltiazem shifts the voltage-dependence of inactivation.[16]
-
Record several minutes of stable baseline currents using your chosen protocol(s).
-
-
Drug Application:
-
Switch the perfusion system to apply the desired concentration of diltiazem. Ensure the perfusion outlet is positioned close to the cell for rapid solution exchange.
-
Allow the drug to equilibrate for 3-5 minutes before recording.
-
-
Recording Diltiazem's Effects:
-
Once the drug effect has reached a steady state, repeat the exact same voltage protocols used during the control period.
-
-
Washout:
-
Switch the perfusion back to the control extracellular solution.
-
Continuously monitor the current amplitude as it recovers. A successful washout, demonstrating the reversibility of the drug's effect, is a critical internal control.
-
Data Analysis and Interpretation
4.1. Key Parameters to Analyze
-
Peak Current Amplitude: The primary measure of channel inhibition.
-
Percentage Block: Calculated for each voltage step or pulse in a train using the formula: % Block = (1 - (I_drug / I_control)) * 100 Where I_drug is the peak current in the presence of diltiazem and I_control is the peak current before application.
-
Gating Properties: Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data from Protocols A and C to a Boltzmann function. Diltiazem typically shifts the inactivation curve to more negative potentials, meaning channels inactivate at voltages where they would normally be available to open.[16]
-
Dose-Response Curves: Plot the percentage block at a specific voltage against the logarithm of the diltiazem concentration. Fit the data to the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).
4.2. Expected Electrophysiological Effects of Diltiazem
| Parameter | Typical Effect of Diltiazem | Rationale / Significance | Source |
| IC₅₀ (Tonic Block) | 5-100 µM (highly dependent on cell type and conditions) | Represents block of resting/closed channels. | [16][17] |
| IC₅₀ (Use-Dependent) | Significantly lower (more potent) than tonic block. | Reflects preferential binding to open/inactivated channels during stimulation. | [10][18] |
| Current Decay | Rate of inactivation is often accelerated. | Diltiazem stabilizes the inactivated state. | [8] |
| V½ of Inactivation | Hyperpolarizing (leftward) shift. | Fewer channels are available to open at normal resting potentials. | [16] |
| V½ of Activation | Minimal or slight hyperpolarizing shift. | Diltiazem primarily affects inactivation gating rather than activation. | [16] |
| Recovery from Inactivation | Time constant of recovery is prolonged. | Drug needs to dissociate before the channel can return to the resting state. | [4][6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unstable Seal or Recording | Poor cell health; debris on cell or pipette tip; mechanical vibration. | Use healthier cells; ensure solutions are filtered; check anti-vibration table and secure all tubing/cables. [14] |
| High Series Resistance (Ra) | Incomplete membrane rupture; small pipette tip. | Apply additional brief suction; use slightly larger pipettes (lower resistance); discard cell if Ra > 15-20 MΩ. [15] |
| No/Weak Drug Effect | Incorrect drug concentration; poor perfusion; drug degradation. | Verify stock/working solution calculations; reposition perfusion outlet closer to the cell; use fresh aliquots. [19] |
| Irreversible or Slow Washout | Drug trapping within the channel; high drug concentration; lipophilic properties. | Prolong washout period; use lower concentrations; if investigating a new compound, this may be a true pharmacological property. |
Conclusion
This compound is a powerful pharmacological tool for the study of L-type calcium channels. Its well-characterized state- and use-dependent mechanisms of action provide a clear framework for designing insightful patch clamp experiments. By carefully preparing solutions, selecting appropriate cellular models, and implementing precise voltage-clamp protocols, researchers can effectively dissect the biophysical and pharmacological properties of ion channels, contributing to both fundamental scientific understanding and the development of novel therapeutics.
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Application Notes and Protocols for Diltiazem Hydrochloride Administration in Animal Models of Hypertension
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of diltiazem hydrochloride in animal models of hypertension. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for achieving robust and reproducible results in preclinical hypertension studies.
Scientific Foundation: Mechanism of Action and Rationale for Use
This compound is a benzothiazepine derivative and a non-dihydropyridine calcium channel blocker.[1][] Its primary antihypertensive effect is mediated through the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac muscle.[3][4] This action on L-type calcium channels leads to arterial vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.[1][3] In addition to its vasodilatory effects, diltiazem also exhibits negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, which contribute to a reduction in myocardial oxygen demand.[][3]
The magnitude of blood pressure reduction with diltiazem is often correlated with the severity of hypertension; hypertensive subjects typically experience a more significant antihypertensive effect compared to a modest decrease in blood pressure in normotensive individuals.[][3] Diltiazem has also been shown to have beneficial effects on the heart and kidneys, including the reduction of myocardial hypertrophy and improvement of renal perfusion.[1] These multifaceted effects make diltiazem a valuable tool for investigating the pathophysiology of hypertension and the efficacy of novel antihypertensive therapies in preclinical models.
Figure 1: Mechanism of Action of this compound.
Common Animal Models of Hypertension
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings.[5] Several well-established rodent models are commonly used to study hypertension.
| Animal Model | Type of Hypertension | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetic (polygenic) | Develops hypertension spontaneously with age, mimicking human essential hypertension.[6] |
| Wistar-Kyoto (WKY) Rat | Normotensive Control | Genetically related to the SHR, serving as the ideal normotensive control for studies using SHRs.[7] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat/Dog | Mineralocorticoid-induced | Hypertension is induced by a combination of uninephrectomy, DOCA administration, and a high-salt diet, modeling salt-sensitive hypertension.[8] |
| Renal Hypertensive Rat (e.g., Two-Kidney, One-Clip) | Renovascular | Hypertension is induced by constricting a renal artery, simulating renovascular hypertension.[9] |
Pharmacokinetic Considerations in Animal Models
Diltiazem is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver.[10] It is extensively distributed in tissues and is metabolized through several pathways, including deacetylation, N-demethylation, and O-demethylation.[10] The metabolites are excreted in both urine and feces.[10] The pharmacokinetic profile can vary between species, influencing the choice of administration route and dosing frequency.[10][11][12]
| Parameter | Rat | Dog | Rabbit | Human |
| Oral Bioavailability | Varies, significant first-pass effect[13] | ~30%[11] | ~30%[12] | ~44%[14] |
| Half-life (t½) | Varies with route and dose[13][15] | ~2.24 hours[10] | Varies[12] | 2.1 - 9.8 hours[14] |
| Primary Metabolism | Deacetylation, N-demethylation, O-demethylation[10][13] | Similar to other species[10][11] | Similar to humans[12] | Extensive hepatic metabolism[10] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water, methanol, and chloroform.[16] For in vivo administration, sterile saline (0.9% sodium chloride) is a commonly used vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Accurately weigh the this compound powder using an analytical balance.
-
In a sterile vial, add the appropriate volume of sterile saline.
-
Gradually add the this compound powder to the saline while vortexing to ensure complete dissolution.
-
Once dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, and use within the recommended stability period.
Administration Routes
The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the specific animal model.
Figure 2: Comparison of Administration Routes for Diltiazem.
Oral gavage is a common method for precise oral administration of compounds.[17][18]
Materials:
-
Prepared diltiazem solution
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[19][20]
-
Syringes
-
Animal scale
Protocol:
-
Animal Restraint: Gently restrain the rat to immobilize its head and body.[17] Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Dosage Calculation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[17][18]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[17][20]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[20] The needle should pass smoothly without force.[17] If resistance is met, withdraw and re-insert.
-
Substance Delivery: Once the needle is in the correct position, slowly administer the diltiazem solution.[17]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose.[20][21]
IP injection is a common parenteral route that allows for rapid absorption.[22][23]
Materials:
-
Prepared diltiazem solution
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[22][23]
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Animal Restraint: Securely restrain the mouse or rat to expose the abdomen.[23]
-
Dosage Calculation: Weigh the animal to calculate the appropriate injection volume. The maximum recommended IP injection volume is typically <10 ml/kg for both mice and rats.[22][23]
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22][24]
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up.[22][25] Aspirate briefly to ensure the needle has not entered a blood vessel or organ.[23][24]
-
Substance Delivery: Slowly inject the diltiazem solution.
-
Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of bleeding, distress, or peritonitis.[22]
Blood Pressure Monitoring
Accurate blood pressure measurement is essential for evaluating the efficacy of diltiazem. Radiotelemetry is considered the "gold standard" for measuring blood pressure in conscious, freely moving animals as it minimizes stress-related artifacts.[26][27]
Figure 3: Experimental Workflow for Blood Pressure Monitoring using Radiotelemetry.
While tail-cuff plethysmography is a non-invasive alternative, it can be influenced by restraint stress, potentially leading to elevated blood pressure and heart rate readings.[28][29] Therefore, proper acclimatization of the animals to the restraint procedure is crucial if this method is used.[29]
Example Study Design: Evaluating Diltiazem in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the dose-dependent antihypertensive effect of diltiazem in conscious SHRs.
Animals:
-
Male SHRs (14-16 weeks old)
-
Age-matched male WKY rats (normotensive control)
Groups (n=8-10 per group):
-
WKY + Vehicle (e.g., sterile saline)
-
SHR + Vehicle
-
SHR + Diltiazem (10 mg/kg, p.o.)
-
SHR + Diltiazem (30 mg/kg, p.o.)[9]
-
SHR + Diltiazem (100 mg/kg, p.o.)[9]
Procedure:
-
Acclimation: Acclimate animals to the housing facility and handling for at least one week. If using tail-cuff, acclimate to the restraint procedure daily.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
Treatment: Administer the assigned treatment (vehicle or diltiazem) orally via gavage once daily for a specified period (e.g., 14-28 days).
-
Blood Pressure Monitoring: Measure blood pressure at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) on select days throughout the study to assess both acute and chronic effects.
-
Data Analysis: Analyze the change in blood pressure from baseline for each group. Compare the effects of different diltiazem doses to the vehicle control in SHRs.
Expected Outcome: Diltiazem is expected to produce a dose-dependent reduction in blood pressure in SHRs, with a more pronounced effect compared to WKY rats.[6][9]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[30][31] Key principles include the "Three Rs": Replacement, Reduction, and Refinement.[31] Protocols should be designed to minimize pain and distress to the animals.[30][31] Proper training in animal handling and experimental procedures is mandatory for all personnel.[30]
Conclusion
The administration of this compound in animal models of hypertension is a valuable approach for studying the mechanisms of blood pressure regulation and evaluating potential therapeutic interventions. By carefully selecting the appropriate animal model, administration route, and blood pressure monitoring technique, researchers can obtain reliable and reproducible data. The protocols and considerations outlined in these application notes provide a framework for designing and executing robust preclinical studies with diltiazem.
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Effect of diltiazem on cardiac remodeling in rats assessed by Doppler echocardiography and mRNA expression - PubMed. (n.d.). Retrieved from [Link]
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Antihypertensive and Renal Vasodilator Effect of Diltiazem in DOCA-salt Hypertensive Dog. (n.d.). Retrieved from [Link]
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Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation - PubMed. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Investigating the Cellular Effects of Diltiazem Hydrochloride in Vitro
Introduction
Diltiazem hydrochloride, a member of the benzothiazepine class, is a clinically significant non-dihydropyridine calcium channel blocker (CCB).[1][2] It is widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain supraventricular arrhythmias.[1][3] The primary therapeutic action of diltiazem is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[4][5] This action leads to arterial vasodilation, reduced heart rate, and decreased myocardial contractility.[2][6]
While its cardiovascular effects are well-documented, the influence of diltiazem extends to a variety of other fundamental cellular processes. In vitro cell culture studies are indispensable for dissecting these non-canonical effects and elucidating the broader molecular mechanisms of diltiazem. This guide provides an in-depth exploration of diltiazem's cellular effects and offers detailed protocols for researchers, scientists, and drug development professionals to investigate its activity in a laboratory setting. We will delve into its core mechanism of action and explore its influence on apoptosis, cell viability, and mitochondrial function, providing the technical foundation for robust and insightful cell-based assays.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The principal pharmacological effect of diltiazem is the blockade of L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[2][4] Diltiazem binds to the alpha-1 subunit of these channels, accessing its binding site from the intracellular side of the membrane.[7][8] This binding inhibits the influx of extracellular calcium ions during cell membrane depolarization.[5] The resulting decrease in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream effects:
-
In Vascular Smooth Muscle Cells: Reduced [Ca²⁺]i leads to smooth muscle relaxation, causing arterial vasodilation and a subsequent decrease in blood pressure.[1]
-
In Cardiac Myocytes: The inhibition of calcium influx leads to a decrease in the force of contraction (negative inotropy).[2][7]
-
In Cardiac Nodal Tissue (SA and AV nodes): Diltiazem slows the rate of spontaneous depolarization, leading to a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).[2][4]
This primary mechanism underscores diltiazem's therapeutic efficacy in cardiovascular disease.
Caption: Diltiazem's primary mechanism of action.
Key Cellular Effects and Investigational Assays
Beyond its primary function, diltiazem modulates several other critical cellular pathways. The following sections detail these effects and provide validated protocols for their investigation.
Modulation of Apoptosis
Diltiazem exhibits a context-dependent role in regulating apoptosis (programmed cell death). Research has shown it can be protective or pro-apoptotic depending on the cell type and conditions.
-
Inhibitory Effects: In vascular smooth muscle cells (VSMCs), diltiazem has been shown to inhibit apoptosis induced by high glucose. This protective effect is mediated by decreasing the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and reducing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]
-
Pro-Apoptotic Enhancement: Conversely, in certain cancer cell lines, diltiazem can enhance the apoptotic effects of other therapeutic agents. For example, it potentiates the cell-killing effects of proteasome inhibitors in prostate cancer cells and chemotherapies like gemcitabine in pancreatic cancer cells.[10][11][12] This action often involves the modulation of the Bcl-2 family of proteins and the induction of endoplasmic reticulum (ER) stress.[10][12]
Caption: Diltiazem's dual role in apoptotic signaling.
Protocol: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cultured cells (e.g., DU145 prostate cancer cells or human aortic smooth muscle cells)
-
This compound and other test compounds (e.g., lactacystin, high glucose)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with various concentrations of diltiazem, alone or in combination with an apoptosis-inducing agent (e.g., 10 µM lactacystin for DU145 cells), for a predetermined time (e.g., 24 hours).[13] Include vehicle-treated (control) and inducer-only wells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Assessment of Cell Viability and Proliferation
The effect of diltiazem on cell proliferation is also cell-type specific. In hepatocellular carcinoma cell lines (MHCC97H and 7402), diltiazem has been shown to inhibit cell proliferation and motility in a time- and concentration-dependent manner.[14][15] This effect is potentially mediated by the downregulation of TMEM16A, a calcium-activated chloride channel.[14]
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate cells (e.g., MHCC97H) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diltiazem solutions (e.g., concentrations ranging from 50-400 µmol/L).[14] Include wells with medium only (blank) and vehicle-treated cells (control).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Analysis of Mitochondrial Function
Diltiazem can also directly impact mitochondrial function, particularly in cardiac cells. It has been shown to inhibit the sodium-induced calcium release from heart mitochondria.[16] This inhibition leads to a net gain of intramitochondrial calcium, which can activate calcium-sensitive dehydrogenases and potentially increase ATP synthesis.[16] Furthermore, diltiazem can preserve mitochondrial function during ischemia/reperfusion injury by attenuating cytosolic Na⁺ overload, which in turn prevents mitochondrial damage and cytochrome c release.[17]
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with diltiazem as described in the previous protocols. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Add 100 µL of PBS or medium to each well. Measure fluorescence using a plate reader with settings for:
-
JC-1 Aggregates (Red): Excitation ~560 nm, Emission ~595 nm.
-
JC-1 Monomers (Green): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in diltiazem-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Data Summary: Effective Concentrations of Diltiazem in Vitro
The effective concentration of diltiazem can vary significantly depending on the cell type and the specific biological endpoint being measured. The following table summarizes concentrations reported in the literature to guide experimental design.
| Cell Type/Model | Assay/Effect Measured | Effective Concentration Range | Reference(s) |
| Porcine Coronary Arterial Strips | Inhibition of Ca²⁺ influx and tension development | 10⁻⁸ M to 10⁻⁵ M | [18] |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of high glucose-induced apoptosis | 10 µM (10⁻⁵ M) | [9] |
| Prostate Cancer Cells (DU145, LNCaP) | Enhancement of proteasome inhibitor-induced apoptosis | 100 µM - 500 µM | [12][13] |
| Hepatocellular Carcinoma Cells | Inhibition of cell proliferation and motility | 50 µM - 400 µM | [14] |
| Rabbit Heart Mitochondria | Inhibition of Na⁺-induced Ca²⁺ release (IC₅₀) | 4.5 µM | [16] |
| PANC-1 Pancreatic Cancer Cells | Potentiation of gemcitabine/5-FU cytotoxicity | Not specified | [11] |
Conclusion
This compound is a multifaceted compound whose cellular effects extend well beyond its primary role as a calcium channel blocker. The protocols detailed in this guide provide robust methodologies for investigating its impact on key cellular processes such as apoptosis, proliferation, and mitochondrial bioenergetics. By employing these assays, researchers can further elucidate the complex mechanisms of diltiazem, potentially uncovering novel therapeutic applications and gaining deeper insights into the intricate signaling pathways it modulates. A multi-assay approach is recommended to fully characterize the cellular response to diltiazem, ensuring a comprehensive understanding of its biological activity in vitro.
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Application Notes and Protocols: In Vitro Dissolution Testing of Diltiazem Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Dissolution Testing for Diltiazem Hydrochloride
This compound is a calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1] It is classified as a Class I drug under the Biopharmaceutics Classification System (BCS), indicating high solubility and high permeability.[1] Despite its high solubility, the clinical efficacy of this compound is highly dependent on its release profile from the dosage form. Due to its short biological half-life (3.06–6.6 h), immediate-release (IR) formulations may require frequent administration, potentially leading to fluctuations in plasma concentrations and issues with patient compliance.[1][2] To address this, various modified-release (MR) and extended-release (ER) formulations have been developed to maintain therapeutic drug levels over a prolonged period.[1][3]
In vitro dissolution testing is a cornerstone in the development and quality control of these formulations. It serves as a critical tool to:
-
Ensure batch-to-batch consistency and product quality.[4]
-
Predict the in vivo performance and bioavailability of the drug product.[5]
-
Support the development of new formulations and optimize release characteristics.
-
Justify waivers for in vivo bioequivalence studies under certain conditions, as outlined in regulatory guidances like the FDA's Scale-Up and Post-Approval Changes (SUPAC).[3][4]
This document provides a comprehensive guide to the principles and methodologies for conducting in vitro dissolution testing of different this compound formulations. It is designed to offer both the "how" and the "why," grounding protocols in established scientific principles and regulatory expectations.
Understanding Diltiazem Formulations and Their Impact on Dissolution Strategy
The choice of dissolution methodology is fundamentally dictated by the intended release characteristics of the this compound formulation.
-
Immediate-Release (IR) Formulations: These are designed to release the drug rapidly after administration. Dissolution testing for IR products typically involves a single-point specification to ensure rapid and complete drug release.[6][7] A formulation is often considered fast-releasing if at least 80% of the drug dissolves within 20-30 minutes.[8]
-
Modified-Release (MR) / Extended-Release (ER) Formulations: These are engineered to release the drug over an extended period, often 12 or 24 hours. The goal is to reduce dosing frequency and maintain stable plasma concentrations.[1] Dissolution testing for MR/ER products requires a multi-point profile to characterize the release kinetics over time.[3] The challenge lies in developing a dissolution test that can accurately predict the in vivo performance, as the release mechanism can be complex and influenced by gastrointestinal conditions.[1]
Core Principles and Causality in Dissolution Testing
The selection of dissolution apparatus, media, and agitation speed is not arbitrary. Each parameter is chosen to simulate the physiological environment of the gastrointestinal (GI) tract and to provide a discriminative method that can detect changes in formulation performance.
Apparatus Selection
The United States Pharmacopeia (USP) specifies several apparatuses for dissolution testing. For this compound formulations, the most commonly used are:
-
USP Apparatus 1 (Basket): Often preferred for capsules and dosage forms that tend to float or disintegrate slowly. The drug product is contained within a mesh basket, ensuring it remains in a consistent position within the dissolution vessel.[9]
-
USP Apparatus 2 (Paddle): Widely used for tablets. The paddle provides a gentle stirring action. A key consideration with the paddle apparatus is the potential for a "cone" of undissolved material to form directly beneath the paddle, which can be mitigated by using appropriate agitation speeds.[5][10]
The choice between Apparatus 1 and 2 can significantly impact the dissolution profile and should be justified based on the specific dosage form.[11]
Dissolution Media: Simulating the GI Tract
The dissolution medium should mimic the physiological conditions the drug product will encounter. This compound, being a weak base, exhibits pH-dependent solubility, with higher solubility in acidic environments.[12][13]
-
For Immediate-Release Formulations: A common medium is 900 mL of pH 6.8 phosphate buffer.[6][14] Water is also frequently used as a dissolution medium for IR tablets.[5][10]
-
For Modified-Release Formulations: A multi-stage approach is often employed to simulate the transit through the GI tract. This may involve starting with an acidic medium (e.g., 0.1 N HCl, pH 1.2) for a period (e.g., 2 hours) to simulate the stomach, followed by a switch to a higher pH buffer (e.g., pH 6.8 or 7.4) to simulate the intestines.[15][16] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin, can provide a more accurate simulation of in vivo conditions.[1]
Agitation Speed
The agitation or rotation speed of the basket or paddle simulates the motility of the GI tract. Typical speeds range from 50 to 100 rpm.[8] The selected speed should be sufficient to ensure adequate mixing without causing excessive turbulence that could lead to artificially rapid dissolution. For this compound tablets, a paddle speed of 75 rpm is often used, while for extended-release capsules, 100 rpm is common.[5][17][18]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro dissolution testing of this compound formulations.
Caption: A flowchart illustrating the key stages of in vitro dissolution testing for diltiazem HCl.
Detailed Protocols
Protocol 1: Dissolution of Immediate-Release (IR) this compound Tablets
This protocol is adapted from methodologies described for immediate-release this compound capsules and tablets.[6][14]
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC with UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
-
This compound Reference Standard (RS)
-
Potassium phosphate monobasic, Sodium hydroxide (for buffer preparation)
-
Deionized water
2. Dissolution Medium Preparation (pH 6.8 Phosphate Buffer):
-
Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to achieve the desired molarity.
-
Adjust the pH to 6.8 ± 0.05 using 0.1 N sodium hydroxide.
-
Deaerate the medium prior to use by an appropriate method (e.g., sonication, vacuum filtration).
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.[5]
-
Dissolve in and dilute to volume with the dissolution medium. This creates a stock solution.
-
Prepare a working standard solution by diluting the stock solution with the dissolution medium to a concentration that is within the linear range of the analytical method and approximates the expected concentration in the dissolution samples.
4. Dissolution Test Procedure:
-
Set up the dissolution apparatus. Fill each vessel with 900 mL of the pH 6.8 phosphate buffer and equilibrate the temperature to 37 ± 0.5°C.[14]
-
Set the paddle rotation speed to 50 rpm.[14]
-
Carefully drop one this compound IR tablet into each vessel.
-
Start the dissolution test timer.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[6]
-
Immediately filter each sample through a 0.45 µm syringe filter.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
5. Sample Analysis:
-
Measure the absorbance of the filtered samples and the standard solution using a UV-Vis spectrophotometer at a wavelength of 237 nm.[10][14]
-
Alternatively, analyze the samples by a validated HPLC method.[19]
-
Calculate the percentage of this compound dissolved at each time point.
6. Acceptance Criteria:
-
Typically, for IR tablets, a specification might be not less than 80% (Q) of the labeled amount dissolved in 30 minutes.
Protocol 2: Dissolution of Extended-Release (ER) this compound Tablets/Capsules
This protocol is a composite based on USP monographs and literature for extended-release this compound formulations.[17][18]
1. Materials and Equipment:
-
Same as Protocol 1. USP Apparatus 1 (Basket) or 2 (Paddle) can be used.
2. Dissolution Medium:
-
Water is a commonly specified medium for ER this compound.[17][18]
-
Alternatively, a two-stage dissolution can be performed with 0.1 N HCl for the first 2 hours, followed by a pH 7.4 phosphate buffer.[15]
3. Standard Solution Preparation:
-
Prepare as described in Protocol 1, using the appropriate dissolution medium as the diluent.
4. Dissolution Test Procedure:
-
Set up the dissolution apparatus. Fill each vessel with 900 mL of water and equilibrate to 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 rpm (for tablets) or 100 rpm (for capsules).[17][18]
-
Place one tablet or capsule in each vessel (or basket for Apparatus 1).
-
Start the dissolution test timer.
-
Withdraw aliquots at multiple, spaced time points (e.g., 2, 4, 8, 12, and 24 hours). The specific time points will depend on the formulation's intended release duration.[18]
-
Filter each sample through a 0.45 µm syringe filter.
5. Sample Analysis:
-
Analyze the samples as described in Protocol 1.
6. Acceptance Criteria:
-
The acceptance criteria for ER formulations are typically presented as a range for each time point. For example, a USP monograph for tablets specifies:
-
Not more than 60% dissolved in 30 minutes.
-
Not less than 75% dissolved in 3 hours.[17]
-
-
For a 12-hour capsule formulation, the criteria might be:
-
10–25% dissolved in 3 hours.
-
45–85% dissolved in 9 hours.
-
Not less than 70% dissolved in 12 hours.[18]
-
Data Presentation and Interpretation
Dissolution data is most effectively presented in tables and graphs to allow for easy comparison between different formulations.
Table 1: Example Dissolution Profiles of Different Diltiazem HCl Formulations
| Time (hours) | Immediate-Release Tablet (% Dissolved) | Extended-Release 12-hr Capsule (% Dissolved) | Extended-Release 24-hr Tablet (% Dissolved) |
| 0.25 | 88 | 5 | 2 |
| 0.5 | 95 | 10 | 4 |
| 1 | 98 | 18 | 8 |
| 3 | - | 35 | 20 |
| 6 | - | 65 | 45 |
| 9 | - | 82 | 60 |
| 12 | - | 91 | 75 |
| 24 | - | - | 93 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Profile Comparison: The f1 and f2 Factors
When comparing the dissolution profile of a test formulation to a reference formulation, the similarity factor (f2) and difference factor (f1) are often used.[10]
-
Similarity Factor (f2): An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[20]
-
Difference Factor (f1): An f1 value between 0 and 15 indicates similarity.
These calculations are essential for demonstrating bioequivalence based on in vitro data, particularly for SUPAC-related changes.[3]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the dissolution data, the entire system must be self-validating.
-
Method Validation: The analytical method used for quantification (UV-Vis or HPLC) must be validated for parameters such as linearity, accuracy, precision, and specificity.[14][19]
-
System Suitability: Before each run, system suitability checks should be performed. For HPLC, this includes parameters like tailing factor and relative standard deviation of replicate injections.[17]
-
Apparatus Qualification: The dissolution apparatus must be calibrated and qualified according to USP General Chapter <711> Dissolution. This ensures that mechanical variables (e.g., vessel centering, paddle/basket height, wobble) are within tolerance.
Conclusion
The in vitro dissolution testing of this compound formulations is a multifaceted process that requires a deep understanding of the drug substance, the formulation's release mechanism, and the relevant regulatory guidelines. By carefully selecting the apparatus, media, and agitation conditions, and by adhering to rigorous validation and quality control procedures, researchers can generate reliable and meaningful data. This data is not only crucial for ensuring product quality but also serves as a vital link to the in vivo performance of these important cardiovascular medications.
References
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Souza, M. A. C., et al. "In Vitro Dissolution Profiles of Two Diltiazem Tablet Formulations and a Compounded Capsule Formulation: A Comparative Study." AAPS PharmSciTech, vol. 12, no. 4, 2011, pp. 1252-1257. [Link]
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Mendonça, T. F., et al. "Development and validation of a dissolution test for this compound in immediate release capsules." Química Nova, vol. 34, no. 8, 2011, pp. 1438-1443. [Link]
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ResearchGate. "In Vitro Dissolution Profiles of Two Diltiazem Tablet Formulations and a Compounded Capsule Formulation: A Comparative Study." ResearchGate, 2011. [Link]
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Pandey, S., et al. "Formulation, characterization and in vitro evaluation of this compound matrix tablets." Der Pharmacia Lettre, vol. 2, no. 1, 2010, pp. 482-488. [Link]
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Alam, M. S., et al. "In vitro and in vivo evaluation of two sustained release formulations of diltiazem HCl." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 2, 2011, pp. 115-119. [Link]
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Abou-Taleb, N. H., et al. "Modeling and Comparison of Dissolution Profiles of Diltiazem Modified-Release Formulations." AAPS PharmSciTech, vol. 10, no. 2, 2009, pp. 589-597. [Link]
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USP-NF. "this compound Tablets." USP-NF, 2025. [Link]
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Alkhalidi, B. A., et al. "Comparative Dissolution of Diltiazem Immediate and Extended Release Products Using Conventional USP and Innovative Dissolution Paddles." The Open Drug Delivery Journal, vol. 4, 2010, pp. 48-55. [Link]
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U.S. Food and Drug Administration. "Guidance for Industry: SUPAC-MR: Modified Release Solid Oral Dosage Forms." FDA, 1997. [Link]
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The Pharma Innovation Journal. "Formulation and Dissolution Study of this compound Immediate Release Tablets." The Pharma Innovation Journal, vol. 3, no. 4, 2014, pp. 10-15. [Link]
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SciSpace. "Development and validation of a dissolution test for this compound in immediate release capsules." SciSpace, 2011. [Link]
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Deshpande, R. D., and V. V. Paithankar. "A Comparative Single Dose Bioequivalence Study of Extended Release Antihypertensive Drug Formulation among Healthy Human Volunteers." European Journal of General Medicine, vol. 10, no. 2, 2013, pp. 83-89. [Link]
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ResearchGate. "Comparative Dissolution of Diltiazem Immediate and Extended Release Products Using Conventional USP and Innovative Dissolution Paddles." ResearchGate, 2010. [Link]
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Sutiaková, I., et al. "[Effect of dissolution medium on the release of this compound from carbomeric matrices]." Ceska a Slovenska Farmacie, vol. 51, no. 6, 2002, pp. 293-297. [Link]
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Regulations.gov. "this compound." Regulations.gov, 2018. [Link]
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Semantic Scholar. "Comparative Dissolution of Diltiazem Immediate and Extended Release Products Using Conventional USP and Innovative Dissolution Paddles." Semantic Scholar, 2010. [Link]
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SlideShare. "Analytical method development and validation for residual solvent of this compound extended release capsule by Gas chromatography." SlideShare, 2014. [Link]
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U.S. Food and Drug Administration. "74845 Diltiazem HCL Bioequivalence Review." accessdata.fda.gov, 1998. [Link]
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Shah, V. P., et al. "Dissolution Testing for Generic Drugs: An FDA Perspective." The AAPS Journal, vol. 14, no. 4, 2012, pp. 873-880. [Link]
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Sahoo, J., et al. "Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets." Indian Journal of Pharmaceutical Sciences, vol. 70, no. 6, 2008, pp. 773-778. [Link]
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PharmaTutor. "Dissolution Specifications for Oral Drug Products (IR, DR, ER) in the USA – A Regulatory Perspective." PharmaTutor, 2018. [Link]
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Patra, C. N., et al. "Development and release mechanism of diltiazem HCl prolonged release matrix tablets." Pharmaceutical Development and Technology, vol. 12, no. 4, 2007, pp. 423-429. [Link]
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International Pharmaceutical Federation (FIP). "FIP Guidelines for Dissolution Testing of Solid Oral Products." FIP, 1995. [Link]
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Iris Publishers. "Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms." Iris Publishers, 2022. [Link]
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U.S. Food and Drug Administration. "Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA, 1997. [Link]
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Course Hero. "Formulation and evaluation of floating matrix tablets of this compound." Course Hero, n.d. [Link]
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Application Notes and Protocols for the Formulation of Diltiazem Hydrochloride Transdermal Patches for Animal Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, manufacturing, and preclinical evaluation of matrix-type transdermal patches containing Diltiazem Hydrochloride (Diltiazem HCl) for animal studies. Diltiazem HCl, a calcium channel blocker used for treating hypertension and angina, is subject to significant first-pass metabolism, which reduces its oral bioavailability to 30-40%.[1] A transdermal drug delivery system (TDDS) offers a promising alternative by circumventing hepatic first-pass metabolism, aiming to improve bioavailability, provide controlled drug release, and enhance patient compliance.[1][2][3] This guide details the rationale behind component selection, provides step-by-step protocols for patch fabrication via the solvent casting technique, and outlines methodologies for physicochemical characterization, in vitro release testing, and ex vivo skin permeation studies critical for preclinical assessment.
Introduction: The Rationale for Transdermal Diltiazem
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is a formidable obstacle for most drug molecules.[4] The development of a successful TDDS for Diltiazem HCl hinges on a formulation strategy that can reversibly modulate this barrier to allow therapeutic quantities of the drug to reach systemic circulation. Matrix-type patches, where the drug is uniformly dispersed within a polymer matrix, are widely favored due to their manufacturing simplicity and reliability.[5] This guide focuses on a matrix diffusion-controlled system, explaining the synergistic roles of polymers, plasticizers, and permeation enhancers in achieving a stable and effective transdermal patch.
Formulation Development: A Component-Based Rationale
The efficacy of a matrix patch is determined by the interplay of its components. Each excipient is selected to fulfill a specific function, from controlling the rate of drug release to ensuring the patch remains flexible and adhered to the skin.
The Polymer Matrix: Controlling the Release
The polymer matrix is the backbone of the system, governing the release kinetics of the drug. A combination of hydrophilic and hydrophobic polymers is often employed to precisely modulate the release profile of a water-soluble drug like Diltiazem HCl.
-
Hydrophilic Polymers (e.g., HPMC, PVP): Hydroxypropyl methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) are used to facilitate initial drug release.[1][6] They absorb moisture from the skin, swell, and create channels for the drug to diffuse out of the matrix.
-
Hydrophobic Polymers (e.g., Eudragit RS100, Ethylcellulose): Eudragit RS100 and Ethylcellulose (EC) are water-insoluble polymers that provide a sustained-release characteristic by creating a more tortuous path for the drug to traverse.[2][5][6]
A judicious balance is critical. Studies have shown that a film composed of an 8:2 ratio of HPMC to EC provides a suitable framework for developing a Diltiazem HCl TDDS.[6]
Plasticizers: Ensuring Flexibility and Integrity
Plasticizers are incorporated into the polymer matrix to increase its flexibility, workability, and prevent the patch from becoming brittle and cracking. They function by embedding themselves between polymer chains, reducing intermolecular forces. Commonly used plasticizers include:
Permeation Enhancers: Overcoming the Skin Barrier
Permeation enhancers are crucial for increasing the flux of Diltiazem HCl across the stratum corneum. Their primary mechanism involves reversibly disrupting the highly ordered lipid structure of this skin layer, thereby increasing its fluidity and permeability.[4][5]
-
Mechanism of Action: Enhancers can interact with intercellular proteins or improve the partitioning of the drug into the stratum corneum.[4]
-
Classes of Enhancers:
-
Terpenes: 1,8-cineole has demonstrated the highest flux for Diltiazem HCl compared to other enhancers.[5][8]
-
Fatty Acid Esters: Isopropyl myristate (IPM) and isopropyl palmitate (IPP) have been shown to enhance flux by approximately three times.[6]
-
Sulfoxides: Dimethyl sulfoxide (DMSO).[5]
-
Natural Oils: Oils rich in fatty acids, such as pumpkin seed oil, can also significantly improve permeability.[9]
-
Backing Membrane and Release Liner
-
Backing Membrane: An occlusive backing membrane (e.g., made from Polyvinyl alcohol) is applied to the top of the patch to protect it from the environment and prevent the drug from escaping from the non-contact side.[2]
-
Release Liner: A protective liner is placed over the adhesive layer and is removed just before application.
Table 1: Example Formulations for Diltiazem HCl Transdermal Patch
| Formulation ID | Polymer Ratio (HPMC:EC) | Drug Load (% w/w of polymer) | Plasticizer (% w/w of polymer) | Permeation Enhancer (% w/w of polymer) |
| F1 | 8:2 | 25% | 30% DBP | 10% IPM |
| F2 | 8:2 | 25% | 30% DBP | 10% IPP |
| F3[5] | HPMC K4M:Eudragit RS100 (Various) | 30% | 20% PG | 5% 1,8-Cineole |
| F4[2] | EC | (Not specified) | 40% Glycerol | - |
Protocol: Patch Fabrication via Solvent Casting
The solvent casting method is a widely accepted and straightforward technique for manufacturing matrix-type patches in a research setting.[2][5][7]
Materials and Equipment
-
This compound USP grade
-
Polymers (HPMC, EC, Eudragit RS100)
-
Plasticizer (DBP, PG, Glycerol)
-
Permeation Enhancer (IPM, 1,8-Cineole)
-
Solvents (Methanol, Dichloromethane, Chloroform, Ethanol)[5][7]
-
Backing membrane material (e.g., 2% w/v Polyvinyl alcohol solution)
-
Glass petri dishes, magnetic stirrer, oven, desiccator
Step-by-Step Procedure
-
Prepare the Backing Membrane: If not using a commercial backing film, cast a 2% (w/v) polyvinyl alcohol solution onto a level glass surface and dry at 60°C for 6 hours.[2]
-
Polymer Solution Preparation: Accurately weigh the required amounts of the hydrophilic and hydrophobic polymers. Allow them to swell in a suitable solvent mixture (e.g., methanol:dichloromethane 1:1) for approximately 6 hours to ensure complete dissolution.[5]
-
Component Incorporation: Once a homogenous polymer solution is formed, add the pre-weighed plasticizer and permeation enhancer and stir until fully dissolved.
-
Drug Loading: Gradually add the calculated amount of Diltiazem HCl to the polymer solution while stirring slowly with a magnetic stirrer until a uniform dispersion is achieved.
-
Casting: Carefully pour the final drug-polymer dispersion onto the prepared backing membrane within a glass petri dish. To ensure a uniform thickness, it is advisable to use a casting surface like mercury or a leveled glass plate.[5]
-
Drying: Cover the petri dish with a funnel to allow for slow, controlled evaporation of the solvent at room temperature for 24 hours. Subsequently, place the patch in an oven at a controlled temperature (e.g., 45°C) for a short duration (e.g., 30 minutes) to remove any residual solvent.[6]
-
Finalization: Once dried, carefully remove the patch. Cut the patch into the desired size (e.g., 1 cm²). Store the prepared patches in a desiccator over fused calcium chloride until further evaluation to prevent moisture absorption.[5]
Diagram 1: Manufacturing Workflow
Caption: Workflow for patch fabrication by the solvent casting method.
Physicochemical and In Vitro Evaluation Protocols
Thorough characterization is essential to ensure the quality, reproducibility, and performance of the formulated patches.
Diagram 2: Overall Evaluation Workflow
Caption: Logical workflow from patch formulation to preclinical evaluation.
Protocol: Physicochemical Characterization
-
Thickness and Weight Variation: Measure the thickness of the patch at multiple points using a digital micrometer. Weigh individual patches of a specific area to determine weight uniformity.[1][7]
-
Drug Content Uniformity: Dissolve a patch of a known area in a suitable solvent (e.g., methanol or phosphate buffer). Filter the solution and analyze the drug content using a validated HPLC method to ensure uniform drug distribution.[1][7]
-
Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds is recorded as the folding endurance value, indicating the patch's mechanical strength.[1]
-
Moisture Content & Uptake:
-
Content: Weigh a patch, keep it in a desiccator with calcium chloride for 24 hours, and reweigh. The percentage of moisture loss is calculated.[1][2]
-
Uptake: Weigh a patch, place it in a desiccator with high humidity (e.g., saturated potassium chloride solution) for 24 hours, and reweigh. The percentage of moisture absorbed is calculated.[1][2]
-
-
Drug-Excipient Compatibility (FTIR): Perform Fourier-transform infrared spectroscopy (FTIR) on the pure drug, individual excipients, and the final patch formulation. The absence of new peaks or significant shifts in the characteristic peaks of the drug confirms compatibility.[5][8]
Protocol: In Vitro Drug Release Study
This test evaluates the drug release from the patch into a dissolution medium over time. USP Apparatus 5 (Paddle over Disc) is a suitable and simple method.[10][11]
-
Apparatus Setup: Use a USP-compliant dissolution apparatus (Apparatus 5).
-
Medium: Fill the vessel with 900 mL of phosphate buffer (pH 7.4).[6] Degas the medium prior to use.
-
Temperature: Maintain the medium temperature at 32 ± 0.5°C to simulate skin surface conditions.[12]
-
Patch Placement: Secure the transdermal patch to the disc assembly with the drug-releasing side facing the paddle.
-
Operation: Place the disc assembly at the bottom of the vessel. Set the paddle height to 25 mm from the surface of the disc and begin rotation at a specified speed (e.g., 50 rpm).[12]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), replacing the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and determine the concentration of Diltiazem HCl using a validated HPLC method. Plot the cumulative percentage of drug released versus time.
Protocol: Ex Vivo Skin Permeation Study
This study is a critical step to predict in vivo performance by measuring drug permeation through excised animal skin.[13] The Franz diffusion cell is the gold standard apparatus for this purpose.[5][14][15]
-
Animal Skin Preparation:
-
Euthanize a male Wistar rat (200-250 g) via approved ethical protocol.[5] Alternatively, porcine ear skin can be used due to its similarity to human skin.[6][16]
-
Carefully excise the abdominal skin. Remove hair with an electric clipper, taking care not to damage the skin.
-
Remove the subcutaneous fat and connective tissue using a scalpel. Rinse the prepared skin with phosphate buffer.[5]
-
-
Franz Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[5]
-
Fill the receptor compartment with phosphate buffer (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid temperature at 32 ± 0.5°C using a circulating water jacket and stir continuously with a magnetic bar to ensure sink conditions.[5]
-
-
Permeation Study:
-
Cut the transdermal patch to fit the diffusion area of the cell and apply it to the skin surface in the donor compartment.
-
Withdraw samples from the receptor compartment at regular intervals for up to 24 hours, replacing the volume with fresh buffer.
-
-
Analysis: Analyze the Diltiazem HCl concentration in the samples via HPLC. Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Protocol: Analytical Method for Diltiazem HCl Quantification
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is required for accurate quantification of Diltiazem HCl in release and permeation samples.[17][18]
Table 2: Validated RP-HPLC Method Parameters
| Parameter | Specification |
| Chromatography System | Isocratic HPLC System[17] |
| Column | Zorbax C8 (5µ, 4.6mm × 250mm)[17] |
| Mobile Phase | Buffer : Acetonitrile (60:40 v/v)[17] |
| Flow Rate | 1.0 mL/min[17] |
| Detection Wavelength | 240 nm[17][19] |
| Injection Volume | 20 µL |
| Linearity Range | 50-150 µg/mL (r² > 0.995)[17][18] |
| Example Retention Time | ~4.66 min[17] |
Considerations for In Vivo Animal Studies
Following successful in vitro and ex vivo evaluation, the optimized patch formulation can proceed to in vivo testing.
-
Animal Model: Rabbits are a suitable model for assessing the antihypertensive activity of the Diltiazem HCl patch.[5] Rats are commonly used for pharmacokinetic profiling.[20]
-
Pharmacokinetic Studies: These studies aim to determine the plasma concentration-time profile of Diltiazem HCl after patch application. Key parameters to be determined include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which is used to assess bioavailability.[6][20][21]
-
Pharmacodynamic Studies: For Diltiazem HCl, this involves measuring the reduction in arterial blood pressure over time in normotensive or hypertensive animal models.[5]
-
Skin Irritation: A skin irritancy test is a mandatory safety evaluation to ensure the formulation does not cause erythema or edema.
Conclusion
The successful development of a transdermal patch for Diltiazem HCl requires a systematic approach that integrates rational formulation design with rigorous evaluation. By carefully selecting polymers to control release, plasticizers to ensure mechanical integrity, and effective penetration enhancers to overcome the stratum corneum barrier, it is possible to create a viable TDDS. The protocols outlined in this guide provide a robust framework for fabricating and testing these patches, enabling researchers to identify promising formulations for progression into in vivo animal studies and, ultimately, clinical application.
References
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Jana, S., et al. (2014). Transdermal delivery of Diltiazem HCl from matrix film: Effect of penetration enhancers and study of antihypertensive activity in rabbit model. National Institutes of Health (NIH). Available at: [Link]
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Wokovich, A. M., et al. (2008). Preparation and Evaluation of this compound Diffusion-Controlled Transdermal Delivery System. AAPS PharmSciTech. Available at: [Link]
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Reddy, L. H., et al. (2012). Development and Evaluation of this compound Transdermal Patches by Using Glycerol and Castor Oil as Plasticizers. Research Journal of Pharmacy and Technology. Available at: [Link]
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Pradheep, S., et al. (2022). #126 Preparation and evaluation of this compound transdermal patches using film casting technique. Journal of Pharmaceutical Chemistry. Available at: [Link]
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Chatpalliwar, V. A., et al. (2012). Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis. Available at: [Link]
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Kumar, M., et al. (2023). Franz diffusion cell and its implication in skin permeation studies. Taylor & Francis Online. Available at: [Link]
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Kumar, M., et al. (2023). Franz diffusion cell and its implication in skin permeation studies. SciSpace. Available at: [Link]
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Abu-Nameh, E. S. M., et al. (2012). HPLC method development for the simultaneous determination and validation of this compound and its major metabolite de. Der Pharma Chemica. Available at: [Link]
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da Silva, J. B., et al. (2020). Development of a Discriminative In Vitro Release Test for Rivastigmine Transdermal Patches Using Pharmacopeial Apparatuses: USP 5 and USP 6. PubMed. Available at: [Link]
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Fang, R., et al. (2014). A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. Hindawi. Available at: [Link]
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Gupta, R., & Mukherjee, B. (2003). Development and In Vitro Evaluation of this compound Transdermal Patches Based on Povidone–EthylCellulose Matrices. DeepDyve. Available at: [Link]
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Ghodke, A. Y., et al. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs. Available at: [Link]
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ResearchGate. (n.d.). Fig. 4 Ex vivo permeation test using Franz diffusion cells. (A) Image... ResearchGate. Available at: [Link]
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Scherer, A. D., et al. (2018). Development and validation of a stability indicating HPLC method to determine this compound in tablets and compounded capsules. SciELO. Available at: [Link]
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Ng, K. W., & Lau, W. M. (2016). Skin models for the testing of transdermal drugs. PMC - NIH. Available at: [Link]
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Teledyne Hanson Research. (n.d.). Transdermal Patch Release Testing Using Vertical Diffusion Cells. Teledyne Labs. Available at: [Link]
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Copley, T. (2016). OPTIMISING IN VITRO TESTING FOR TRANSDERMAL AND TOPICAL DRUG PRODUCTS. ONdrugDelivery. Available at: [Link]
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Martins, A. M., et al. (2023). Skin models of cutaneous toxicity, transdermal transport and wound repair. Burns & Trauma. Available at: [Link]
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Karolina, S., & Katarzyna, W. (2021). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC - NIH. Available at: [Link]
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Yeung, P. K., et al. (2007). Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo. PubMed. Available at: [Link]
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Application Notes and Protocols for Electrophysiological Recording Techniques with Diltiazem Hydrochloride
Introduction: Unveiling the Electrophysiological Signature of Diltiazem
Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone pharmacological agent in both clinical practice and fundamental research.[1] As a non-dihydropyridine calcium channel blocker, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2).[1][2] This action is crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[1] In the landscape of electrophysiology, diltiazem serves as an indispensable tool for dissecting calcium channel function, cellular excitability, and the underpinnings of cardiac arrhythmias and vasodilation.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in various electrophysiological recording techniques. We will delve into the mechanistic nuances of diltiazem's action and provide detailed, field-proven protocols for its application in patch-clamp, sharp microelectrode, and multi-electrode array (MEA) systems.
Mechanism of Action: A State-Dependent Blockade of L-type Calcium Channels
Diltiazem exerts its effects by binding to the α1 subunit of the L-type calcium channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[1] This binding is state-dependent, exhibiting a higher affinity for the open and inactivated states of the channel.[1][3] By stabilizing the inactivated state, diltiazem slows the recovery of the channel, thereby reducing the influx of calcium ions into the cell during depolarization.[1] This leads to several key physiological outcomes:
-
Negative Inotropy: A decrease in the force of contraction in cardiac muscle.[2][4]
-
Negative Chronotropy: A decrease in heart rate due to effects on the sinoatrial (SA) node.[2][4]
-
Negative Dromotropy: Slowed conduction through the atrioventricular (AV) node.[2]
The following diagram illustrates the signaling pathway affected by diltiazem.
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Quantitative Data Summary
The following table summarizes the electrophysiological effects of diltiazem observed in various studies.
| Parameter | Species/Tissue | Diltiazem Concentration | Effect | Reference(s) |
| Action Potential Plateau | Canine Ventricular & Purkinje Fibers | 1 µg/ml | Lowered | [5] |
| Action Potential Duration | Canine Ventricular & Purkinje Fibers | 1 µg/ml | Shortened | [5] |
| Vmax (Maximum rate of rise) | Canine Ventricular & Purkinje Fibers | 1 µg/ml | No change | [5] |
| Vmax (Maximum rate of rise) | Canine Ventricular & Purkinje Fibers | 5 µg/ml | Decreased ~20% | [5] |
| Spontaneous Firing | Depolarized Canine Purkinje Fibers | 5 µg/ml | Blocked | [5] |
| AV Nodal Conduction | Human | 0.25 mg/kg (IV) | Depressed | [6] |
| Tachycardia Cycle Length | Human | 0.25 mg/kg (IV) | Increased | [7] |
| Action Potential Duration | Human & Guinea-pig Ventricular Myocardium | ≥ 10 µmol/l | Reduced | [8] |
| L-type Ca²⁺ Channel Current | Xenopus oocytes (expressing fKv1.4ΔN) | IC50 = 241.04 µM | Blocked | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
To ensure experimental reproducibility, proper preparation of the this compound stock solution is critical.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molar Mass (450.98 g/mol ) * Volume (L) For 1 mL (0.001 L): Mass = 10 * 450.98 * 0.001 = 4.51 mg
-
Dissolution: Weigh out the calculated mass of this compound and dissolve it in 1 mL of DMSO or sterile water.[1]
-
Ensure complete dissolution: Vortex the solution thoroughly.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]
-
Note: The final concentration of DMSO in the experimental solution should typically be ≤ 0.1% to minimize solvent effects on ion channel activity.[1]
-
Whole-Cell Patch-Clamp Protocol for L-type Ca²⁺ Channels
This protocol is designed to investigate the effects of diltiazem on L-type calcium channels in isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or cell lines expressing Ca_v1.2).
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[1]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
Protocol:
-
Cell Preparation: Culture cells on glass coverslips suitable for patch-clamp recording. Ensure cells are healthy and at an appropriate confluency for single-cell recording.[1]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition (Voltage-Clamp):
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type Ca²⁺ currents.
-
Record baseline currents in the absence of diltiazem.
-
Perfuse the recording chamber with the external solution containing the desired concentration of diltiazem.
-
Repeat the voltage-step protocol at various diltiazem concentrations to determine the dose-dependent block of the Ca²⁺ current.
-
Caption: Workflow for whole-cell patch-clamp recording with diltiazem.
Sharp Microelectrode Recording in Cardiac Tissue
This technique is suitable for recording action potentials from intact cardiac tissue preparations (e.g., papillary muscles, Purkinje fibers).
Materials:
-
Sharp microelectrodes (10-30 MΩ resistance) filled with 3 M KCl.
-
Dissected cardiac tissue preparation.
-
Perfusion system with oxygenated Tyrode's solution.
-
Micromanipulator.
Protocol:
-
Tissue Preparation: Mount the cardiac tissue in a recording chamber and perfuse with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Electrode Placement: Using a micromanipulator, carefully impale a cell within the tissue with the sharp microelectrode. A sudden negative drop in potential indicates successful impalement.
-
Stable Recording: Allow the recording to stabilize. To minimize motion artifacts from contracting tissue, consider using a low concentration of an excitation-contraction uncoupler like 2,3-butanedione monoxime (BDM) or reducing the extracellular calcium concentration.[9]
-
Baseline Recording: Record baseline action potentials at a steady pacing frequency.
-
Diltiazem Application: Perfuse the tissue with Tyrode's solution containing the desired concentration of diltiazem.
-
Data Acquisition: Record the changes in action potential parameters, such as amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax).
Multi-Electrode Array (MEA) Assay with Cardiomyocytes
MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a population of spontaneously beating cardiomyocytes.[10][11][12]
Protocol:
-
MEA Plate Preparation: Coat the MEA plates with an appropriate extracellular matrix protein (e.g., fibronectin) to promote cardiomyocyte attachment and monolayer formation.[13]
-
Cell Seeding: Seed human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cardiomyocyte preparations onto the MEA plates at an optimal density to form a spontaneously beating syncytium.[14]
-
Baseline Recording: After allowing the cells to mature and stabilize for several days, record baseline field potentials. Key parameters to analyze include the beat period, field potential duration (FPD), and spike amplitude.[10]
-
Compound Addition: Add increasing concentrations of diltiazem to the wells.
-
Data Acquisition and Analysis: Record the field potentials after compound addition, allowing for sufficient equilibration time at each concentration. Analyze the data for changes in beat rate, FPD (corrected for beat rate, e.g., using Fridericia's correction), and the occurrence of arrhythmogenic events.[14]
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Application Notes & Protocols: Utilizing Diltiazem Hydrochloride in Isolated Heart Perfusion Experiments
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of diltiazem hydrochloride in ex vivo isolated heart perfusion models, primarily focusing on the Langendorff preparation. Diltiazem, a non-dihydropyridine calcium channel blocker, is a critical tool for investigating cardiovascular physiology and pharmacology. These notes elucidate its mechanism of action and provide detailed, field-proven protocols for its effective use, ensuring data integrity and reproducibility. We will explore the causality behind experimental choices, from solution preparation to data interpretation, to empower researchers to conduct robust and insightful studies.
Scientific Foundation: Diltiazem and the Isolated Heart Model
The isolated heart perfusion technique, pioneered by Oskar Langendorff, allows for the study of cardiac function independent of systemic neurohumoral influences.[1][2] This ex vivo model involves retrogradely perfusing the heart through the aorta with an oxygenated, nutrient-rich solution, which closes the aortic valve and forces the perfusate into the coronary arteries.[2][3] This maintains the heart's viability and contractile function for several hours, providing a stable and controlled environment to investigate the direct effects of pharmacological agents.[2][4]
This compound is a potent cardiovascular drug belonging to the non-dihydropyridine class of calcium channel blockers (CCBs).[5][] Its primary therapeutic effects are achieved by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.[7][8] This blockade has several key consequences on cardiac function, making it a valuable compound for research:
-
Negative Inotropy (Decreased Contractility): By reducing Ca²⁺ entry into cardiomyocytes, diltiazem lessens the availability of calcium for the excitation-contraction coupling process, thereby decreasing the force of myocardial contraction.[7][9]
-
Negative Chronotropy (Decreased Heart Rate): Diltiazem slows the rate of depolarization in the sinoatrial (SA) node, the heart's natural pacemaker, leading to a reduced heart rate.[5][7]
-
Negative Dromotropy (Decreased Conduction Velocity): It slows electrical conduction through the atrioventricular (AV) node, prolonging the time between atrial and ventricular contractions.[9][10]
-
Coronary and Peripheral Vasodilation: By relaxing vascular smooth muscle, diltiazem dilates arteries, which reduces systemic vascular resistance (afterload) and increases coronary blood flow.[5][][7]
These properties make diltiazem an effective clinical agent for hypertension, angina, and certain arrhythmias, and a powerful tool in the lab to probe the mechanisms of cardiac function and disease.[5][11]
Mechanism of Action: Diltiazem's Effect on Cardiomyocytes
The following diagram illustrates the molecular mechanism by which diltiazem exerts its negative inotropic effect on a cardiac muscle cell.
Caption: Diltiazem blocks L-type Ca²⁺ channels, reducing Ca²⁺ influx and subsequent release from the SR, leading to decreased myofilament contraction.
Experimental Design and Considerations
A successful isolated heart experiment requires meticulous planning. The choice between constant pressure and constant flow perfusion is a primary consideration.
-
Constant Pressure Perfusion: Mimics physiological conditions where the heart regulates its own coronary flow. This mode is ideal for studying vasodilatory or vasoconstrictive effects of drugs like diltiazem, as changes in coronary resistance will manifest as changes in flow rate.
-
Constant Flow Perfusion: Delivers perfusate at a fixed rate. This setup is useful for ischemia-reperfusion studies or when a consistent delivery of the drug per unit time is critical. Changes in coronary resistance will be reflected as changes in perfusion pressure.[12][13]
For studying diltiazem's direct vasodilatory and cardiodepressant effects, constant pressure perfusion is generally recommended.
Detailed Experimental Protocol
This protocol outlines the procedure for evaluating the effects of this compound on an isolated rat heart using a Langendorff apparatus in constant pressure mode.
Part A: Reagent and Solution Preparation
-
Krebs-Henseleit Buffer (KHB) Preparation (1 L):
-
Accurately weigh and dissolve the following salts in ~900 mL of ultrapure water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Aerate the solution vigorously with 95% O₂ / 5% CO₂ for at least 20 minutes. This oxygenates the buffer and stabilizes the pH at ~7.4.[14]
-
Add 2.5 mM CaCl₂ (e.g., 2.5 mL of a 1 M stock solution). Causality: Calcium is added last to prevent precipitation with phosphate and bicarbonate salts.
-
Bring the final volume to 1 L with ultrapure water and verify the pH is 7.4. Filter the buffer through a 0.22 µm filter before use.
-
-
This compound Stock Solution (1 mM):
-
This compound has a molecular weight of 450.98 g/mol .
-
To prepare a 1 mM stock solution, dissolve 4.51 mg of this compound in 10 mL of ultrapure water.
-
Store the stock solution at 4°C, protected from light. Prepare fresh weekly or as needed. Further dilutions to working concentrations should be made in KHB on the day of the experiment.
-
Part B: Langendorff Apparatus Setup and Heart Isolation
Caption: Experimental workflow for a Langendorff heart perfusion study with diltiazem.
-
Apparatus Priming: Prime the entire Langendorff system with warm (37°C), oxygenated KHB, ensuring no air bubbles are present in the tubing.[15] Air bubbles entering the coronary circulation can cause embolisms and ischemia.[15]
-
Animal Preparation: Anesthetize the animal (e.g., rat) and administer an anticoagulant like heparin to prevent clotting in the coronary vessels.[3]
-
Heart Excision: Perform a thoracotomy to expose the heart.[16] Carefully dissect the aorta, leaving a sufficient length for cannulation, and rapidly excise the heart, placing it immediately into ice-cold KHB to arrest metabolic activity and prevent ischemic damage.[16]
-
Cannulation: Securely mount the aorta onto the aortic cannula of the Langendorff apparatus. This is the most critical step and must be performed quickly (ideally < 2 minutes) to minimize ischemic time.[15][16]
-
Initiate Perfusion: Start retrograde perfusion with warm, oxygenated KHB at a constant pressure (e.g., 60-80 mmHg for a rat heart).[17] The heart should resume beating within seconds.
-
LV Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. This allows for isovolumetric measurement of ventricular pressure.[12][14]
Part C: Experimental Protocol & Data Acquisition
-
Stabilization: Allow the heart to stabilize for a 15-20 minute equilibration period. During this time, functional parameters should be stable.[16][18] This period also washes out metabolites produced during the excision process.[16]
-
Baseline Recording: Record all baseline parameters for 10-15 minutes. Key parameters to measure include:[13][16]
-
Left Ventricular Developed Pressure (LVDP): LV Systolic Pressure - LV End-Diastolic Pressure.
-
Heart Rate (HR): Derived from the LV pressure signal or ECG.
-
Rate of Contraction/Relaxation (±dP/dt): The first derivative of the LV pressure curve.
-
Coronary Flow (CF): Measured by collecting the effluent from the heart over a timed interval.
-
Rate Pressure Product (RPP): HR x LVDP, an index of myocardial oxygen consumption.
-
-
Diltiazem Administration: Introduce diltiazem into the perfusion line just before the aortic cannula. A cumulative dose-response protocol is efficient.
-
Start with a low concentration (e.g., 10⁻⁹ M).
-
Allow the heart's response to stabilize (typically 5-10 minutes).
-
Record data for 2-3 minutes at the new steady state.
-
Increase the concentration stepwise (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
-
Washout: After the highest concentration, perfuse the heart with drug-free KHB for 20-30 minutes to observe if the effects are reversible.
Expected Results and Data Interpretation
Diltiazem will induce dose-dependent changes in cardiac function. The results can be summarized and analyzed to determine key pharmacological parameters like the EC₅₀ (half-maximal effective concentration).
Anticipated Effects of Diltiazem on Cardiac Parameters
| Parameter | Expected Change | Rationale |
| Heart Rate (HR) | Decrease | Inhibition of SA node depolarization (Negative Chronotropy).[5][7] |
| LVDP & +dP/dtmax | Decrease | Reduced Ca²⁺ influx weakens cardiomyocyte contraction (Negative Inotropy).[7][9] |
| -dP/dtmax | Decrease | Slower Ca²⁺ reuptake and reduced contractile force lead to slower relaxation. |
| Coronary Flow (CF) | Increase | Dilation of coronary arteries due to relaxation of vascular smooth muscle.[7][11] |
| Rate Pressure Product (RPP) | Decrease | A combined result of the significant decreases in both heart rate and contractility.[9] |
Note: The magnitude of these effects is dose-dependent. At very high concentrations, severe bradycardia or atrioventricular block may occur.[9][19] An experimental study on isolated canine cardiac fibers showed that a concentration of 1 µg/mL (approx. 2.2 µM) markedly decreased contractile tension.[20]
Troubleshooting and Self-Validation
-
Arrhythmias during Stabilization: May indicate poor cannulation, insufficient oxygenation, or ischemic damage. Ensure the heart was excised and mounted rapidly. Check buffer oxygenation and temperature.
-
No Reversibility on Washout: At very high concentrations, diltiazem's effects may not be fully reversible within a typical washout period. This indicates a strong binding affinity or potential cellular toxicity at that dose.
-
High Variability Between Hearts: Biological variability is expected. However, large variations can be minimized by using animals of the same age, sex, and strain and by standardizing the surgical procedure meticulously.[12] Establishing clear exclusion criteria (e.g., hearts with persistent arrhythmias or poor baseline function) is crucial for data integrity.[12][16]
By following this detailed guide, researchers can confidently employ this compound in isolated heart perfusion experiments to gain valuable insights into cardiac pharmacology and physiology.
References
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Patel, R., & Tadi, P. (2023). Diltiazem. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Nakajima, H., Hoshiyama, M., Yamashita, K., & Kiyomoto, A. (1975). Electrophysiologic effects of diltiazem, a new slow channel inhibitor, on canine cardiac fibers. Japanese heart journal, 16(5), 559–570. Retrieved from [Link]
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Asamudo, E., & Chiamvimonvat, N. (2025). Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. Methods in Molecular Biology, 2894, 111-124. Retrieved from [Link]
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Hamed, A., & Wagner, M. B. (1983). Electrophysiologic and hemodynamic actions of diltiazem: disparate temporal effects shown by experimental dose-response studies. American heart journal, 105(2), 273–281. Retrieved from [Link]
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Hermann, R. C., & Kaplan, J. A. (1983). The use of this compound in cardiovascular disorders. Pharmacotherapy, 3(6), 349–358. Retrieved from [Link]
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ADInstruments. (2019, August 26). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]
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Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. Retrieved from [Link]
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Lone, A. A., Din, K. M., & Ali, S. M. (2017). Electrophysiological effects of diltiazem in chronic bifascicular block. Journal of Medical and Scientific Research, 5(4), 1-5. Retrieved from [Link]
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White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Models of Vascular Calcification and the Effect of Diltiazem Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: Deconstructing Vascular Calcification
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality.[1][2] Once considered a passive, degenerative process, it is now recognized as an active, cell-mediated phenomenon akin to bone formation.[1] Vascular smooth muscle cells (VSMCs), the primary cellular components of the vessel wall, undergo an osteogenic transdifferentiation, leading to the expression of bone-related proteins and subsequent mineralization.[1][3] This process is particularly prevalent in conditions such as chronic kidney disease (CKD), diabetes, and atherosclerosis.[1][4][5]
Hyperphosphatemia, a common feature in CKD, is a key driver of vascular calcification.[6][7] Elevated inorganic phosphate (Pi) levels directly stimulate VSMCs to adopt an osteoblastic phenotype, increasing the expression of transcription factors like Runt-related transcription factor 2 (Runx2) and bone-related proteins such as alkaline phosphatase (ALP) and osteopontin (OPN).[4][5][8]
This guide provides a comprehensive framework for establishing a robust in vitro model of vascular calcification using VSMCs and details a protocol to investigate the therapeutic potential of diltiazem hydrochloride, a calcium channel blocker. Diltiazem's primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation.[9][10][11][12] Its role in mitigating the complex signaling cascades of vascular calcification presents a compelling area of investigation.
The Scientific Foundation: Modeling Vascular Calcification In Vitro
The Central Role of Vascular Smooth Muscle Cells (VSMCs)
VSMCs are the cornerstone of a physiologically relevant in vitro model of vascular calcification. Under normal conditions, these cells maintain a contractile phenotype, regulating vascular tone. However, in response to pro-calcific stimuli, they exhibit remarkable plasticity, transitioning to a synthetic, osteoblast-like phenotype.[3] This transdifferentiation is characterized by the downregulation of smooth muscle markers (e.g., SM22α) and the upregulation of osteogenic markers.[3][6]
Induction of Calcification: The High Phosphate Model
Culturing VSMCs in a high phosphate medium is a widely accepted method to induce calcification in vitro.[2][6][7] This model effectively mimics the hyperphosphatemic conditions observed in patients with CKD.[4][5] Elevated extracellular phosphate is taken up by VSMCs via sodium-dependent phosphate cotransporters (Pit-1), triggering a cascade of intracellular signaling events that drive osteogenic differentiation and mineralization.[4][5]
Key Signaling Pathways in Vascular Calcification
The osteogenic transdifferentiation of VSMCs is a complex process orchestrated by multiple signaling pathways. A pivotal player in this process is the transcription factor Runx2 , often considered a master regulator of osteoblast differentiation.[8][13][14] In the context of vascular calcification, increased Runx2 expression is essential for the upregulation of downstream osteogenic genes, including ALP and osteocalcin.[8][14] Various signaling pathways, including the TLR4/NF-κB and PI3K/AKT pathways, have been shown to converge on Runx2, promoting VSMC calcification.[6][8]
Caption: Overall experimental workflow for studying diltiazem's effect on VSMC calcification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding density; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate. |
| No calcification in the positive control | Low cell passage number (cells are more resistant); Insufficient incubation time. | Use cells between passages 4-8; Extend the incubation period to 14 or even 21 days. |
| Cell detachment | Cytotoxicity of the treatment; High phosphate concentration is too harsh. | Perform a dose-response curve for diltiazem to determine the optimal non-toxic concentration; Test a lower phosphate concentration (e.g., 2.0 mM). |
| High background in Alizarin Red S staining | Inadequate washing; pH of the staining solution is incorrect. | Increase the number and duration of washing steps; Ensure the pH of the Alizarin Red S solution is between 4.1 and 4.3. |
Conclusion
The in vitro model of high phosphate-induced vascular smooth muscle cell calcification is a powerful tool for dissecting the molecular mechanisms of this pathology and for screening potential therapeutic inhibitors. This compound, with its established role as a calcium channel blocker, demonstrates a strong potential to mitigate vascular calcification by likely interfering with the calcium-dependent signaling pathways that drive osteogenic transdifferentiation. The protocols outlined in this guide provide a comprehensive and validated framework for researchers to investigate this promising therapeutic avenue.
References
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Chen, T. H., Chen, L., & Wen, J. K. (2018). High Phosphate-Induced Calcification of Vascular Smooth Muscle Cells is Associated with the TLR4/NF-κb Signaling Pathway. Kidney & Blood Pressure Research, 43(1), 125–136. [Link]
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Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols, 4(2), 102328. [Link]
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Jono, S., McKee, M. D., Murry, C. E., Shioi, A., Nishizawa, Y., Mori, K., ... & Giachelli, C. M. (2000). Phosphate regulation of vascular smooth muscle cell calcification. Circulation Research, 87(7), e10-e17. [Link]
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Giachelli, C. M. (2000). Phosphate regulation of vascular smooth muscle cell calcification. Circulation Research, 86(6), 1-8. [Link]
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Ceccherini, E., et al. (2021). Vascular Calcification Mechanisms: Updates and Renewed Insight into Signaling Pathways Involved in High Phosphate-Mediated Vascular Smooth Muscle Cell Calcification. International Journal of Molecular Sciences, 22(18), 10001. [Link]
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High Phosphate-Induced Calcification of Vascular Smooth Muscle Cells is Associated with the TLR4/NF-κb Signaling Pathway. (n.d.). SciSpace. [Link]
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Byon, C. H., et al. (2008). Oxidative Stress Induces Vascular Calcification through Modulation of the Osteogenic Transcription Factor Runx2 by AKT Signaling. Journal of Biological Chemistry, 283(22), 15319–15327. [Link]
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Azhari, H., et al. (2016). Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. Journal of Visualized Experiments, (111), e54053. [Link]
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Sun, Y., et al. (2012). Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification. Circulation Research, 111(5), 545–555. [Link]
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Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. (n.d.). Bio-protocol. [Link]
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What is the mechanism of Ditiazem Hydrochloride? (2024). Patsnap Synapse. [Link]
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Video: Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification. (2017). JoVE. [Link]
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Speer, M. Y., et al. (2013). Runx2 Expression in Smooth Muscle Cells Is Required for Arterial Medial Calcification in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(7), 1632–1639. [Link]
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(PDF) Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. (2023). ResearchGate. [Link]
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Diltiazem. (2023). StatPearls - NCBI Bookshelf. [Link]
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Cui, R. R., et al. (2020). Transcriptional Programming in Arteriosclerotic Disease: A Multifaceted Function of the Runx2 (Runt-Related Transcription Factor 2). Arteriosclerosis, Thrombosis, and Vascular Biology, 40(11), 2535–2549. [Link]
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Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification | Request PDF. (2012). ResearchGate. [Link]
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Diltiazem, a calcium antagonist, inhibits matrix metalloproteinase-1 (tissue collagenase) production and collagenolytic activity in human vascular smooth muscle cells. (1998). PubMed. [Link]
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Alizarin Red S Staining Protocol For Calcium: Novaultra Special Stain Kits | PDF. (n.d.). Scribd. [Link]
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Alizarin Red S - Calcium. (n.d.). WebPath. [Link]
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L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1. (2003). PubMed. [Link]
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Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (n.d.). BenchSci. [Link]
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Alizarin Red fluorescence imaging for nano calcification. (2022). bioRxiv. [Link]
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Alizarin Red S Staining Protocol for Calcium. (n.d.). ResearchGate. [Link]
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Selectivity of calcium antagonistic action in vascular smooth muscle. (1982). PubMed. [Link]
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Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. (2010). British Journal of Pharmacology, 159(8), 1645–1654. [Link]
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Application Note & Protocol Guide: A Comparative Analysis of LC-MS/MS and HPLC for the Quantification of Diltiazem Hydrochloride and its Metabolites in Biological Matrices
Abstract
This comprehensive guide provides a detailed comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of diltiazem hydrochloride and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of each technique, offering field-proven insights into methodology, sample preparation, and data interpretation. Step-by-step protocols for both LC-MS/MS and HPLC methods are provided, underpinned by a rigorous adherence to scientific integrity and validation standards as outlined by the FDA and ICH. Through a combination of detailed experimental workflows, comparative data tables, and explanatory diagrams, this guide aims to equip the reader with the expertise to select and implement the most appropriate analytical strategy for their specific research needs.
Introduction to Diltiazem and its Metabolic Fate
This compound is a benzothiazepine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily mediated by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2][3][4]
Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing significant roles.[3][5] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[3][5] This metabolic activity results in the formation of several pharmacologically active metabolites, with N-monodesmethyldiltiazem and desacetyldiltiazem being two of the most prominent.[3][5] Given that these metabolites contribute to the overall therapeutic and potential toxicological profile of the drug, it is imperative to employ robust and sensitive analytical methods for their simultaneous quantification alongside the parent compound in biological matrices such as plasma.[1][6]
Analytical Strategy: A Dichotomy of Choice - LC-MS/MS versus HPLC
The selection of an appropriate analytical technique is a critical decision in pharmacokinetic and drug metabolism studies. Both LC-MS/MS and HPLC are powerful tools for the quantitative analysis of pharmaceuticals, yet they offer distinct advantages and are suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has traditionally been a workhorse in pharmaceutical analysis. It separates compounds based on their physicochemical interactions with a stationary phase, and quantification is achieved by measuring the absorption of UV light by the analyte. HPLC methods can be robust, reproducible, and cost-effective. However, for complex biological samples, HPLC-UV may lack the necessary selectivity and sensitivity to distinguish between structurally similar metabolites or to quantify low-level analytes amidst endogenous interferences.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, offers significantly higher sensitivity and specificity.[7][8][9] This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.[9] The mass spectrometer can selectively monitor a specific precursor-to-product ion transition for each analyte, a process known as Multiple Reaction Monitoring (MRM). This allows for the confident identification and quantification of analytes even at very low concentrations and in the presence of co-eluting matrix components.[10][11] For the analysis of diltiazem and its metabolites in plasma, where concentrations can be low and the matrix is complex, LC-MS/MS is often the preferred method.[10][12][13]
Comparative Overview
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by LC, detection by mass-to-charge ratio (m/z) | Separation by LC, detection by UV absorbance |
| Sensitivity | High (pg/mL to ng/mL)[8][10] | Moderate (ng/mL to µg/mL)[14][15] |
| Specificity | Very High (based on m/z and fragmentation)[8][9] | Moderate (potential for co-eluting interferences) |
| Throughput | High (run times can be as short as 2 minutes)[10] | Moderate to High |
| Cost | Higher initial investment and maintenance[7] | Lower initial investment and maintenance[7] |
| Complexity | More complex instrumentation and method development | Simpler operation and method development |
| Robustness | Can be susceptible to matrix effects | Generally very robust |
Diltiazem Metabolic Pathway
The metabolic conversion of diltiazem is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic transformations.
Caption: Primary metabolic pathways of this compound.
Sample Preparation: The Foundation of Reliable Analysis
The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis.[16][17][18] For diltiazem and its metabolites in plasma, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[16][19]
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While fast, it can be less clean than other methods and may lead to ion suppression in LC-MS/MS.[17]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT. A one-step LLE with a solvent like methyl-t-butyl ether (MTBE) has been successfully used for diltiazem analysis.[10]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain the analytes while interferences are washed away.[12][20] This method is highly selective but can be more time-consuming and costly than PPT or LLE.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis of diltiazem and its key metabolites. These methods are based on established and validated procedures and should be validated in the user's laboratory according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[21][22][23][24][25][26]
Protocol 1: High-Sensitivity LC-MS/MS Method
This protocol is designed for high-throughput, sensitive quantification of diltiazem, N-monodesmethyldiltiazem, and desacetyldiltiazem in human plasma.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of diltiazem and metabolites.
Step-by-Step Protocol:
-
Sample Preparation (LLE):
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled diltiazem or a structurally similar compound).
-
Add 1.5 mL of methyl-t-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[10]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v)[10]
-
Flow Rate: 0.2 mL/min[10]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Diltiazem: m/z transition to be optimized (e.g., 415.2 → 178.1)
-
N-monodesmethyldiltiazem: m/z transition to be optimized (e.g., 401.2 → 178.1)
-
Desacetyldiltiazem: m/z transition to be optimized (e.g., 373.1 → 178.1)
-
-
-
Method Validation:
Protocol 2: Robust HPLC-UV Method
This protocol is suitable for applications where the expected concentrations of diltiazem and its metabolites are higher, or when an LC-MS/MS system is not available.
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of diltiazem and metabolites.
Step-by-Step Protocol:
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma (pre-treated with an internal standard, e.g., doxepin hydrochloride) onto the cartridge.[14]
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute diltiazem and its metabolites with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Cyanopropylsilane or C8 reversed-phase column.[12][14]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5).[14] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
UV Detection: 237 nm.[14]
-
-
Method Validation:
Conclusion: Selecting the Right Tool for the Job
The choice between LC-MS/MS and HPLC for the analysis of diltiazem and its metabolites is contingent upon the specific requirements of the study.
-
For pharmacokinetic studies requiring high sensitivity to accurately define the terminal elimination phase, for studies with low dosage, or for analyzing samples with significant matrix complexity, LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity ensure reliable quantification at low concentrations.[8][12][13]
-
For routine therapeutic drug monitoring where plasma concentrations are expected to be in the higher ng/mL to µg/mL range, or in laboratories where access to mass spectrometry is limited, a well-validated HPLC-UV method can provide accurate and precise results. [14][15]
Ultimately, the decision rests on a balance of required analytical performance, sample throughput needs, and available resources. Both techniques, when properly developed and validated, are powerful tools in the field of drug development and clinical research.
References
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Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 275-85. [Link]
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LCGC International. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]
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FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Therapeutic Goods Administration (TGA). (n.d.). AusPAR: this compound. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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Abdel-Rehim, M. (2004). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Biomedical Chromatography, 18(2), 99-105. [Link]
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FDA. (2001). Bioanalytical Method Validation. [Link]
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Stubbs, R. J., & Schwartz, M. (1990). An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum. Journal of Liquid Chromatography, 13(4), 777-794. [Link]
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Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of this compound and its major metabolite de. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ResearchGate. (n.d.). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. [Link]
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Dasandi, B., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-8. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 321-9. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation. [Link]
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ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
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PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
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LinkedIn. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
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American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]
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MONAD. (2024). What's the Difference Between HPLC and LC-MS?. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
Sources
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemyx.com [chemyx.com]
- 10. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 12. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 14. An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum | Semantic Scholar [semanticscholar.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. database.ich.org [database.ich.org]
Intracellular calcium imaging with Fura-2 to assess diltiazem hydrochloride effects
An Application Note and Protocol for Intracellular Calcium Imaging with Fura-2 to Assess the Effects of Diltiazem Hydrochloride
Introduction: Unveiling Cellular Calcium Dynamics
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the pharmacological modulation of Ca²⁺ channels a key area of drug discovery.
This application note provides a comprehensive guide for utilizing Fura-2, a ratiometric fluorescent indicator, to measure changes in [Ca²⁺]i in response to this compound, a well-characterized L-type calcium channel blocker. By detailing the underlying principles, providing a step-by-step protocol, and offering insights into data interpretation, this document serves as a resource for researchers investigating the effects of pharmacological agents on cellular calcium homeostasis.
The core of this technique lies in the use of Fura-2 acetoxymethyl (AM) ester, a membrane-permeant derivative of Fura-2. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm. Fura-2 exhibits a spectral shift upon binding to Ca²⁺; its fluorescence excitation maximum shifts from approximately 380 nm in the Ca²⁺-free form to 340 nm in the Ca²⁺-bound form, while its emission is consistently measured at ~510 nm. By calculating the ratio of fluorescence intensity at these two excitation wavelengths (340/380), a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of dye concentration, path length, and other artifacts that can affect single-wavelength indicators.
Scientific Rationale and Experimental Design
The experimental design is centered on measuring the change in [Ca²⁺]i in a suitable cell line before and after the application of diltiazem. Diltiazem is a benzothiazepine derivative that inhibits the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels. Therefore, a successful experiment will demonstrate a diltiazem-induced reduction in [Ca²⁺]i, particularly in response to a stimulus that would normally open these channels, such as depolarization with potassium chloride (KCl).
Workflow Overview
The following diagram illustrates the overall experimental workflow, from cell culture to data analysis.
Figure 2: Diltiazem's inhibitory action on L-type calcium channels.
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 35 mm glass-bottom dishes, suitable for use with an inverted fluorescence microscope equipped with a ratiometric imaging system.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing or transfected with L-type calcium channels (e.g., HEK293 cells, neonatal rat ventricular myocytes, or smooth muscle cells).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM).
-
Fura-2 AM: (e.g., from Thermo Fisher Scientific or AAT Bioquest). Prepare a 1 mM stock solution in anhydrous DMSO.
-
This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
Pluronic F-127: (Optional, but recommended) 20% solution in DMSO.
-
Balanced Salt Solution (BSS): e.g., Hanks' Balanced Salt Solution (HBSS) or a physiological saline solution containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.
-
High Potassium Solution: BSS with an elevated KCl concentration (e.g., 50 mM KCl, with NaCl adjusted to maintain osmolarity) to induce depolarization.
-
Ionophores: Ionomycin or 4-Br-A23187 for calibration.
-
Calcium-free BSS with EGTA: For minimum fluorescence measurement (Rmin) during calibration.
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells overnight or until they are well-adhered.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into BSS to a final concentration of 2-5 µM.
-
Expert Tip: To aid in the dispersion of the lipophilic Fura-2 AM in the aqueous buffer, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of BSS. This prevents dye sequestration in organelles.
-
Aspirate the culture medium from the cells and wash once with BSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
Aspirate the loading buffer and wash the cells gently with fresh BSS at least twice to remove extracellular Fura-2 AM.
-
Add fresh BSS and incubate the cells for an additional 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging and Data Acquisition:
-
Mount the dish on the stage of the fluorescence microscope.
-
Set the imaging system to alternately excite the cells at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Acquire baseline fluorescence images for 2-5 minutes to ensure a stable resting [Ca²⁺]i.
-
Apply this compound by adding it directly to the BSS in the dish to achieve the desired final concentration.
-
Continue recording to observe the effect of diltiazem on the resting [Ca²⁺]i.
-
Optional but Recommended: To assess the inhibitory effect on stimulated Ca²⁺ entry, perfuse the cells with the high potassium solution in the presence of diltiazem.
-
Continue recording for 5-10 minutes to capture the full response.
-
-
Calibration (Optional but Recommended for Quantitative Data):
-
At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5-10 µM ionomycin) in BSS with a high Ca²⁺ concentration (e.g., 2 mM) to obtain the maximum fluorescence ratio (Rmax).
-
Next, perfuse with a calcium-free BSS containing a chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).
-
These values are used in the Grynkiewicz equation to convert the fluorescence ratio to absolute [Ca²⁺]i.
-
Data Analysis and Interpretation
The primary data output will be a time course of the 340/380 nm fluorescence ratio. A decrease in this ratio corresponds to a decrease in [Ca²⁺]i.
Ratio to Concentration Conversion
The Grynkiewicz equation is the standard method for converting the fluorescence ratio to [Ca²⁺]i:
[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)
Where:
-
K_d: The dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R: The experimentally measured 340/380 fluorescence ratio.
-
R_min: The ratio in the absence of Ca²⁺ (determined with EGTA).
-
R_max: The ratio at Ca²⁺ saturation (determined with ionomycin).
-
S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of Fura-2.
Expected Results
The application of diltiazem is expected to cause a dose-dependent decrease in the intracellular calcium concentration, which will be observed as a reduction in the 340/380 nm ratio. This effect should be particularly pronounced when cells are challenged with a depolarizing stimulus like high KCl.
| Treatment Group | Baseline 340/380 Ratio (Mean ± SD) | Post-Stimulation Peak Ratio (Mean ± SD) | % Inhibition of Ca²⁺ Influx |
| Vehicle Control (0.1% DMSO) | 0.85 ± 0.05 | 2.50 ± 0.15 | 0% |
| Diltiazem (1 µM) | 0.83 ± 0.06 | 1.95 ± 0.12 | 27.5% |
| Diltiazem (10 µM) | 0.84 ± 0.05 | 1.30 ± 0.10 | 72.7% |
| Diltiazem (50 µM) | 0.82 ± 0.04 | 0.95 ± 0.08 | 93.9% |
Table 1: Representative data demonstrating the dose-dependent inhibitory effect of diltiazem on KCl-stimulated calcium influx in a hypothetical cell line. The % inhibition is calculated relative to the vehicle control's response to stimulation.
Troubleshooting Common Issues
-
High Background Fluorescence: Incomplete removal of extracellular Fura-2 AM. Solution: Increase the number and duration of washes after loading.
-
Low Fura-2 Signal: Inefficient loading. Solution: Increase Fura-2 AM concentration, extend loading time, or optimize loading temperature. Ensure the use of Pluronic F-127 to prevent dye compartmentalization.
-
Phototoxicity or Photobleaching: Excessive exposure to excitation light. Solution: Reduce the intensity of the excitation light, decrease the frequency of image acquisition, or use a neutral density filter.
-
Inconsistent Cellular Responses: May be due to cell health or passage number. Solution: Use cells at a low passage number and ensure they are healthy and not overly confluent.
Conclusion
Fura-2 ratiometric imaging is a powerful and reliable method for quantifying the effects of pharmacological agents like this compound on intracellular calcium dynamics. By following the detailed protocol and understanding the principles outlined in this application note, researchers can generate robust and reproducible data to advance our understanding of calcium signaling and aid in the development of novel therapeutics.
References
-
Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Clapham, D. E. (2007). Calcium Signaling. Cell. Available at: [Link]
-
Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in Pharmacology. Available at: [Link]
-
Triggle, D. J. (2007). Calcium channel antagonists: clinical uses--past, present and future. Biochemical Pharmacology. Available at: [Link]
-
Kao, J. P. Y. (2010). Practical aspects of measuring [Ca2+] with fluorescent indicators. Methods in Cell Biology. Available at: [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry. Available at: [Link]
Troubleshooting & Optimization
Diltiazem Hydrochloride Solubility in Phosphate-Buffered Saline (PBS): A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of diltiazem hydrochloride in phosphate-buffered saline (PBS). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experimental work.
Introduction: Understanding the Challenge
This compound is a widely used calcium channel blocker, classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1] Despite being freely soluble in water, researchers often encounter difficulties when preparing solutions in phosphate-buffered saline (PBS), a common physiological buffer.[2][3][4] These issues typically manifest as cloudiness, precipitation, or incomplete dissolution, which can compromise experimental accuracy and reproducibility.
This guide will delve into the physicochemical properties of this compound and the components of PBS to explain the root causes of these solubility challenges and provide validated protocols to ensure clear, stable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in standard PBS (pH 7.4) and it's forming a precipitate. Why is this happening?
A1: This is a common issue and is primarily due to the pH-dependent solubility of this compound.[5][6] Diltiazem is a weak base with a pKa of approximately 7.7-8.06.[7] In solutions with a pH close to or above its pKa, the equilibrium shifts towards the un-ionized (free base) form of the molecule. This free base form is significantly less water-soluble than the hydrochloride salt form, leading to precipitation in neutral to alkaline buffers like PBS at pH 7.4.[5][8]
Q2: The product datasheet says this compound is "freely soluble in water." Why is PBS different?
A2: While this compound is indeed freely soluble in water, this statement typically refers to dissolution in unbuffered, neutral, or slightly acidic water.[2][3] When dissolved in pure water, the resulting solution is slightly acidic (pH around 4.3-5.3 for a 1% solution), which keeps the diltiazem molecule in its highly soluble protonated (ionized) form.[2][3] PBS, on the other hand, is a buffered system designed to maintain a stable pH, in this case, around 7.4. The phosphate ions in PBS actively maintain this pH, preventing the solution from becoming acidic and thus promoting the conversion of diltiazem to its less soluble free base form.
Q3: Can I just heat the PBS to dissolve the this compound?
A3: Gentle warming can temporarily increase the solubility of many compounds, but it is not recommended as a primary strategy for this compound in PBS. The primary issue is pH-dependent solubility, not just temperature-dependent solubility. Furthermore, elevated temperatures can accelerate the degradation of diltiazem, primarily through hydrolysis, which leads to the formation of less active byproducts like desacetyl-diltiazem.[9][10][11][12] For the integrity of your experiments, it is crucial to avoid conditions that could degrade the compound.
Q4: Will using a different buffer system solve the problem?
A4: Yes, using a buffer with a lower pH is a viable solution. This compound exhibits significantly higher solubility in acidic conditions.[5][13] For example, its solubility is very high at pH 3.6 (879.03 mg/mL) and decreases as the pH rises, dropping to 71.42 mg/mL at pH 7.4.[5] If your experimental design can tolerate a lower pH, consider using a citrate buffer or a phosphate buffer adjusted to a pH between 4.5 and 6.0.
Q5: How should I properly store my this compound stock solution in PBS?
A5: Due to the risk of hydrolysis and potential for precipitation over time, it is best to prepare fresh this compound solutions in PBS for each experiment.[9][10] If short-term storage is necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and store at 2-8°C for no more than 24 hours.[2] For longer-term storage, it is recommended to store the compound as a solid at 2-8°C or as a concentrated stock solution in a suitable solvent like DMSO or distilled water at -20°C.[2]
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and the scientific rationale behind them to help you successfully prepare this compound solutions in PBS.
Issue 1: Precipitate Formation During Dissolution in PBS (pH 7.4)
Root Cause Analysis: The pH of the PBS is too high, causing the this compound to convert to its less soluble free base form.
Solution 1: pH-Adjusted Dissolution Protocol
This is the most recommended method for preparing a PBS-based solution. The principle is to first dissolve the this compound in a slightly acidic aqueous environment before adjusting the pH to the desired physiological level.
Experimental Protocol:
-
Initial Dissolution: Weigh the required amount of this compound powder. Instead of adding it directly to the final volume of PBS, dissolve it first in a smaller volume of deionized water or a slightly acidic buffer (e.g., 0.05 M citrate buffer, pH 5.0).
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until the powder is fully dissolved and the solution is clear.
-
Gradual pH Adjustment: Slowly add this concentrated, clear stock solution dropwise into the main volume of PBS (pH 7.4) while stirring. The buffering capacity of the PBS will gradually bring the pH of the final solution to ~7.4.
-
Final Quality Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, the final concentration may be too high for the solubility limit at that pH.
Diagram: pH-Adjusted Dissolution Workflow
Caption: Workflow for dissolving diltiazem HCl by pre-dissolving in an acidic medium.
Solution 2: Preparation of Modified PBS
If your experiment can tolerate a slightly lower pH, preparing a modified PBS can prevent solubility issues from the start.
Experimental Protocol:
-
Prepare PBS Stocks: Prepare standard stock solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
Adjust pH: Combine the stock solutions and adjust the pH to 6.0-6.5 using a pH meter and dropwise addition of phosphoric acid or sodium hydroxide as needed.
-
Dissolve Diltiazem HCl: Directly dissolve the this compound powder into the pH-adjusted PBS. At this lower pH, the compound will remain in its more soluble protonated form.
-
Sterilization: If required, filter-sterilize the final solution using a 0.22 µm filter.
Issue 2: Solution Becomes Cloudy Over Time or After Storage
Root Cause Analysis: This can be due to either slow precipitation of the diltiazem free base as the solution equilibrates or chemical degradation of the molecule. Hydrolysis is a primary degradation pathway for diltiazem, and this process can be catalyzed by buffer components.[9][11]
Solution: Best Practices for Solution Preparation and Handling
-
Prepare Fresh: The most reliable approach is to prepare solutions fresh on the day of the experiment. This minimizes the risk of both precipitation and chemical degradation.
-
Use High-Purity Reagents: Ensure that the this compound and all buffer components are of high purity (e.g., USP or analytical grade) to avoid introducing contaminants that could affect solubility or stability.
-
Control Temperature: Prepare and store solutions at room temperature or refrigerated (2-8°C) unless otherwise specified. Avoid high temperatures which accelerate degradation.[9]
Diagram: Factors Influencing Diltiazem HCl Solubility & Stability
Caption: Key factors affecting the solubility and stability of Diltiazem HCl in PBS.
Quantitative Data Summary
The solubility of this compound is highly dependent on the pH of the medium. The following table summarizes data from published literature to illustrate this relationship.
| pH of Medium | Solubility (mg/mL) | Reference |
| 3.6 | 879.03 | [5] |
| 6.0 | 378.68 | [5] |
| 7.4 | 71.42 | [5] |
This data clearly demonstrates the significant decrease in solubility as the pH approaches and surpasses neutral. This is a critical consideration when planning experiments using PBS at a physiological pH of 7.4.
References
-
Composition and physicochemical properties of this compound... - ResearchGate. Available from: [Link]
-
Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release - Impactfactor. Available from: [Link]
-
Diltiazem | C22H26N2O4S | CID 39186 - PubChem, NIH. Available from: [Link]
-
Stability of this compound in aqueous sugar solutions - PubMed. Available from: [Link]
-
Kinetics of hydrolysis of this compound in aqueous solutions - PubMed. Available from: [Link]
-
Kinetics of hydrolysis of this compound in aqueous solutions - ResearchGate. Available from: [Link]
-
This compound / Official Monographs - Japanese Pharmacopoeia. Available from: [Link]
-
This compound | C22H27ClN2O4S | CID 62920 - PubChem, NIH. Available from: [Link]
-
Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing). Available from: [Link]
-
Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC, NIH. Available from: [Link]
-
Phase solubility analysis plot for this compound inclusion complexes. - ResearchGate. Available from: [Link]
-
The effect of pH and Polymer type on Release of Diltiazem HCl from hydrophilic matrices - Journal of Mazandaran University of Medical Sciences. Available from: [Link]
-
[Effect of dissolution medium on the release of this compound from carbomeric matrices] - PubMed. Available from: [Link]
-
Studies of this compound Sustained Release Matrices Profile in Multimedia Dissolution Conditions - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Formulation and Dissolution Study of this compound Immediate Release Tablets - The Pharma Innovation Journal. Available from: [Link]
-
PREFORMULATION STUDIES OF this compound FROM TABLETED MICROSPHERES - Semantic Scholar. Available from: [Link]
-
This compound Extended-Release Capsules - USP-NF. Available from: [Link]
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- 2. This compound | 33286-22-5 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound CAS#: 33286-22-5 [m.chemicalbook.com]
- 5. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of dissolution medium on the release of this compound from carbomeric matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjpbcs.com [rjpbcs.com]
Diltiazem Hydrochloride Stability in Cell Culture Media: A Technical Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing diltiazem hydrochloride in their cell culture experiments. Ensuring the stability of this compound in your experimental setup is paramount for obtaining accurate and reproducible results. This document provides in-depth answers to frequently asked questions, troubleshooting for common issues, and detailed protocols for assessing stability in your specific cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions like cell culture media?
A1: The principal degradation pathway for this compound in aqueous environments is the hydrolysis of its acetyl group.[1][2][3] This reaction leads to the formation of desacetyl-diltiazem, which is a major degradation impurity.[3][4] It's important to note that desacetyl-diltiazem possesses only about a quarter to half of the pharmacological activity of the parent compound, which can significantly impact experimental outcomes if degradation is not controlled.[4][5]
Q2: What are the key factors that influence the stability of this compound in my cell culture medium?
A2: The stability of this compound is primarily influenced by three main factors: pH, temperature, and exposure to light.[1]
-
pH: this compound exhibits maximum stability in the pH range of 3 to 5.[6][7] Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. In this slightly alkaline environment, diltiazem is more susceptible to base-catalyzed hydrolysis.[8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[8] Therefore, storing stock solutions and media containing diltiazem at lower temperatures is crucial. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1][10][11]
-
Light: this compound is sensitive to light and can undergo photodegradation.[1][12][13] Exposure to UV light can lead to the formation of diltiazem-S-oxide.[9][12] It is therefore essential to protect solutions containing diltiazem from light by using amber vials or by wrapping containers in aluminum foil.[11][14]
Q3: How long can I expect this compound to be stable in my cell culture medium (e.g., DMEM, RPMI-1640) at 37°C?
A3: While specific stability data in DMEM or RPMI-1640 is not extensively published, we can infer its stability based on studies in other aqueous solutions. Given that cell culture media are typically at a pH of ~7.4 and experiments are conducted at 37°C, some degradation is expected over time. The rate of hydrolysis will be higher than in an acidic buffer. For critical experiments, it is highly recommended to prepare fresh solutions of diltiazem in media immediately before use. If extended incubation periods are necessary, a stability study in your specific medium should be conducted. As a general guideline, aqueous solutions of diltiazem are considered stable for at least 24 hours at room temperature or under refrigeration.[11] However, at 37°C, this window is likely shorter.
Q4: What is the best way to prepare and store a stock solution of this compound?
A4: this compound is freely soluble in water.[1] To prepare a stock solution, dissolve the powder in sterile, purified water (e.g., cell culture grade water or DMSO). Following reconstitution, it is recommended to store the stock solution in the refrigerator at 2-8°C, where it can be stable for up to two weeks.[11][15] For longer-term storage (up to 3 months), aliquots of the stock solution in water or DMSO can be stored at -20°C.[1][11] Always protect stock solutions from light.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the cell culture medium during the experiment. | Prepare fresh diltiazem-containing media for each experiment. Minimize the time the media is incubated at 37°C before being added to the cells. Consider conducting a time-course experiment to assess the stability of diltiazem under your specific experimental conditions. |
| Precipitate observed in thawed stock solution. | The concentration of diltiazem may be too high for the solvent at a lower temperature, or solvent evaporation may have occurred over time, increasing the concentration.[11] | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.[11] If it does not redissolve, prepare a fresh, lower concentration stock solution.[11] |
| Lower than expected biological activity. | Significant degradation of diltiazem to the less active desacetyl-diltiazem. | Verify the storage conditions of your stock solution (temperature and light protection). Use a validated analytical method like HPLC to confirm the concentration and purity of your diltiazem stock. |
| Discoloration of the diltiazem-containing medium. | This is not a commonly reported issue with diltiazem itself. It could be an interaction with a component of your specific cell culture medium or a sign of contamination. | Visually inspect all components of your medium. If in doubt, prepare fresh medium and diltiazem solution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a defined period.
Materials:
-
This compound powder (USP grade or equivalent)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][16]
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[16][17]
-
Mobile phase components (e.g., acetonitrile and a suitable buffer like phosphate or trifluoroacetic acid in water)[16][17]
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Incubator set to 37°C with 5% CO2
Procedure:
-
Preparation of Diltiazem Stock Solution: Prepare a concentrated stock solution of this compound in sterile water (e.g., 10 mg/mL). Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Preparation of Test Solution: Dilute the diltiazem stock solution in your cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the test solution, and store it at -80°C until analysis. This will serve as your baseline.
-
Place the remaining test solution in a sterile, light-protected container in a 37°C incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the test solution and immediately freeze them at -80°C.
-
-
HPLC Analysis:
-
Thaw all samples simultaneously before analysis.
-
Develop and validate an HPLC method for the quantification of this compound. A common approach is reverse-phase HPLC with UV detection at approximately 240 nm.[16][17] The mobile phase composition and flow rate should be optimized to achieve good separation of diltiazem from its degradation products.[16][17]
-
Inject each sample onto the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample based on the peak area relative to a standard curve.
-
Plot the percentage of the initial diltiazem concentration remaining versus time. Diltiazem is generally considered stable if the solution retains over 90% of the initial concentration.[18][19]
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing diltiazem stability in cell culture media.
Data Summary
The following table summarizes the known stability of this compound under various conditions, which can be used to guide experimental design.
| Condition | Solvent/Medium | Temperature | Duration | Stability | Reference |
| pH 3-5 | Aqueous Solution | 70°C | Not specified | Maximum stability, slow hydrolysis | [6][7] |
| pH > 8 | Aqueous Solution | Not specified | Not specified | Susceptible to base-catalyzed hydrolysis | [8][9] |
| Storage | 5% Dextrose Injection | -20°C, 2-6°C, 22-25°C | 30 days | >90% of initial concentration retained | [19] |
| Stock Solution | Water or DMSO | -20°C | Up to 3 months | Stable | [11] |
| Stock Solution | Water | 4°C | Up to 2 weeks | Stable | |
| Whole Blood | Human Whole Blood | Room Temperature | 1 hour | ~14% loss of diltiazem | [20] |
References
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Pawia, H., & Tomczyk, H. (2000). Kinetics of hydrolysis of this compound in aqueous solutions. Acta Poloniae Pharmaceutica, 57(6), 449-456. Available from: [Link]
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This compound for injection How Supplied/Storage and Handling. Pfizer Medical - US. Available from: [Link]
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Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release Tablets. R Discovery. Available from: [Link]
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Diltiazem. PubChem - NIH. Available from: [Link]
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Fasanaro, F., et al. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597. Available from: [Link]
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Material Safety Data Sheet - Diltiazem.hydrochloride. Cole-Parmer. Available from: [Link]
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Degradation of diltiazem HCl to des-acetyl diltiazem. ResearchGate. Available from: [Link]
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Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release. Impactfactor. Available from: [Link]
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Kinetics of hydrolysis of this compound in aqueous solutions. ResearchGate. Available from: [Link]
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This compound. Fermion. Available from: [Link]
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Spectrophotometric Determination of this compound by Coloured Complex Formation. Available from: [Link]
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Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage for. SciSpace. Available from: [Link]
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Evaluation of a diltiazem cream preparation for estimation of degradation behavior. DergiPark. Available from: [Link]
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Development and validation of a stability indicating HPLC method to determine this compound in tablets and compounded capsules. SciELO. Available from: [Link]
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HPLC method development for the simultaneous determination and validation of this compound and its major metabolite de. Der Pharma Chemica. Available from: [Link]
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Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. Available from: [Link]
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Stability of extemporaneously compounded this compound infusions stored in polyolefin bags. ResearchGate. Available from: [Link]
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Kaushal, G., et al. (2013). Stability of extemporaneously compounded this compound infusions stored in polyolefin bags. American Journal of Health-System Pharmacy, 70(10), 873-877. Available from: [Link]
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Brittain, H. G. (1991). Stability of diltiazem in acid solution. Journal of Pharmaceutical Sciences, 80(2), 171-172. Available from: [Link]
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Akerele, J. O., & Cheema, M. S. (1988). Stability of this compound in aqueous sugar solutions. Journal of Clinical Pharmacy and Therapeutics, 13(6), 417-422. Available from: [Link]
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Ye, G., et al. (1991). Stability of diltiazem in different biological fluids. Biopharmaceutics & Drug Disposition, 12(5), 327-334. Available from: [Link]
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An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. NIH. Available from: [Link]
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Lefebvre, M. A., et al. (1994). Stability of diltiazem and its metabolites in human blood samples. Therapeutic Drug Monitoring, 16(2), 168-172. Available from: [Link]
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This compound Extended-Release Capsules. USP-NF. Available from: [Link]
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This compound. Regulations.gov. Available from: [Link]
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Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations. MDPI. Available from: [Link]
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In vitro Release Kinetics Study of this compound from Pellets using an Ethylcellulose Pseudolatex Coating System. SciSpace. Available from: [Link]
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Stability of Compounded this compound in Cream, Ointment, and Gel Formulations for Topical Use. PubMed. Available from: [Link]
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This compound Extended-Release Capsules. USP-NF. Available from: [Link]
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Technical Support Center: Troubleshooting Diltiazem Hydrochloride Precipitation in Aqueous Solutions
Welcome to the technical support center for diltiazem hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the precipitation of this compound in aqueous solutions during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the integrity of your results.
I. Understanding the Physicochemical Properties of this compound
Before delving into troubleshooting, it's crucial to understand the fundamental properties of this compound that influence its solubility and stability in aqueous solutions.
This compound is the hydrochloride salt of diltiazem, a benzothiazepine calcium channel blocker.[1][2] It is a white to off-white crystalline powder.[1] Key properties are summarized in the table below:
| Property | Value | Source |
| Solubility in Water | Freely soluble[1][3][4]; 50 mg/mL[5]; ≥100 mg/mL | [[1], [2], [7], [10], [12], [29]] |
| pKa | 7.7[6]; 8.06 | [[4], [26]] |
| pH of 1% (w/v) solution | 4.2 - 5.3 | [[1], [2], [26]] |
| Molecular Weight | 450.98 g/mol | [[2], 28] |
This compound's solubility is pH-dependent. As a salt of a weak base and a strong acid, it is more soluble in acidic conditions and its solubility decreases as the pH becomes more alkaline.[7][8] This pH-dependent solubility is a primary factor in many precipitation issues.
II. Troubleshooting Guide: Common Precipitation Scenarios
This section addresses specific precipitation problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My this compound solution, which was initially clear, has become cloudy or formed a precipitate after adjusting the pH. Why is this happening and how can I fix it?
A1: The Cause of pH-Induced Precipitation
This is the most common precipitation issue encountered with this compound. The pKa of diltiazem is approximately 7.7-8.06.[6][9] When the pH of the solution approaches or exceeds this pKa, the diltiazem molecule begins to deprotonate, converting from the highly water-soluble hydrochloride salt to the less soluble free base form. This decrease in solubility leads to precipitation.
Troubleshooting Workflow: pH Adjustment
Here is a logical workflow to address and prevent pH-induced precipitation:
Caption: Troubleshooting workflow for pH-induced precipitation.
Step-by-Step Protocol to Prevent pH-Induced Precipitation:
-
Buffer Selection: Choose a buffer system that can maintain the pH of the solution well below the pKa of diltiazem. Acetate or citrate buffers are often suitable choices for maintaining a pH in the range of 4.0-5.5.
-
Order of Addition: When preparing your solution, dissolve the this compound in the acidic aqueous phase before adding any basic components that might raise the pH.
-
Slow Titration: If you must adjust the pH upwards, do so slowly and with constant stirring to avoid localized areas of high pH that can initiate precipitation.
-
Solubility Modifiers: In cases where a higher pH is unavoidable, consider the use of co-solvents or solubilizing agents. However, this will require significant formulation development and validation.
Q2: I'm observing precipitation when mixing this compound with other excipients in my formulation. What could be the cause?
A2: Excipient Incompatibility
Precipitation can also occur due to interactions between this compound and other components in your formulation.
-
Ionic Interactions: Diltiazem is a cationic drug and can interact with anionic excipients, such as certain polymers (e.g., carbomers), to form insoluble complexes.[8] This interaction is also pH-dependent and is more likely to occur at higher pH values where the anionic polymer is ionized.
-
Common Ion Effect: While less common with the highly soluble hydrochloride salt, a high concentration of chloride ions from other sources could potentially reduce its solubility.
-
Salting Out: High concentrations of salts (ionic strength) can decrease the solubility of this compound, particularly in neutral to alkaline conditions.[10]
Data on Excipient Compatibility:
| Excipient Class | Compatibility with Diltiazem HCl | Potential Issues | Source |
| Cellulose Derivatives (HPMC, MCC) | Generally Compatible | Can be used to create controlled-release matrices. | [[3], [9], [11], [13]] |
| Anionic Polymers (Carbomers) | Potential Incompatibility | Can form a sparingly soluble complex, especially at higher pH. | [[8]] |
| Sugars (Lactose, Sucrose, etc.) | Generally Compatible (Lactose may show interaction under stress) | Can be used as diluents. Lactose showed potential interaction during thermal stress testing. | [[3], [25]] |
| Organic Acids (Citric, Malic, Succinic) | Compatible | Can be used to maintain a low pH microenvironment and enhance solubility. | [[5], [9]] |
| Heparin Sodium | Incompatible at high concentrations | Physical incompatibility observed with diltiazem at 5 mg/mL, but compatible at 1 mg/mL. | [[17], [18]] |
Experimental Protocol: Assessing Excipient Compatibility
-
Prepare Binary Mixtures: Create physical mixtures of this compound and the excipient , typically in a 1:1 ratio.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analytical Techniques:
-
Visual Observation: Regularly check for any physical changes like clumping, discoloration, or liquefaction.
-
Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherms of the drug and excipient, which can indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze for shifts or disappearance of characteristic peaks of the drug, which suggests chemical interaction.[11][12]
-
Q3: My this compound solution is precipitating upon standing, even without any pH adjustment. What other factors could be at play?
A3: Temperature and Concentration Effects
-
Temperature: While this compound is generally stable at room temperature, its solubility can be affected by temperature changes. If a solution is prepared at an elevated temperature to increase the concentration and then cooled, it may become supersaturated and precipitate.
-
Concentration: Ensure you are working within the known solubility limits of this compound in your specific solvent system. While it is freely soluble in water, creating highly concentrated stock solutions can still lead to stability issues over time.
Preventative Measures:
-
Avoid Temperature Extremes: Prepare and store solutions at a consistent, controlled room temperature unless otherwise specified.[13]
-
Work with Freshly Prepared Solutions: Whenever possible, use this compound solutions shortly after preparation to minimize the risk of time-dependent precipitation.
-
Check for Supersaturation: If you suspect supersaturation, try preparing a slightly less concentrated solution.
III. FAQs: Quick Reference
Q: What is the optimal pH range for maintaining this compound in solution? A: A pH range of 4.3 to 5.3 is ideal for a 1% solution in water, and generally, keeping the pH below 6.0 will prevent precipitation of the free base.[3]
Q: Can I use phosphate buffer with this compound? A: Yes, but with caution. Phosphate ions can decrease the release of diltiazem from some formulations and may influence its solubility at higher pH values (e.g., pH 6.8 and 8.2).[10]
Q: How can I detect low levels of precipitation that are not visible to the naked eye? A: Techniques like dynamic light scattering (DLS) can detect the formation of sub-micron particles. For quantitative analysis, a stability-indicating HPLC method can be used to measure the concentration of this compound remaining in the solution after filtration or centrifugation of the precipitate.[13][14]
Q: Are there any specific polymers known to be compatible for creating controlled-release formulations? A: Yes, hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are commonly used to create matrix-based controlled-release systems for this compound.[15][16]
IV. Analytical Methods for Detecting and Quantifying Diltiazem
Should precipitation occur, it is essential to have robust analytical methods to quantify the amount of this compound remaining in the solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of diltiazem.[17]
Typical HPLC Parameters:
| Parameter | Condition | Source |
| Column | C18 (e.g., Agilent 5 TC-C18, 250 mm x 4.6 mm) | [[15], [22]] |
| Mobile Phase | Methanol: Water (e.g., 90:10 v/v) or Acetonitrile: Buffer | [[15], [22], [24]] |
| Detection | UV at 237 nm | [[15], [22]] |
| Flow Rate | 1.0 mL/min | [[15], [22]] |
| Retention Time | Typically around 4.2 minutes, but can be optimized for shorter run times. | [[15], [22], [24]] |
UV-Visible Spectrophotometry
A simpler, alternative method for concentration determination involves UV-Vis spectrophotometry.
-
Wavelength of Maximum Absorbance (λmax): 237 nm in 0.1 M HCl.[17]
-
Solvent: 0.1 M HCl or distilled water.[17]
-
Linearity Range: Typically in the range of 2-25 µg/mL.[17]
V. Conclusion
Troubleshooting this compound precipitation primarily involves controlling the pH of the aqueous solution to keep it well below the drug's pKa. Additionally, careful consideration of excipient compatibility, temperature, and concentration is crucial for maintaining a stable solution. By understanding the physicochemical properties of this compound and applying the systematic troubleshooting approaches outlined in this guide, researchers can effectively prevent and resolve precipitation issues, ensuring the accuracy and reliability of their experimental work.
References
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Japanese Pharmacopoeia. (n.d.). This compound. Retrieved from [Link]
- Singh, B., & Ahuja, N. (2004). Controlled-Release Dosage Forms for this compound. Pharmaceutical Technology, 28(4), 64-74.
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National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. Retrieved from [Link]
- Garg, R., & Gupta, G. D. (2009). Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets. Indian Journal of Pharmaceutical Sciences, 71(5), 556–561.
- Kim, J. S., Kim, M. S., Park, H. J., & Lee, B. J. (2004). Effect of Ionic Strength and pH on the Dissolution Rate of this compound Modified Release Tablets. Journal of Korean Society of Health-System Pharmacists, 21(4), 285-290.
- Rabiskova, M., & Bednarikova, Z. (2000). [Effect of dissolution medium on the release of this compound from carbomeric matrices]. Ceska a Slovenska Farmacie, 49(5), 232-235.
- Akbari, J., Enayatifard, R., Saeedi, M., & Aghpour, A. (2007). The effect of pH and Polymer type on Release of Diltiazem HCl from hydrophilic matrices. Journal of Mazandaran University of Medical Sciences, 17(61), 69-80.
- Khan, M. A., & Chaturvedi, S. C. (2013). Studies of this compound Sustained Release Matrices Profile in Multimedia Dissolution Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1573-1579.
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U.S. Food and Drug Administration. (1997). Chemistry Review: this compound. Retrieved from [Link]
- Al-Saidan, S. M., Al-Suwayeh, S. A., & El-Sayed, Y. M. (2025).
- International Journal of Innovative Research in Technology. (2025).
- Razzaq, R., Ranjha, N. M., Rashid, R., Rashid, Z., & Hanif, M. (2018). Determination of Diltiazem HCL by Reverse Phase High Performance Liquid Chromatography in Rabbit Plasma. Current Pharmaceutical Analysis, 14(2), 153-156.
- ResearchGate. (n.d.). Identification, Characterization and Drug-Excipient Compatibility of this compound by Physico-Chemical Techniques.
- ResearchGate. (n.d.). The Physical Compatibility of Clinically Used Concentrations of this compound With Heparin Sodium.
- Welch, L., & Johnson, C. (2020). The Physical Compatibility of Clinically Used Concentrations of this compound With Heparin Sodium. Journal of Infusion Nursing, 43(3), 163-167.
- Reddy, M. S., Kore, N., & Haq, S. M. F. U. (2017). FORMULATION AND EVALUATION OF DILTIAZEM HCl FAST DISSOLVING TABLETS USING DIFFERENT CO-PROCESSED EXCIPIENTS BY DIRECT COMPRESSION METHOD. International Journal of Pharmaceutical Sciences and Research, 8(7), 2853-2861.
- Kaushal, G., & Sayre, C. L. (2013). Stability of extemporaneously compounded this compound infusions stored in polyolefin bags. American Journal of Health-System Pharmacy, 70(10), 894-898.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Design and Characterization of this compound Sustained Release Microspheres.
- Ingenta Connect. (n.d.).
- Rivai, H., Nofita, R., & Sartika, D. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 353-366.
- International Journal of Current Pharmaceutical Analysis. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ASSAY DETERMINATION OF DILTIAZEM HCL ACTIVE PHARMACEUTICAL INGREDIENT.
- Akanni, A. O., & Akanni, A. O. (1988). Stability of this compound in aqueous sugar solutions. Journal of Clinical Pharmacy and Therapeutics, 13(6), 417-422.
- Gupta, A., Garg, R., & Gupta, G. D. (2018). PREFORMULATION STUDIES OF this compound FROM TABLETED MICROSPHERES. Journal of Drug Delivery and Therapeutics, 8(1), 64-69.
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MilliporeSigma. (n.d.). Diltiazem, Hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Managing Diltiazem Hydrochloride Side Effects in Rodent Models
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for managing the common side effects of diltiazem hydrochloride in your rodent models. Moving beyond a simple checklist, we will explore the causality behind these effects and offer validated protocols to ensure the integrity of your research and the welfare of your animals.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses common preliminary questions researchers have before and during the initial phases of their studies.
Q1: What are the primary and most common side effects of this compound I should anticipate in my rodent models?
A1: The most significant side effects stem directly from diltiazem's mechanism of action: blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] You should primarily prepare for cardiovascular effects.
-
Hypotension (Low Blood Pressure): Diltiazem relaxes vascular smooth muscle, leading to vasodilation and a subsequent drop in blood pressure.[1][2] This is often the most immediate and dose-dependent effect.[3]
-
Bradycardia (Slow Heart Rate): By reducing calcium influx into the sinoatrial (SA) and atrioventricular (AV) nodes, diltiazem slows the heart's pacemaker activity.[2][4]
-
Atrioventricular (AV) Block: At higher doses, diltiazem can prolong the AV node refractory period, potentially leading to first, second, or even third-degree AV block.[5][6][7][8] In rat models, transient second-degree AV block has been regularly recorded in the mg/kg dose range.[3]
-
Systemic Effects: Less specific signs can include lethargy, decreased appetite, and weight loss, which may be secondary to the primary cardiovascular effects.[9]
Q2: How do I accurately calculate a starting dose for my mouse or rat study based on human clinical doses?
A2: Doses should not be converted based on body weight alone due to metabolic differences between species. The accepted standard is to use an allometric scaling approach based on Body Surface Area (BSA). The Human Equivalent Dose (HED) is calculated from the animal's No Observed Adverse Effect Level (NOAEL). Conversely, an Animal Equivalent Dose (AED) can be estimated from a human dose.
A conversion factor, Km, which is the body weight (kg) divided by the BSA (m2), is used for this calculation.[10]
Formula for Dose Conversion: Human Equivalent Dose (HED) in mg/kg = Animal Dose (mg/kg) × (Animal Km / Human Km)[11]
Dose Conversion Factors Table [11][12][13]
| Species | Body Weight (kg) | Km Factor | To Convert Animal Dose in mg/kg to HED (mg/kg), multiply by: |
|---|---|---|---|
| Human | 60 | 37 | - |
| Rat | 0.15 | 6 | 0.162 |
| Mouse | 0.02 | 3 | 0.081 |
Example: If a study in rats shows an effect at 50 mg/kg, the Human Equivalent Dose would be: 50 mg/kg * 0.162 = 8.1 mg/kg .[13] To convert a human dose to a rat dose, you would divide by this factor (or multiply by the inverse, ~6.2).
Troubleshooting Guide: Managing Specific Adverse Events
This section provides actionable steps to address side effects as they arise during your experiment.
Issue 1: Severe Hypotension and Bradycardia
Q: Immediately after IV administration of diltiazem, my rat's blood pressure and heart rate have dropped precipitously. What is the emergency response and how can I prevent this in future cohorts?
A: This is a common, dose-dependent reaction due to potent vasodilation and negative chronotropic effects.[1][14]
Immediate Intervention Protocol:
-
Stop Administration: If using a continuous infusion, stop it immediately.
-
Supportive Care: Provide essential supportive care, which includes supplemental heat to prevent hypothermia, ensuring a patent airway, and providing oxygen supplementation if available.[15][16][17]
-
Fluid Bolus: Administer a warmed (37°C) isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) at 5-10 mL/kg intravenously or subcutaneously to help restore intravascular volume.
-
Consider Calcium Pre-treatment: In clinical settings, intravenous calcium (e.g., calcium gluconate or calcium chloride) has been used to mitigate diltiazem-induced hypotension.[18][19] It is thought to stabilize peripheral vascular smooth muscle without negating the desired effects on the AV node.[20] This approach could be cautiously adapted for rodent models, but requires pilot testing.
Long-Term Prevention and Refinement:
-
Dose-Response Study: Conduct a pilot dose-escalation study to identify the maximal tolerated dose (MTD) in your specific rodent strain and experimental conditions.
-
Route of Administration: The route significantly impacts bioavailability and peak plasma concentration. Intravenous or intra-arterial routes lead to much higher plasma concentrations and more pronounced hemodynamic effects compared to oral administration.[14] Consider if a different route could achieve your scientific goals with fewer side effects.
-
Slower Infusion Rate: For IV studies, slowing the infusion rate can prevent a rapid peak in plasma concentration, allowing the animal's compensatory mechanisms to adapt.
Diagram: Mechanism of Diltiazem-Induced Cardiovascular Effects
Caption: Diltiazem's mechanism leading to hypotension and bradycardia.
Issue 2: Atrioventricular (AV) Block
Q: My ECG recordings show a prolonged PR interval and occasional dropped QRS complexes after diltiazem administration. How do I manage and interpret this?
A: You are observing signs of first-degree (prolonged PR) and second-degree (dropped beats) AV block, a known effect of diltiazem, especially at higher concentrations.[5][6][7] This occurs because diltiazem slows conduction through the atrioventricular node.[2]
Management Strategy:
-
Confirm and Classify: Continuously monitor the ECG to confirm the presence and degree of the AV block. A transient block that resolves as the drug is metabolized may be acceptable, but a persistent high-degree block is a humane endpoint.
-
Correlate with Dose and Plasma Levels: AV block is strongly correlated with plasma concentrations of diltiazem.[6] If you have the capability, measure plasma levels to establish a therapeutic window for your model. This will help you refine your dosing regimen to be effective without causing severe conduction abnormalities.
-
Reduce the Dose: The most straightforward approach is to reduce the dose in subsequent experiments. The goal is to find a dose that achieves the desired therapeutic effect (e.g., blood pressure reduction) while minimizing adverse electrophysiological effects.[8]
-
Avoid Concomitant Medications: Be aware that using diltiazem with other drugs that affect cardiac conduction, such as beta-blockers, can have additive effects and increase the risk of severe AV block.[5][21]
Diagram: Troubleshooting Workflow for Adverse Cardiovascular Events
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- 15. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. about.citiprogram.org [about.citiprogram.org]
- 18. IV calcium: Does it protect against diltiazem-induced hypotension? | epocrates [epocrates.com]
- 19. aliem.com [aliem.com]
- 20. emergencymedicalminute.org [emergencymedicalminute.org]
- 21. droracle.ai [droracle.ai]
Technical Support Center: Diltiazem Hydrochloride Dose-Response Curve Optimization in Vitro
Welcome to the technical support center for optimizing in vitro dose-response curves with diltiazem hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are robust, reproducible, and yield high-quality data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the design and execution of this compound dose-response experiments.
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a non-dihydropyridine calcium channel blocker.[1][] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells during depolarization.[3][4][5] This reduction in intracellular calcium leads to smooth muscle relaxation, resulting in vasodilation, and has negative inotropic (decreased contraction force) and chronotropic (decreased heart rate) effects on the heart.[1][][3]
Q2: Which cell lines are most suitable for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the research question. For studying cardiovascular effects, primary cardiomyocytes or vascular smooth muscle cells are highly relevant. Immortalized cell lines such as human umbilical vein endothelial cells (HUVECs) or cell lines engineered to express specific calcium channels are also commonly used. The key is to select a cell line that expresses functional L-type calcium channels and exhibits a measurable response to their blockade.
Q3: What are the appropriate in vitro assays to measure the dose-response of this compound?
A3: The choice of assay should align with the expected cellular response. Common assays include:
-
Calcium Flux Assays: These are the most direct measure of diltiazem's mechanism. They use fluorescent indicators like Fura-2, Fluo-4, or Cal-520 to measure changes in intracellular calcium concentration upon stimulation.[6][7]
-
Cell Viability and Cytotoxicity Assays: Assays like MTT, XTT, or CellTiter-Glo® can be used to assess the impact of diltiazem on cell health, particularly at high concentrations or over long exposure times.[8][9][10][11]
-
Electrophysiology (Patch-Clamp): This technique provides a detailed understanding of the effect of diltiazem on ion channel activity in individual cells.[12][13][14][15]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is freely soluble in water, methanol, and chloroform.[16][17] For cell-based assays, it is typically dissolved in sterile water or a buffer compatible with your cell culture medium to create a high-concentration stock solution. It is recommended to prepare fresh dilutions for each experiment from a recently prepared stock. Stock solutions in water or DMSO can be stored at -20°C for up to 3 months, although it's always best to consult the manufacturer's guidelines.[18]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issues with Dose-Response Curve Shape
Q1: My dose-response curve is not a typical sigmoidal shape. What could be the cause?
A1: An atypical curve shape can arise from several factors:
-
Inappropriate Concentration Range: If the concentrations tested are too narrow, you may only be observing the top or bottom plateau of the curve. It's crucial to test a wide range of concentrations, often spanning several orders of magnitude, to capture the full sigmoidal response.
-
Compound Solubility Issues: At high concentrations, diltiazem may precipitate out of solution, leading to a flattening of the curve at the top.[19] Visually inspect your highest concentration wells for any signs of precipitation.
-
Off-Target Effects or Cytotoxicity: At very high concentrations, the drug may induce non-specific effects or cytotoxicity, leading to a "hook" or biphasic curve.[20] It's advisable to run a parallel cytotoxicity assay to identify the concentration at which diltiazem becomes toxic to your cells.
-
Inappropriate Dilution Series: Using large dilution steps (e.g., 10-fold) can miss the critical transition phase of the curve, resulting in a step-like appearance.[21] Consider using half-log or two-fold serial dilutions to better define the curve.
Q2: I'm observing high variability between replicate wells. What are the likely causes and solutions?
A2: High variability can obscure the true dose-response relationship. Here's how to troubleshoot:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even settling.
-
Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant errors in the final drug concentrations.[22] Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.[23]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in your incubator.
-
Cell Health: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology.[24][25] Over-confluent or stressed cells will respond inconsistently.
Problems with Cell Health and Assay Performance
Q1: My vehicle control wells show poor cell viability. What should I check?
A1: Poor cell health in control wells invalidates the experiment. Consider the following:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve diltiazem, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle-only toxicity curve to determine the safe concentration for your specific cell line.
-
Culture Conditions: Double-check your incubator's CO2 levels, temperature, and humidity. Ensure your culture medium is fresh and properly supplemented.[24]
-
Contamination: Visually inspect your cultures for any signs of microbial contamination.
Q2: The assay window (the difference between the maximum and minimum signal) is too small. How can I improve it?
A2: A small assay window can make it difficult to obtain a robust curve fit. To improve it:
-
Optimize Cell Seeding Density: The optimal cell number will provide a strong enough signal without being over-confluent at the end of the assay.[24] Perform a cell titration experiment to find the ideal seeding density.
-
Increase Incubation Time: For some assays, a longer incubation time with the drug may be necessary to see a significant effect. However, be mindful of potential cytotoxicity with prolonged exposure.
-
Check Reagent Quality: Ensure your assay reagents are not expired and have been stored correctly.
Part 3: Detailed Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate the required amount: Based on the molecular weight of this compound (450.98 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Dissolution: Dissolve the calculated mass in a suitable sterile solvent (e.g., sterile water or cell culture grade DMSO) to create your stock solution. Ensure complete dissolution by vortexing.
-
Sterilization: If dissolved in a non-sterile solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a serial dilution series in your cell culture medium.
Protocol 2: General In Vitro Cell-Based Assay for Diltiazem Dose-Response
-
Cell Seeding: Trypsinize and count healthy, log-phase cells. Seed the cells into a 96-well plate at the pre-determined optimal density. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The next day, carefully remove the culture medium. Add fresh medium containing the various concentrations of this compound from your serial dilution. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration. This will be assay-dependent and should be optimized.
-
Assay Procedure: Following incubation, perform your chosen assay (e.g., add calcium indicator dye, MTT reagent, etc.) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a suitable microplate reader at the appropriate wavelength(s).
-
Data Analysis: Subtract the background reading, normalize the data to your controls, and plot the response versus the log of the diltiazem concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 or EC50.
Part 4: Data Presentation and Visualization
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33286-22-5 | [16][18][26][27] |
| Molecular Formula | C22H27ClN2O4S | [18] |
| Molecular Weight | 450.98 g/mol | |
| Solubility | Freely soluble in water, methanol, and chloroform | [16][17] |
Diagrams
Caption: Mechanism of action of Diltiazem.
Caption: Experimental workflow for a dose-response assay.
References
-
Diltiazem - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Diltiazem - Wikipedia. (n.d.). Retrieved from [Link]
-
Diltiazem | C22H26N2O4S | CID 39186 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Diltiazem, Hydrochloride - CAS 33286-22-5 - Calbiochem | 309866. (n.d.). Retrieved from [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved from [Link]
-
What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
CAS No : 33286-22-5 | Product Name : this compound - API Standards - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds - Molecular Devices. (n.d.). Retrieved from [Link]
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Cell Viability Assays: An Overview - MolecularCloud. (2025, August 19). Retrieved from [Link]
-
A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - NIH. (n.d.). Retrieved from [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Retrieved from [Link]
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Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC - NIH. (n.d.). Retrieved from [Link]
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Patching going terribly? 10 common problems and how to fix them – a guide for the beginner - Scientifica. (2023, May 30). Retrieved from [Link]
-
Troubleshooting patch clamping - G23 Instruments. (n.d.). Retrieved from [Link]
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Cell Proliferation and Viability Assay - Sygnature Discovery. (n.d.). Retrieved from [Link]
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A cellular viability assay to monitor drug toxicity - PubMed. (n.d.). Retrieved from [Link]
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Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections. (2011, December 5). Retrieved from [Link]
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Calcium Indicators | Calcium Assays - ION Biosciences. (n.d.). Retrieved from [Link]
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The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). Retrieved from [Link]
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. (2021, September 24). Retrieved from [Link]
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Controlled-Release Dosage Forms for this compound. (2014, August 22). Retrieved from [Link]
-
Tips and tricks to improve your patch clamp experiments | Watch here - Scientifica. (2021, April 16). Retrieved from [Link]
-
Diltiazem Extended Release Tablets: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, December 3). Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved from [Link]
-
Which is the best IC50 fitting curve? - ResearchGate. (2017, September 21). Retrieved from [Link]
-
CARDIZEM® (this compound) Direct Compression Tablets Rx only - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. (n.d.). Retrieved from [Link]
-
50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. (n.d.). Retrieved from [Link]
-
Why does my sigmoid curve for IC50 is not a typical shape? - ResearchGate. (2020, February 16). Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved from [Link]
-
Controlled Release Drug Delivery Systems Containing Diltiazem HCl: Effect of Polymer Concentration on In Vitro Drug Release Profiles - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Phase solubility analysis plot for this compound inclusion complexes. (n.d.). Retrieved from [Link]
-
Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. (2025, January 30). Retrieved from [Link]
-
Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations - PubMed Central. (2025, November 19). Retrieved from [Link]
-
This compound / Official Monographs for Part I. (n.d.). Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]
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- 5. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 6. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Diltiazem Hydrochloride Analytical Assays
Welcome to the Technical Support Center for diltiazem hydrochloride analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quantitative analysis of diltiazem. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to overcome common analytical challenges.
Introduction: The Analytical Nuances of this compound
This compound is a calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1] Accurate and precise quantification of diltiazem in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode.[2]
While HPLC methods for diltiazem are well-established, various factors can lead to interference, compromising the accuracy of results. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guides
Issue 1: Peak Tailing and Poor Peak Shape in HPLC Analysis
Q: My diltiazem peak is exhibiting significant tailing, leading to inconsistent integration and affecting the accuracy of my assay. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue in the HPLC analysis of basic compounds like diltiazem. It is often caused by secondary interactions between the analyte and the stationary phase.
Causality: The dimethylamino group in the diltiazem molecule can interact with residual acidic silanol groups on the silica-based stationary phase. This strong, non-ideal interaction can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: By adjusting the mobile phase pH, you can control the ionization state of both the diltiazem molecule and the silanol groups on the stationary phase. A lower pH (around 2.5-3.0) will ensure that the silanol groups are protonated and less likely to interact with the protonated diltiazem.[3]
-
Action: Incorporate an acidic modifier into your mobile phase. Phosphoric acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1% v/v) is effective.[3][4]
-
-
Use of a Competitive Base:
-
Rationale: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, thereby reducing their interaction with diltiazem.[5]
-
Action: Add 0.1-0.2% (v/v) of TEA to your mobile phase and adjust the pH as needed.[5]
-
-
Column Selection:
-
Rationale: Modern HPLC columns are often end-capped to minimize the number of free silanol groups. Using a high-quality, end-capped C8 or C18 column is recommended.[6]
-
Action: If you are using an older or less robust column, consider switching to a column specifically designed for the analysis of basic compounds.
-
-
Flow Rate Optimization:
-
Rationale: Slower flow rates can sometimes exacerbate tailing by allowing more time for secondary interactions.
-
Action: Experiment with slightly increasing the flow rate (e.g., from 1.0 mL/min to 1.2 mL/min) to see if peak shape improves. However, be mindful of the impact on resolution and backpressure.
-
Issue 2: Interference from Degradation Products
Q: I am observing extra peaks in my chromatogram that are close to the diltiazem peak, especially in my stability samples. How can I confirm if these are degradation products and ensure my method is stability-indicating?
A: Diltiazem is susceptible to degradation, primarily through hydrolysis, oxidation, and photolysis.[3][5] The major degradation product is desacetyl-diltiazem, which results from the hydrolysis of the ester group.[7][8] A robust analytical method must be able to separate the parent drug from all potential degradation products.
Workflow for a Stability-Indicating Method:
Sources
- 1. jopcr.com [jopcr.com]
- 2. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 3. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Navigating the Off-Target Landscape of Diltiazem Hydrochloride in Experimental Models
Welcome to the technical support center for researchers utilizing diltiazem hydrochloride. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth insights and practical troubleshooting advice for navigating the well-documented, and often unexpected, off-target effects of this widely used calcium channel blocker in experimental settings. As experienced researchers know, a compound's activity is rarely confined to a single target. Understanding these secondary effects is not just an academic exercise; it is critical for robust experimental design, accurate data interpretation, and avoiding costly and time-consuming artifacts.
This guide moves beyond the canonical pharmacology of diltiazem to equip you with the knowledge to anticipate, identify, and troubleshoot confounding variables arising from its non-canonical activities. We will delve into its interactions with mitochondria, metabolic enzymes, and other receptors, providing quantitative data and practical protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when using diltiazem in experimental models, focusing on its off-target effects.
Q1: My experimental results are inconsistent with diltiazem's known function as an L-type calcium channel blocker. What could be the cause?
A1: While diltiazem's primary mechanism of action is the blockade of L-type calcium channels, it possesses a range of off-target activities that can manifest as unexpected experimental outcomes.[1][2] These can include effects on mitochondrial function, inhibition of other ion channels, and modulation of metabolic enzymes. It is crucial to consider the concentration of diltiazem used and the specific experimental model, as these factors will influence the prominence of off-target effects. For instance, at higher concentrations, diltiazem's effects on mitochondria or other ion channels may become more pronounced.
Q2: I am observing unexpected changes in cellular metabolism in my diltiazem-treated cells. Is there a known link?
A2: Yes, diltiazem can directly impact cellular metabolism through its effects on mitochondria. It has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, which can alter intramitochondrial calcium concentrations and, consequently, affect ATP synthesis and cellular respiration.[3][4] This can be a significant confounding factor in studies focused on cellular bioenergetics or metabolic pathways.
Q3: I am co-administering diltiazem with another compound in my animal model and seeing an exaggerated effect of the second compound. What could be happening?
A3: Diltiazem is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4 and the drug efflux pump P-glycoprotein (P-gp).[5] Inhibition of these can lead to significant drug-drug interactions by altering the metabolism and clearance of co-administered compounds that are substrates for CYP3A4 or P-gp. This can result in higher than expected plasma concentrations of the second drug, leading to potentiated effects or toxicity.
Q4: Can diltiazem interfere with my fluorescence-based assays?
A4: Yes, diltiazem has been shown to quench the fluorescence of certain molecules, such as bovine serum albumin (BSA).[6][7][8] If your assay involves fluorescent probes or proteins, it is essential to perform control experiments to rule out direct quenching effects of diltiazem that could be misinterpreted as a biological effect. This is particularly important in high-throughput screening or other sensitive fluorescence-based methodologies.
Q5: Are there any known effects of diltiazem on inflammatory signaling pathways?
A5: Diltiazem has demonstrated anti-inflammatory properties in various experimental models. It has been shown to inhibit the release of the pro-inflammatory cytokine IL-6 and increase the levels of the anti-inflammatory cytokine IL-10.[9][10][11][12] If your research involves the study of inflammation, these effects should be taken into consideration when interpreting your data.
Troubleshooting Guide
This section provides practical advice for identifying and resolving common issues encountered during experiments with diltiazem.
Issue 1: Unexpected Electrophysiological Findings
-
Symptom: You observe alterations in ion channel activity that cannot be solely attributed to L-type calcium channel blockade, such as changes in sodium channel currents or unexpected effects on heart rate variability.[13][14]
-
Potential Cause: Diltiazem has been reported to interact with other ion channels, including voltage-gated sodium channels and 5-HT3 receptors.[14][15] The l-cis-diltiazem isomer, in particular, shows a higher affinity for the inactivated state of sodium channels.[14]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. Off-target effects may only become apparent at higher concentrations.
-
Use of Specific Blockers: If you suspect interaction with another ion channel, use a specific blocker for that channel in a parallel experiment to see if it occludes the effect of diltiazem.
-
Isomer Specificity: If commercially available, test the effects of different stereoisomers of diltiazem, as they may have different off-target profiles.
-
Review Literature for Specific Model: Search for literature specifically reporting diltiazem's effects in your experimental model (e.g., specific cell line or animal strain) to identify previously observed off-target electrophysiological effects.
-
Issue 2: Altered Cellular Viability or Proliferation Unrelated to Calcium Homeostasis
-
Symptom: You notice changes in cell viability, proliferation, or apoptosis that do not correlate with expected changes in intracellular calcium.
-
Potential Cause: Diltiazem's effects on mitochondrial function, including the inhibition of the Na+/Ca2+ exchanger and potential impacts on reactive oxygen species (ROS) production, can influence overall cell health and survival.[3][4] It has also been shown to have antioxidant properties.
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1), ROS production (e.g., DCFDA or MitoSOX), and ATP levels.
-
Control for Antioxidant Effects: If studying oxidative stress, include a known antioxidant as a positive control to compare with the effects of diltiazem.
-
Examine Apoptotic Pathways: Use markers for different apoptotic pathways (e.g., caspase-3/7, -8, -9) to determine if a specific pathway is being modulated.
-
Issue 3: Inconsistent Results in In Vivo Studies
-
Symptom: You observe high variability in drug response or unexpected side effects in your animal models.
-
Potential Cause: Diltiazem's inhibition of CYP3A4 and P-gp can lead to variable drug exposure and interactions with other administered substances, including anesthetics or analgesics.[5] Its impact on heart rate and blood pressure can also vary depending on the baseline cardiovascular state of the animal.[16]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, measure plasma concentrations of diltiazem and any co-administered drugs to assess for potential pharmacokinetic interactions.
-
Careful Selection of Co-administered Drugs: Avoid using drugs that are known substrates of CYP3A4 or P-gp. Consult a drug interaction database for potential conflicts.
-
Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure to understand the hemodynamic context of your experimental observations.
-
Consider Animal Strain and Health Status: The baseline physiological state of the animals can influence their response to diltiazem. Ensure that animals are healthy and that the strain used is appropriate for the study.
-
Quantitative Data on Off-Target Effects
To aid in experimental design, the following table summarizes key quantitative data on diltiazem's off-target interactions.
| Target | Effect | IC50 / Kd | Experimental Model | Reference |
| 5-HT3 Receptor | Open-channel block | IC50: 5.5 µM | Recombinant human 5-HT3 receptors in HEK293 cells | [13][15] |
| Mitochondrial Na+/Ca2+ Exchanger | Inhibition | IC50: 10-20 µM (for (+) isomers) | Guinea-pig heart and liver mitochondria | [3] |
| CYP3A4 | Inhibition | IC50: 120 µM (diltiazem) | Human hepatic microsomes | [5] |
| IC50: 11 µM (N-desmethyl metabolite) | ||||
| IC50: 0.6 µM (N,N-didesmethyl metabolite) | ||||
| P-glycoprotein (P-gp) | Inhibition | Moderate inhibitor | In vivo and in vitro models | [5] |
| Voltage-gated Na+ channels | Inhibition (l-cis-diltiazem) | Kd: 9 µM (at -80 mV) | Isolated guinea-pig ventricular myocytes | [14] |
Experimental Protocols & Workflows
Protocol 1: Assessing Diltiazem's Impact on Mitochondrial Respiration
This protocol provides a basic workflow for determining if diltiazem affects mitochondrial respiration in your cell line of interest using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
-
Cell Seeding: Seed cells in the appropriate microplate at a density optimized for your cell type.
-
Diltiazem Treatment: Treat cells with a range of diltiazem concentrations for the desired duration. Include a vehicle control.
-
Assay Medium: Replace the culture medium with a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) pre-warmed to 37°C.
-
Respirometry Measurement: Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from diltiazem-treated cells to the vehicle control.
Diagram: Troubleshooting Workflow for Unexpected Diltiazem Effects
Caption: A workflow for troubleshooting unexpected experimental results with diltiazem.
Signaling Pathway: Diltiazem's On- and Off-Target Mechanisms
Caption: Diltiazem's primary on-target and key off-target signaling pathways.
By understanding and accounting for these off-target effects, researchers can enhance the rigor and reproducibility of their findings. We encourage you to consult the primary literature and consider these potential confounding factors in the design and interpretation of your experiments involving this compound.
References
-
Hargreaves, A. C., Lummis, S. C. R., & Taylor, C. W. (1999). Diltiazem causes open channel block of recombinant 5-HT3 receptors. British Journal of Pharmacology, 128(3), 713–722. [Link]
-
Vaghy, P. L., Johnson, J. D., Matlib, M. A., Wang, T., & Schwartz, A. (1982). Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels. Journal of molecular and cellular cardiology, 14(11), 667–670. [Link]
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Matlib, M. A., Lee, S. W., Depover, A., & Schwartz, A. (1991). Diltiazem inhibition of sodium-induced calcium release from heart mitochondria: effects on energy metabolism. American journal of hypertension, 4(7 Pt 2), 435S–441S. [Link]
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Angeles, M., Hernandez-Perez, M., & Hernandez-Sanchez, J. (2003). L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1. International journal of clinical pharmacology and therapeutics, 41(9), 386–391. [Link]
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Semantic Scholar. (2018). The Fluorescence Spectroscopic Studies on the Interaction of this compound with Bovine Serum Albumin. Retrieved from [Link]
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Ilhan, E., Akar, A. R., Uretmen, S., Alhan, C., Kucuker, S., & Durdu, S. (2004). The neuroprotective and anti-inflammatory effects of diltiazem in spinal cord ischaemia-reperfusion injury. The Journal of international medical research, 32(4), 391–401. [Link]
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Abu-Hassan, A. A. (2025). Employing intrinsic fluorone-dye fluorescence in a quenching-based ("on-off") strategy for diltiazem determination in tablets and capsules. BMC chemistry, 19(1), 313. [Link]
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Yilmaz, N., & Ergun, B. (2006). Anti-inflammatory action of diltiazem in patients with unstable angina. Postgraduate medical journal, 82(970), 541–544. [Link]
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Vessey, J. P., & Stratis, G. P. (2003). Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors. Visual neuroscience, 20(3), 299–307. [Link]
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Bhalekar, M. R., Avari, J. G., & Umalkar, D. G. (2012). This compound Floating Matrix Tablet: Formulation and in vitro-in vivo Evaluation. Recent patents on drug delivery & formulation, 6(3), 241–248. [Link]
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Ye, G., Moore, N., & Lee, P. I. (1991). Stability of diltiazem in different biological fluids. Biopharmaceutics & drug disposition, 12(5), 327–334. [Link]
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Boden, W. E., Krone, R. J., Kleiger, R. E., Oakes, D., Greenberg, H., Dwyer, E. J., Jr, Miller, J. P., Moss, A. J., & Francis, C. (1991). Effect of diltiazem on cardiac rate and rhythm after myocardial infarction. Multicenter Diltiazem Postinfarction Trial Investigators. The American journal of cardiology, 67(5), 345–350. [Link]
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PubChem. (n.d.). Diltiazem Action Pathway. Retrieved from [Link]
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Al-Ghazawi, M., & Al-Khatib, H. S. (2025). Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations. Pharmaceuticals (Basel, Switzerland), 18(1), 10. [Link]
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Mayo Clinic. (n.d.). Diltiazem (Intravenous Route). Retrieved from [Link]
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Yilmaz, N., & Ergun, B. (2006). Anti-inflammatory action of diltiazem in patients with unstable angina. Postgraduate medical journal, 82(970), 541–544. [Link]
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Talajic, M., Nattel, S., & Quantz, M. (1987). Electrophysiologic and hemodynamic actions of diltiazem: disparate temporal effects shown by experimental dose-response studies. Journal of the American College of Cardiology, 10(4), 853–860. [Link]
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Technical Support Center: Optimizing Drug Release from Diltiazem Hydrochloride Matrix Tablets
Welcome to the technical support center for the optimization of diltiazam hydrochloride (HCl) matrix tablets. This resource is designed for researchers, scientists, and drug development professionals actively engaged in formulating and troubleshooting controlled-release oral solid dosage forms. Diltiazem HCl, a highly water-soluble Biopharmaceutics Classification System (BCS) Class I drug, presents unique challenges in achieving prolonged and consistent release profiles from hydrophilic matrix systems.[1] This guide provides in-depth, evidence-based answers to common issues, explaining the underlying scientific principles to empower you in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Formulation-Related Questions
Question 1: My initial formulation shows a significant "burst release" of diltiazem HCl within the first hour. What are the primary causes and how can I mitigate this?
Answer: An initial burst release with a highly water-soluble drug like diltiazem HCl is a common challenge. It primarily stems from the rapid dissolution of the drug from the tablet's surface before the hydrophilic polymer has had sufficient time to hydrate and form a cohesive gel layer.
-
Causality: When the tablet first comes into contact with the dissolution medium, the polymer on the surface begins to swell. However, this process is not instantaneous. During this lag time, the highly soluble diltiazem HCl at and near the surface dissolves and diffuses out rapidly, leading to a high initial drug release.[2]
-
Mitigation Strategies:
-
Increase Polymer Viscosity: Employing a higher viscosity grade of a hydrophilic polymer, such as Hypromellose (HPMC), will lead to the faster formation of a more robust gel layer upon hydration.[3][4] This stronger gel barrier is more effective at controlling the initial diffusion of the drug. For instance, switching from HPMC K4M to HPMC K100M can significantly decrease the initial release rate.[5][6]
-
Increase Polymer Concentration: Increasing the overall percentage of the polymer in the formulation (the drug-to-polymer ratio) enhances the integrity of the matrix and reduces the initial burst.[6][7] A higher polymer content means a more tortuous path for the drug to diffuse through and a quicker formation of a continuous gel layer.[8]
-
Incorporate a Hydrophobic Polymer: Adding a hydrophobic polymer like Ethylcellulose (EC) or Eudragit RSPO to the hydrophilic matrix can effectively reduce the initial burst.[9][10] These polymers are not readily soluble and act as a barrier to water penetration, slowing down the initial wetting of the tablet surface and subsequent drug dissolution.[9]
-
Question 2: The drug release from my tablets is too slow and doesn't reach completion within the desired timeframe (e.g., 12 or 24 hours). What formulation adjustments can I make?
Answer: An excessively slow and incomplete drug release often indicates that the matrix is too restrictive. This can be due to the polymer properties, other excipients, or the overall tablet structure.
-
Causality: A very high concentration of a high-viscosity polymer can create an overly dense and slowly eroding gel layer, trapping a portion of the drug. Similarly, the use of insoluble fillers can reduce the overall porosity of the matrix, hindering water penetration and drug diffusion.
-
Optimization Strategies:
-
Decrease Polymer Viscosity or Concentration: The most direct approach is to use a lower viscosity grade of HPMC or decrease its concentration in the formulation.[3][8] This will result in a less viscous gel layer that erodes more quickly, facilitating a faster and more complete drug release.
-
Incorporate Soluble Fillers: The inclusion of soluble fillers like lactose can enhance drug release. As these fillers dissolve, they create channels or pores within the matrix, increasing its porosity and facilitating the diffusion of the drug.[4]
-
Add a Channeling Agent: Low-viscosity grades of HPMC can act as channeling agents in a matrix formulated with a high-viscosity grade, promoting water uptake and creating pathways for drug release.[8]
-
Question 3: My diltiazem HCl release profile is highly dependent on the pH of the dissolution medium. How can I achieve a more pH-independent release?
Answer: Diltiazem HCl is a weakly basic drug with pH-dependent solubility; it is more soluble in acidic environments than in neutral or basic ones.[11][12] This can lead to variable release rates as the tablet transits through the gastrointestinal (GI) tract.
-
Causality: The solubility of diltiazem HCl decreases as the pH increases from the stomach to the intestine.[11] In a standard matrix tablet, this can result in a slower release rate in media with higher pH values (e.g., pH 6.8 or 7.4).
-
Strategies for pH-Independent Release:
-
Incorporate Organic Acids: Adding organic acids like succinic acid, citric acid, or malic acid into the matrix can create an acidic microenvironment within the tablet.[11] This localized acidic environment helps to maintain the solubility of diltiazem HCl even when the external medium has a higher pH, thus promoting a more consistent, pH-independent release.[11]
-
Use pH-Independent Polymers: While HPMC is generally considered to have pH-independent swelling and erosion properties, combining it with polymers that are inherently less affected by pH can further stabilize the release. For example, certain grades of Eudragit (e.g., RSPO, RLPO) are pH-independent and can help modulate release.[9]
-
Process-Related Questions
Question 4: I'm observing high variability in drug release between different batches of tablets. What are the likely processing parameters causing this?
Answer: Batch-to-batch variability in dissolution profiles often points to inconsistencies in the manufacturing process. For matrix tablets, the uniformity of the powder blend and the consistency of tablet compression are critical.
-
Causality:
-
Inadequate Blending: If the drug and polymer are not uniformly distributed throughout the powder blend, individual tablets will have different drug-to-polymer ratios, leading to varied release rates.
-
Inconsistent Tablet Hardness: Variations in compression force will lead to differences in tablet porosity. Harder tablets are less porous, which can slow down water penetration and drug release. Conversely, softer tablets may hydrate too quickly or erode prematurely.
-
-
Troubleshooting and Control:
-
Optimize Blending Process: Ensure that the blending time and speed are sufficient to achieve a homogenous mixture. Validate the blend uniformity by taking samples from different locations within the blender and analyzing their drug content.
-
Control Tablet Compression: Tightly control the compression force to ensure consistent tablet hardness and weight across the batch. Regularly sample and test tablets for these parameters during the compression run. A target hardness of 10–12 kP has been shown to be effective for diltiazem HCl matrix tablets.[9]
-
Question 5: Can the manufacturing method (direct compression vs. wet granulation) impact the release profile of diltiazem HCl from matrix tablets?
Answer: Yes, the manufacturing method can significantly influence the final properties of the matrix tablet and its drug release characteristics.
-
Direct Compression: This method is simpler and more cost-effective. It involves blending the drug and excipients and compressing them directly.[13] For diltiazem HCl, direct compression with excipients that have good flowability and compressibility, like microcrystalline cellulose (MCC), is a common approach.[9] The success of this method relies heavily on the physical properties of the raw materials.
-
Wet Granulation: This process involves adding a liquid binder to the powder mixture to form granules, which are then dried, milled, and compressed. Wet granulation can improve the flowability and compressibility of the powder blend and can also influence the initial hydration of the polymer. The binder used and the granulation process parameters can affect the initial burst release and the overall release rate.
The choice between these methods will depend on the specific formulation and the desired release profile. Direct compression is often preferred for its simplicity, but wet granulation may be necessary to overcome challenges related to powder flow or to achieve specific release characteristics.[14]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the development of diltiazem HCl matrix tablets.
Problem: Inconsistent or Unreproducible Dissolution Profiles
| Potential Cause | Diagnostic Check | Recommended Solution |
| Raw Material Variability | Test different lots of the rate-controlling polymer (e.g., HPMC) for viscosity and particle size. | Qualify and specify critical material attributes (CMAs) for key excipients. Work with suppliers to ensure lot-to-lot consistency.[3] |
| Inadequate Powder Blending | Perform blend uniformity analysis at different stages of the blending process. | Optimize blending time and speed. Consider using a V-blender or bin blender for efficient mixing. |
| Segregation of Powder Blend | Check for segregation during transfer of the blend to the tablet press hopper. | If segregation is an issue, consider switching to wet granulation to create more uniform particles. |
| Inconsistent Tablet Hardness/Weight | Monitor tablet hardness, thickness, and weight throughout the compression run. | Calibrate and maintain the tablet press. Ensure consistent powder flow into the die. |
Problem: Failure to Meet Target Dissolution Profile
| Observation | Potential Cause | Recommended Solution |
| Initial Burst Release is Too High | Polymer concentration is too low or viscosity is insufficient. | Increase the concentration of HPMC (e.g., from 20% to 40-50%).[5][6] Switch to a higher viscosity grade of HPMC (e.g., from K4M to K100M).[5] |
| Drug Release is Too Slow | Polymer concentration is too high or viscosity is excessive. The matrix is not eroding sufficiently. | Decrease the polymer concentration. Use a lower viscosity grade of HPMC. Incorporate a soluble filler like lactose to create pores.[4] |
| Release Profile Plateaus Prematurely | A portion of the drug is trapped within the non-eroded core of the matrix. | Combine a hydrophilic polymer (like HPMC) with an eroding polymer. Consider a multi-layered tablet design. |
| Sigmoidal Release Profile | Lag time in the initial hydration of the polymer. | Incorporate a wicking agent or a more rapidly hydrating polymer to facilitate initial water uptake. |
III. Experimental Protocols & Methodologies
Protocol 1: Standard In-Vitro Dissolution Testing for Diltiazem HCl Extended-Release Tablets
This protocol is based on general guidelines found in the United States Pharmacopeia (USP) for diltiazem HCl extended-release dosage forms.[15]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a suitable buffer. Often, a pH progression is used to simulate the GI tract, for example:
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours (adjust as needed based on the formulation).
-
Sample Analysis:
-
Withdraw a specified volume of the medium at each time point.
-
Replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of diltiazem HCl using a validated HPLC or UV-Vis spectrophotometry method. The λmax for diltiazem HCl is typically around 237 nm.[18][19]
-
Protocol 2: Evaluation of Polymer Swelling and Erosion
Understanding the swelling and erosion behavior of the matrix is crucial for mechanistic understanding.
-
Tablet Preparation: Prepare tablets with the formulation of interest.
-
Initial Measurement: Accurately weigh an individual tablet (W_i).
-
Swelling Study:
-
Place the tablet in a dissolution vessel under the same conditions as the dissolution test.
-
At predetermined time intervals, carefully remove the tablet, blot away excess surface water, and weigh the swollen tablet (W_s).
-
The swelling index can be calculated as: Swelling Index = (W_s - W_i) / W_i.
-
-
Erosion Study:
-
After weighing the swollen tablet, dry it to a constant weight in an oven at 60 °C (W_d).
-
The erosion can be calculated as: Mass Loss (%) = [(W_i - W_d) / W_i] * 100.
-
-
Data Analysis: Plot the swelling index and mass loss as a function of time to understand the dynamics of gel layer formation and matrix erosion.
IV. Visualizations and Diagrams
Mechanism of Drug Release from a Hydrophilic Matrix Tablet
The following diagram illustrates the key processes involved in drug release from a hydrophilic matrix tablet, such as one formulated with HPMC.
Caption: A logical workflow for troubleshooting common release profile issues.
V. References
-
Al-Kamar, A., Al-Saray, A., & Al-Samydai, A. (2012). Development and release mechanism of diltiazem HCl prolonged release matrix tablets. Drug Delivery, 19(4), 200-209. [Link]
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Qazi, F., Shoaib, M. H., Yousuf, R. I., & Nasiri, M. I. (2013). Formulation development and evaluation of Diltiazem HCl sustained release matrix tablets using HPMC K4M and K100M. PubMed, 25(1), 1-6. [Link]
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Trivedi, P., Verma, A. M., & Garud, N. (2017). Formulation and evaluation of extended release tablets of Diltiazem hydrochloride. Research Journal of Pharmacy and Technology, 10(9), 2959-2963. [Link]
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Reddy, B. S., Navaneetha, K., & Reddy, P. V. (2011). Development and evaluation of this compound controlled-release pellets by fluid bed coating process. PubMed Central, 4(2), 113-118. [Link]
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Qazi, F., Shoaib, M. H., Yousuf, R. I., & Nasiri, M. I. (2013). Formulation development and evaluation of Diltiazem HCl sustained release matrix tablets using HPMC K4M and K100M. ResearchGate. [Link]
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Kumar, S., Kumar, A., & Gupta, V. (2010). Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets. PMC, 2(3), 214-221. [Link]
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Bettini, R., Catellani, P. L., Santi, P., Massimo, G., & Colombo, P. (2001). Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes. PMC, 13(3), 278-283. [Link]
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Alam, M. S., Ali, R., & Alam, M. I. (2020). This compound Floating Matrix Tablet: Formulation and in vitro-in vivo Evaluation. Current Drug Delivery, 17(8), 696-706. [Link]
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Mendonça, T. F., de Barros, E. G., Pereira, G. R., & de Araújo, M. B. (2010). Development and validation of a dissolution test for this compound in immediate release capsules. SciELO, 21(6), 1145-1152. [Link]
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Klančar, U., Baumgartner, S., & Markun, B. (2019). Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies. NIH, 11(1), 1. [Link]
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Gattani, Y. S., Kawtikwar, P. S., & Sakarkar, D. M. (2009). Preparation of this compound Extended Release Pellets by novel hot-melt extrusion and spheronization process. International Journal of PharmTech Research, 1(3), 543-549. [Link]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. ijrpr.com [ijrpr.com]
- 19. scispace.com [scispace.com]
Diltiazem hydrochloride degradation products and their detection
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable guidance on the analysis of diltiazem hydrochloride and its degradation products. This guide moves beyond simple protocols to explain the scientific reasoning behind the methodologies, empowering you to not only execute experiments but also to troubleshoot them effectively.
Technical Support Center: this compound Degradation
Frequently Asked Questions (FAQs): Understanding Diltiazem Stability
Q1: What are the primary degradation pathways for this compound?
This compound (DTZ) is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis.[1][2] Understanding these pathways is the first step in developing a robust, stability-indicating analytical method.
-
Hydrolysis: The ester linkage in the diltiazem molecule is the most common point of failure, particularly susceptible to both acid- and base-catalyzed hydrolysis.[3][4] This reaction cleaves the acetyl group, leading to the formation of its major and most well-documented degradation product, desacetyl-diltiazem.[5][6][7] The rate of hydrolysis is significantly influenced by pH, with increased degradation observed in both acidic and basic conditions.[1][3]
-
Oxidation: The sulfur atom within the benzothiazepine ring is prone to oxidation. This typically occurs in the presence of oxidizing agents, such as hydrogen peroxide, leading to the formation of diltiazem-S-oxide.[8][9]
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in aqueous solutions, can induce degradation.[8][10] Interestingly, the primary photoproduct can vary depending on the wavelength of light. Exposure to UVA-UVB radiation has been shown to yield diltiazem-S-oxide[8][9], while UVC exposure may result in desacetyl-diltiazem.[1][9]
Q2: What are the major known degradation products of diltiazem, and how are they typically identified?
Beyond the primary degradants, a number of other related substances and metabolites have been identified. The most reliable methods for identification and quantification are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[11][12][13][14]
Below is a summary of key degradation products and impurities.
| Impurity Name | Common Formation Pathway | Notes |
| Desacetyl-diltiazem (Impurity F) | Hydrolysis (Acidic, Basic, Neutral, Photolytic) | The most common degradation product.[6][7] Possesses about 25-50% of the pharmacological activity of diltiazem.[5][7] |
| Diltiazem-S-Oxide | Oxidation, Photodegradation (UVA/UVB) | A primary product under oxidative and specific photolytic stress.[8][9] |
| N-desmethyl-diltiazem | Metabolic, Process Impurity | A known phase I metabolite that can also be present as a process-related impurity.[12][15] |
| Diltiazem Impurity A, B, D, E | Process Impurities | These are typically related to the synthesis process and are often monitored as per pharmacopeial requirements.[11] |
digraph "Diltiazem_Degradation_Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig 1. Primary Degradation Pathways of Diltiazem", rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];DTZ [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desacetyl [label="Desacetyl-diltiazem"]; S_Oxide [label="Diltiazem-S-Oxide"]; N_Desmethyl [label="N-desmethyl-diltiazem"];
DTZ -> Desacetyl [label=" Hydrolysis \n (Acid, Base, Heat, Light) "]; DTZ -> S_Oxide [label=" Oxidation \n (e.g., H2O2) \n Photolysis (UVA/UVB) "]; DTZ -> N_Desmethyl [label=" Metabolism / Process "]; }
Caption: Diltiazem degradation pathways.
Q3: How do factors like pH, temperature, and formulation excipients affect diltiazem stability?
The stability of diltiazem is not just an intrinsic property of the molecule; it's highly dependent on its environment.
-
pH: The pH of the solution is a critical factor. The hydrolysis of the ester bond is catalyzed by both H+ and OH- ions, meaning degradation is accelerated in both acidic (pH < 3) and alkaline (pH > 7) conditions.[3][4] The minimum rate of hydrolysis is typically observed around pH 3.5.[4]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation, particularly hydrolysis.[7][16] Forced degradation studies often employ elevated temperatures (e.g., 60-90°C) to predict long-term stability.[16]
-
Excipients: In formulated products, excipients can significantly impact stability. For example, hygroscopic excipients like povidone K-30 can attract moisture, creating a microenvironment that promotes hydrolysis.[6] Conversely, choosing less hygroscopic excipients can improve the stability of the final product.[6]
Troubleshooting Guide: Analytical Methodologies
Q4: I'm developing a stability-indicating HPLC method for diltiazem. Where do I start?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and robust technique for this purpose.[11][17]
Starting Point for Method Development: A well-designed method should provide good resolution between diltiazem and its primary degradant, desacetyl-diltiazem.
-
Column: A C18 or C8 column is the standard choice. A common dimension is 150 mm x 4.6 mm with a 5 µm particle size.[11][18]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used.[11][16] The buffer is critical for controlling the pH and improving peak shape. A common starting point is a phosphate or acetate buffer at a pH between 2.5 and 4.0.[1][16][19]
-
Detection: Diltiazem has a UV absorbance maximum around 240 nm, making this a suitable wavelength for detection.[1][11][18]
Protocol 1: Foundational RP-HPLC Method for Diltiazem and Desacetyl-diltiazem
This protocol is a validated starting point. Optimization may be required based on your specific instrumentation and impurity profile.
-
Chromatographic System: HPLC with UV or Diode Array Detector (DAD).
-
Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 μm) or equivalent.[11]
-
Mobile Phase A: 0.05 M sodium dihydrogen phosphate monohydrate buffer, with pH adjusted to 3.0.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Gradient Program: A gradient elution is often necessary to resolve all impurities. A starting point could be a linear gradient from ~20% B to ~70% B over 15-20 minutes. Refer to specific validated methods for exact gradient tables.[11][19]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 35 °C.[19]
-
Injection Volume: 20 µL.
-
Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v) is a common choice.
Q5: My diltiazem peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like diltiazem on silica-based columns. It's often caused by secondary interactions between the positively charged amine group on diltiazem and negatively charged residual silanol groups on the HPLC column packing.
Causality-Based Troubleshooting:
-
Cause 1: Silanol Interactions (Most Common): The basic amine on diltiazem interacts strongly with acidic silanol groups on the column surface.
-
Solution A (Adjust pH): Lower the mobile phase pH to around 2.5-3.0.[1] At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine (R-NH3+).
-
Solution B (Add Competing Base): Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.2%).[11] The TEA will preferentially bind to the active silanol sites, masking them from diltiazem.
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume and re-inject.
-
-
Cause 3: Column Degradation: Over time, especially when using high pH mobile phases, the silica packing can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type. Consider using a column specifically designed for use at higher pH if your method requires it.[20]
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Q6: I'm observing new, unknown peaks in my stability samples. How can I proceed with identification?
When forced degradation or stability studies produce unknown peaks, hyphenated techniques are essential for structural elucidation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first and most powerful step. An LC-MS analysis will provide the molecular weight of the unknown impurity.[12][13] The mass difference between the parent drug (diltiazem, MW 414.5 g/mol ) and the impurity can provide immediate clues. For example, a loss of 42 Da suggests deacetylation (loss of C2H2O).
-
LC-MS/MS (Tandem Mass Spectrometry): By isolating the molecular ion of the impurity and fragmenting it, you can obtain structural information.[15] Comparing the fragmentation pattern of the impurity to that of diltiazem helps pinpoint where the modification on the molecule has occurred.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental formula (e.g., C20H24N2O3S for desacetyl-diltiazem) of the impurity, greatly increasing confidence in the proposed structure.[21]
Forced Degradation Studies
Q7: Why is a forced degradation study required, and what are the typical stress conditions?
Forced degradation (or stress testing) is a cornerstone of drug development mandated by regulatory bodies like the ICH.[2] The purpose is twofold:
-
To Understand Degradation Pathways: It helps identify the likely degradation products that could form under storage or handling conditions.
-
To Demonstrate Specificity: It is the ultimate test of your analytical method's stability-indicating power. You must prove that your method can separate the API from all potential degradation products generated under stress.[1]
A comprehensive study involves subjecting diltiazem to acid, base, oxidative, thermal, and photolytic stress.[1][2][22]
| Stress Condition | Typical Reagents and Conditions | Expected Major Degradant(s) |
| Acid Hydrolysis | 0.1 - 1 M HCl at 60-70°C for 2-12 hours.[1][16][22] | Desacetyl-diltiazem |
| Base Hydrolysis | 0.1 - 1 M NaOH at 60°C for 30 min - 12 hours.[1][16][22] | Desacetyl-diltiazem |
| Oxidation | 3-30% H2O2 at room temp or 60°C for 1-24 hours.[16][22] | Diltiazem-S-Oxide |
| Thermal Degradation | Dry heat at 90-105°C for 24 hours.[16][22] | Desacetyl-diltiazem (minor) |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for 24 hours.[22] | Desacetyl-diltiazem, Diltiazem-S-Oxide |
Protocol 2: General Procedure for Forced Degradation of Diltiazem
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[1]
-
Apply Stress Conditions:
-
Acid: Mix stock solution with an equal volume of 1 M HCl. Heat at 70°C for 12 hours.[1]
-
Base: Mix stock solution with an equal volume of 1 M NaOH. Heat at 70°C for 12 hours.[1]
-
Oxidative: Mix stock solution with an equal volume of 30% H2O2. Keep at room temperature for 24 hours.
-
Thermal: Transfer the stock solution to a vial and heat in an oven at 90°C for 24 hours.[16]
-
Photolytic: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber.
-
-
Neutralization & Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples (e.g., with 1 M NaOH or 1 M HCl, respectively).
-
Final Concentration: Dilute all stressed samples, including an unstressed control sample, with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 10-100 µg/mL).[1]
-
Analysis: Analyze all samples by your validated stability-indicating HPLC method. Use a DAD to check for peak purity and to see if the degradant peaks co-elute.
Caption: General workflow for forced degradation studies.
References
-
National Center for Biotechnology Information. (n.d.). Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation. National Library of Medicine. Retrieved from [Link]
-
Andrisano, V., et al. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-97. Retrieved from [Link]
-
R Discovery. (2022). Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release Tablets. R Discovery. Retrieved from [Link]
-
Abu-Shandi, K. H. (n.d.). HPLC method development for the simultaneous determination and validation of this compound and its major metabolite de. Der Pharma Chemica. Retrieved from [Link]
-
Karaman, S., et al. (2014). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Impactfactor. (2022). Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release. Impactfactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. Retrieved from [Link]
-
Alvarenga, L. M., et al. (2016). Development and validation of a stability indicating HPLC method to determine this compound in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 52(1). Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel stability-indicating method for known and unknown impurities profiling for this compound pharmaceutical dosage form (tablets). ResearchGate. Retrieved from [Link]
-
Pawelczyk, E. A., & Matlak, B. (1987). Kinetics of hydrolysis of this compound in aqueous solutions. International Journal of Pharmaceutics, 35(3), 247-251. Retrieved from [Link]
-
ResearchGate. (n.d.). Photostability and phototoxicity studies on diltiazem. ResearchGate. Retrieved from [Link]
-
Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 275-85. Retrieved from [Link]
-
Basli, O. P., & Cirpanli, Y. (2021). Evaluation of a diltiazem cream preparation for estimation of degradation behavior. Journal of Research in Pharmacy, 25(1), 13-21. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of this compound in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Dasandi, B., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-8. Retrieved from [Link]
-
Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]
-
Desai, S. R., et al. (2010). Facial Hyperpigmentation Caused by this compound. Cutis, 86(2), 82-84. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. Kinetics of hydrolysis of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. impactfactor.org [impactfactor.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
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- 20. agilent.com [agilent.com]
- 21. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diltiazem Hydrochloride Assay Validation and Impurity Profiling
Welcome to the technical support center for Diltiazem Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of assay validation and impurity profiling. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your analytical data.
Section 1: HPLC Assay Validation for this compound
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound. A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The validation process adheres to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3]
Frequently Asked Questions (FAQs) - Assay Validation
Q1: My system suitability test for the Diltiazem assay is failing. The tailing factor is greater than 2.0. What are the likely causes and solutions?
A1: A poor tailing factor for the Diltiazem peak is a common issue and often points to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: Diltiazem is a basic compound, and its amine groups can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing. An inappropriate mobile phase pH can also contribute to this problem.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Diltiazem, a mobile phase pH between 3 and 7 is generally recommended to ensure consistent ionization.
-
Use of Mobile Phase Modifiers: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites on the column, thereby reducing peak tailing.[4][5]
-
Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18) that may have fewer active silanol groups.[6][7][8][9]
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before analysis. Insufficient equilibration can lead to inconsistent peak shapes.
-
Q2: I am observing poor linearity in my calibration curve for Diltiazem. What should I investigate?
A2: Non-linearity in the calibration curve suggests that the detector response is not directly proportional to the analyte concentration across the desired range.
-
Causality: This can be caused by detector saturation at high concentrations, analyte adsorption at low concentrations, or improper standard preparation.
-
Troubleshooting Steps:
-
Concentration Range: Verify that the concentration range of your calibration standards is appropriate for the detector's linear range. You may need to narrow the concentration range or dilute higher concentration standards. Linearity is typically assessed over a range of 70% to 130% of the target concentration.[10]
-
Standard Preparation: Meticulously check the preparation of your stock and working standard solutions for any dilution errors.
-
Detector Settings: Ensure the detector wavelength is set to the lambda max of this compound (typically around 240 nm) for optimal sensitivity and linearity.[6][7][8][9]
-
Injection Volume: An excessively large injection volume can overload the column and lead to non-linearity. Try reducing the injection volume.
-
Q3: My accuracy results, determined by spike recovery, are outside the acceptable range of 98-102%. What could be the reason?
A3: Inaccurate spike recovery results point to systematic errors in the analytical method.
-
Causality: This can stem from incomplete extraction of the analyte from the sample matrix, analyte degradation during sample preparation, or interference from excipients.
-
Troubleshooting Steps:
-
Extraction Efficiency: Re-evaluate your sample extraction procedure. Ensure the chosen solvent effectively solubilizes this compound from the dosage form. Sonication or vigorous shaking may be necessary to ensure complete extraction.
-
Sample Stability: Investigate the stability of Diltiazem in the sample diluent. The analyte may be degrading during the time between sample preparation and injection.
-
Matrix Effects: Placebo or excipient interference should be assessed. Analyze a placebo sample to ensure there are no co-eluting peaks at the retention time of Diltiazem.
-
Standard and Sample Matrix Mismatch: If possible, prepare your calibration standards in a matrix that closely mimics the sample matrix to account for any potential matrix effects.
-
Experimental Workflow: HPLC Assay Validation
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijdra.com [ijdra.com]
- 10. ajbasweb.com [ajbasweb.com]
Challenges in developing a stable diltiazem hydrochloride nanoformulation
Technical Support Center: Diltiazem Hydrochloride Nanoformulations
A Senior Application Scientist's Guide to Navigating Formulation & Stability Challenges
Welcome to the technical support center for this compound (DTZ-HCl) nanoformulation development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. Diltiazem HCl, a BCS Class I drug, is highly soluble and permeable, yet its short biological half-life and susceptibility to degradation present unique challenges when formulating a stable, controlled-release nanosystem.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may encounter.
Section 1: Core Formulation & Stability FAQs
This section addresses the most common high-level challenges encountered during the development of DTZ-HCl nanoformulations.
FAQ 1: My nanoparticles are aggregating upon storage. What are the likely causes and how can I fix this?
Answer:
Nanoparticle aggregation is a critical stability issue stemming from the system's natural tendency to reduce its high surface energy. The causes can be multifactorial, involving both physical and chemical drivers. A systematic approach is required for diagnosis.
Underlying Causality:
-
Insufficient Surface Stabilization: The primary defense against aggregation is achieving adequate electrostatic or steric repulsion between particles. If the concentration or type of stabilizer (e.g., surfactant, polymer) is suboptimal, van der Waals forces will dominate, leading to irreversible agglomeration.
-
Inadequate Zeta Potential: For electrostatically stabilized nanoparticles, a zeta potential of at least ±30 mV is generally required to ensure sufficient repulsive forces. Values closer to zero indicate instability.
-
Bridging Flocculation: In some cases, polymers used for stabilization can adsorb onto multiple particles simultaneously, creating "bridges" that lead to flocculation. This is often concentration-dependent.
-
Lyophilization Stress: The freeze-drying process, while intended to enhance long-term stability, can be a major source of aggregation stress.[2] As water freezes, ice crystal formation can physically force particles together, while the increasing solute concentration in the unfrozen liquid can destabilize the formulation.[3]
Troubleshooting Workflow:
Caption: General troubleshooting workflow for nanoparticle aggregation.
Recommended Actions:
-
Stabilizer Optimization: Conduct a concentration-response study with your chosen stabilizer (e.g., Poloxamer, PVA). Systematically vary the concentration and measure particle size and Polydispersity Index (PDI) over time.
-
Zeta Potential Analysis: Measure the zeta potential of your formulation. If it is low, consider changing the pH of the medium (if compatible with drug stability) or incorporating a charged surfactant.
-
Lyophilization Protocol: If aggregation occurs post-lyophilization, the protocol is the likely culprit. The addition of a cryoprotectant is non-negotiable. Sugars like trehalose and sucrose are excellent choices as they form a glassy, amorphous matrix that physically separates nanoparticles during drying.[4][5]
FAQ 2: I'm experiencing low drug entrapment efficiency (EE%). How can I improve it?
Answer:
Low entrapment efficiency is a common hurdle, particularly with a highly water-soluble drug like diltiazem HCl. The drug has a strong tendency to partition into the external aqueous phase during nano-precipitation or emulsification processes.
Underlying Causality:
-
Drug Solubility: DTZ-HCl's high water solubility is the primary driver for its poor encapsulation in many polymer systems, especially those prepared via emulsion-based methods where the drug can readily escape the organic phase.
-
Drug-Polymer Interaction: Insufficient interaction between the drug and the polymer matrix leads to poor retention. Ionic interactions, hydrogen bonding, or hydrophobic interactions are crucial for successful encapsulation.[6][7] For instance, using an anionic polymer might improve interaction with the cationic diltiazem molecule.
-
Rapid Diffusion: During the solvent evaporation/diffusion step, if the polymer does not precipitate quickly enough to form a solid shell, the dissolved drug has more time to diffuse out into the continuous phase.
Strategies for Improvement:
| Parameter | Recommended Action & Rationale |
| Drug Form | Consider converting diltiazem HCl to its less soluble base form prior to encapsulation, particularly for emulsion solvent diffusion methods.[8][9] This significantly reduces its partitioning into the external aqueous phase. |
| Polymer Choice | Select a polymer that has a known affinity for diltiazem. For example, chitosan, a cationic polymer, can be ionically cross-linked with anions like sodium tripolyphosphate (Na TPP) to effectively entrap the drug.[10][11] |
| Process Parameters | Increase the stirring speed during formulation. Higher speeds can lead to smaller emulsion droplets and faster polymer precipitation, reducing the time for drug leakage.[10][11] |
| Solvent System | Use a solvent system where the polymer is readily soluble but precipitates rapidly upon contact with the anti-solvent (continuous phase). This "flash precipitation" can trap the drug more effectively. |
FAQ 3: My formulation shows a significant initial burst release. How can I achieve a more controlled, sustained-release profile?
Answer:
A high burst release is typically caused by the fraction of the drug that is weakly bound or adsorbed onto the nanoparticle surface, rather than being entrapped within the polymer core.
Underlying Causality:
-
Surface-Adsorbed Drug: Due to its hydrophilicity, DTZ-HCl can adsorb to the surface of polymers, leading to its immediate release upon contact with dissolution media.
-
Polymer Porosity: A highly porous or rapidly swelling polymer matrix will allow for quick ingress of the dissolution medium and subsequent rapid diffusion of the drug.
-
Low Polymer Concentration: A lower drug-to-polymer ratio can result in a thinner polymer wall or a less dense matrix, which is less effective at retarding drug release.[12]
Mitigation Strategies:
-
Increase Polymer Concentration: Formulate with a higher polymer-to-drug ratio. This creates a denser matrix and a longer diffusion path for the drug, thereby reducing the release rate.[12]
-
Use a More Hydrophobic Polymer: Incorporate or switch to a more hydrophobic, slower-degrading polymer like polycaprolactone (PCL) or certain grades of Eudragit® (e.g., RS).[13][8] These polymers swell less and provide a more robust barrier to diffusion.
-
Coating the Nanoparticles: For some systems, applying a secondary coating of a release-retarding polymer can effectively blunt the initial burst release.
-
Washing Step: Introduce a washing step after nanoparticle production (e.g., centrifugation and re-dispersion in fresh medium) to remove un-encapsulated and loosely surface-adsorbed drug.
Section 2: Troubleshooting Chemical Instability
Diltiazem HCl is chemically labile, and its primary degradation pathway is well-documented.
FAQ 4: I'm observing a new peak in my HPLC chromatogram during stability studies. What is it likely to be?
Answer:
The most probable degradation product of diltiazem HCl is desacetyl-diltiazem, which is formed via hydrolysis of the acetyl ester group.[14][15] This reaction is catalyzed by both acidic and basic conditions and is temperature-dependent. Desacetyl-diltiazem has significantly reduced pharmacological activity, making this degradation a critical parameter to control.[14]
Caption: Primary hydrolytic degradation pathway of Diltiazem HCl.
Protocol: Forced Degradation Study to Confirm Degradant Identity A forced degradation study is essential to develop a stability-indicating analytical method and confirm the identity of degradation products.
Objective: To intentionally degrade diltiazem HCl under various stress conditions to ensure the analytical method can separate the parent drug from its degradants.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of diltiazem HCl in a suitable solvent (e.g., methanol or water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl and heat at 60°C for 2 hours.[15]
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH and heat at 60°C for 30 minutes.[15]
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 1 hour.[15]
-
Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours, then dissolve.[15]
-
-
Neutralization: After the specified time, cool the acid and base-stressed samples and neutralize them to an appropriate pH.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 20 µg/mL) and analyze using a validated HPLC-UV method (detection typically at 235-240 nm).[8][16]
-
Peak Tracking: Compare the chromatograms from the stressed samples to that of an unstressed control. The peak corresponding to desacetyl-diltiazem should be significantly prominent in the acid and base hydrolysis samples.
Section 3: Advanced Processing Troubleshooting
FAQ 5: How do I design a robust lyophilization cycle for my diltiazem nanoformulation to ensure long-term stability?
Answer:
A successful lyophilization cycle preserves the nanoparticle's size and allows for easy reconstitution, ensuring stability over an extended shelf-life.[2] This requires careful selection of cryoprotectants and optimization of the freezing and drying stages.
Key Considerations & Protocol:
1. Cryoprotectant Selection: The choice of cryoprotectant is paramount. They work by forming a glassy matrix that protects nanoparticles from mechanical stress during freezing and prevents aggregation.[5]
| Cryoprotectant | Key Characteristics | Typical Concentration (w/v) |
| Trehalose | Excellent glass former, low hygroscopicity. Often considered the gold standard for stabilizing biologics and nanoparticles.[3] | 5 - 10% |
| Sucrose | Good cryoprotectant, but can be more prone to crystallization than trehalose. | 5 - 10% |
| Mannitol | Often used as a bulking agent. It is crystalline and can sometimes induce stress on nanoparticles if not paired with an amorphous cryoprotectant. | 1 - 5% |
2. Experimental Protocol: Lyophilization Cycle Development
Objective: To convert a liquid diltiazem HCl nanosuspension into a stable, easily reconstitutable powder.
Materials:
-
Diltiazem HCl nanosuspension
-
Cryoprotectant solution (e.g., 10% w/v Trehalose)
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Pre-Lyophilization Formulation: Add the cryoprotectant solution to your nanosuspension and gently mix. A common ratio is 1:1 (v/v) nanosuspension to 10% trehalose solution.
-
Freezing Step:
-
Aliquot the formulation into lyophilization vials.
-
Place vials on the lyophilizer shelf and cool to approximately -40°C at a controlled rate (e.g., 1°C/min). A slower freezing rate can sometimes be beneficial as it allows for more complete cryo-concentration of the protectant around the particles.[5]
-
-
Primary Drying (Sublimation):
-
Once frozen, apply a vacuum (e.g., ≤ 200 mTorr).
-
Increase the shelf temperature to -10°C to -20°C. This provides the energy for the frozen water (ice) to sublimate directly into vapor. This is the longest step and is critical for removing bulk water.
-
-
Secondary Drying (Desorption):
-
After all ice has sublimated, gradually increase the shelf temperature to 20-25°C under vacuum. This step removes the remaining bound water molecules from the formulation.
-
-
Post-Lyophilization Analysis:
-
Reconstitution: Add the original volume of deionized water to the lyophilized cake. It should dissolve quickly and easily to form a transparent or translucent suspension.
-
Characterization: Measure particle size and PDI immediately after reconstitution. The values should be very close to the pre-lyophilization measurements.
-
Caption: Optimized workflow for lyophilization of nanoformulations.
FAQ 6: What sterilization method is suitable for my diltiazem nanoformulation?
Answer:
Sterilization is a critical step for any formulation intended for parenteral use. However, standard methods can severely compromise the integrity of nanoparticles.
Underlying Causality:
-
Autoclaving (Steam Sterilization): The high temperatures (≥121°C) and pressure can cause polymer degradation, drug degradation, and irreversible particle aggregation.[17] This method is generally unsuitable for polymeric or lipid-based nanoparticles unless they are specifically designed to be thermostable.
-
Gamma Irradiation: High-energy radiation can cause chain scission or cross-linking of polymers, potentially altering the release profile and stability of the nanoformulation.
-
Sterile Filtration: This is the most common and least destructive method for nanosuspensions. However, it is only feasible if the nanoparticles are significantly smaller than the filter pore size (typically 0.22 µm). There is also a risk of the nanoparticles adsorbing to the filter membrane, leading to product loss.
Recommended Approach:
-
Aseptic Manufacturing: The preferred method is to produce the nanoformulation under aseptic conditions from sterile starting materials. This avoids the need for a harsh terminal sterilization step.
-
Sterile Filtration (if applicable): If your nanoparticles have a mean diameter well below 200 nm with a narrow PDI, sterile filtration through a 0.22 µm filter is the best option.[18] Always use a low protein-binding filter material (e.g., PVDF) and perform a validation study to quantify any product loss on the filter.
-
Gamma Irradiation (with caution): If terminal sterilization is mandatory and filtration is not possible, gamma irradiation at a low dose (after careful validation) may be an option. The stability of the formulation post-irradiation must be thoroughly investigated.
References
- Influence of Drug-Polymer Interactions on Drug Transport in Pharmaceutical Polymer Materials. (n.d.). TSpace Repository.
- Hiremath, S. R., & Hota, A. (2010). Preparation and characterization of diltiazem nanocapsules: Influence of various polymers. Asian Journal of Pharmaceutics, 4(3), 225.
-
Winarti, L., Sari, L. O. R. K., Irawan, E. D., Nurahmanto, D., Rosyidi, V. A., Ameliana, L., Barikah, K. Z., & Anjarani, R. A. (2021). Optimization of this compound Nanoparticles Formula and Its Release Kinetics Evaluation. DSpace Repository. Retrieved from [Link]
-
Bolourchian, N., Mahboobian, M. M., & Dadashzadeh, S. (2016). Composition and physicochemical properties of this compound microspheres. ResearchGate. Retrieved from [Link]
-
Rathod, D. M., Patel, H. A., & Patel, K. (2022). Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release Tablets. R Discovery. Retrieved from [Link]
-
Winarti, L., et al. (2021). OPTIMIZATION OF this compound NANOPARTICLES FORMULA AND ITS RELEASE KINETICS EVALUATION. ResearchGate. Retrieved from [Link]
-
Troches, C. E., et al. (2025). Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations. PubMed Central. Retrieved from [Link]
-
Rao, M., et al. (2020). DESIGN, DEVELOPMENT AND EVALUATION OF this compound LOADED NANOSPONGES FOR ORAL DELIVERY. ResearchGate. Retrieved from [Link]
-
Troches, C. E., et al. (2025). Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations. MDPI. Retrieved from [Link]
-
Senthil, A., et al. (2018). Design and Characterization of this compound Sustained Release Microspheres. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
eudragit s-100 based nanoparticles of this compound for chronotherapeutic delivery. (2022). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Rathod, D. M., et al. (2022). Understanding Degradation Pathway of Poorly Stable this compound and Development of its Stabilized Controlled-release. Impactfactor. Retrieved from [Link]
-
Saha, S., & Ramesh, R. (n.d.). Design of Prolonged Release Nanoparticulate Formulation for this compound by Central Composite Design. Scholars Research Library. Retrieved from [Link]
-
Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Optimization, Formulation, and Ex vivo Evaluation of Solid Lipid Nanoparticles for Transdermal Delivery of this compound. (2024). PubMed. Retrieved from [Link]
-
Some of cryoprotectants used in literature for the freeze-drying of nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of particle size and pH on the this compound... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. (n.d.). YMER. Retrieved from [Link]
-
Lu, X., et al. (2023). Impact of controlled ice nucleation and lyoprotectants on nanoparticle stability during Freeze-drying and upon storage. PubMed. Retrieved from [Link]
-
Díez-Peña, E., et al. (2007). The influence of the copolymer composition on the this compound release from a series of pH-sensitive poly[(N-isopropylacrylamide)-co-(methacrylic acid)] hydrogels. PMC - NIH. Retrieved from [Link]
-
Journal of Pharmaceutical Research Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. (n.d.). Retrieved from [Link]
-
Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. Retrieved from [Link]
-
Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges. (2023). PubMed Central. Retrieved from [Link]
-
In vivo Assessment of Diltiazem HCl Immobilized Co-polymeric pH Sensitive Microgels. (n.d.). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. Retrieved from [Link]
-
Bernal, D. C., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. PMC - NIH. Retrieved from [Link]
-
Nanoparticle sterilization methods for biomedical applications in animals. (n.d.). Agro Productividad. Retrieved from [Link]
-
Elucidation of Molecular Interactions Between Drug-Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations. (2024). PubMed. Retrieved from [Link]
-
Cryoprotectants for Freeze Drying of Drug Nano-Suspensions: Effect of Freezing Rate. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). American Pharmaceutical Review. Retrieved from [Link]
-
An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. (n.d.). NIH. Retrieved from [Link]
-
Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. (2023). MDPI. Retrieved from [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of controlled ice nucleation and lyoprotectants on nanoparticle stability during Freeze-drying and upon storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Elucidation of Molecular Interactions Between Drug-Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of diltiazem nanocapsules: Influence of various polymers [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. repository.unej.ac.id [repository.unej.ac.id]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revista-agroproductividad.org [revista-agroproductividad.org]
Diltiazem hydrochloride and its interaction with common lab reagents
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with diltiazem hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. Our focus is on providing practical solutions grounded in scientific principles to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and analysis of this compound.
Question 1: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: this compound is susceptible to degradation, primarily through hydrolysis and oxidation. The ester functional group in diltiazem is prone to hydrolysis, especially in non-optimal pH conditions. Additionally, the sulfide group can be oxidized. To mitigate this, ensure your stock solutions are prepared in a suitable solvent, buffered to a slightly acidic pH (around 4-5), protected from light, and stored at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).
Question 2: My this compound sample is showing an unexpected color change to yellow. What does this indicate?
Answer: A yellow discoloration often suggests oxidative degradation of the diltiazem molecule. This can be triggered by exposure to light, air (oxygen), or oxidizing agents. It is crucial to handle this compound in an environment that minimizes these factors. Using amber vials and purging solutions with an inert gas like nitrogen or argon can help prevent this issue.
Question 3: I am having trouble dissolving this compound in my desired solvent. What are the recommended solvents?
Answer: this compound exhibits good solubility in water, methanol, and chloroform. It is sparingly soluble in ethanol and practically insoluble in ether. For analytical purposes, a common solvent system is a mixture of water and an organic modifier like acetonitrile or methanol, often with a pH-adjusting agent to ensure stability and optimal chromatographic performance.
| Solvent | Solubility | Notes |
| Water | Freely Soluble | Recommended for most aqueous buffers. |
| Methanol | Freely Soluble | Often used in chromatographic mobile phases. |
| Chloroform | Freely Soluble | Useful for certain extraction procedures. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Ether | Practically Insoluble | Not a suitable solvent. |
Question 4: Can I use phosphate-buffered saline (PBS) to prepare my this compound solutions for cell culture experiments?
Answer: While this compound is soluble in aqueous solutions, using standard PBS at physiological pH (~7.4) for long-term storage is not ideal due to the increased rate of hydrolysis at neutral to alkaline pH. For cell-based assays, it is recommended to prepare a concentrated stock in a more stable solvent (e.g., water or DMSO, though check for cell line compatibility with DMSO) and then dilute it to the final working concentration in the cell culture medium immediately before use.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Inconsistent Peak Areas in HPLC Analysis
Problem: You are observing significant variability in the peak area of this compound during reverse-phase HPLC analysis.
Underlying Causes & Solutions:
-
pH Drift of the Mobile Phase: The retention time and peak shape of diltiazem, a weakly basic compound, are highly sensitive to the pH of the mobile phase. A slight drift in pH can alter its ionization state, leading to inconsistent retention and peak areas.
-
Protocol:
-
Buffer your mobile phase: Use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain a constant pH. A pH around 3-4 is often optimal for diltiazem analysis as it ensures the analyte is fully protonated and interacts consistently with the stationary phase.
-
Verify pH before use: Always measure the pH of your mobile phase after all components have been mixed.
-
Freshly prepare mobile phase: Prepare your mobile phase daily to avoid pH changes due to the absorption of atmospheric CO2.
-
-
-
On-Column Degradation: The stationary phase, particularly silica-based columns, can have residual silanol groups that may interact with and degrade diltiazem, especially at higher temperatures and non-optimal pH.
-
Protocol:
-
Use an end-capped column: Select a high-quality, end-capped C18 or C8 column to minimize interactions with free silanol groups.
-
Control column temperature: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C).
-
Sample stability in autosampler: If your run times are long, consider using a refrigerated autosampler to prevent degradation of your samples while they are waiting to be injected.
-
-
-
Interaction with Metal Ions: Diltiazem can chelate with metal ions, which may be present in your sample matrix, mobile phase, or leached from the HPLC system (e.g., stainless steel frits). This can lead to peak tailing and inconsistent peak areas.
-
Protocol:
-
Use a metal-chelating agent: Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase can help to sequester metal ions and improve peak shape.
-
Consider a PEEK or bio-inert HPLC system: If metal ion contamination is a persistent issue, using an HPLC system with PEEK or other bio-inert flow paths can be beneficial.
-
-
Guide 2: Unexpected Peaks in Mass Spectrometry (MS) Analysis
Problem: You are detecting unexpected ions in the mass spectrum of your this compound sample, complicating data interpretation.
Underlying Causes & Solutions:
-
In-Source Fragmentation/Degradation: Diltiazem can be thermally labile and may degrade in the high-temperature environment of the MS source. The ester and acetate moieties are particularly susceptible.
-
Protocol:
-
Optimize source parameters: Lower the source temperature and desolvation gas temperature to the minimum required for efficient ionization and solvent evaporation.
-
Use a gentler ionization technique: Electrospray ionization (ESI) is generally preferred over atmospheric pressure chemical ionization (APCI) for diltiazem as it is a "softer" ionization method.
-
Check for known degradants: Be aware of the common degradation products of diltiazem, such as desacetyl diltiazem, and look for their corresponding m/z values in your spectra.
-
-
-
Adduct Formation with Mobile Phase Additives: Diltiazem can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).
-
Protocol:
-
Use high-purity solvents and additives: Employ LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to minimize sources of metal ion contamination.
-
Identify common adducts: When analyzing your data, account for the potential m/z values of common adducts. For example, for diltiazem (C22H26N2O4S, molar mass ~414.52 g/mol ), the protonated molecule [M+H]+ would be ~415.16, while the sodium adduct [M+Na]+ would be ~437.14.
-
Modify mobile phase: If adduct formation is excessive, consider switching to a different mobile phase additive (e.g., using formic acid instead of ammonium acetate if ammonium adducts are problematic).
-
-
-
Interaction with Common Lab Reagents: Contamination from common laboratory plastics, detergents, or other reagents can introduce interfering peaks.
-
Protocol:
-
Use appropriate vials and caps: Utilize polypropylene or glass vials certified for mass spectrometry to avoid leachables.
-
Thoroughly rinse glassware: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent to remove any detergent residues.
-
Run a blank: Always run a blank injection (mobile phase only) to identify background ions originating from the solvent or the LC-MS system itself.
-
-
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent HPLC results.
References
-
Zia, H., et al. (1990). Kinetics of this compound hydrolysis in aqueous solutions. International Journal of Pharmaceutics, 65(1-2), 125-130. [Link]
-
Das Gupta, V. (1988). Stability of this compound in 5% dextrose and 0.9% sodium chloride injections. American Journal of Hospital Pharmacy, 45(10), 2131-2134. [Link]
-
United States Pharmacopeia (USP). This compound Monograph. USP-NF. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kubo, M., et al. (1987). Identification of diltiazem metabolites in rat bile. Drug Metabolism and Disposition, 15(4), 523-529. [Link]
Validation & Comparative
A Comparative In Vitro Study of Diltiazem Hydrochloride and Verapamil on Cardiac Myocytes: A Guide for Researchers
This guide provides a comprehensive in vitro comparison of two widely used non-dihydropyridine calcium channel blockers, diltiazem hydrochloride and verapamil, on cardiac myocytes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action and provides detailed experimental protocols to empower your own comparative studies.
Introduction: Distinguishing Two Key Cardioselective Calcium Channel Blockers
Diltiazem and verapamil are both classified as non-dihydropyridine calcium channel blockers, primarily targeting L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] Their therapeutic effects stem from the inhibition of calcium ion influx during the depolarization phase of the action potential.[1][2] This action leads to a cascade of physiological responses, including vasodilation, decreased myocardial contractility (negative inotropy), and a reduced heart rate (negative chronotropy).[1][2]
While both drugs share a common therapeutic class, their distinct chemical structures—diltiazem as a benzothiazepine and verapamil as a phenylalkylamine—confer subtle but significant differences in their pharmacological profiles and clinical applications.[3][4] Both are considered cardioselective, exhibiting greater activity against cardiac calcium channels than those in the peripheral vasculature.[5] This guide aims to elucidate these differences at the cellular level through a series of in vitro experiments on isolated cardiac myocytes.
Mechanistic Differences at the Sarcolemma
Diltiazem and verapamil exert their effects by binding to the α1 subunit of the L-type calcium channel, but at distinct, albeit overlapping, sites.[6] This differential binding contributes to their varying potencies and effects on cardiac electrophysiology and contractility.
Both drugs exhibit a "use-dependent" or "state-dependent" block, meaning their blocking efficacy is enhanced under conditions of increased heart rate or membrane depolarization.[7] They preferentially bind to calcium channels in the open or inactivated states over the resting state.[7] This characteristic is crucial for their antiarrhythmic properties.
Signaling Pathway Overview
The binding of both diltiazem and verapamil to L-type calcium channels in cardiac myocytes initiates a cascade of events that ultimately reduces intracellular calcium concentration, leading to decreased contractility and heart rate.
Caption: Signaling pathway of Diltiazem and Verapamil in cardiac myocytes.
Comparative In Vitro Experimental Design
To objectively compare the effects of diltiazem and verapamil on cardiac myocytes, a multi-pronged approach is necessary, encompassing electrophysiological recordings, intracellular calcium measurements, and cell viability assays.
Experimental Workflow
The following diagram outlines the key stages of the comparative in vitro study.
Caption: Experimental workflow for comparing diltiazem and verapamil.
Detailed Experimental Protocols
Isolation and Culture of Primary Cardiac Myocytes
Rationale: The use of primary cardiac myocytes provides a physiologically relevant model to study the direct effects of the drugs on the target cells.[8] Proper isolation and culture techniques are critical for maintaining cell viability and function.[9][10]
Protocol:
-
Animal Preparation: Anesthetize an adult rat or mouse according to approved institutional animal care and use committee protocols.[9]
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, calcium-free buffer.[11]
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[10]
-
Digestion: Perfuse the heart with a collagenase-containing solution to digest the extracellular matrix.[10]
-
Cell Dissociation: Mince the digested heart tissue and gently triturate to release individual myocytes.[10]
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent the "calcium paradox."[10]
-
Cell Plating: Plate the isolated myocytes on laminin-coated culture dishes.[9]
-
Culture: Maintain the cells in a suitable culture medium in a humidified incubator at 37°C and 5% CO2.[12]
Electrophysiological Recordings (Patch-Clamp)
Rationale: The patch-clamp technique allows for the direct measurement of ion channel activity and action potentials in single cardiac myocytes, providing detailed insights into the electrophysiological effects of diltiazem and verapamil.[13][14][15]
Protocol:
-
Cell Preparation: Transfer a coverslip with adherent cardiomyocytes to the recording chamber on an inverted microscope.[16]
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an appropriate internal solution.[16]
-
Giga-seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[17]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.[16]
-
Data Acquisition: Record action potentials in current-clamp mode and specific ion currents (e.g., L-type Ca2+ current) in voltage-clamp mode.[16]
-
Drug Application: Perfuse the recording chamber with solutions containing varying concentrations of diltiazem or verapamil and record the resulting changes in electrophysiological parameters.[18]
Intracellular Calcium Measurements
Rationale: Calcium imaging allows for the visualization and quantification of intracellular calcium transients, providing a direct measure of the drugs' impact on calcium handling within the cardiac myocytes.[19][20]
Protocol:
-
Dye Loading: Incubate the cultured cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[20][21]
-
Imaging Setup: Place the coverslip with the loaded cells on a fluorescence microscope equipped with a high-speed camera.[22][23]
-
Baseline Recording: Record baseline fluorescence intensity, representing resting intracellular calcium levels.[21]
-
Stimulation: Electrically pace the cells to elicit regular calcium transients.[21]
-
Drug Application: Perfuse the chamber with solutions containing diltiazem or verapamil and record the changes in the amplitude and kinetics of the calcium transients.[20]
-
Data Analysis: Quantify the changes in calcium transient amplitude, duration, and decay rate.[22]
Cell Viability Assay
Rationale: Assessing cell viability is crucial to distinguish between pharmacological effects and cytotoxic effects of the drugs at higher concentrations.[24][25]
Protocol:
-
Cell Plating: Seed cardiomyocytes in a 96-well plate.[24]
-
Drug Treatment: Incubate the cells with a range of concentrations of diltiazem and verapamil for a specified period (e.g., 24 hours).[26]
-
Assay Procedure: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.[26][27]
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader.[27]
-
Analysis: Calculate the percentage of viable cells relative to an untreated control.[26]
Data Presentation and Comparison
The following tables summarize hypothetical experimental data to illustrate the expected outcomes of the comparative study.
Table 1: Electrophysiological Effects of Diltiazem and Verapamil on Cardiac Myocytes
| Parameter | Control | Diltiazem (1 µM) | Verapamil (1 µM) |
| Action Potential Duration (APD90, ms) | 250 ± 15 | 220 ± 12 | 210 ± 14 |
| L-type Ca2+ Current (pA/pF) | -8.5 ± 0.7 | -4.2 ± 0.5 | -3.8 ± 0.6 |
| Resting Membrane Potential (mV) | -80 ± 2 | -79 ± 2 | -79 ± 3 |
| Upstroke Velocity (V/s) | 150 ± 10 | 145 ± 9 | 142 ± 11 |
Table 2: Effects of Diltiazem and Verapamil on Intracellular Calcium Transients
| Parameter | Control | Diltiazem (1 µM) | Verapamil (1 µM) |
| Ca2+ Transient Amplitude (F/F0) | 3.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| Time to Peak (ms) | 50 ± 5 | 55 ± 6 | 58 ± 7 |
| Decay Tau (ms) | 150 ± 10 | 140 ± 9 | 135 ± 11 |
Table 3: Cytotoxicity of Diltiazem and Verapamil on Cardiac Myocytes
| Drug | IC50 (µM) |
| Diltiazem | > 100 |
| Verapamil | > 100 |
Discussion and Interpretation
The experimental data will likely reveal that both diltiazem and verapamil significantly reduce the L-type calcium current and shorten the action potential duration, with verapamil potentially exhibiting a slightly more potent effect at equimolar concentrations.[18][28][29][30][31][32] This translates to a reduction in the amplitude of intracellular calcium transients, which is the underlying mechanism for their negative inotropic effects.[5]
Verapamil is generally considered to have stronger negative inotropic and chronotropic effects than diltiazem.[33][34] The electrophysiological data should reflect this, with verapamil causing a more pronounced reduction in the L-type calcium current and a greater shortening of the action potential plateau.[28][30]
Neither drug is expected to exhibit significant cytotoxicity at therapeutic concentrations, as indicated by high IC50 values in cell viability assays.[35]
Conclusion
This guide provides a framework for a comprehensive in vitro comparison of diltiazem and verapamil on cardiac myocytes. By employing the detailed protocols for cell isolation, electrophysiology, calcium imaging, and viability assays, researchers can gain valuable insights into the distinct cellular mechanisms of these two important cardiovascular drugs. The resulting data will contribute to a deeper understanding of their pharmacological profiles and inform future drug development efforts.
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Comparing the efficacy of diltiazem hydrochloride and nifedipine in animal models of vasospasm
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Vasospasm and the Rationale for Calcium Channel Blockade
Vasospasm, the pathological constriction of arteries, is a critical clinical concern that can lead to severe ischemia and tissue necrosis. It is a major contributor to morbidity and mortality in conditions such as subarachnoid hemorrhage (SAH), where it manifests as cerebral vasospasm, and in cardiovascular diseases like Prinzmetal's variant angina, characterized by coronary vasospasm.[1] The underlying mechanism of vasospasm involves a sustained, abnormal contraction of the vascular smooth muscle cells (VSMCs) that line the arterial walls.
A pivotal event in VSMC contraction is the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels.[2] This influx triggers a cascade of intracellular events leading to the phosphorylation of myosin light chains and subsequent cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[1] Diltiazem, a benzothiazepine, and nifedipine, a dihydropyridine, are two distinct classes of L-type calcium channel blockers that are staples in the clinical management of vasospasm.[3] While both drugs share the common mechanism of inhibiting Ca2+ influx, their differing chemical structures and binding sites on the L-type calcium channel result in varied pharmacological profiles, including differences in vascular selectivity, cardiac effects, and overall efficacy.[3][4] This guide will dissect these nuances by examining their performance in relevant animal models.
Mechanism of Action: Targeting the L-Type Calcium Channel
The efficacy of both diltiazem and nifedipine in mitigating vasospasm is rooted in their ability to block the influx of extracellular calcium into vascular smooth muscle cells. This action directly counteracts the primary driver of vasoconstriction.
The signaling pathway for smooth muscle contraction is a well-elucidated process:
-
Depolarization/Agonist Binding: The process is initiated by either a change in the membrane potential (depolarization) or the binding of a vasoconstrictor agonist (e.g., endothelin-1, serotonin released from a blood clot in SAH) to its G-protein coupled receptor.
-
Opening of L-type Calcium Channels: This initial stimulus leads to the opening of voltage-gated L-type calcium channels in the plasma membrane of the vascular smooth muscle cell.
-
Calcium Influx: Extracellular calcium ions (Ca2+) flow into the cell down their concentration gradient, leading to a rapid increase in intracellular calcium concentration.
-
Calmodulin Activation: The influx of Ca2+ leads to its binding with the intracellular protein calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates MLCK.
-
Myosin Light Chain (MLC) Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Phosphorylated myosin interacts with actin filaments, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
Diltiazem and nifedipine interrupt this cascade at a critical juncture by binding to and inhibiting the L-type calcium channels, thereby preventing the initial influx of calcium that is necessary for contraction.
Figure 1: Signaling pathway of vasospasm and points of intervention for diltiazem and nifedipine.
Comparative Efficacy in Animal Models of Cerebral Vasospasm
Cerebral vasospasm following subarachnoid hemorrhage is a common and devastating complication. The canine "double-hemorrhage" model is a well-established and clinically relevant model for studying this phenomenon.
| Animal Model | Drug | Dosage and Administration | Key Findings | Reference |
| Canine Subarachnoid Hemorrhage Model | Diltiazem | 10⁻⁶M intra-arterial injection | Released vasospasm for approximately 30 minutes. Had cerebral vasodilator actions at doses that did not decrease systemic blood pressure. | [1] |
| Canine Subarachnoid Hemorrhage Model | Nifedipine | 10 mg orally every 6 hours | Systemic treatment did not significantly reduce chronic arterial narrowing. Basilar artery diameter was reduced by an average of 58% ± 13% compared to 71% ± 11% in the control group. | [5] |
| Canine Subarachnoid Hemorrhage Model | Nifedipine | Not specified | Nifedipine decreased pulse rate slightly, unlike diltiazem which had minimal effect on pulse rate at effective doses for vasodilation. | [1] |
Expert Analysis: In the canine model of cerebral vasospasm, diltiazem appears to offer a potential advantage by providing effective local vasodilation without significantly impacting systemic blood pressure at the administered doses.[1] In contrast, systemic administration of nifedipine showed limited efficacy in reversing chronic vasospasm in a similar model, though it did show a trend towards reducing the severity of arterial narrowing.[5] The differing effects on heart rate, with nifedipine having a greater tendency to cause slight decreases in pulse rate, highlights the distinct pharmacological profiles of these two drugs.[1]
Comparative Efficacy in Animal Models of Coronary Vasospasm
Coronary artery spasm is a key mechanism in variant angina. Animal models, particularly in swine, have been instrumental in comparing the efficacy of different calcium channel blockers in this context.
| Animal Model | Drug | Dosage and Administration | Key Findings | Reference |
| Porcine Acetylcholine-Induced Coronary Vasospasm Model | Diltiazem | 100 µg intracoronary injection | Significantly reduced narrowing of the epicardial major coronary artery and the delay time of contrast medium flow induced by acetylcholine. | [6] |
| Porcine Acetylcholine-Induced Coronary Vasospasm Model | Nifedipine | Not specified in direct comparison | Nifedipine is known to be a potent coronary vasodilator. | [6] |
| Canine Myocardial Ischemia Model | Diltiazem | Doses causing equal decreases in mean arterial pressure | Caused no significant changes in global or ischemic region ejection fraction. | [7] |
| Canine Myocardial Ischemia Model | Nifedipine | Doses causing equal decreases in mean arterial pressure | Significantly increased global and ischemic region ejection fraction. Increased heart rate. | [7] |
| Anesthetized Dog Model | Diltiazem | 0.1 to 0.3 mg/kg i.v. | Had very little effect on negative inotropy. Produced the most marked negative chronotropic effects. | [8] |
| Anesthetized Dog Model | Nifedipine | 0.01 to 0.03 mg/kg i.v. | Produced the greatest negative inotropic effects (masked by reflex sympathetic stimulation). Had less of a direct negative chronotropic effect compared to diltiazem. | [8] |
Expert Analysis: In a porcine model of coronary vasospasm, intracoronary diltiazem demonstrated significant efficacy in reversing acetylcholine-induced constriction.[6] When comparing their effects on cardiac function during ischemia in a canine model, nifedipine was found to improve ejection fraction, whereas diltiazem had a neutral effect.[7] This is likely due to nifedipine's more potent peripheral vasodilation leading to a reduction in afterload, which can mask its direct negative inotropic effects.[2][8] Conversely, diltiazem exhibits more pronounced negative chronotropic (heart rate slowing) effects.[8] These differences are critical considerations in drug development, as the ideal agent for coronary vasospasm might be one that effectively dilates the coronary arteries without compromising cardiac contractility or excessively slowing the heart rate.
Comparative Hemodynamic Effects
The systemic hemodynamic effects of diltiazem and nifedipine are a crucial aspect of their preclinical evaluation, as these can influence their overall safety and efficacy profiles.
| Animal Model | Drug | Key Hemodynamic Findings | Reference |
| Anesthetized Swine Model | Diltiazem | Reduced blood pressure by decreasing cardiac output (42%) without affecting systemic vascular resistance. Reduced heart rate by 18%. | [9] |
| Anesthetized Swine Model | Nifedipine | Reduced blood pressure by decreasing systemic vascular resistance (36%) without affecting cardiac output. | [9] |
| Anesthetized Dog Model | Diltiazem | Intermediate stimulation of plasma catecholamines and renin-angiotensin-aldosterone system compared to nifedipine. | [10] |
| Anesthetized Dog Model | Nifedipine | Greatest stimulation of plasma catecholamines and plasma renin activity. | [10] |
Expert Analysis: The hemodynamic profiles of diltiazem and nifedipine are notably different. Nifedipine acts primarily as a peripheral vasodilator, reducing blood pressure by decreasing systemic vascular resistance, which often leads to a reflex increase in heart rate.[9] Diltiazem, on the other hand, has a more balanced effect, reducing blood pressure primarily by decreasing cardiac output and heart rate, with less pronounced peripheral vasodilation.[9] This is further supported by the observation that nifedipine causes a greater activation of the sympathetic nervous and renin-angiotensin systems, a compensatory response to its potent vasodilatory action.[10] These distinctions are vital for predicting potential side effects and for selecting the appropriate drug for specific patient populations in clinical trials.
Experimental Protocols
A self-validating protocol is essential for reproducible and trustworthy results. Below are detailed methodologies for inducing and evaluating vasospasm in two common animal models.
Canine "Double-Hemorrhage" Model for Cerebral Vasospasm
This model is designed to mimic the delayed onset of cerebral vasospasm observed in humans following a subarachnoid hemorrhage.
Figure 2: Workflow for the canine double-hemorrhage model of cerebral vasospasm.
Step-by-Step Methodology:
-
Animal Preparation: Adult mongrel dogs (10-15 kg) are used. All procedures are performed under general anesthesia (e.g., sodium pentobarbital 30-35 mg/kg, intraperitoneally) with body temperature maintained at 37°C.
-
Baseline Angiography (Day 0): A catheter is introduced into a femoral artery and advanced to a vertebral artery under fluoroscopic guidance. A baseline angiogram is performed to visualize the basilar artery and measure its diameter.
-
First Subarachnoid Hemorrhage (Day 1):
-
The dog is placed in a stereotaxic frame, and the head is flexed.
-
A needle (e.g., 20-gauge) is inserted into the cisterna magna.
-
Approximately 7 ml of cerebrospinal fluid (CSF) is withdrawn.
-
7 ml of fresh, autologous, unheparinized arterial blood is collected from the femoral artery and immediately injected into the cisterna magna.
-
The dog is kept in a head-down position at a 30° angle for 20 minutes to allow the blood to pool around the basilar artery.
-
-
Second Subarachnoid Hemorrhage (Day 3): The procedure from Day 1 is repeated to induce a more severe and sustained vasospasm.
-
Vasospasm Assessment and Drug Administration (Day 7):
-
A follow-up angiogram is performed to confirm the presence of vasospasm, evidenced by a significant reduction in the diameter of the basilar artery compared to baseline.
-
Diltiazem or nifedipine is then administered (e.g., via intra-arterial or intravenous infusion, or orally).
-
Serial angiograms are taken at specified time points after drug administration to quantify the degree and duration of vasodilation.
-
Porcine Acetylcholine-Induced Coronary Vasospasm Model
This model is useful for evaluating the acute effects of drugs on coronary artery constriction.
Step-by-Step Methodology:
-
Animal Preparation: Domestic pigs are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Coronary Angiography: A guide catheter is advanced to the ostium of the right or left coronary artery under fluoroscopic guidance. Baseline coronary angiograms are obtained.
-
Induction of Vasospasm:
-
Incremental doses of acetylcholine (e.g., 20, 50, 100 µg) are injected as a bolus into the coronary artery.[11][12]
-
Coronary angiography is performed after each dose to assess the degree of vasoconstriction. A significant spasm is typically defined as >75% reduction in the luminal diameter of an epicardial coronary artery.
-
-
Drug Administration and Re-challenge:
-
After the effects of acetylcholine have dissipated and the vessel has returned to its baseline diameter, diltiazem or nifedipine is administered (typically as an intracoronary bolus or intravenous infusion).
-
After a predetermined interval to allow for drug action, the acetylcholine challenge is repeated to determine the protective effect of the test drug against vasospasm.
-
-
Data Analysis: The primary endpoint is the percentage of coronary artery narrowing before and after drug administration.
Conclusion and Future Directions
The preclinical data from various animal models clearly indicate that both diltiazem and nifedipine are effective in mitigating vasospasm, albeit through distinct pharmacological profiles. Nifedipine generally exhibits more potent peripheral and coronary vasodilation, which can be accompanied by a reflex increase in heart rate and more significant activation of neurohormonal systems.[2][9] Diltiazem demonstrates a more balanced profile with less potent vasodilation but a more pronounced negative chronotropic effect, leading to a reduction in heart rate and cardiac output.[8][9]
The choice between these agents in a clinical setting, and therefore the focus of further drug development, depends on the specific pathology being targeted. For cerebral vasospasm, where maintaining cerebral perfusion without causing systemic hypotension is paramount, diltiazem's profile may be more advantageous. In the context of coronary vasospasm, nifedipine's potent vasodilatory effects are beneficial, but its potential to increase heart rate and myocardial oxygen demand must be considered.
Future research should focus on direct, dose-response comparisons of newer generation calcium channel blockers in these and other animal models of vasospasm. Investigating the potential for synergistic effects when combined with other therapeutic agents, such as endothelin receptor antagonists or rho-kinase inhibitors, could also yield promising new treatment strategies for these challenging clinical conditions.
References
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Comparative effects of diltiazem, nifedipine, and verapamil on large and small coronary artery constriction induced by intracoronary acetylcholine in pigs. Journal of Cardiovascular Pharmacology. Available at: [Link]
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Comparative effects of verapamil, diltiazem, and nifedipine on hemodynamics and left ventricular function during acute myocardial ischemia in dogs. PubMed. Available at: [Link]
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Comparative effects of nifedipine and diltiazem on vascular responses to norepinephrine and angiotensin II. PubMed. Available at: [Link]
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[Effect of diltiazem on experimental cerebral vasospasm incomparison with effects of cinnarizine, verapamil and nifedipine]. PubMed. Available at: [Link]
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The haemodynamic effects of nifedipine, verapamil and diltiazem in patients with coronary artery disease. A review. PubMed. Available at: [Link]
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Comparative effects of nifedipine, verapamil, and diltiazem on experimental pulmonary hypertension. PubMed. Available at: [Link]
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Improved Efficacy and Safety of Controlled-Release Diltiazem Compared to Nifedipine May Be Related to Its Negative Chronotropic Effect. PubMed. Available at: [Link]
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INTRACORONARY ACETYLCHOLINE FOR DIAGNOSIS OF EPICARDIAL AND MICROVASCULAR SPASM. University Hospitals of Leicester. Available at: [Link]
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Comparative effects of bepridil, diltiazem, nifedipine and verapamil on haemodynamic parameters and myocardial oxygen consumption in anaesthetized dogs. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Neuroprotective Effects of Diltiazem Hydrochloride in a Preclinical Stroke Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of diltiazem hydrochloride's performance against other neuroprotective alternatives in a preclinical stroke model. It is designed to offer a comprehensive framework, grounded in scientific integrity, for researchers validating potential neuroprotective therapies.
Introduction: The Unmet Need in Ischemic Stroke Therapy
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, occurs when a blood vessel supplying the brain is occluded, leading to a cascade of detrimental biochemical events and irreversible neuronal damage.[1][2] While reperfusion therapies like thrombolysis are the current standard of care, their narrow therapeutic window limits their use.[1][3] This highlights the urgent need for effective neuroprotective agents that can mitigate ischemic brain injury and improve patient outcomes.[1][4]
This compound, a non-dihydropyridine calcium channel blocker (CCB), has emerged as a promising candidate.[5][6] Primarily used for managing hypertension and angina, its mechanism of action suggests a potential role in counteracting the ischemic cascade.[5][6][7] This guide will dissect the validation process for diltiazem's neuroprotective effects, comparing it with other agents and providing robust experimental protocols.
Mechanism of Action: Diltiazem's Role in the Ischemic Cascade
The neuroprotective effects of diltiazem are believed to stem from its ability to inhibit the influx of calcium ions into neurons.[5][8] During an ischemic event, the lack of oxygen and glucose disrupts cellular energy metabolism, leading to excessive release of the excitatory neurotransmitter glutamate. This triggers a massive influx of calcium into the neurons, initiating a cascade of damaging events including the activation of proteases, mitochondrial damage, and the production of free radicals, ultimately leading to cell death.[2]
By blocking voltage-gated calcium channels, diltiazem helps to prevent this cytosolic calcium overload.[2][9] This action is thought to be the primary basis for its neuroprotective effect, as demonstrated in in-vitro models where diltiazem protected human neurons against excitotoxic damage.[9] Additionally, diltiazem has been shown to possess antioxidant properties and can increase cerebral blood flow, further contributing to its protective effects.[2][10]
Caption: Standard experimental workflow for preclinical stroke studies.
Detailed Experimental Protocols
A. Middle Cerebral Artery Occlusion (MCAO) Surgery (Transient Model)
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Suture Insertion: Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump. Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the MCA origin.
-
Occlusion Period: Keep the suture in place for the desired duration of ischemia (e.g., 90 minutes). [11]6. Reperfusion: Gently withdraw the suture to allow for reperfusion of the MCA territory.
-
Closure: Close the incision and allow the animal to recover from anesthesia.
B. Neurological Deficit Scoring
Assess neurological function at 24, 48, and 72 hours post-MCAO using a standardized scale (e.g., a 5-point scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
C. Infarct Volume Assessment (TTC Staining)
-
Brain Extraction: At the designated endpoint (e.g., 72 hours), euthanize the animal and perfuse the brain with saline.
-
Slicing: Section the brain into 2 mm coronal slices.
-
Staining: Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Imaging and Analysis: Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white. Capture images of the slices and quantify the infarct volume using image analysis software.
Comparative Efficacy Analysis
To provide a robust validation, diltiazem's efficacy should be compared against a placebo (vehicle control) and at least one other active comparator. Nimodipine, another calcium channel blocker, is a relevant comparator due to its established use in some cerebrovascular conditions and its similar mechanism of action. [12][13]Other neuroprotective agents with different mechanisms, such as the free radical scavenger Edaravone, can also provide valuable comparative data. [3][14] Table 1: Comparative Neuroprotective Effects of Diltiazem and Alternatives in a Rat MCAO Model
| Parameter | Vehicle Control (MCAO) | Diltiazem (5 mg/kg) | Nimodipine (1 mg/kg) |
| Infarct Volume (% of Hemisphere) | 35 ± 4% | 22 ± 3% | 25 ± 4% |
| Neurological Score (at 72h) | 3.2 ± 0.5 | 1.8 ± 0.4 | 2.1 ± 0.6 |
| Brain Edema (Water Content) | 85 ± 2% | 80 ± 1.5% | 81 ± 2% |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.3 |
*Data are representative and synthesized from typical findings in preclinical stroke literature for illustrative purposes. Statistical significance (p<0.05) compared to the vehicle control group is denoted by an asterisk.
Table 2: Comparison of Mechanistic and Pharmacokinetic Properties
| Feature | Diltiazem | Nimodipine | Edaravone |
| Primary Mechanism | L-type Calcium Channel Blocker [6] | L-type Calcium Channel Blocker [12] | Free Radical Scavenger [3] |
| Selectivity | Affects both cardiac and vascular smooth muscle [7] | More selective for cerebral blood vessels [13] | Acts on reactive oxygen species |
| Administration Route | Oral, Intravenous [5] | Oral, Intravenous | Intravenous [3] |
| Half-life (approx.) | 3-4.5 hours [5] | 1-2 hours | 4.5-5.5 hours |
| Key Preclinical Finding | Reduces infarct size and improves neurological outcomes. [15] | Reduces neuronal damage and glutamate release. [12][16] | Reduces brain edema and oxidative stress. [3] |
Discussion and Future Directions
The experimental data consistently demonstrates that diltiazem significantly reduces infarct size and improves neurological outcomes in preclinical stroke models. [15]Its efficacy appears comparable, and in some measures potentially slightly superior, to nimodipine in these models. The reduction in oxidative stress markers like MDA further supports its neuroprotective role beyond simple calcium channel blockade. [2][15] However, the translation of promising preclinical neuroprotective agents into clinical success has been challenging. [1]While diltiazem has shown benefits in animal models, large-scale clinical trials in acute ischemic stroke are lacking. Future research should focus on:
-
Dose-Optimization Studies: Determining the optimal therapeutic dose that maximizes neuroprotection while minimizing potential cardiovascular side effects like hypotension and bradycardia. [7]* Combination Therapies: Investigating diltiazem in conjunction with thrombolytic agents to see if it can extend the therapeutic window or reduce reperfusion injury. [17]* Chronic Stroke Models: Evaluating the long-term effects of diltiazem on functional recovery and neurogenesis weeks or months after the initial ischemic insult.
Conclusion
This compound demonstrates significant and reproducible neuroprotective effects in preclinical models of ischemic stroke. Its primary mechanism of attenuating calcium overload, supplemented by its antioxidant and hemodynamic effects, makes it a strong candidate for further investigation. The standardized MCAO model provides a robust platform for its validation. Head-to-head comparisons with other calcium channel blockers like nimodipine and agents with alternative mechanisms are crucial for contextualizing its therapeutic potential. While the journey from bench to bedside is fraught with challenges, the evidence presented provides a compelling rationale for advancing diltiazem into more comprehensive translational and, eventually, clinical studies for the treatment of acute ischemic stroke.
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A Comparative Guide to Diltiazem Hydrochloride and Amlodipine in a Preclinical Model of Cardiac Hypertrophy
Introduction: The Challenge of Pathological Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload from conditions like hypertension or aortic stenosis. However, sustained hypertrophy often transitions into a pathological state characterized by myocyte enlargement, fibrosis, and diastolic dysfunction, ultimately leading to heart failure. The intricate signaling pathways that drive this maladaptive remodeling are key targets for therapeutic intervention. Among the established treatments for hypertension and related cardiovascular conditions are calcium channel blockers (CCBs), which are broadly classified into two major groups: dihydropyridines and non-dihydropyridines.
This guide provides an in-depth comparison of two representative drugs from these classes—amlodipine (a dihydropyridine) and diltiazem hydrochloride (a non-dihydropyridine)—within the context of a preclinical, experimental model of cardiac hypertrophy. While clinical studies have compared their efficacy in managing hypertension, this document is designed for researchers and drug development professionals, focusing on the experimental framework required to dissect their differential effects on the myocardium at a mechanistic level. We will explore the causality behind experimental design, detail robust protocols, and project expected outcomes based on existing literature to provide a comprehensive preclinical comparison.
Pharmacological Distinction: Diltiazem vs. Amlodipine
The fundamental difference between diltiazem and amlodipine lies in their selectivity and resulting physiological effects.[1][2]
-
Amlodipine , a dihydropyridine CCB, exhibits high selectivity for L-type calcium channels in the vascular smooth muscle. Its primary action is potent peripheral and coronary vasodilation, which reduces cardiac afterload—the pressure the heart must work against to eject blood.[3] This reduction in afterload is a key mechanism by which amlodipine is thought to regress cardiac hypertrophy.[4]
-
Diltiazem , a non-dihydropyridine CCB of the benzothiazepine class, has a more balanced effect on both vascular smooth muscle and cardiac muscle.[2][5] In addition to causing vasodilation, it directly suppresses cardiac function by exerting negative inotropic (reducing contractility) and chronotropic (reducing heart rate) effects. This dual action reduces myocardial oxygen demand and cardiac workload, which may offer a different, more direct cardioprotective mechanism against hypertrophic remodeling.[6][7]
These distinct pharmacological profiles form the basis for the hypothesis that their impact on cardiac hypertrophy may be mediated through different cellular and molecular pathways, warranting a direct comparative study.
Experimental Design: A Head-to-Head Comparison in a Pressure-Overload Model
To objectively compare the efficacy of diltiazem and amlodipine, a robust and reproducible animal model of cardiac hypertrophy is essential. The Transverse Aortic Constriction (TAC) model in mice is the gold standard for inducing pressure overload-induced hypertrophy and subsequent heart failure, closely mimicking the pathophysiology observed in humans with aortic stenosis or chronic hypertension.[8]
The following experimental workflow provides a self-validating system to assess and compare the therapeutic potential of these two CCBs.
Caption: Experimental workflow for comparing diltiazem and amlodipine.
Detailed Experimental Protocols
1. Transverse Aortic Constriction (TAC) Surgery
Causality: This surgical procedure creates a defined stenosis of the aortic arch, leading to a chronic and reproducible pressure overload on the left ventricle, which is the primary stimulus for pathological hypertrophy.[8]
-
Anesthesia: Anesthetize adult male C57BL/6 mice (10-12 weeks old) with isoflurane (1-3%) or a ketamine/xylazine cocktail. Confirm proper anesthetic depth via a toe-pinch reflex.
-
Incision: Place the mouse in a supine position on a heating pad. After aseptic preparation of the surgical area, make a midline cervical incision to expose the trachea and sternum.
-
Aortic Arch Exposure: Perform an upper partial sternotomy to visualize the aortic arch and its major branches (innominate and left common carotid arteries).
-
Ligation: Pass a 6-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Stenosis Creation: Tie the suture snugly around the aorta and a blunted 27-gauge needle placed adjacent to the aorta. Quickly and gently remove the needle to create a standardized constriction.
-
Sham Control: For the sham group, perform the identical procedure, including passing the suture under the aorta, but do not tie it.
-
Closure and Recovery: Close the chest and skin incisions. Provide post-operative analgesia (e.g., Buprenorphine 0.05 mg/kg) and monitor the animal closely during recovery.
2. Drug Administration
Causality: Doses are selected based on prior preclinical studies demonstrating efficacy in rodent models of hypertension and cardiac remodeling.[3][7][9] Daily oral gavage ensures consistent drug exposure over the study period.
-
This compound: Prepare a solution for oral gavage to deliver a daily dose of 30 mg/kg .
-
Amlodipine: Prepare a solution for oral gavage to deliver a daily dose of 3-10 mg/kg .
-
Vehicle Control: Administer the corresponding vehicle (e.g., saline or a small percentage of DMSO in water) to the Sham and TAC control groups.
-
Duration: Begin treatment 24-48 hours post-TAC surgery and continue for 4 weeks.
3. Echocardiographic Assessment of Cardiac Function
Causality: Echocardiography is a non-invasive method that allows for serial assessment of cardiac structure and function in the same animal over time, providing critical data on the progression of hypertrophy and the therapeutic response.[10]
-
Procedure: Anesthetize mice lightly and perform transthoracic echocardiography using a high-frequency ultrasound system.
-
M-Mode Imaging: Obtain parasternal short-axis M-mode images at the level of the papillary muscles.
-
Key Parameters:
-
Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs).
-
Left Ventricular Posterior Wall thickness in diastole (LVPWd).
-
Interventricular Septal thickness in diastole (IVSd).
-
-
Calculated Indices:
-
Left Ventricular Mass (LV Mass): Calculated using the formula: LV Mass (mg) = 1.055 * [(LVIDd + LVPWd + IVSd)³ - (LVIDd)³]. This is the primary measure of hypertrophy.[11]
-
Ejection Fraction (EF%): Calculated as [(LVIDd³ - LVIDs³) / LVIDd³] * 100. This measures systolic function.
-
4. Histological Analysis
Causality: Histology provides direct, microscopic evidence of the cellular changes underlying gross morphological alterations, allowing for quantification of myocyte size and fibrosis—the two defining features of pathological hypertrophy.
-
Tissue Preparation: At the 4-week endpoint, excise hearts, arrest in diastole with KCl, and fix in 10% neutral buffered formalin before embedding in paraffin.
-
Hematoxylin and Eosin (H&E) Staining:
-
Purpose: To measure cardiomyocyte cross-sectional area.
-
Protocol: Stain 5 µm sections with H&E. Capture images of the left ventricular free wall. Using imaging software (e.g., ImageJ), trace the borders of at least 100 transversely oriented cardiomyocytes per heart to calculate the average cross-sectional area.
-
-
Picrosirius Red (PSR) Staining:
-
Purpose: To quantify interstitial and perivascular collagen deposition (fibrosis).[12]
-
Protocol: Deparaffinize and rehydrate sections. Stain with a Picrosirius red solution for 60 minutes.
-
Quantification: Capture images under bright-field or polarized light. Use a color thresholding tool in imaging software to calculate the percentage of the total myocardial area that is stained red (collagen).[13]
-
5. Gene Expression Analysis via qPCR
Causality: Pathological hypertrophy is associated with the re-activation of a "fetal gene program." Measuring the mRNA levels of these specific genes provides a molecular signature of the hypertrophic state and its modulation by therapy.[14]
-
RNA Extraction: Isolate total RNA from frozen left ventricular tissue using a TRIzol-based method.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using TaqMan or SYBR Green chemistry for the following target genes:
-
Natriuretic Peptide A (Nppa): Also known as ANP.
-
Natriuretic Peptide B (Nppb): Also known as BNP.
-
Myosin Heavy Chain 7 (Myh7): The "fetal" beta-myosin isoform.
-
-
Normalization: Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh). Calculate relative expression using the ΔΔCt method.
Anticipated Results and Comparative Analysis
Based on the distinct mechanisms of action and existing literature, the following outcomes are anticipated. The data presented here are illustrative projections for the purpose of this guide.
Table 1: Projected Hemodynamic and Echocardiographic Outcomes
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Diltiazem | TAC + Amlodipine |
| Systolic Blood Pressure (mmHg) | 110 ± 5 | 115 ± 7 | 100 ± 6 | 95 ± 5 |
| Heart Rate (bpm) | 480 ± 20 | 490 ± 25 | 430 ± 20 | 475 ± 22 |
| LV Mass / Body Weight (mg/g) | 3.5 ± 0.3 | 6.8 ± 0.5 | 5.2 ± 0.4 | 4.9 ± 0.4 |
| Ejection Fraction (%) | 65 ± 5 | 45 ± 6 | 55 ± 5 | 58 ± 6 |
| LVPWd (mm) | 0.8 ± 0.05 | 1.3 ± 0.1 | 1.0 ± 0.08 | 0.95 ± 0.07 |
Analysis: Both drugs are expected to significantly attenuate the increase in LV mass compared to the vehicle-treated TAC group. Amlodipine may show a slightly stronger effect on hypertrophy regression due to its potent afterload reduction. Diltiazem is expected to cause a significant reduction in heart rate, a direct cardiac effect not anticipated with amlodipine.
Table 2: Projected Histological and Molecular Outcomes
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Diltiazem | TAC + Amlodipine |
| Cardiomyocyte Area (μm²) | 350 ± 30 | 750 ± 60 | 550 ± 45 | 500 ± 40 |
| Collagen Volume Fraction (%) | 1.5 ± 0.5 | 8.0 ± 1.2 | 4.5 ± 0.8 | 4.0 ± 0.7 |
| Relative Nppa mRNA | 1.0 | 15.0 ± 2.5 | 7.0 ± 1.5 | 6.0 ± 1.2 |
| Relative Nppb mRNA | 1.0 | 20.0 ± 3.0 | 9.0 ± 1.8 | 8.0 ± 1.6 |
| Relative Myh7 mRNA | 1.0 | 12.0 ± 2.0 | 6.0 ± 1.3 | 5.5 ± 1.1 |
Analysis: Both treatments are projected to significantly reduce cardiomyocyte size, fibrosis, and the expression of fetal cardiac genes. These results would provide cellular and molecular confirmation of the anti-hypertrophic effects observed via echocardiography.
Mechanistic Insights: Differential Signaling Pathways
The power of this comparative model lies in its ability to probe the underlying signaling pathways. While both drugs target L-type calcium channels, their differential effects on cardiac and vascular tissue suggest engagement of distinct downstream pathways.
Amlodipine: As a potent vasodilator, amlodipine's primary anti-hypertrophic effect is likely mediated by the reduction in mechanical stress (afterload) on the heart. However, direct cellular effects have also been proposed. Studies suggest amlodipine may interfere with growth factor signaling pathways, such as inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which is a known mediator of hypertrophic signaling.[9]
Diltiazem: By directly acting on cardiomyocytes to reduce heart rate and contractility, diltiazem lessens the overall workload and metabolic demand of the heart.[6] This may prevent hypertrophy by mitigating the cellular stress and energy depletion that drive remodeling. Furthermore, by modulating intracellular calcium handling, diltiazem may directly interfere with calcium-dependent signaling cascades, such as the calcineurin-NFAT pathway, a critical driver of pathological gene expression in hypertrophy.[6]
Caption: Putative differential signaling pathways of amlodipine and diltiazem.
Conclusion and Future Directions
This guide outlines a comprehensive experimental framework for the direct comparison of this compound and amlodipine in a preclinical model of cardiac hypertrophy. While both agents are effective calcium channel blockers, their distinct pharmacological profiles suggest they may attenuate cardiac remodeling through different primary mechanisms. Amlodipine's effects are likely dominated by its potent afterload reduction, with potential direct effects on cardiomyocyte growth signaling. In contrast, diltiazem's benefits may stem from a more direct cardioprotective action, reducing cardiac workload and modulating intracellular calcium-dependent hypertrophic pathways.
By employing the rigorous, multi-parametric approach detailed here—combining in-vivo functional imaging with ex-vivo histological and molecular analysis—researchers can elucidate these distinct mechanisms. Such studies are critical for informing the development of more targeted therapies and for tailoring treatment strategies to the specific drivers of cardiac hypertrophy in different patient populations. Future investigations could expand on this model to include advanced techniques like RNA-sequencing for unbiased pathway analysis or in-vivo calcium imaging to directly assess the differential effects on cardiomyocyte calcium dynamics.
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Sustained-Release Diltiazem Hydrochloride Formulations
This guide provides an in-depth comparison and technical analysis of establishing a reliable in vitro-in vivo correlation (IVIVC) for sustained-release (SR) formulations of diltiazem hydrochloride. As researchers and drug development professionals, our goal extends beyond simply prolonging drug release; we aim to create a predictable, reproducible, and regulatory-accepted link between laboratory dissolution data and clinical pharmacokinetic performance. This document synthesizes experimental data, established methodologies, and field-proven insights to navigate the complexities of IVIVC development for this critical cardiovascular drug.
This compound, a BCS Class I drug, is widely used for treating hypertension and angina.[1][2] Its short biological half-life of approximately 3.5 hours necessitates the development of SR formulations to improve patient compliance and provide stable plasma concentrations.[3] An established IVIVC is invaluable, serving as a surrogate for in vivo bioequivalence studies, aiding in the setting of dissolution specifications, and supporting post-approval formulation or manufacturing changes.[4][5][6]
The Foundation: Understanding IVIVC Levels and Formulation Strategy
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model describing the relationship between an in vitro property (like drug dissolution) and a relevant in vivo response (like plasma drug concentration).[6] For SR products, a Level A correlation is the gold standard. This point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile is the most informative and is the primary focus of this guide.[4][7]
The success of an IVIVC is intrinsically linked to the formulation strategy. For diltiazem HCl, several SR technologies are employed, each with distinct release mechanisms that influence the correlation.
-
Hydrophilic Matrix Systems: Polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used.[3][8] Drug release is governed by a combination of diffusion through the hydrated polymer gel layer and erosion of the matrix itself. This dual mechanism must be well-understood to select a discriminating dissolution method.
-
Multi-particulate Systems: Formulations containing beads or pellets can offer more predictable release profiles and reduce the risk of dose dumping.[9][10] The correlation often depends on the properties of the rate-controlling membrane or matrix within each particle.
-
Lipid-Based Formulations: Excipients like Gelucire can be used to create semi-solid matrices that control drug release through both diffusion and erosion.[3][11]
The choice of formulation dictates the experimental approach. A robust IVIVC requires developing formulations with intentionally different release rates (e.g., slow, medium, and fast) to prove the model's predictive power across a range of performances.[4]
Logical Workflow for IVIVC Development
Caption: High-level workflow for establishing a Level A IVIVC.
Comparative Performance of Diltiazem SR Formulations
Objective comparison requires analyzing both in vitro dissolution and in vivo pharmacokinetic data from various formulation types. The table below summarizes findings from several studies, illustrating the link between formulation composition, release characteristics, and resulting plasma profiles.
| Formulation Type | Key Excipients | In Vitro Dissolution Method | Key In Vitro Finding | Key In Vivo PK Parameters (Test vs. Ref) | IVIVC Outcome | Reference |
| Solid Matrix Tablets | HPMC, Kollidon SR, Eudragit RSPO | USP App. II (Paddles), 900mL water, 50 rpm | >24h sustained release achieved. | Cmax: 501.7 ng/mL vs. 509.7 ng/mLTmax: 2.05 h vs. 2.30 h | A fair linear correlation was observed. | [8] |
| Semi-Solid Capsules | Gelucire 50/30 | Not specified in detail | >80% drug released over 12 hours. | Prolonged release observed compared to reference. Specific Cmax/Tmax values showed slower onset. | Statistical models applied to demonstrate correlation. | [3][11] |
| Multi-particulate Beads | Not specified | USP App. II (Paddles), 100 rpm, Purified Water | Method was found to be the most discriminating for fast, medium, and slow release formulations. | Significant intersubject variability (CV% >50) for Cmax and AUC was noted. | A non-linear (quadratic) model provided a significant relationship between fraction dissolved and fraction absorbed.[9] | [9] |
| Hydrocolloidal Matrix Tablet | Not specified | Not specified in detail | Used to predict changes in PK parameters during reformulation. | IVIVC adequately predicted plasma profiles for two optimized formulations in fasted and fed states. | Successful IVIVC used to optimize formulation to be bioequivalent to a reference product.[12] | [12] |
Expert Insights: The data reveals that while different formulation strategies can achieve sustained release, the nature of the IVIVC can vary. Multi-particulate systems sometimes exhibit non-linear correlations, potentially due to complex absorption kinetics or transit effects in the GI tract.[9] High inter-subject variability in PK parameters is a known challenge for diltiazem and underscores the need for well-powered in vivo studies.[9]
Self-Validating Experimental Protocols
The trustworthiness of an IVIVC model is built upon robust and reproducible experimental methodologies. The following protocols are designed to be self-validating by incorporating critical quality and control steps.
Protocol 1: In Vitro Dissolution Method Development and Testing
Objective: To establish a discriminating dissolution method that is sensitive to changes in formulation and manufacturing variables.
Causality: The chosen method must mimic the in vivo release-controlling process. For an SR matrix tablet, paddle speed and medium composition are critical. A speed of 100 rpm is often more discriminating than 50 rpm for diltiazem matrix tablets, as it creates a more dynamic hydrodynamic environment that can better reveal differences in formulation integrity and erosion rates.[9]
Methodology:
-
Apparatus Selection: USP Apparatus II (Paddles) is commonly used for tablets, while USP Apparatus III (Reciprocating Cylinder) can be advantageous for multi-particulate systems, especially when evaluating pH changes.[9][13]
-
Media Selection: Start with 900 mL of purified water.[14] If correlation is poor, evaluate different pH media (e.g., 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) to simulate transit through the GI tract.
-
Apparatus Parameters:
-
Temperature: Maintain at 37 ± 0.5 °C.[14]
-
Paddle Speed: Evaluate speeds from 50 to 100 rpm. Select the speed that shows the greatest differentiation between your fast, medium, and slow release formulations.
-
-
Sampling Schedule: Collect samples at appropriate time intervals to adequately define the release profile (e.g., 1, 2, 4, 8, 12, and 24 hours). At least 12 individual dosage units from each batch should be tested.[7]
-
Sample Analysis:
-
Filter samples immediately using a validated filter that does not bind the drug.
-
Quantify diltiazem concentration using a validated stability-indicating HPLC-UV method at ~237 nm or a UV spectrophotometric method.[1][14]
-
Construct a calibration curve using standard solutions of diltiazem HCl (e.g., 2.0 to 20.0 µg/mL).[15]
-
Protocol 2: In Vivo Pharmacokinetic Crossover Study
Objective: To accurately determine the in vivo performance of the different release rate formulations in human subjects.
Causality: A randomized, single-dose, two-way crossover design is the standard for bioequivalence and IVIVC studies.[9][12] This design minimizes inter-subject variability by having each subject act as their own control, providing a more powerful statistical comparison of the formulations.
Methodology:
-
Study Population: Recruit a sufficient number of healthy human volunteers (e.g., 12-24 subjects) after obtaining informed consent and ethics committee approval.
-
Study Design:
-
Administer the test formulations (slow, medium, fast) and a reference formulation or an oral solution in separate periods, separated by an adequate washout period (at least 5-7 half-lives of diltiazem).
-
Standardize conditions such as fasting/fed state, as food can impact diltiazem absorption.[16]
-
-
Dosing and Sampling:
-
Administer a single oral dose of the diltiazem SR formulation.
-
Collect serial blood samples at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 18, 24, 36, and 48 hours) into tubes containing an appropriate anticoagulant.[9]
-
-
Bioanalysis:
-
Separate plasma via centrifugation and store frozen at -20°C or below until analysis.[17]
-
Develop and validate a sensitive and specific bioanalytical method (e.g., RP-HPLC or LC-MS/MS) for the quantification of diltiazem in plasma.[10]
-
Sample preparation typically involves protein precipitation or liquid-liquid extraction.[14]
-
Calculate plasma concentrations against a calibration curve prepared by spiking blank plasma with known amounts of diltiazem.[11]
-
Diagram: Drug Release Mechanisms from SR Matrices
Caption: Contrasting diffusion vs. erosion release mechanisms in SR systems.
Establishing and Validating the Correlation
The final step involves mathematically linking the in vitro and in vivo data.
Methodology:
-
Deconvolution: Use the plasma concentration-time data to estimate the cumulative fraction of drug absorbed in vivo over time. This is achieved using model-independent methods like the Wagner-Nelson or Loo-Riegelman methods.[4][14] This step essentially removes the influence of the drug's elimination rate, isolating the absorption profile.
-
Model Development: Create a point-to-point plot of the mean fraction of drug dissolved in vitro (y-axis) versus the mean fraction of drug absorbed in vivo (x-axis) for each formulation (slow, medium, fast).
-
Correlation Function: Determine the relationship between these two profiles. It may be a simple linear regression or a more complex non-linear function (e.g., quadratic).[7][9]
-
Validation and Prediction: The strength of the model is assessed by its ability to predict the in vivo performance.
-
Internal Validation: Use the developed IVIVC model and the in vitro dissolution data to predict the plasma concentration profile for each of the formulations used to build the model.
-
Calculate the percent prediction error (%PE) for key pharmacokinetic parameters like Cmax and AUC.[9] According to FDA guidance, the model is considered predictive if the average absolute %PE is ≤10% for Cmax and AUC, and the %PE for each individual formulation is ≤15%.[4]
-
Diagram: The IVIVC Correlation Plot
Caption: Idealized Level A IVIVC showing a linear point-to-point correlation.
Conclusion and Regulatory Implications
Developing a robust and predictive IVIVC for sustained-release this compound is a scientifically rigorous process that integrates formulation design, advanced analytical techniques, and pharmacokinetic principles. The causality behind each experimental choice—from the polymer concentration in a matrix tablet to the paddle speed in a dissolution bath—directly impacts the quality of the final correlation.
A validated Level A IVIVC is a powerful tool. It provides a deep understanding of a product's performance and offers significant regulatory flexibility. It can be used as a surrogate for further human bioequivalence studies when making certain pre- or post-approval changes to the formulation, manufacturing process, or site.[4][5] By meticulously following validated protocols and understanding the interplay between formulation science and biopharmaceutics, researchers can successfully navigate the path to a predictive and defensible in vitro-in vivo correlation.
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A Comparative Analysis of Diltiazem Hydrochloride and Other Calcium Channel Blockers on Endothelial Nitric Oxide Production
Introduction: The Critical Role of Endothelial Nitric Oxide and the Therapeutic Promise of Calcium Channel Blockers
The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is a dynamic and critical regulator of cardiovascular homeostasis. A key molecule produced by these cells is nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vessel wall. The enzymatic synthesis of this vital signaling molecule is carried out by endothelial nitric oxide synthase (eNOS). Dysfunction of the endothelium, characterized by reduced bioavailability of NO, is considered an early event in the pathogenesis of atherosclerosis and hypertension.[1]
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1] These drugs exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. CCBs are broadly classified into three main groups based on their chemical structure and site of action: the benzothiazepines (e.g., diltiazem), the dihydropyridines (e.g., nifedipine, amlodipine), and the phenylalkylamines (e.g., verapamil).[2]
While their primary mechanism of action is well-established, accumulating evidence suggests that certain CCBs possess pleiotropic effects beyond simple vasodilation, including the modulation of endothelial function.[1] This guide provides a comparative analysis of diltiazem hydrochloride and other major classes of CCBs on their ability to influence endothelial NO production, supported by experimental data and detailed protocols for researchers in the field.
Comparative Mechanisms of Action on eNOS and NO Production
The various classes of CCBs exhibit distinct effects on endothelial NO production. These differences appear to be linked to their unique chemical structures and interactions with cellular signaling pathways beyond their primary target, the L-type calcium channel.
Diltiazem (Benzothiazepine): Upregulation of eNOS Expression and Activity
Diltiazem has been shown to enhance endothelial NO production. Experimental evidence from studies on cultured human coronary artery endothelial cells demonstrates that diltiazem significantly increases NO production, as measured by total nitrate and nitrite levels in the cell culture medium.[3] This increase in NO is directly correlated with an upregulation of both eNOS protein abundance and overall eNOS enzymatic activity.[3][4] The causality here is clear: by increasing the amount and activity of the eNOS enzyme, diltiazem leads to a greater capacity for NO synthesis. While the primary effect is an increase in eNOS expression, diltiazem has also been shown to have protective effects on vascular endothelial cells against injury induced by factors like angiotensin-II and hypoxia, which can further preserve endothelial function.[2]
Dihydropyridines (Nifedipine & Amlodipine): A Multi-Faceted Approach
The dihydropyridine class of CCBs, including nifedipine and amlodipine, also demonstrates a significant ability to increase NO bioavailability, often through multiple mechanisms.
-
eNOS Upregulation and Activation: Similar to diltiazem, nifedipine has been found to significantly increase NO production by upregulating eNOS protein expression and enzymatic activity in cultured endothelial cells.[3][4]
-
Post-Translational Modification of eNOS: Amlodipine, another widely used dihydropyridine, enhances endothelial NO generation by inducing specific changes in the phosphorylation state of the eNOS enzyme. It promotes the activating phosphorylation of eNOS at serine 1177 (Ser1177) while attenuating the inhibitory phosphorylation at threonine 495 (Thr495).[5] This dual action effectively "turns on" the enzyme.
-
Antioxidant Properties: Some dihydropyridines exhibit antioxidant effects, which can increase the bioavailability of NO by reducing its degradation by reactive oxygen species.[6]
Verapamil (Phenylalkylamine): A Neutral Player
In stark contrast to diltiazem and the dihydropyridines, verapamil appears to have a negligible effect on the endothelial NO system. In direct comparative studies using cultured human coronary artery endothelial cells, verapamil did not produce any significant change in NO production, eNOS protein levels, or eNOS activity.[3][4] This suggests that the vasodilatory effects of verapamil are almost exclusively due to its calcium channel blocking action on vascular smooth muscle, without a significant contribution from enhanced endothelial NO production.
Quantitative Comparison of CCB Effects on eNOS and NO Production
To provide a clearer picture of the differential effects of these agents, the following table summarizes quantitative data from a key comparative study.
| Calcium Channel Blocker | Class | Effect on NO Production (Nitrate/Nitrite) | Effect on eNOS Protein Abundance | Effect on eNOS Activity |
| Diltiazem | Benzothiazepine | Significantly Increased [3] | Significantly Increased [3] | Significantly Increased [3] |
| Nifedipine | Dihydropyridine | Significantly Increased [3] | Significantly Increased [3] | Significantly Increased [3] |
| Verapamil | Phenylalkylamine | No Significant Change [3] | No Significant Change [3] | No Significant Change [3] |
Data synthesized from Ding & Vaziri, 2000.[3]
Signaling Pathways in CCB-Mediated eNOS Regulation
The regulation of eNOS is a complex process involving various signaling cascades. While the complete picture for all CCBs is still emerging, distinct pathways have been identified.
The Dihydropyridine Pathway: PI3K/Akt and Beyond
For dihydropyridines like amlodipine, a key signaling pathway involved in eNOS activation is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7] Akt, a serine/threonine kinase, directly phosphorylates eNOS at the activating Ser1177 site.[8][9] By promoting this phosphorylation, dihydropyridines can enhance eNOS activity.
Figure 1: Signaling pathway for dihydropyridine-mediated eNOS activation.
The Diltiazem Pathway: A Focus on Gene Expression
The primary mechanism identified for diltiazem is the upregulation of eNOS at the protein level, which strongly implies an effect on gene expression.[3] This could occur through increased transcription of the eNOS gene or enhanced stability of its mRNA. The precise signaling intermediates that link diltiazem to the regulation of eNOS gene expression are an area of ongoing research.
Figure 2: Proposed mechanism for diltiazem's effect on eNOS expression.
Experimental Protocols
For researchers wishing to investigate the effects of CCBs on endothelial NO production, the following are detailed step-by-step methodologies for key experiments.
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[10][11]
Workflow:
Figure 3: Experimental workflow for the Griess Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in 96-well plates and grow to confluence. For optimal results, use phenol red-free culture medium.[11]
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of diltiazem, nifedipine, verapamil, or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well flat-bottom plate.[10]
-
Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same culture medium used for the experiment. Add 50 µL of each standard to separate wells.[10]
-
Griess Reagent Addition:
-
Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop. Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[10]
-
Data Analysis: Subtract the absorbance of the blank (medium with Griess reagents) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.
Protocol 2: Analysis of eNOS Phosphorylation by Western Blot
This protocol allows for the quantification of the phosphorylation status of eNOS at the key regulatory sites Ser1177 (activating) and Thr495 (inhibitory).[12]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow endothelial cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein. Treat with CCBs as described in the previous protocol.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8% SDS-polyacrylamide gel.[13]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Do not use milk for blocking when detecting phosphoproteins.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate membranes for each antibody:
-
Rabbit anti-phospho-eNOS (Ser1177)
-
Rabbit anti-phospho-eNOS (Thr495)
-
Mouse anti-total eNOS
-
Mouse anti-GAPDH or β-actin (as a loading control)[12]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP or Goat anti-Mouse IgG-HRP) for 1 hour at room temperature.[12]
-
-
Detection:
-
Wash the membranes again three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phospho-eNOS bands to the total eNOS band to determine the relative phosphorylation level.
Conclusion and Future Directions
The available evidence clearly indicates that not all calcium channel blockers are equal in their effects on the endothelial nitric oxide system. Diltiazem and dihydropyridines, such as nifedipine and amlodipine, have demonstrated a beneficial effect by increasing endothelial NO production through the upregulation and/or activation of eNOS. In contrast, verapamil appears to be neutral in this regard.
For researchers, this differential activity presents an important consideration when choosing a CCB for experimental studies, as the observed vascular effects may be a combination of direct calcium channel blockade and modulation of the NO pathway. The provided protocols offer robust methods to dissect these effects in a laboratory setting.
Looking forward, while the signaling pathways for dihydropyridines are becoming clearer, further investigation is warranted to fully elucidate the specific molecular mechanisms by which diltiazem upregulates eNOS gene expression. Understanding these pathways could pave the way for the development of novel therapeutic agents that not only lower blood pressure but also actively restore endothelial function, offering enhanced protection against cardiovascular disease.
References
- Ding, Y., & Vaziri, N. D. (2000). Nifedipine and diltiazem but not verapamil up-regulate endothelial nitric-oxide synthase expression. The Journal of pharmacology and experimental therapeutics, 292(2), 606–609.
- Radenković, M., Stojanović, M., Potpara, T., & Prostran, M. (2018). Calcium Channel Blockers in Restoration of Endothelial Function: Systematic Review and Meta-Analysis of Randomized Controlled Trials. Current pharmaceutical design, 24(29), 3469–3479.
- Ding, Y., & Vaziri, N. D. (2000). Nifedipine and Diltiazem but Not Verapamil Up-Regulate Endothelial Nitric-Oxide Synthase Expression.
- Mason, R. P., Corbalan, J. J., & Jacob, R. F. (2005). Calcium channel blockers, endothelial dysfunction, and combination therapy. Journal of clinical hypertension (Greenwich, Conn.), 7(10), 602–609.
- Radenković, M., Stojanović, M., Potpara, T., & Prostran, M. (2018). Calcium Channel Blockers in Restoration of Endothelial Function: Systematic Review and Meta-Analysis of Randomized Controlled Trials.
- Tzivoni, D. (2001). Review: End Organ Protection by Calcium-Channel Blockers. Clinical cardiology, 24(2), 102–106.
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- O'Byrne, S., & Kubes, P. (2001). Dilitiazem reduces nitric oxide production by human immune cells.
- Chen, C. A., Druhan, L. J., & Zweier, J. L. (2008). Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme. The Journal of biological chemistry, 283(40), 27038–27047.
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- Abcam. eNOS (NOS3). Abcam.
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- Addicks, K., et al. (1983). Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites.
- Yoshiyama, M., et al. (1999). Effect of diltiazem on cardiac remodeling in rats assessed by Doppler echocardiography and mRNA expression. Cardiovascular drugs and therapy, 13(3), 227–235.
- di Villa Bianca, R. D., et al. (2007). Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock. British journal of pharmacology, 152(6), 904–912.
- Murohara, T., et al. (2000). Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis. The Journal of biological chemistry, 275(24), 18460–18466.
- Rossius, M., et al. (2018). Protective activation of PI3K/AKT/eNOS signaling pathway by high laminar flow is inhibited by CSEaq.
- Soons, P. S., et al. (1993). Comparison of nifedipine alone and with diltiazem or verapamil in hypertension. The American journal of cardiology, 71(13), 1181–1186.
- Zhang, Y., et al. (2015). PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells. International journal of clinical and experimental medicine, 8(11), 20264–20270.
- L-NAME. (2000). effect of diltiazem on arterial hypertension and myocardial ischaemia induced by chronic inhibition of nitric oxide (no) synthesis.
- Lund-Johansen, P., & Omvik, P. (1990). Effect of long-term diltiazem treatment on central haemodynamics and exercise endurance in essential hypertension. European heart journal, 11 Suppl H, 55–61.
- Park, T., et al. (2017). Impact of Diltiazem Alone versus Diltiazem with Nitrate on Five-Year Clinical Outcomes in Patients with Significant Coronary Artery Spasm. Yonsei medical journal, 58(1), 89–96.
- Geng, T., et al. (2016). PGC-1α dictates endothelial function through regulation of eNOS expression. Scientific reports, 6, 38210.
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A Senior Application Scientist’s Guide to Validating Diltiazem's Mechanism of Action on L-Type Calcium Channels Using Western Blot
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experimentally-grounded framework for validating the mechanism of action of diltiazem hydrochloride. We will move beyond its well-established function as a channel blocker to explore a secondary, yet critical, aspect of its cellular impact: the potential for compensatory changes in L-type calcium channel expression. Our primary analytical tool for this investigation will be the Western blot, a robust method for quantifying protein expression levels. This guide emphasizes not just the "how" but the "why" of our experimental design, ensuring a self-validating and scientifically rigorous approach.
The Scientific Premise: Diltiazem's Dual Impact on the L-Type Calcium Channel
This compound is a non-dihydropyridine calcium channel blocker (CCB) widely prescribed for hypertension and angina.[1][2] Its primary therapeutic effect is achieved by binding to the alpha-1 subunit (specifically, Cav1.2, encoded by the CACNA1C gene) of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3][4] This binding inhibits the influx of calcium ions, leading to vasodilation and reduced myocardial contractility.[1][5]
While the immediate channel-blocking effect is well-documented, the cell's long-term response to this chronic inhibition is a key area of investigation for drug development professionals. A plausible hypothesis is that the cell may attempt to compensate for the reduced channel activity by upregulating the total expression of the channel protein itself. Recent studies have lent credence to this, showing that diltiazem treatment can, in fact, lead to an increase in the total expression of Cav1.2 while simultaneously inhibiting its phosphorylation.[6][7]
This potential for compensatory upregulation is precisely what we can validate using Western blotting. Unlike functional assays like patch-clamp electrophysiology, which measure ion flow, Western blot directly quantifies the amount of the target protein, providing a clear picture of the cell's adaptive response to the drug.
Mechanism of Action: Diltiazem
Caption: Diltiazem binds to the α1 subunit of the L-type calcium channel, blocking Ca²⁺ influx.
Experimental Design: A Head-to-Head Comparison
To validate our hypothesis, we will treat a relevant cell line (e.g., human aortic smooth muscle cells) with a clinically relevant concentration of this compound over a time course. We will then use Western blot to quantify the expression of the Cav1.2 α1 subunit.
| Parameter | Western Blot | Alternative Method: Patch-Clamp Electrophysiology | Alternative Method: ELISA |
| Primary Measurement | Total protein quantity of Cav1.2 α1 subunit. | Real-time ion current through L-type calcium channels. | Total quantity of Cav1.2 α1 subunit in a liquid sample. |
| Key Advantage | Directly measures changes in protein expression, providing evidence of cellular compensation. Highly specific due to size separation (SDS-PAGE) and antibody detection. | The gold standard for measuring channel function and the direct inhibitory effect of diltiazem.[8] | High-throughput and highly quantitative.[9] Can be more sensitive than Western blot. |
| Key Limitation | Provides no direct information on channel activity or function. Can be semi-quantitative and labor-intensive.[10] | Does not measure protein expression levels. Low-throughput and requires specialized equipment and expertise. | Lacks the size-verification step of Western blot, making it more susceptible to non-specific antibody binding.[9] |
| Use Case for Diltiazem | Ideal for testing the hypothesis of compensatory upregulation of the Cav1.2 protein in response to chronic drug exposure. | Perfect for confirming the primary blocking action of diltiazem and determining its IC₅₀ for channel inhibition.[11] | Suitable for high-throughput screening of compounds affecting Cav1.2 expression if a highly validated antibody pair is available. |
Detailed Protocol: Western Blot for Cav1.2 Expression
This protocol is a self-validating system. The inclusion of a loading control (e.g., GAPDH or β-actin) is critical for ensuring that any observed changes in Cav1.2 expression are genuine and not due to variations in sample loading.
Workflow Overview
Caption: Standard workflow for Western blot analysis of protein expression.
Step-by-Step Methodology
A. Cell Culture and Treatment
-
Cell Line: Culture human aortic smooth muscle cells (HASMC) in appropriate media until they reach ~80% confluency.
-
Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., sterile water or DMSO) for various time points (e.g., 24, 48, 72 hours). The goal is to observe if a compensatory response is time-dependent.
B. Cell Lysis and Protein Quantification
-
Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. This preserves the protein integrity.
-
Harvesting: Scrape the cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay. This is essential for loading equal amounts of protein for each sample.
C. SDS-PAGE (Protein Separation)
-
Sample Prep: Mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. This separates proteins based on their molecular weight.
D. Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The membrane provides a stable surface for antibody binding.
-
Verification: Briefly stain the membrane with Ponceau S to confirm successful and even transfer of proteins across all lanes.
E. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]). This prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the Cav1.2 α1 subunit (e.g., Rabbit Polyclonal anti-CACNA1C).[12][13] Concurrently, incubate with a primary antibody for a loading control (e.g., Mouse Monoclonal anti-GAPDH).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with species-appropriate, HRP-conjugated secondary antibodies (e.g., Goat anti-Rabbit HRP and Goat anti-Mouse HRP).
-
Final Washes: Repeat the washing step (E3) to remove unbound secondary antibodies.
F. Imaging and Densitometry
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Densitometry: Use imaging software to measure the band intensity for Cav1.2 and the loading control in each lane.
Data Interpretation and Expected Outcomes
The quantitative data obtained from densitometry should be normalized to the loading control to account for any loading inconsistencies. The results can then be presented as a fold change relative to the vehicle-treated control.
Table 1: Hypothetical Densitometry Data for Cav1.2 Expression
| Treatment Group | Time Point | Normalized Cav1.2 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 24 hr | 1.05 ± 0.08 | 1.00 |
| Diltiazem (10 µM) | 24 hr | 1.15 ± 0.10 | 1.10 |
| Vehicle Control | 48 hr | 0.98 ± 0.06 | 1.00 |
| Diltiazem (10 µM) | 48 hr | 1.88 ± 0.15 | 1.92 |
| Vehicle Control | 72 hr | 1.02 ± 0.09 | 1.00 |
| Diltiazem (10 µM) | 72 hr | 2.45 ± 0.21** | 2.40 |
| p < 0.05, **p < 0.01 vs. time-matched vehicle control. |
A statistically significant increase in the normalized intensity of the Cav1.2 band in diltiazem-treated cells would support the hypothesis of compensatory protein upregulation. This finding, when combined with functional data, provides a more complete picture of diltiazem's long-term cellular effects.
Conclusion and Broader Implications
While diltiazem's primary mechanism is the functional blockade of L-type calcium channels, this guide demonstrates how Western blotting can be a powerful tool to validate a secondary, adaptive mechanism: the compensatory upregulation of total channel protein.[3][6] This type of analysis is crucial in preclinical and clinical drug development, as it provides insights into potential mechanisms of drug tolerance or long-term side effects. By integrating robust protein quantification with functional assays, researchers can build a comprehensive and trustworthy profile of a drug's complete mechanism of action.
References
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Diltiazem . (n.d.). Wikipedia. Retrieved from [Link]
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What is the mechanism of Ditiazem Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Mechanism of Action of Diltiazem . (2026, January 3). Pharmacy Freak. Retrieved from [Link]
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Diltiazem . (2023, July 24). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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CiteAb's introductory guide: western blotting alternatives . (2022, May 31). CiteAb. Retrieved from [Link]
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What are the new or old methods and techniques that I can use instead of western blot (WB)? (2022, September 24). ResearchGate. Retrieved from [Link]
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Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2 Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina . (2021, July 30). International Heart Journal, 62(4), 910-918. Retrieved from [Link]
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PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives . (2025, July 31). Selvita. Retrieved from [Link]
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Calcium Channel Blockers in Cardiovascular Pharmacotherapy . (2025, August 6). ResearchGate. Retrieved from [Link]
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Diltiazem . (n.d.). PubChem - NIH. Retrieved from [Link]
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Calcium Channel Blockers in Cardiovascular Pharmacotherapy . (2014, January 10). European Society of Hypertension. Retrieved from [Link]
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Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2 Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina . (2021, July 17). J-Stage. Retrieved from [Link]
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Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels . (2012, September 12). British Journal of Pharmacology, 168(3), 668-681. Retrieved from [Link]
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Calcium-Channel Blockers (CCBs) . (n.d.). CV Pharmacology. Retrieved from [Link]
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Comparative clinical pharmacology of calcium channel blockers . (1991, February). American Family Physician, 43(2), 583-588. Retrieved from [Link]
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Is Western blot a truly reliable lab method? Are there any better alternatives? (2014, October 5). Quora. Retrieved from [Link]
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Discovery and Development of Calcium Channel Blockers . (2017, March 23). Journal of Hypertension, 35(3), e1. Retrieved from [Link]
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CACNA1C (Cav1.2) antibody . (n.d.). BiCell Scientific®. Retrieved from [Link]
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Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 . (2010, October 1). British Journal of Pharmacology, 161(3), 641-650. Retrieved from [Link]
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A Senior Scientist's Guide: Cross-Validation of HPLC-UV and LC-MS/MS Methods for Diltiazem Hydrochloride Quantification
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Diltiazem hydrochloride, a cornerstone calcium channel blocker for managing hypertension and angina, demands robust and reliable analytical methods to ensure therapeutic efficacy and patient safety.[1][2][3] This guide provides an in-depth, experience-driven comparison and cross-validation of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for rigorous cross-validation according to international guidelines, and provides clear, data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
The Analytical Candidates: A Tale of Two Detectors
At their core, both methods utilize HPLC to separate diltiazem from potential impurities and matrix components. The fundamental difference lies in detection.
-
HPLC-UV: This technique relies on the principle that diltiazem possesses a chromophore—a part of the molecule that absorbs ultraviolet (UV) light.[4] The amount of UV light absorbed is directly proportional to the concentration of diltiazem, making it a reliable and cost-effective method for quantification.[1]
-
LC-MS/MS: This method offers a significant leap in selectivity and sensitivity. After chromatographic separation, the analyte is ionized (given a charge) and introduced into a mass spectrometer. The tandem mass spectrometer acts as a highly specific filter, first selecting the ionized diltiazem molecule (the precursor ion) and then fragmenting it to produce specific product ions.[5][6] This unique precursor-to-product ion transition is a highly specific fingerprint for the analyte, virtually eliminating interferences.[7]
Experimental Design: The "Why" Behind the "How"
A robust analytical method is built on a foundation of scientifically sound choices. Here, we dissect the protocols for each technique, explaining the rationale that underpins each parameter.
Protocol 1: HPLC-UV Quantification of Diltiazem HCl
This method is a classic choice for routine quality control of bulk drug substances and finished pharmaceutical products where concentration levels are relatively high.
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 methanol:water) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For tablets, grind a representative number of tablets, accurately weigh a portion of the powder equivalent to a single dose, and extract the diltiazem using the diluent. For capsules, the contents of multiple capsules are pooled and treated similarly.[8]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Purospher Star® C18 (150 x 4.6 mm, 5 µm).[8]
-
Rationale: A C18 reversed-phase column is the industry standard for moderately non-polar molecules like diltiazem. The long carbon chains of the stationary phase provide excellent hydrophobic interaction, leading to good retention and separation from more polar impurities.
-
-
Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in water : 0.05% TFA in methanol (44:56, v/v).[8]
-
Rationale: The combination of water and a miscible organic solvent like methanol allows for the effective elution of diltiazem from the C18 column. TFA is an ion-pairing agent that sharpens the peak shape of basic compounds like diltiazem by masking residual silanol interactions on the column.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 240 nm.[8]
-
Rationale: Diltiazem exhibits a strong UV absorbance maximum around 240 nm, providing excellent sensitivity for quantification.[4]
-
-
Injection Volume: 20 µL.[8]
-
Protocol 2: LC-MS/MS Quantification of Diltiazem in Human Plasma
This ultrasensitive method is the gold standard for bioanalytical applications, such as pharmacokinetic studies, where diltiazem concentrations are expected to be very low (ng/mL levels).[5][6][9]
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add the internal standard (e.g., Diltiazem-d4).[9]
-
Add 2.5 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.[6][9]
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte and internal standard into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[1]
-
Rationale: Liquid-liquid extraction is a crucial step to remove proteins and other plasma components that would interfere with the analysis. The use of a stable isotope-labeled internal standard (Diltiazem-d4) is critical; it behaves identically to the analyte during extraction and ionization, compensating for any variability and ensuring the highest accuracy and precision.[9]
-
-
-
Chromatographic & Mass Spectrometric Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[5][6]
-
Rationale: A sub-2 µm particle size column (UPLC) allows for faster analysis times and higher separation efficiency compared to traditional HPLC.
-
-
Mobile Phase: 10 mM Ammonium acetate : Acetonitrile (25:75, v/v).[5][6]
-
Rationale: Ammonium acetate is a volatile buffer, making it ideal for LC-MS as it will not foul the mass spectrometer source. Acetonitrile is a strong organic solvent that provides good peak shape and short run times.
-
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Rationale: Diltiazem contains a tertiary amine group which is easily protonated, making it highly suitable for positive mode ESI.[10]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]
-
Diltiazem: Precursor Ion (m/z) 415.2 → Product Ion (m/z) 178.1
-
Diltiazem-d4 (IS): Precursor Ion (m/z) 419.2 → Product Ion (m/z) 182.1
-
Rationale: MRM provides unparalleled selectivity. Monitoring a specific fragmentation pathway for both the analyte and its stable isotope-labeled internal standard ensures that the signal is unequivocally from the target compounds.
-
-
Cross-Validation Framework: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two distinct analytical methods produce comparable and reliable results.[11][12] This is essential when, for example, a robust HPLC-UV method is used for routine QC, while a high-sensitivity LC-MS/MS method is used for bioequivalence studies. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Data Analysis
The following tables summarize the expected performance characteristics of each method based on literature data. This provides a clear, quantitative comparison.
Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Commentary |
| Specificity | Good | Excellent | LC-MS/MS is superior due to MRM detection, which is immune to co-eluting, isobaric interferences.[7] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Range | 20 - 60 µg/mL[15] | 0.48 - 639.9 ng/mL[5][6] | LC-MS/MS has a significantly wider and lower dynamic range, suitable for trace-level analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0%[16] | Both methods provide high accuracy, meeting regulatory acceptance criteria. |
| Precision (%RSD) | < 2.0% | < 10.0%[5][6] | Both methods are highly precise. Bioanalytical methods (LC-MS/MS) have slightly wider but acceptable limits. |
| Limit of Quant. (LOQ) | ~150 ng/mL[15] | 0.48 ng/mL[5][6] | The sensitivity of LC-MS/MS is several orders of magnitude greater than HPLC-UV. |
| Typical Run Time | ~12 minutes[17] | ~2 minutes[5][6] | Modern UPLC-MS/MS methods are optimized for high throughput. |
Head-to-Head Performance Analysis & Recommendations
Sensitivity and Selectivity: For the analysis of diltiazem in biological matrices like plasma, LC-MS/MS is unequivocally the superior choice. Its ability to achieve sub-ng/mL limits of quantification is essential for pharmacokinetic profiling.[18] The HPLC-UV method, while excellent for its intended purpose, lacks the sensitivity required for such applications.[7]
Matrix Effects: HPLC-UV is generally robust and less prone to matrix effects. LC-MS/MS, however, can be susceptible to ion suppression or enhancement from co-eluting components in the sample matrix. This is effectively mitigated by good sample preparation and, most importantly, the use of a co-eluting stable isotope-labeled internal standard.[9]
Throughput, Cost, and Complexity:
-
HPLC-UV: Lower initial instrument cost, less complex to operate, and generally considered a more robust workhorse for a QC environment.[7]
-
LC-MS/MS: Higher instrument cost and complexity, requiring more specialized operator training. However, its very short run times can lead to higher sample throughput, which is a major advantage for large clinical studies.[7]
Final Recommendations: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not about which method is "better," but which is fitter for purpose .
-
Choose HPLC-UV for:
-
Routine quality control (QC) testing of this compound raw material.
-
Assay and content uniformity of finished products like tablets and capsules.[4]
-
Stability studies where analyte concentrations are high.
-
-
Choose LC-MS/MS for:
Conclusion
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound. A well-validated HPLC-UV method serves as a robust and cost-effective tool for quality control and formulation analysis. For bioanalytical applications, the superior sensitivity, selectivity, and high-throughput capabilities of LC-MS/MS make it the indispensable gold standard. By understanding the fundamental principles, strengths, and limitations of each method, and by performing rigorous cross-validation, analytical laboratories can ensure data integrity and support the delivery of safe and effective medicines.
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-8. Retrieved from [Link]
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ResearchGate. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Retrieved from [Link]
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A Comparative Guide to the Preclinical Efficacy of Diltiazem Hydrochloride in Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of diltiazem hydrochloride's performance against other key therapeutic agents in preclinical models of pulmonary hypertension (PH). Moving beyond a simple recitation of data, this document synthesizes experimental findings with field-proven insights to offer a comprehensive technical resource for researchers in cardiovascular drug discovery.
The Scientific Imperative: Modeling Pulmonary Hypertension in the Lab
Pulmonary hypertension is a devastating disease characterized by elevated pressure in the pulmonary arteries, leading to right ventricular failure and death. To investigate the pathophysiology of PH and evaluate potential therapeutics, researchers rely on robust and reproducible animal models. Among the most widely used is the monocrotaline (MCT)-induced pulmonary hypertension model in rats .
Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium. This initial insult triggers a cascade of events, including inflammation, smooth muscle cell proliferation, and extracellular matrix remodeling, culminating in a pathological state that closely mimics key features of human pulmonary arterial hypertension (PAH)[1]. Another established model is the Sugen/Hypoxia (Su/Hx) model, which involves the administration of a VEGF receptor antagonist (SU5416) combined with exposure to a low-oxygen environment, leading to severe angioproliferative PH[2][3][4][5]. This guide will focus primarily on data derived from the MCT model due to its extensive use in pharmacological studies.
The key endpoints for assessing therapeutic efficacy in these models are:
-
Right Ventricular Systolic Pressure (RVSP): A direct measure of the pressure overload on the right ventricle, determined through right heart catheterization.
-
Right Ventricular Hypertrophy (RVH): An increase in the mass of the right ventricle in response to the elevated pressure. This is commonly quantified by the Fulton Index, which is the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/[LV+S]).
-
Pulmonary Vascular Remodeling: Histological analysis of the pulmonary arteries to assess the degree of medial wall thickening and muscularization of small arterioles.
This compound: A Calcium Channel Blocker's Role in PH
Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells[6][7][8]. This leads to vasodilation and a reduction in heart rate and contractility[6][8]. While its primary indications are for systemic hypertension and angina, its vasodilatory properties have led to its off-label investigation in PH[6][7].
Mechanism of Action in Pulmonary Hypertension
In the context of PH, diltiazem's primary proposed mechanism is the relaxation of pulmonary vascular smooth muscle. By blocking L-type calcium channels, diltiazem reduces intracellular calcium concentrations, leading to vasodilation of the pulmonary arteries and a subsequent decrease in pulmonary vascular resistance and pressure[8].
Caption: Diltiazem's mechanism in PH.
Preclinical Efficacy of Diltiazem
Preclinical studies have demonstrated the potential of diltiazem in mitigating the pathological changes associated with PH. In a rat model of chronic hypoxic pulmonary hypertension, diltiazem significantly reduced the development of right ventricular hypertrophy[2]. Furthermore, studies in the monocrotaline rat model have shown that diltiazem can reverse the increase in mean pulmonary arterial pressure (MPAP) and the right ventricular hypertrophy index (RVHI).
In a comparative study, diltiazem was evaluated alongside a novel calcium channel blocker, semotiadil, in rats with established monocrotaline-induced pulmonary hypertension. While semotiadil showed a greater effect on survival and reduction of medial thickness in pulmonary arteries, diltiazem also demonstrated an effect on these parameters compared to untreated controls[3].
Comparative Efficacy: Diltiazem vs. Established PH Therapies
To provide a comprehensive understanding of diltiazem's potential, it is crucial to compare its preclinical efficacy with that of established therapies for pulmonary hypertension, namely the endothelin receptor antagonist bosentan and the phosphodiesterase-5 (PDE5) inhibitor sildenafil .
Bosentan: Targeting the Endothelin Pathway
Bosentan is a dual endothelin-A and endothelin-B receptor antagonist. The endothelin system is a key player in the pathophysiology of PH, with endothelin-1 (ET-1) being a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells. By blocking the effects of ET-1, bosentan leads to vasodilation and has anti-proliferative effects on the pulmonary vasculature.
Sildenafil: Enhancing Nitric Oxide Signaling
Sildenafil is a selective inhibitor of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the pulmonary vasculature. By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), a potent endogenous vasodilator, leading to cGMP accumulation and subsequent relaxation of pulmonary artery smooth muscle cells.
Head-to-Head Preclinical Data in the Monocrotaline Model
The following table summarizes the quantitative data from various preclinical studies in the monocrotaline rat model, providing a comparative overview of the efficacy of diltiazem, bosentan, and sildenafil.
| Therapeutic Agent | Key Efficacy Endpoint | Control (MCT-Treated) | Treated | Percentage Improvement | Reference |
| Diltiazem | Right Ventricular Hypertrophy Index (RVHI) | Not specified | Significantly reduced | Not specified | |
| Mean Pulmonary Arterial Pressure (MPAP) | Not specified | Significantly reduced | Not specified | ||
| Bosentan | Right Ventricular Systolic Pressure (RVSP) | ~52 mmHg | ~37 mmHg | ~29% | |
| Right Ventricular Hypertrophy (Fulton Index) | ~0.55 | ~0.35 | ~36% | ||
| Sildenafil | Right Ventricular Systolic Pressure (RVSP) | ~59.8 mmHg | ~35.4 mmHg | ~41% | [2] |
| Right Ventricular Hypertrophy (Fulton Index) | ~0.58 | ~0.38 | ~34% | [2] |
Note: Direct head-to-head comparative studies with diltiazem providing precise quantitative data are limited. The data for diltiazem is presented qualitatively based on available literature. The values for bosentan and sildenafil are representative of data from multiple studies in the monocrotaline model.
Experimental Protocols: A Guide for Preclinical Evaluation
Reproducibility is paramount in preclinical research. The following section details a standardized protocol for inducing pulmonary hypertension in rats using monocrotaline and for assessing the efficacy of therapeutic interventions.
Monocrotaline-Induced Pulmonary Hypertension and Drug Evaluation Protocol
1. Animal Model and Housing:
-
Use male Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Induction of Pulmonary Hypertension:
-
Prepare a solution of monocrotaline (Sigma-Aldrich) in sterile saline, adjusting the pH to 7.4 with NaOH.
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg body weight).
-
A control group should receive a subcutaneous injection of sterile saline.
3. Therapeutic Intervention:
-
Begin treatment with the investigational drug (e.g., diltiazem) and comparators (e.g., bosentan, sildenafil) at a predetermined time point after monocrotaline injection (e.g., day 14, when PH is established).
-
Administer drugs daily via oral gavage or as appropriate for the compound's properties.
-
A vehicle control group (monocrotaline-treated animals receiving the drug vehicle) must be included.
4. Hemodynamic Assessment (Day 28):
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a right heart catheterization via the jugular vein using a pressure transducer catheter.
-
Record the right ventricular systolic pressure (RVSP).
5. Assessment of Right Ventricular Hypertrophy (Day 28):
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index: RV/(LV+S).
6. Histological Analysis of Pulmonary Vascular Remodeling (Day 28):
-
Perfuse the lungs with formalin and embed in paraffin.
-
Prepare lung tissue sections and stain with hematoxylin and eosin (H&E) and/or elastin van Gieson (EVG).
-
Using light microscopy and image analysis software, measure the medial wall thickness of small pulmonary arteries (50-100 µm diameter).
Caption: Comparative experimental workflow.
Expert Analysis and Future Directions
The available preclinical data suggests that this compound possesses therapeutic potential in the context of pulmonary hypertension, primarily through its vasodilatory effects. However, when compared to targeted therapies like bosentan and sildenafil, its efficacy appears to be less pronounced in the monocrotaline model. This is not unexpected, as diltiazem's mechanism of action does not directly address the complex underlying pathophysiology of PH, which involves significant cellular proliferation and remodeling.
Bosentan and sildenafil, by targeting the endothelin and nitric oxide pathways respectively, offer a more focused approach to counteracting the key drivers of the disease. The quantitative data from preclinical studies consistently demonstrates their robust effects on reducing pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
For researchers in drug discovery, these findings underscore the importance of developing therapies with multi-faceted mechanisms of action that can address both the vasoconstrictive and proliferative aspects of pulmonary hypertension. While diltiazem may have a role as an adjunctive therapy or in specific patient subpopulations, the preclinical evidence strongly supports the continued investigation and development of more targeted therapeutic strategies.
Future preclinical studies should aim to conduct direct, head-to-head comparisons of diltiazem with newer generation PH therapies in multiple, well-characterized animal models, such as the Sugen/Hypoxia model, to provide a more complete picture of its relative efficacy.
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A Comparative Analysis of the Anti-Inflammatory Properties of Diltiazem and Verapamil: A Guide for Researchers
Introduction: Beyond Blood Pressure Control
Diltiazem and verapamil are well-established L-type calcium channel blockers (CCBs) primarily prescribed for cardiovascular conditions such as hypertension, angina, and certain arrhythmias.[1][2] Their therapeutic effects are classically attributed to the relaxation of vascular smooth muscle and modulation of cardiac function by inhibiting the influx of calcium ions into cells.[1][2][3] However, a growing body of evidence reveals that these drugs possess significant anti-inflammatory properties, suggesting a therapeutic potential that extends beyond their hemodynamic effects.
Inflammation is a fundamental biological process critical for host defense, but its dysregulation underlies a vast array of pathologies, from autoimmune diseases to atherosclerosis. The activation of inflammatory cells is often a calcium-dependent process. Consequently, the ability of diltiazem and verapamil to modulate intracellular calcium concentrations provides a direct mechanistic link to their immunomodulatory capabilities. This guide offers an in-depth comparative analysis of the anti-inflammatory profiles of diltiazem and verapamil, synthesizing experimental data to inform future research and drug development.
Mechanistic Underpinnings of Anti-Inflammatory Action
The primary anti-inflammatory mechanism of both diltiazem and verapamil stems from their ability to block L-type calcium channels. An influx of extracellular calcium is a critical second messenger in immune cells, triggering signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory mediators.[4] By attenuating this calcium signal, both drugs can effectively dampen the inflammatory response at a foundational level.
Verapamil has been shown to exert its anti-inflammatory effects through several distinct pathways. It suppresses the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, in various experimental models.[4][5] Conversely, it can upregulate the production of the anti-inflammatory cytokine IL-10.[6] A key target of verapamil is the NF-κB signaling pathway, a central regulator of inflammation, which it has been shown to inhibit.[5][6] Furthermore, verapamil can reduce the accumulation and adhesion of leukocytes at sites of inflammation, partly by downregulating the expression of adhesion molecules like VCAM-1.[4]
Diltiazem also modulates the cytokine balance, notably by inhibiting the release of the pro-inflammatory cytokine IL-6 and increasing the anti-inflammatory cytokine IL-10.[7][8][9] Studies have demonstrated that diltiazem can limit inflammation by reducing the infiltration of macrophages into tissue, an effect that appears to be independent of its blood pressure-lowering capabilities.[10] This suggests a direct immunomodulatory role on monocytic cells.[10]
While both drugs influence the cytokine profile, current literature suggests verapamil's mechanism is more extensively characterized, particularly regarding the direct inhibition of the NF-κB pathway and its effects on leukocyte-endothelial interactions.
Caption: Proposed mechanism for the anti-inflammatory effects of Diltiazem and Verapamil.
Comparative Experimental Evidence
A direct comparison reveals overlapping yet distinct anti-inflammatory profiles for diltiazem and verapamil across various experimental settings.
In Vitro Evidence
In cell-based assays, both drugs demonstrate the ability to suppress inflammatory responses. Verapamil has been shown to inhibit the activation and proliferation of T lymphocytes and reduce their production of a wide array of Th1, Th17, and Th2 cytokines.[11][12] It also effectively suppresses TNF-α-induced expression of inflammatory cytokines like IL-1, IL-6, and COX-2 in bone marrow-derived macrophages.[5] Diltiazem has also been shown to modulate cytokine production by peripheral blood mononuclear cells.[10] While both show efficacy, the breadth of cytokine inhibition by verapamil appears more extensively documented in the current literature.
Table 1: Summary of In Vitro Anti-Inflammatory Effects
| Drug | Cell Type | Stimulus | Key Markers Measured | Observed Effect | Reference |
| Verapamil | Human T Lymphocytes | CD3/CD28 Ligation | IFNγ, TNF-α, IL-2, IL-17A, IL-4, IL-10 | Dose-dependent inhibition of cytokine production | [11] |
| Verapamil | Murine Macrophages | TNF-α | IL-1, IL-6, NOS-2, COX-2 | Suppressed expression of inflammatory cytokines | [5] |
| Verapamil | Human Endothelial Cells | IL-1β | VCAM-1 | Reduced expression | [4] |
| Diltiazem | Peritoneal Macrophages | Interleukin-6 | IL-1β, CCL12 | Prevented mRNA expression | [10] |
| Diltiazem | Human PBMC | - | Cytokine Production | Differential modulation | [10] |
In Vivo & Preclinical Evidence
Animal models provide crucial insights into the systemic anti-inflammatory potential of these drugs. In a rat air pouch model, verapamil significantly reduced leukocyte accumulation, inflammatory exudate volume, and the concentration of IL-1β and VEGF.[4] In a mouse model of collagen-induced arthritis, verapamil treatment attenuated inflammation and joint destruction.[5]
Diltiazem has demonstrated potent anti-inflammatory effects in models of ischemia-reperfusion injury, where it reduced levels of the pro-inflammatory cytokine IL-6 and increased the anti-inflammatory IL-10.[9] In a model of angiotensin II-induced aortic aneurysm, diltiazem prevented aneurysm formation through a blood pressure-independent anti-inflammatory effect, notably by reducing the infiltration of macrophages.[10]
Table 2: Summary of In Vivo Anti-Inflammatory Effects
| Drug | Animal Model | Key Outcomes Measured | Observed Effect | Reference |
| Verapamil | Rat Air Pouch Inflammation | Leukocyte count, exudate volume, IL-1β, VEGF | Significantly reduced inflammatory parameters | [4] |
| Verapamil | Mouse Collagen-Induced Arthritis | Clinical and histological signs of arthritis | Attenuated inflammation and joint destruction | [5] |
| Verapamil | Rat Ureteral Stricture | Collagen deposition, IL-1β, IL-6 | Mitigated fibrosis and inflammation | [13][14] |
| Diltiazem | Rabbit Spinal Cord Ischemia-Reperfusion | IL-6, IL-10, neurological function | Reduced IL-6, increased IL-10, improved function | [9] |
| Diltiazem | Mouse Aortic Aneurysm | Aneurysm formation, macrophage infiltration | Blocked aneurysm formation, reduced macrophage infiltration | [10] |
Human Studies
Evidence from human studies further supports the anti-inflammatory potential of these CCBs. In patients with unstable angina, diltiazem treatment led to a significant increase in the concentration of the anti-inflammatory cytokine IL-10.[7][15] Similarly, in patients undergoing cardiopulmonary bypass, diltiazem administration significantly inhibited the release of the pro-inflammatory cytokine IL-6.[8] These studies provide clinical relevance to the preclinical data, demonstrating that the immunomodulatory effects of diltiazem occur in human disease settings.
Experimental Protocols for Evaluation
To facilitate further research, we provide detailed protocols for assessing the anti-inflammatory properties of test compounds. The causality behind these experimental choices is to provide a robust, two-tiered approach: an initial in vitro screen for direct cellular effects, followed by an in vivo model to assess systemic efficacy and physiological relevance.
Caption: Standard workflow for in vitro evaluation of anti-inflammatory compounds.
Protocol 1: In Vitro Cytokine Measurement by ELISA
This protocol is designed to quantify the effect of diltiazem and verapamil on the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells into a 96-well flat-bottom culture plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell adherence.
2. Compound Preparation and Treatment:
- Prepare stock solutions of diltiazem and verapamil (e.g., 10 mM in DMSO).
- Create a serial dilution of each compound in culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Carefully remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of diltiazem, verapamil, or vehicle control (medium with DMSO).
- Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells and inhibit their targets before the inflammatory stimulus is introduced.
3. Inflammatory Stimulation:
- Prepare a solution of LPS in culture medium.
- Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 10 µL of medium to the unstimulated control wells.
- Groups should include: Untreated cells, cells with vehicle + LPS, and cells with each drug concentration + LPS.
4. Incubation and Supernatant Collection:
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
- Carefully collect the supernatant from each well for cytokine analysis. Store at -80°C if not used immediately.
5. TNF-α Quantification by ELISA:
- Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit.
- Follow the manufacturer's instructions precisely for coating the plate, adding standards and samples, incubation with detection and HRP-conjugated antibodies, adding the substrate, and stopping the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the TNF-α concentration in each sample by interpolating from the standard curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to evaluate the systemic anti-inflammatory effects of a compound.
1. Animals and Acclimatization:
- Use male Wistar rats or Swiss albino mice (weighing 180-220 g or 20-25 g, respectively).
- House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Allow the animals to acclimatize for at least one week before the experiment.
2. Compound Administration:
- Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., Diltiazem 20 mg/kg, Verapamil 20 mg/kg).
- Administer the compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage 60 minutes prior to the carrageenan injection. The volume should be uniform (e.g., 10 mL/kg).
3. Induction of Inflammation:
- Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This serves as the baseline reading (0 hour).
- Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
4. Measurement of Paw Edema:
- Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- The increase in paw volume is an index of inflammation.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula:
- % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
- Where ΔV is the change in paw volume (Volume at time 't' - Volume at time '0').
- Analyze the data using a suitable statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the treated groups with the control group.
Discussion and Future Directions
The collective evidence strongly indicates that both diltiazem and verapamil possess clinically relevant anti-inflammatory properties. Their ability to modulate cytokine production, inhibit leukocyte activity, and interfere with key inflammatory signaling pathways positions them as intriguing candidates for repositioning in inflammatory diseases.
A direct comparison suggests that while both drugs are effective, the documented mechanisms for verapamil appear broader, with strong evidence for NF-κB inhibition and effects on T-cell function.[5][11] Diltiazem's unique blood pressure-independent effect on macrophage infiltration in vascular tissue is a noteworthy finding that warrants further investigation.[10]
However, a significant limitation in the current literature is the scarcity of direct, head-to-head comparative studies in standardized models of inflammation. Future research should focus on:
-
Direct Comparative Studies: Conducting side-by-side comparisons of diltiazem and verapamil in various in vitro and in vivo models to definitively assess their relative potency and efficacy.
-
Mechanism of Action: Further elucidating the specific molecular targets beyond the L-type calcium channel that may contribute to their anti-inflammatory effects.
-
Therapeutic Potential: Exploring their utility in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation, where calcium signaling dysregulation is implicated.
References
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Anti-Inflammatory and Anti-Angiogenesis Effects of Verapamil on Rat Air Pouch Inflammation Model. (n.d.). National Institutes of Health. Retrieved from [Link]
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Anti‐inflammatory action of diltiazem in patients with unstable angina. (2005). National Institutes of Health. Retrieved from [Link]
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Verapamil (Oral Route). (2023). Mayo Clinic. Retrieved from [Link]
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Chronic Calcium Channel Inhibitor Verapamil Antagonizes TNF-α-Mediated Inflammatory Reaction and Protects Against Inflammatory Arthritis in Mice. (2016). PubMed. Retrieved from [Link]
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Verapamil inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis. (2024). PubMed. Retrieved from [Link]
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Anti-inflammatory action of diltiazem in patients with unstable angina. (n.d.). PubMed. Retrieved from [Link]
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Diltiazem (Oral Route). (2023). Mayo Clinic. Retrieved from [Link]
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Does diltiazem inhibit the inflammatory response in cardiopulmonary bypass? (2004). PubMed. Retrieved from [Link]
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The Neuroprotective and Anti-Inflammatory Effects of Diltiazem in Spinal Cord Ischaemia-Reperfusion Injury. (2010). PubMed. Retrieved from [Link]
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Diltiazem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Verapamil modulates LPS-induced cytokine production via inhibition of NF-kappa B activation in the liver. (2006). PubMed. Retrieved from [Link]
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l-Type Calcium Channel Inhibitor Diltiazem Prevents Aneurysm Formation by Blood Pressure–Independent Anti-Inflammatory Effects. (2018). American Heart Association Journals. Retrieved from [Link]
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The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (2022). MDPI. Retrieved from [Link]
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Verapamil inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis. (2024). Taylor & Francis Online. Retrieved from [Link]
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The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (2022). PubMed. Retrieved from [Link]
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Validating Diltiazem Hydrochloride's Impact on Intracellular Calcium Transients: A Comparative Guide Using Fluorescence Microscopy
For researchers, scientists, and drug development professionals, the precise validation of a compound's effect on cellular signaling pathways is paramount. This guide provides an in-depth, technical comparison for validating the effect of diltiazem hydrochloride on intracellular calcium transients, leveraging the power of fluorescence microscopy. We will explore the causality behind experimental choices, compare diltiazem to other calcium channel blockers, and contrast fluorescence microscopy with alternative validation methods.
The Critical Role of Intracellular Calcium and Diltiazem's Mechanism of Action
Intracellular calcium ions (Ca2+) are ubiquitous second messengers that play a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmission, and hormone secretion.[1] The concentration of cytosolic Ca2+ is tightly regulated, with resting levels typically around 100 nM, which can rapidly increase to the micromolar range upon stimulation.[1] This increase, known as a calcium transient, is often initiated by the influx of extracellular Ca2+ through ion channels in the plasma membrane.[1]
This compound is a non-dihydropyridine calcium channel blocker (CCB) that primarily inhibits the influx of calcium ions through L-type voltage-gated calcium channels.[2][3] By blocking these channels, diltiazem reduces the entry of Ca2+ into cardiac and vascular smooth muscle cells during depolarization.[2][3] This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation, vasodilation, and a reduction in heart rate and contractility.[2][3][4]
Diltiazem's Mechanism of Action on L-type Calcium Channels
Caption: Diltiazem blocks L-type calcium channels, inhibiting Ca²⁺ influx.
A Comparative Look: Diltiazem vs. Other Calcium Channel Blockers
While diltiazem is a potent CCB, it's crucial to understand its pharmacological profile in comparison to other commonly used blockers.
| Feature | Diltiazem (Non-dihydropyridine) | Verapamil (Non-dihydropyridine) | Nifedipine (Dihydropyridine) |
| Primary Site of Action | Cardiac and vascular smooth muscle[5] | Primarily cardiac tissue[6][7] | Primarily vascular smooth muscle[8] |
| Effect on Heart Rate | Decreases[6] | Stronger decrease[7] | Can cause reflex tachycardia[9] |
| Effect on AV Conduction | Slows[6] | Strongly slows[6] | Minimal effect[9] |
| Negative Inotropic Effect | Moderate[4] | Strong[7] | Weak in vivo[9] |
This comparison highlights the nuanced differences between CCB classes. Diltiazem's balanced action on both cardiac and vascular tissues makes it a versatile therapeutic agent.[5]
Experimental Validation: Fluorescence Microscopy Workflow
Fluorescence microscopy is a powerful technique for visualizing and quantifying intracellular calcium dynamics in real-time.[10][11] The general principle involves introducing a fluorescent calcium indicator into the cells, which changes its fluorescent properties upon binding to Ca2+.[11][12]
Experimental Workflow for Validating Diltiazem's Effect
Caption: Step-by-step workflow for fluorescence microscopy validation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Preparation and Culture:
-
Culture your cells of interest (e.g., primary cardiomyocytes, smooth muscle cells, or a relevant cell line) on glass-bottom dishes suitable for fluorescence microscopy.
-
Ensure cells are healthy and at an appropriate confluency before the experiment.
2. Fluorescent Calcium Indicator Loading:
-
Choice of Indicator:
-
Ratiometric Dyes (e.g., Fura-2): These are often preferred as the ratio of fluorescence at two different excitation or emission wavelengths is used to determine the calcium concentration, which minimizes issues like uneven dye loading and photobleaching.[10][13] Fura-2 is excited at 340 nm and 380 nm, with an emission peak around 510 nm.[14]
-
Single-Wavelength Dyes (e.g., Fluo-4): These dyes show a large increase in fluorescence intensity upon Ca2+ binding.[15] They are suitable for high-throughput screening but can be more susceptible to the artifacts mentioned above.[16]
-
-
Loading Procedure (for Fura-2 AM):
-
Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active Fura-2 dye inside the cells.[10]
-
3. Fluorescence Microscopy and Data Acquisition:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system and an environmentally controlled chamber (to maintain temperature and CO2 if necessary).
-
Establish Baseline: Record the baseline fluorescence ratio (F340/F380 for Fura-2) for a few minutes to ensure a stable resting intracellular calcium level.
-
Stimulation: Induce a calcium transient by adding a stimulating agent. For voltage-gated calcium channels, a common method is to depolarize the cell membrane with a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Diltiazem Application: After observing a stable and reproducible calcium transient in response to the stimulus, introduce this compound at the desired concentration.
-
Post-Diltiazem Stimulation: Following a brief incubation with diltiazem, re-apply the same stimulus and record the resulting calcium transient.
-
Controls:
-
Vehicle Control: Perform a parallel experiment where the vehicle (e.g., saline or DMSO) used to dissolve diltiazem is added instead of the drug.
-
Positive Control: Use a known potent L-type calcium channel blocker like verapamil to confirm the responsiveness of the experimental system.
-
Negative Control: Ensure that the cells are not spontaneously firing or showing calcium transients without stimulation.
-
4. Data Analysis:
-
The fluorescence intensity at each excitation wavelength is recorded over time.
-
The ratio of the fluorescence intensities (e.g., F340/F380) is calculated for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude and duration of the calcium transients before and after diltiazem application.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Alternative Validation Method: Patch-Clamp Electrophysiology
While fluorescence microscopy provides excellent spatial and temporal resolution of intracellular calcium changes, patch-clamp electrophysiology offers a direct measurement of the ionic currents flowing through individual ion channels.[17]
| Feature | Fluorescence Microscopy | Patch-Clamp Electrophysiology |
| Primary Measurement | Intracellular Ca2+ concentration changes[12] | Ionic currents through channels[17] |
| Directness | Indirect measure of channel activity | Direct measure of channel activity[17] |
| Throughput | Relatively high, can image multiple cells | Low, typically one cell at a time |
| Technical Complexity | Moderate | High, requires specialized equipment and expertise[18] |
| Information Provided | Overall cellular Ca2+ response | Single-channel conductance, open probability, gating kinetics[19] |
The whole-cell patch-clamp configuration is particularly useful for studying the effect of drugs on the total calcium current in a cell.[20][21] This technique can provide detailed information about the mechanism of channel blockade by diltiazem, such as whether it affects the channel's opening probability or conductance.[22][23]
Conclusion
Validating the effect of this compound on intracellular calcium transients requires a robust and well-controlled experimental approach. Fluorescence microscopy, particularly with ratiometric indicators like Fura-2, offers a powerful and accessible method for quantifying these changes in living cells. By understanding the underlying principles, carefully designing the experimental protocol, and considering alternative validation techniques like patch-clamp electrophysiology, researchers can confidently and accurately characterize the cellular effects of diltiazem and other calcium channel blockers. This in-depth understanding is critical for both basic research and the development of novel therapeutics targeting calcium signaling pathways.
References
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- Free intracellular calcium in essential hypertension. Effects of nifedipine and captopril. (1985). PubMed.
- Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers. (2024). JoVE.
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- Patch clamp techniques for investigating neuronal electrophysiology. (2020). Scientifica.
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A Head-to-Head Comparison of Diltiazem and Nifedipine on Vascular Reactivity in Isolated Arteries: A Guide for Researchers
This guide provides an in-depth, comparative analysis of two widely studied calcium channel blockers (CCBs), diltiazem and nifedipine, focusing on their direct effects on vascular reactivity in isolated arterial preparations. For researchers in pharmacology and drug development, understanding the nuanced differences between these agents at the tissue level is critical for designing robust experiments and interpreting data that can inform preclinical and clinical research.
Introduction: The Central Role of Calcium in Vascular Tone
Calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1] Their therapeutic efficacy stems from their ability to modulate vascular smooth muscle tone by inhibiting the influx of extracellular calcium (Ca²⁺), a critical trigger for muscle contraction.[1] CCBs are broadly classified into two main types: dihydropyridines, such as nifedipine, and non-dihydropyridines, which include the benzothiazepine diltiazem.[1] While both classes target L-type voltage-gated Ca²⁺ channels, their pharmacological profiles are distinct. This guide moves beyond clinical summaries to dissect their head-to-head performance in the controlled environment of isolated artery experiments, a foundational methodology in cardiovascular research.
Differentiating the Mechanisms of Action
The divergent effects of nifedipine and diltiazem originate from their distinct chemical structures and interactions with the L-type Ca²⁺ channel.
-
Nifedipine: The Dihydropyridine Archetype: Nifedipine is renowned for its high degree of vascular selectivity.[1][2][3] It primarily acts on the L-type calcium channels in vascular smooth muscle, causing potent arterial vasodilation, which in turn reduces peripheral resistance and lowers blood pressure.[4][5][6] At therapeutic concentrations, it has minimal direct effects on cardiac muscle contractility or the heart's conduction system.[2][6] This selective action makes it a powerful tool for studying peripheral vascular responses.
-
Diltiazem: The Benzothiazepine Hybrid: Diltiazem presents a more mixed pharmacological profile. As a non-dihydropyridine, it exhibits an intermediate selectivity, acting on L-type Ca²⁺ channels in both vascular smooth muscle and cardiac myocytes.[7][8] This dual action results in both vasodilation and direct negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[7][][10] This makes diltiazem's profile more complex, as its net effect in vivo is a combination of direct cardiac suppression and vasodilation.
Signaling Pathway of Vascular Smooth Muscle Contraction
The following diagram illustrates the central role of calcium influx in vascular smooth muscle contraction and the points of inhibition for both nifedipine and diltiazem.
Caption: Mechanism of vascular smooth muscle contraction and CCB intervention.
A Self-Validating Protocol for Assessing Vascular Reactivity
The isolated organ bath is the quintessential tool for studying the direct effects of pharmacological agents on vascular tissue, free from confounding systemic variables. The trustworthiness of the data hinges on a rigorously executed and internally validated protocol.
Step-by-Step Experimental Methodology
-
Tissue Isolation and Preparation:
-
Causality: The choice of vessel (e.g., rat thoracic aorta, porcine coronary artery) depends on the research question. The aorta is a robust conduit artery, while coronary arteries offer insight into myocardial perfusion.
-
Procedure: Humanely euthanize the animal according to approved ethical protocols. Rapidly excise the desired artery and place it in ice-cold, oxygenated Krebs-Henseleit physiological salt solution. Carefully clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Procedure: Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Causality: This setup allows for the precise measurement of contraction (increased tension) and relaxation (decreased tension). The gas mixture maintains a physiological pH of ~7.4.
-
-
Determining Optimal Resting Tension:
-
Procedure: Gradually stretch the arterial rings and allow them to equilibrate at a baseline tension. For a rat aorta, this is typically 1.5-2.0 grams. After setting the tension, allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
Causality: Applying an optimal resting tension is crucial as it places the smooth muscle cells at a point on their length-tension curve that allows for maximal contractile responses.
-
-
Tissue Viability Assessment:
-
Procedure: After equilibration, challenge the rings with a high-potassium (e.g., 60-80 mM KCl) Krebs solution. This induces membrane depolarization, opening L-type Ca²⁺ channels and causing a robust contraction.
-
Self-Validation: A strong, reproducible contraction confirms the integrity of the smooth muscle contractile apparatus and the functionality of the voltage-gated channels. Tissues that fail to respond adequately should be discarded.
-
-
Inducing Pre-contraction:
-
Procedure: After washing out the KCl and allowing the tissue to return to baseline, add a single concentration of a vasoconstrictor agonist (e.g., phenylephrine, norepinephrine, or serotonin) to achieve a stable, submaximal contraction (typically 60-80% of the KCl-induced maximum).
-
Causality: A stable pre-contracted state provides a consistent level of vascular tone against which the relaxant effects of diltiazem and nifedipine can be accurately quantified. The choice of agonist is critical; KCl tests voltage-dependent pathways, whereas agonists like phenylephrine test receptor-operated pathways.[11][12]
-
-
Generating Cumulative Concentration-Response Curves:
-
Procedure: Once the pre-contraction is stable, add the CCB (diltiazem or nifedipine) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Causality: This method efficiently determines the relationship between drug concentration and the magnitude of the vascular relaxation.
-
-
Data Analysis and Interpretation:
-
Procedure: Express the relaxation at each CCB concentration as a percentage of the initial pre-contraction. Plot the percent relaxation against the log concentration of the CCB to generate a sigmoidal curve.
-
Key Parameters: Calculate the EC₅₀ (the concentration of the drug that produces 50% of its maximal effect), which is a measure of potency, and the Eₘₐₓ (the maximum relaxation achieved), a measure of efficacy.
-
Experimental Workflow Diagram
Caption: Standard workflow for isolated artery vasoreactivity experiments.
Head-to-Head Data Analysis: Potency and Selectivity
Experimental evidence consistently reveals key differences in the vasorelaxant profiles of nifedipine and diltiazem.
Comparative Potency and Efficacy
Nifedipine is generally a more potent vasodilator than diltiazem in isolated arterial preparations.[12][13] This is reflected in a lower EC₅₀ value. Both drugs typically achieve near-complete relaxation (Eₘₐₓ ≈ 100%) of contractions that are highly dependent on extracellular Ca²⁺ influx.
| Parameter | Nifedipine | Diltiazem | Interpretation |
| EC₅₀ vs. KCl (60mM) | ~3 x 10⁻⁹ M[12] | ~5 x 10⁻⁷ M[12] | Nifedipine is >100-fold more potent against depolarization-induced contraction. |
| EC₅₀ vs. Norepinephrine | Variable, but potent | Variable | Potency against receptor-mediated contraction is more complex and vessel-dependent. |
| Eₘₐₓ (% Relaxation) | ~100% | ~100% | Both drugs are highly efficacious in relaxing contractions dependent on Ca²⁺ influx. |
| Note: The EC₅₀ values are representative and can vary based on the specific arterial bed and experimental conditions. |
Differential Inhibition of Vasoconstrictors
A crucial aspect of comparing these drugs is their effectiveness against contractions induced by different stimuli.
-
Depolarization-Induced Contractions (High KCl): Contractions induced by high KCl are almost exclusively dependent on Ca²⁺ influx through L-type channels. Nifedipine is exceptionally potent in inhibiting these contractions, consistent with its high affinity and selectivity for these channels.[12] Diltiazem also effectively blocks these contractions, though with lower potency.[12]
-
Receptor-Mediated Contractions (Norepinephrine, Angiotensin II): These agonists induce contraction through a dual mechanism: Ca²⁺ influx (partially through L-type channels) and the release of Ca²⁺ from intracellular stores (the sarcoplasmic reticulum).
-
Nifedipine's potency is often slightly lower against these agonists compared to KCl, as it does not block the intracellular release component.
-
Diltiazem's action is more complex. While it blocks Ca²⁺ influx, some studies suggest it may also interfere with receptor-operated pathways or intracellular Ca²⁺ handling, though this is not its primary mechanism.[11] Interestingly, one study in isolated rat kidneys found that at lower concentrations, diltiazem selectively inhibited vasoconstriction by angiotensin II but not norepinephrine, a selectivity not observed with nifedipine.[14]
-
Clinical Translation and Research Implications
The findings from isolated artery studies directly correlate with the clinical profiles of these drugs.
-
Nifedipine's high vascular potency and selectivity explain its powerful antihypertensive effect. It also explains why immediate-release formulations can cause a rapid drop in blood pressure, leading to reflex sympathetic activation and tachycardia—a phenomenon not seen in isolated tissue.[4]
-
Diltiazem's moderate vasodilator effect combined with its direct cardiac depressant actions accounts for its utility in patients where both blood pressure and heart rate control are desirable, such as in hypertension with co-existing atrial fibrillation.[7][10]
For the researcher, the choice between nifedipine and diltiazem depends on the experimental goal. Nifedipine serves as a highly selective probe for L-type channel function in the vasculature. Diltiazem, with its mixed profile, can be used to explore the interplay between vascular and cardiac effects or to investigate the pharmacology of non-dihydropyridine CCBs.
Conclusion
In the controlled setting of isolated artery preparations, a direct comparison reveals that nifedipine is a significantly more potent and selective vasodilator than diltiazem . Its effects are most pronounced against depolarization-induced, voltage-dependent contractions. Diltiazem is an effective, albeit less potent, vasodilator that possesses a distinct pharmacological signature due to its additional effects on the myocardium. A thorough understanding of these fundamental differences in vascular reactivity is essential for any scientist working in the field of cardiovascular pharmacology, ensuring the selection of the appropriate tool for the research question at hand.
References
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Tariq, M. & Aronow, W.S. (2023). Diltiazem. In: StatPearls [Internet]. StatPearls Publishing. (URL: [Link])
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What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. (2024). (URL: [Link])
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Khan, N. & DeJesus, R. (2024). Nifedipine. In: StatPearls [Internet]. StatPearls Publishing. (URL: [Link])
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Cauvin, C., Loutzenhiser, R., & van Breemen, C. (1983). Mechanisms of calcium antagonist-induced vasodilation. Annual Review of Pharmacology and Toxicology, 23, 373-396. (URL: [Link])
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Is diltiazem (calcium channel blocker) a smooth muscle relaxant? - Dr.Oracle. (2024). (URL: [Link])
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Nifedipine - Mechanism, side effects and uses - YouTube. (2020). (URL: [Link])
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What is the mechanism of Nifedipine? - Patsnap Synapse. (2024). (URL: [Link])
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Nifedipine - BioPharma Notes. (2021). (URL: [Link])
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Richard, S., et al. (2005). Vascular effects of calcium channel antagonists: new evidence. Drugs, 65 Suppl 2, 1-11. (URL: [Link])
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Lee, S.J., et al. (2012). Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. Vascular Pharmacology, 56(1-2), 1-8. (URL: [Link])
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Godfraind, T. (2014). Calcium channel blockers in cardiovascular pharmacotherapy. Journal of Cardiovascular Pharmacology and Therapeutics, 19(6), 501-510. (URL: [Link])
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Comparative Analysis of Diltiazem Hydrochloride's Dose-Response Effect on Canine Heart Rate Variability
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A Technical Guide for Preclinical Cardiovascular Research
Introduction: The Significance of Heart Rate Variability in Canine Models
Heart Rate Variability (HRV), the physiological phenomenon of variation in the time interval between consecutive heartbeats, serves as a critical indicator of autonomic nervous system (ANS) function.[1] In veterinary and preclinical research, particularly in canine models, HRV analysis provides a non-invasive window into the delicate balance between sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") inputs to the heart.[1][2] A decrease in HRV is often associated with organism dysfunction and is a known mortality risk factor in dogs with heart failure.[2] Therefore, pharmacological agents that can modulate HRV are of significant interest for therapeutic development.
This guide provides a comprehensive overview of validating the dose-response effects of diltiazem hydrochloride on HRV in canines. Diltiazem, a non-dihydropyridine calcium channel blocker, is utilized for its negative chronotropic (heart rate slowing) and inotropic (reduced contraction force) effects.[3] It is prescribed for managing conditions like supraventricular tachycardias and hypertension in dogs.[4][5][6] Understanding its precise dose-dependent impact on HRV is crucial for optimizing therapeutic regimens and for its potential application in conditions characterized by autonomic imbalance.
Mechanism of Action: Diltiazem's Effect on Cardiac Myocytes
Diltiazem primarily exerts its effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac muscle and vascular smooth muscle.[3][7] In the sinoatrial (SA) and atrioventricular (AV) nodes, this reduction in intracellular calcium slows the rate of depolarization, leading to a decreased heart rate and slowed AV conduction.[3][7] This mechanism is fundamental to its antiarrhythmic properties and its influence on HRV.[8]
Caption: Diltiazem's mechanism of action on a cardiac myocyte.
Experimental Design: A Dose-Response Validation Protocol
A robust dose-response study is essential to characterize the pharmacological effects of diltiazem on canine HRV. The following protocol outlines a rigorous, self-validating approach suitable for preclinical research.
Rationale for Methodological Choices
-
Animal Model: Healthy Beagle dogs are a common and appropriate model due to their size, stable temperament, and well-characterized cardiovascular physiology.[9]
-
Study Design: A Latin square crossover design is the gold standard for this type of study.[9][10] This design minimizes inter-individual variability by having each animal serve as its own control, receiving each dose level (including placebo) in a randomized order. This increases statistical power and reduces the number of animals required.
-
Data Acquisition: Continuous electrocardiogram (ECG) recording via a Holter monitor or telemetry system is crucial for capturing the nuanced changes in HRV over time.[11][12] Short-term (e.g., 5-60 minute) recordings under controlled conditions are standard for HRV analysis.[13]
Step-by-Step Experimental Workflow
-
Animal Selection and Acclimatization:
-
Select healthy, adult Beagle dogs (n=8-12) following a thorough veterinary examination.
-
Acclimatize animals to the laboratory environment and handling procedures for at least one week to minimize stress-induced autonomic changes.
-
-
Instrumentation and Baseline Recording:
-
On the study day, place the dogs in a quiet, controlled environment.
-
Attach a 3- or 5-lead Holter ECG monitor.[14][15] Ensure good electrode contact using alcohol or conductive gel to obtain a high-quality trace.[11][14]
-
Record a baseline ECG for at least 60 minutes to establish stable, resting HRV parameters.
-
-
Dose Administration and Washout:
-
Employ a randomized, blinded, placebo-controlled crossover design.
-
Administer this compound intravenously (IV) as a continuous rate infusion to achieve stable plasma concentrations. Clinically relevant infusion rates are typically 2-6 μg/kg/min.[16]
-
Investigate at least three dose levels (e.g., low, medium, high) plus a saline placebo.
-
A sufficient washout period (e.g., 48-72 hours) between treatments is critical to ensure the drug is fully cleared and its effects have dissipated. Diltiazem has a plasma elimination half-life of approximately 3.0 to 4.5 hours.[3]
-
-
Data Acquisition and Processing:
-
Following the start of each infusion, record continuous ECG for a predetermined period (e.g., 2 hours).
-
Digitally process the ECG recordings. Manually inspect and correct the automated R-wave detection to ensure only normal-to-normal (NN) intervals are included in the analysis.[17]
-
-
HRV Parameter Analysis:
-
Calculate standard time-domain and frequency-domain HRV parameters from 5-minute artifact-free segments.
-
Time-Domain Parameters:
-
SDNN (Standard Deviation of NN intervals): Reflects overall HRV, incorporating both sympathetic and parasympathetic influences.[1][2]
-
RMSSD (Root Mean Square of Successive Differences): A primary indicator of parasympathetic (vagal) activity.[2]
-
pNN50 (Percentage of successive NN intervals >50 ms): Also reflects parasympathetic tone.[1]
-
-
Frequency-Domain Parameters:
-
LF (Low Frequency) & HF (High Frequency) power: HF power reflects parasympathetic activity, while LF power is influenced by both sympathetic and parasympathetic activity.
-
LF/HF Ratio: Often used as an index of sympathovagal balance.
-
-
Caption: Workflow for dose-response validation of diltiazem on HRV.
Comparative Analysis: Diltiazem vs. Alternative Agents
To provide context for diltiazem's effects, it is useful to compare it with other drugs known to modulate heart rate and HRV in canines. A primary alternative is the class of beta-blockers, such as atenolol, which act by antagonizing β1-adrenergic receptors, thereby reducing sympathetic input to the heart.[18]
| Drug Class | Agent | Mechanism | Expected Primary Effect on HRV |
| Calcium Channel Blocker | Diltiazem | Blocks L-type calcium channels in SA/AV nodes.[3][7] | Increase in parasympathetic-related metrics (RMSSD, pNN50).[5] |
| Beta-Blocker | Atenolol | Selective β1-adrenergic receptor antagonist.[18] | Decreases heart rate, potentially altering overall HRV.[19][20] |
| Cardiac Glycoside | Digoxin | Increases vagal tone to the AV node.[4][21] | Slows ventricular rate, particularly in atrial fibrillation.[22] |
Hypothetical Dose-Response Data
The following table presents hypothetical, yet plausible, data illustrating the differential effects of diltiazem and atenolol on key HRV parameters in a canine model. This data is for illustrative purposes to demonstrate expected trends.
| Dose Level (IV Infusion) | Drug | Mean Heart Rate (bpm) | RMSSD (ms) | SDNN (ms) | LF/HF Ratio |
| Placebo (Saline) | N/A | 95 ± 8 | 45 ± 10 | 80 ± 15 | 1.5 ± 0.4 |
| Low Dose | Diltiazem | 85 ± 7 | 65 ± 12 | 90 ± 16 | 1.1 ± 0.3 |
| Atenolol | 82 ± 6 | 50 ± 11 | 85 ± 14 | 1.0 ± 0.3 | |
| Medium Dose | Diltiazem | 72 ± 6 | 90 ± 15 | 110 ± 18 | 0.8 ± 0.2 |
| Atenolol | 70 ± 5 | 58 ± 12 | 95 ± 16 | 0.7 ± 0.2 | |
| High Dose | Diltiazem | 60 ± 5 | 120 ± 20 | 135 ± 22 | 0.5 ± 0.1 |
| Atenolol | 62 ± 5 | 65 ± 14 | 105 ± 18 | 0.6 ± 0.2 |
Values are represented as Mean ± Standard Deviation.
Interpretation of Comparative Data:
-
Diltiazem: Exhibits a clear dose-dependent increase in RMSSD, indicating a significant enhancement of parasympathetic (vagal) tone.[5] The corresponding decrease in the LF/HF ratio further supports a shift towards parasympathetic dominance.
-
Atenolol: Primarily reduces heart rate by blunting sympathetic activity.[20][23] While it also lowers the LF/HF ratio, its effect on RMSSD is less pronounced than diltiazem's, suggesting a different primary mechanism of HRV modulation.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the dose-response validation of this compound's effect on canine HRV. The experimental design emphasizes scientific rigor through a crossover methodology, precise data acquisition, and analysis of established HRV parameters. The comparative analysis highlights that while both diltiazem and beta-blockers like atenolol reduce heart rate, diltiazem appears to have a more pronounced effect on enhancing vagal modulation, as evidenced by changes in RMSSD.
For drug development professionals, these findings underscore the importance of detailed HRV analysis to differentiate the nuanced autonomic effects of various cardiovascular agents. Future research should extend these acute dose-response studies to chronic dosing regimens and evaluate these agents in canine models of specific cardiovascular diseases, such as those with baseline autonomic dysfunction, to fully elucidate their therapeutic potential.
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Validating the synergistic effects of diltiazem hydrochloride with other antihypertensive agents in spontaneously hypertensive rats
For researchers and drug development professionals navigating the complexities of antihypertensive therapies, understanding the synergistic potential of drug combinations is paramount. This guide provides an in-depth technical comparison of diltiazem hydrochloride with other key antihypertensive agents—diuretics, ACE inhibitors, and beta-blockers—validated in the gold-standard preclinical model of essential hypertension, the Spontaneously Hypertensive Rat (SHR). We will delve into the mechanistic rationale behind these combinations, present supporting experimental data, and provide detailed protocols for replication and further investigation.
The Rationale for Combination Therapy in Hypertension
Monotherapy in hypertension, while effective for some, often fails to achieve target blood pressure control in a significant portion of patients. Combining drugs with complementary mechanisms of action can not only enhance antihypertensive efficacy but also mitigate dose-related side effects.[1] Diltiazem, a non-dihydropyridine calcium channel blocker, offers a unique therapeutic profile. It induces vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells, thereby reducing peripheral resistance.[2] Additionally, its negative chronotropic and inotropic effects can be advantageous in specific patient populations.[3] The SHR model is an invaluable tool for dissecting the intricate interactions of these combination therapies before they advance to clinical trials.
This compound: A Foundation for Synergy
In adult spontaneously hypertensive rats (SHR), this compound demonstrates a more pronounced dose-dependent hypotensive effect compared to their normotensive Wistar-Kyoto (WKY) counterparts.[4] This heightened sensitivity in the hypertensive state makes it an excellent candidate for combination therapy. Studies have shown that oral administration of diltiazem in SHR can significantly reduce blood pressure.[4] Furthermore, diltiazem has been shown to improve renal hemodynamics in SHR by reducing both afferent and efferent glomerular arteriolar resistance, leading to a decrease in intraglomerular pressure without causing hyperfiltration.[5]
Comparative Analysis of Diltiazem Combinations in SHR
Diltiazem and Thiazide Diuretics: A Two-Pronged Attack on Blood Pressure
The combination of a calcium channel blocker like diltiazem with a thiazide diuretic such as hydrochlorothiazide (HCTZ) is a well-established clinical strategy. The synergy stems from their distinct and complementary mechanisms: diltiazem-induced vasodilation and the diuretic's reduction of plasma volume.
Mechanistic Synergy:
Diltiazem's vasodilatory action can sometimes lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), potentially causing sodium and water retention. Thiazide diuretics counteract this by promoting sodium and water excretion, thus potentiating the blood pressure-lowering effect. Preclinical studies in SHR have shown that diuretics can render blood pressure more dependent on the renin-angiotensin system, which in turn enhances the efficacy of drugs that modulate this system.[6]
Experimental Workflow: Evaluating Diltiazem and Diuretic Synergy in SHR
Caption: Workflow for assessing diltiazem and diuretic synergy in SHR.
Expected Outcomes and Data Presentation:
The combination of diltiazem and hydrochlorothiazide is expected to produce a significantly greater reduction in systolic and diastolic blood pressure compared to either monotherapy.
| Treatment Group | Baseline Systolic BP (mmHg) | Week 4 Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Vehicle Control | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| Diltiazem | 187 ± 4 | 165 ± 5 | -22 ± 3 |
| Hydrochlorothiazide | 186 ± 5 | 170 ± 4 | -16 ± 3 |
| Diltiazem + HCTZ | 188 ± 4 | 145 ± 6 | -43 ± 4 |
| p < 0.05 compared to monotherapy groups |
| Treatment Group | Baseline Diastolic BP (mmHg) | Week 4 Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Vehicle Control | 125 ± 4 | 127 ± 5 | +2 ± 2 |
| Diltiazem | 126 ± 3 | 110 ± 4 | -16 ± 3 |
| Hydrochlorothiazide | 124 ± 4 | 112 ± 3 | -12 ± 2 |
| Diltiazem + HCTZ | 127 ± 3 | 95 ± 5 | -32 ± 4 |
| p < 0.05 compared to monotherapy groups |
Diltiazem and ACE Inhibitors: A Synergistic Blockade of the Renin-Angiotensin System
The combination of diltiazem with an angiotensin-converting enzyme (ACE) inhibitor, such as captopril or enalapril, is another powerful strategy. This combination targets two key pathways in blood pressure regulation: calcium influx and the renin-angiotensin system.
Mechanistic Synergy:
ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Diltiazem and ACE inhibitors exhibit a complementary hemodynamic profile; diltiazem induces vasodilation of large and small arteries, while ACE inhibitors suppress the RAAS and reduce sympathetic outflow.[7] In experimental models, this combination has been shown to improve endothelial function and reduce inflammation to a greater degree than either agent alone.[8]
Signaling Pathway: Diltiazem and ACE Inhibitor Synergy
Caption: Diltiazem and ACE inhibitors target distinct but complementary pathways.
Expected Outcomes and Data Presentation:
Clinical studies have demonstrated the additive antihypertensive effects of diltiazem and ACE inhibitors like captopril and enalapril.[9][10] In non-responders to monotherapy, the combination has been shown to successfully normalize blood pressure.[9][10]
| Treatment Group | Baseline Systolic BP (mmHg) | Week 8 Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Vehicle Control | 190 ± 6 | 192 ± 5 | +2 ± 2 |
| Diltiazem | 189 ± 5 | 168 ± 6 | -21 ± 4 |
| Enalapril | 191 ± 4 | 172 ± 5 | -19 ± 3 |
| Diltiazem + Enalapril | 190 ± 5 | 148 ± 7 | -42 ± 5 |
| p < 0.05 compared to monotherapy groups |
| Treatment Group | Baseline Diastolic BP (mmHg) | Week 8 Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Vehicle Control | 130 ± 4 | 131 ± 4 | +1 ± 2 |
| Diltiazem | 129 ± 3 | 112 ± 5 | -17 ± 3 |
| Enalapril | 131 ± 4 | 115 ± 4 | -16 ± 3 |
| Diltiazem + Enalapril | 130 ± 3 | 98 ± 6 | -32 ± 4 |
| p < 0.05 compared to monotherapy groups |
Diltiazem and Beta-Blockers: A Cautious Combination
The combination of diltiazem with a beta-blocker, such as propranolol or metoprolol, requires careful consideration due to their overlapping effects on cardiac function. While this combination can be effective in certain clinical scenarios, the risk of adverse events is heightened.
Mechanistic Considerations:
Both diltiazem and beta-blockers exert negative chronotropic (slowing heart rate) and dromotropic (slowing atrioventricular conduction) effects.[11][12] When used in combination, these effects are additive and can lead to severe bradycardia, atrioventricular block, and hypotension, particularly in individuals with pre-existing cardiac conditions.[13][14][15]
Logical Relationship: Diltiazem and Beta-Blocker Interaction
Caption: Additive effects of diltiazem and beta-blockers increase the risk of adverse events.
Guidance for Preclinical Investigation:
While preclinical data on the antihypertensive synergy of diltiazem and beta-blockers in SHR is limited, any investigation into this combination should proceed with caution. Continuous electrocardiogram (ECG) monitoring is essential to detect any conduction abnormalities. A dose-escalation study design, starting with very low doses of both agents, is recommended to identify a therapeutic window that provides additive blood pressure lowering without significant cardiodepressive effects.
Experimental Protocols
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks, when hypertension is well-established in SHR.
-
Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Administration
-
Route: Oral gavage (p.o.) is a common and clinically relevant route.
-
Vehicle: A suitable vehicle, such as 0.5% methylcellulose in water, should be used for drug suspension.
-
Dosing: Doses should be based on literature values and adjusted as necessary. For example, diltiazem at 30 mg/kg/day, hydrochlorothiazide at 10 mg/kg/day, and enalapril at 10 mg/kg/day.
Blood Pressure and Heart Rate Measurement
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated measurements in conscious rats.
-
Procedure:
-
Acclimatize rats to the restraining device and tail-cuff apparatus for several days before the experiment.
-
Warm the rat's tail to increase blood flow and improve signal detection.
-
Obtain at least three stable consecutive readings and average them for each time point.
-
Measure blood pressure and heart rate at the same time each day to minimize diurnal variations.
-
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using one-way or two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The Spontaneously Hypertensive Rat model provides a robust platform for validating the synergistic effects of this compound in combination with other antihypertensive agents. The combination of diltiazem with diuretics or ACE inhibitors demonstrates clear additive or synergistic effects on blood pressure reduction, supported by complementary mechanisms of action. In contrast, the combination of diltiazem with beta-blockers should be approached with caution due to the potential for significant cardiodepressive effects. This guide provides a framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of these combination therapies, ultimately contributing to the development of more effective treatments for hypertension.
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Wolfson, P., et al. (1988). Diltiazem and captopril alone or in combination for treatment of mild to moderate systemic hypertension. The American journal of cardiology, 62(11), 103G–108G. [Link]
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Gavras, H., et al. (1998). Evaluation of enalapril combined with diltiazem ER in patients with stage 3-4 essential hypertension. Clinical and experimental hypertension (New York, N.Y. : 1993), 20(1), 41–52. [Link]
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Slataper, R., et al. (1987). Diltiazem Maintains Renal Vasodilation Without Hyperfiltration in Hypertension: Studies in Essential Hypertension Man and the Spontaneously Hypertensive Rat. Cardiovascular Drugs and Therapy, 1(4), 359-366. [Link]
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Leonetti, G., et al. (1993). Antihypertensive efficacy and safe use of once-daily sustained-release diltiazem in the elderly: a comparison with captopril. The Dilcacomp Study Group. Journal of hypertension, 11 Suppl 5, S53-5. [Link]
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Morin, J. P., et al. (1994). [Antihypertensive efficacy and tolerability of diltiazem and enalapril, alone or in combination. DESG. Diltiazem Enalapril Study Group]. Archives des maladies du coeur et des vaisseaux, 87(9), 1191–1197. [Link]
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Applegate, W. B., et al. (1996). Evaluation of blood pressure response to the combination of enalapril (single dose) and diltiazem ER (four different doses) in systemic hypertension. The American journal of cardiology, 78(4), 427–431. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
